Technical Documentation Center

(2,6-Dimethyl-piperidin-1-yl)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,6-Dimethyl-piperidin-1-yl)-acetic acid
  • CAS: 794488-74-7

Core Science & Biosynthesis

Foundational

(2,6-Dimethyl-piperidin-1-yl)-acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid This document provides a comprehensive technical overview of the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, a key bui...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

This document provides a comprehensive technical overview of the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that govern the successful synthesis of this important piperidine derivative.

Introduction: Strategic Importance in Drug Discovery

(2,6-Dimethyl-piperidin-1-yl)-acetic acid (C₉H₁₇NO₂) is a substituted piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of pharmacologically active compounds.[1][2][3] Its structure, featuring a sterically hindered secondary amine integrated into a cyclic system and a carboxylic acid moiety, makes it a valuable scaffold for developing novel therapeutic agents, particularly in the area of neurological disorders.[1] The piperidine ring is a prevalent motif in numerous approved drugs, and its substitution pattern, as in this molecule, allows for fine-tuning of physicochemical properties such as lipophilicity, basicity, and receptor binding affinity.[4] This guide will detail its most common and efficient synthesis pathway, starting from readily available precursors.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis simplifies the synthetic challenge. The primary disconnection strategy for (2,6-Dimethyl-piperidin-1-yl)-acetic acid involves cleaving the N-C bond formed during the alkylation step. This approach identifies the two principal synthons: the nucleophilic secondary amine, 2,6-dimethylpiperidine, and an electrophilic two-carbon unit, represented by a haloacetic acid or its ester. A further disconnection of 2,6-dimethylpiperidine reveals its aromatic precursor, 2,6-dimethylpyridine (commonly known as 2,6-lutidine).

G cluster_main Retrosynthetic Pathway target (2,6-Dimethyl-piperidin-1-yl)-acetic acid reagents1 2,6-Dimethylpiperidine + Halogenated Acetic Acid Derivative target->reagents1 C-N Disconnection (N-Alkylation) reagents2 2,6-Dimethylpyridine (2,6-Lutidine) reagents1->reagents2 Reduction

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 2,6-Dimethylpiperidine

The synthesis of the target molecule begins with the preparation of its core piperidine structure.

From 2,6-Lutidine to 2,6-Dimethylpiperidine

The most direct and widely used method for synthesizing 2,6-dimethylpiperidine is the reduction of the aromatic heterocycle 2,6-dimethylpyridine (2,6-lutidine).[5] This transformation saturates the pyridine ring to yield the desired piperidine.

Reaction Scheme:

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Introduction (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative of significant interest to researchers, particularly those in the fields of medicinal chemistry and drug development. Its stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative of significant interest to researchers, particularly those in the fields of medicinal chemistry and drug development. Its structural motif, featuring a dimethyl-substituted piperidine ring linked to an acetic acid moiety, presents a versatile scaffold for the synthesis of novel bioactive molecules. The physicochemical properties of this compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, detailing both predicted data and the rigorous experimental methodologies required for their empirical validation. This document is intended to serve as a valuable resource for scientists engaged in the research and development of therapeutics derived from this promising chemical entity.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity. (2,6-Dimethyl-piperidin-1-yl)-acetic acid exists as a free acid and can be stabilized as a hydrochloride salt. The presence of two methyl groups on the piperidine ring introduces stereoisomerism (cis and trans isomers), which can significantly impact the compound's biological activity and physicochemical properties.

  • Molecular Formula (Free Acid): C9H17NO2[1][2]

  • Molecular Weight (Free Acid): 171.24 g/mol [1]

  • Molecular Formula (Hydrochloride Salt): C9H17NO2·HCl[3]

  • Molecular Weight (Hydrochloride Salt): 207.70 g/mol [3]

  • CAS Numbers:

    • Hydrochloride Salt: 794488-74-7, 768385-33-7

    • Free Acid: 794488-74-7 (often associated with the hydrochloride salt in databases)

  • Appearance: The compound is typically an off-white to light yellow solid.[4]

Core Physicochemical Properties: A Tabulated Summary

For ease of reference and comparison, the known and predicted physicochemical properties of (2,6-Dimethyl-piperidin-1-yl)-acetic acid are summarized in the table below. It is imperative for researchers to note that predicted values serve as a valuable starting point but must be confirmed through empirical testing for any research or development application.

PropertyPredicted Value (Free Acid)Reported Value (Hydrochloride Salt)Significance in Drug Development
Melting Point (°C) Not availableNot availableIndicates purity and thermal stability. A sharp melting point range is characteristic of a pure compound.
pKa 2.47 ± 0.10[4]Not availableGoverns the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding.
logP (Octanol/Water) Not availableNot availableA measure of lipophilicity, which influences membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility Not availableGenerally higher than the free baseCrucial for formulation development and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
Boiling Point (°C) 266.6 ± 23.0[4]Not availableRelevant for purification by distillation if applicable, and indicates the compound's volatility.
Density (g/cm³) 1.009 ± 0.06[4]Not availableA fundamental physical property useful for various calculations and process development.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The trustworthiness of any physicochemical data hinges on the robustness of the experimental methods used for its determination. The following sections provide detailed, step-by-step protocols for the empirical validation of the key properties of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. The causality behind each experimental choice is explained to provide a self-validating framework.

Melting Point Determination by Capillary Method

Rationale: The melting point is a fundamental property that provides a preliminary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.[5] The capillary method is a widely accepted and straightforward technique for this determination.[4][5]

Protocol:

  • Sample Preparation: Ensure the (2,6-Dimethyl-piperidin-1-yl)-acetic acid sample is finely powdered and thoroughly dried to remove any residual solvents.

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[4][6]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting point range.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Introduce a new sample and heat at a slower, controlled rate (1-2 °C/min) approaching the expected melting point.[6]

  • Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting).[6] This range represents the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Powder & Dry Sample Load Load Capillary (2-3mm) Prep->Load Rapid Rapid Scan (Approx. MP) Load->Rapid Slow Slow Scan (1-2°C/min) Rapid->Slow Record Record T_onset & T_complete Slow->Record Result Result Record->Result Melting Point Range LogPWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sat Saturate Octanol & Buffer Mix Mix Stock with Phases Sat->Mix Stock Prepare Aqueous Stock Stock->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentration in Each Phase Separate->Analyze Calc Calculate P = [Octanol]/[Aqueous] Analyze->Calc Log logP = log10(P) Calc->Log Result Result Log->Result logP Value

Sources

Foundational

An In-depth Technical Guide to (2,6-Dimethyl-piperidin-1-yl)-acetic acid (CAS Number: 794488-74-7)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the 2,6-Dimethylpiperidine Scaffold The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2,6-Dimethylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a privileged structure for targeting a wide array of biological receptors and enzymes. The specific substitution pattern of (2,6-Dimethyl-piperidin-1-yl)-acetic acid offers a unique combination of steric hindrance and a reactive handle for further chemical elaboration. The two methyl groups at the 2 and 6 positions can influence the molecule's pharmacokinetic properties and its binding orientation within a target protein. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this valuable building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a synthetic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[2] It is often handled and supplied as its hydrochloride salt to improve stability and aqueous solubility.

PropertyValueSource(s)
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)acetic acidPubChem
CAS Number 794488-74-7SCBT[3]
Molecular Formula C₉H₁₇NO₂PubChem[4]
Molecular Weight 171.24 g/mol PubChem[4]
Appearance SolidChemScene
Boiling Point 266.6 ± 23.0 °C at 760 mmHgChemScene
Hydrochloride CAS 768385-33-7SCBT[3]
Hydrochloride Formula C₉H₁₇NO₂·HClSCBT[3]
Hydrochloride M.Wt. 207.70 g/mol SCBT[3]

Synthesis and Purification: A Validated Protocol

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is typically achieved through a two-step process: N-alkylation of 2,6-dimethylpiperidine with an haloacetate ester, followed by hydrolysis of the resulting ester. The following protocol is a robust and scalable method for its preparation.

Step 1: N-Alkylation of 2,6-Dimethylpiperidine

This step involves the nucleophilic substitution of a halide from an ethyl haloacetate by the secondary amine of 2,6-dimethylpiperidine. The choice of a suitable base is critical to neutralize the hydrohalic acid formed during the reaction and to drive the reaction to completion.

Workflow for N-Alkylation

reagents 2,6-Dimethylpiperidine Ethyl Bromoacetate Potassium Carbonate Acetonitrile reaction Reaction Mixture (Stir at room temperature to 80°C) reagents->reaction Combine and heat workup Aqueous Work-up (Filtration, Extraction with Ethyl Acetate) reaction->workup After reaction completion product1 Crude Ethyl (2,6-dimethylpiperidin-1-yl)acetate workup->product1 Isolation

Caption: Workflow for the N-alkylation of 2,6-dimethylpiperidine.

Detailed Protocol:

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (2,6-dimethylpiperidin-1-yl)acetate.

Step 2: Hydrolysis of Ethyl (2,6-dimethylpiperidin-1-yl)acetate

The final step is the saponification of the ester to the corresponding carboxylic acid using a strong base, followed by acidification.

Workflow for Hydrolysis

product1 Crude Ethyl (2,6-dimethylpiperidin-1-yl)acetate hydrolysis Base Hydrolysis (NaOH in Ethanol/Water) product1->hydrolysis Dissolve and react acidification Acidification (HCl) hydrolysis->acidification After hydrolysis product2 (2,6-Dimethyl-piperidin-1-yl)-acetic acid acidification->product2 Precipitation and isolation

Caption: Workflow for the hydrolysis of the intermediate ester.

Detailed Protocol:

  • Dissolve the crude ethyl (2,6-dimethylpiperidin-1-yl)acetate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the disappearance of the ester by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 5-6 with concentrated hydrochloric acid.

  • The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Collect the precipitate by filtration or concentrate the organic extracts to obtain the final product.

  • The product can be further purified by recrystallization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine ring, the protons of the piperidine ring itself, and the methylene protons of the acetic acid moiety. The chemical shifts will be influenced by the neighboring nitrogen and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methyl carbons, the carbons of the piperidine ring, the methylene carbon of the acetate group, and the carbonyl carbon.[5]

Mass Spectrometry (MS)

The mass spectrum of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amines and carboxylic acids would be anticipated.[6][7] Alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation pathway.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the C-N stretching vibrations.[8][9]

Applications in Drug Discovery and Development

The (2,6-Dimethyl-piperidin-1-yl)-acetic acid scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas.[2] The piperidine moiety is a key pharmacophore in many neuroleptics, opioids, and other CNS-active agents.

Scaffold for Neuropharmacological Agents

The structural features of this compound make it an attractive starting point for the synthesis of molecules that can modulate neurotransmitter systems.[2] The piperidine ring can mimic the structure of endogenous ligands and interact with receptors such as dopamine, serotonin, and opioid receptors. The acetic acid group provides a convenient point for the attachment of other pharmacophoric groups to explore structure-activity relationships (SAR).

Building Block for Enzyme Inhibitors

The carboxylic acid functionality can act as a key binding element, for example, by forming salt bridges with basic residues in the active site of an enzyme. The 2,6-dimethylpiperidine moiety can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the inhibitor.

Logical Relationship of Compound to Drug Development

start (2,6-Dimethyl-piperidin-1-yl)- acetic acid intermediate Chemical Modification (Amide coupling, esterification, etc.) start->intermediate library Library of Novel Derivatives intermediate->library screening Biological Screening (In vitro and in vivo assays) library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Sources

Exploratory

Unveiling the Therapeutic Potential of 2-(2,6-dimethylpiperidin-1-yl)acetic acid: A Technical Guide for Preclinical Investigation

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and natural alkaloids, bestowing upon it the sta...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and natural alkaloids, bestowing upon it the status of a "privileged scaffold" in drug discovery.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Derivatives of piperidine have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant effects.[1][3][4] This guide focuses on a specific, yet under-explored derivative, 2-(2,6-dimethylpiperidin-1-yl)acetic acid, outlining a comprehensive strategy for the elucidation of its potential biological activities. The foundational insights from its parent structure, cis-2,6-dimethylpiperidine, a known intermediate in the synthesis of analgesics and anti-inflammatory drugs, provide a logical starting point for our investigation.[5][6]

Compound Profile: 2-(2,6-dimethylpiperidin-1-yl)acetic acid

Characteristic Information Source
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)acetic acid[7]
Molecular Formula C9H17NO2[7][8]
Molecular Weight 171.24 g/mol [8]
CAS Number 1212063-33-6[9]
Structure A piperidine ring with methyl groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom.[7]

Hypothesis-Driven Exploration of Biological Activity

Based on the extensive literature on piperidine derivatives, we can formulate several primary hypotheses regarding the potential biological activities of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. The presence of the lipophilic dimethylpiperidine ring coupled with the polar carboxylic acid group suggests a molecule with amphipathic properties, potentially enabling it to interact with a variety of biological targets, including enzymes and cell membranes.

Hypothesized Activities:
  • Anti-inflammatory and Analgesic Effects: Given that cis-2,6-dimethylpiperidine is a building block for such agents, this is a primary avenue for investigation.[5][10]

  • Antimicrobial Properties: The piperidine nucleus is a common feature in many synthetic antimicrobial compounds.[3][4]

  • Anticancer Activity: Numerous piperidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][11]

  • Neuroprotective and Anti-Alzheimer's Potential: The structural similarity to compounds targeting cholinesterases makes this an intriguing possibility.[3][12]

  • Antioxidant Activity: The nitrogen atom in the piperidine ring could potentially contribute to radical scavenging activities.[3]

A Phased Experimental Approach to Activity Screening

A tiered screening approach is proposed to systematically evaluate the hypothesized biological activities. This ensures a logical progression from broad, high-throughput in vitro assays to more complex cell-based and, ultimately, in vivo models for the most promising activities.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models Initial Synthesis Initial Synthesis Purity Analysis Purity Analysis Initial Synthesis->Purity Analysis Broad Spectrum Bioassays Broad Spectrum Bioassays Purity Analysis->Broad Spectrum Bioassays Hit Identification Hit Identification Broad Spectrum Bioassays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Candidate Selection Lead Candidate Selection Mechanism of Action Studies->Lead Candidate Selection Animal Models of Disease Animal Models of Disease Lead Candidate Selection->Animal Models of Disease Pharmacokinetic & Toxicological Profiling Pharmacokinetic & Toxicological Profiling Lead Candidate Selection->Pharmacokinetic & Toxicological Profiling

Caption: A phased experimental workflow for the biological evaluation of 2-(2,6-dimethylpiperidin-1-yl)acetic acid.

Detailed Experimental Protocols

Synthesis and Characterization

While the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid has been described, a specific protocol for 2-(2,6-dimethylpiperidin-1-yl)acetic acid would likely involve the reaction of 2,6-dimethylpiperidine with a suitable two-carbon electrophile, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Protocol: Synthesis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid

  • N-Alkylation: To a solution of cis-2,6-dimethylpiperidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification of Ester Intermediate: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add a stoichiometric amount of a strong base, such as sodium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Biological Assays

Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Procedure: Utilize a commercial COX inhibitor screening assay kit. Prepare a range of concentrations of 2-(2,6-dimethylpiperidin-1-yl)acetic acid.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. A selective COX-2 inhibitor will have a significantly lower IC50 for COX-2 compared to COX-1.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial and Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

  • Procedure: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium. Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Signaling_Pathway 2,6-dimethylpiperidine derivative 2,6-dimethylpiperidine derivative COX-2 COX-2 2,6-dimethylpiperidine derivative->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation

Caption: A simplified diagram illustrating the potential anti-inflammatory mechanism of action via COX-2 inhibition.

Future Directions and Concluding Remarks

The successful identification of a significant biological activity in the initial screening phases will warrant a more in-depth investigation into the mechanism of action. This could involve target identification studies, structure-activity relationship (SAR) analysis of related analogs, and more sophisticated in vivo models. The journey from a promising scaffold to a clinically viable drug is long and arduous, but the systematic approach outlined in this guide provides a solid foundation for the preclinical evaluation of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. The rich history of piperidine-containing drugs underscores the potential that lies within this chemical space, and a thorough investigation of this novel derivative is a scientifically meritorious endeavor.

References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Chem-Impex. (n.d.). cis-2,6-Dimethylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). cis-2,6-Dimethylpiperidine. Retrieved from [Link]

  • Wikipedia. (2023, September 27). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • Negatu, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(1), 1-25.
  • Sivakumar, S., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Journal of Pharmaceutical Sciences and Research, 11(1), 1-5.
  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(1), 1-20.
  • El-Gohary, N. S. (2020). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Medicinal Chemistry, 20(1), 1-15.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(1), 1-15.
  • Wünsch, B., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 353(1), 1-12.
  • Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. Retrieved from [Link]

  • Maciejewska, D., et al. (2021). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules, 26(1), 1-15.
  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Abdullah, S. H., & Othman, N. Q. (2022). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. Journal of Applied Phycology, 34(1), 1-11.
  • Casas, J. S., et al. (1996). Synthesis, structure, and spectroscopic properties of acetato(dimethyl)(pyridine-2-carbaldehydethiosemicarbazonato)tin(IV) acetic acid solvate, [SnMe2(PyTSC)(OAc)].HOAc. Comparison of its biological activity with that of some structurally related diorganotin(IV) bis(thiosemicarbazonates). Journal of Inorganic Biochemistry, 62(1), 41-55.
  • Piórkowska, E., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(1), 1-15.

Sources

Foundational

(2,6-Dimethyl-piperidin-1-yl)-acetic acid: A Heterocyclic Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (2,6-Dimethyl-piperidin-1-yl)-acetic acid has emerged as a valuable heterocyclic building block in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2,6-Dimethyl-piperidin-1-yl)-acetic acid has emerged as a valuable heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining the conformational rigidity of the 2,6-dimethylpiperidine ring with the versatile functionality of the acetic acid moiety, offer a compelling scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a focus on empowering researchers to leverage this promising molecule in their drug discovery endeavors.

Physicochemical Properties and Stereochemical Considerations

(2,6-Dimethyl-piperidin-1-yl)-acetic acid, with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol , is a chiral compound due to the two stereocenters at the 2- and 6-positions of the piperidine ring.[1] This results in three possible stereoisomers: the (2R,6S)-meso compound, and a pair of enantiomers, (2R,6R) and (2S,6S). The cis-isomer, with one methyl group in an axial position and the other equatorial, and the trans-isomer, with both methyl groups in equatorial positions, exhibit distinct conformational preferences that can significantly influence their biological activity and pharmacokinetic profiles.[2] The 2,6-dimethyl substitution also provides steric hindrance around the nitrogen atom, which can modulate the compound's basicity and metabolic stability.[3]

Table 1: Physicochemical Properties of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

PropertyValueSource
Molecular FormulaC9H17NO2[1]
Molecular Weight171.24 g/mol [1]
Predicted Boiling Point266.6 ± 23.0 °C[1]
Predicted Density1.009 ± 0.06 g/cm³[1]
Predicted pKa2.47 ± 0.10[1]

Synthesis and Characterization

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is typically achieved through a two-step process starting from the commercially available 2,6-dimethylpiperidine.

Step 1: N-Alkylation of 2,6-Dimethylpiperidine

The first step involves the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the ethyl bromoacetate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid byproduct and drive the reaction to completion. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used.

reagents 2,6-Dimethylpiperidine + Ethyl Bromoacetate product Ethyl (2,6-dimethylpiperidin-1-yl)acetate reagents->product N-Alkylation conditions Base (e.g., K2CO3) Solvent (e.g., ACN) Heat product->conditions

Synthetic scheme for the N-alkylation of 2,6-dimethylpiperidine.

Step 2: Hydrolysis of the Ester

The resulting ethyl (2,6-dimethylpiperidin-1-yl)acetate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis, using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent like methanol or ethanol, is often preferred to avoid potential side reactions. The reaction mixture is typically heated to reflux to ensure complete conversion. After the reaction, the mixture is acidified to protonate the carboxylate and precipitate the desired product, (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

ester Ethyl (2,6-dimethylpiperidin-1-yl)acetate acid (2,6-Dimethyl-piperidin-1-yl)-acetic acid ester->acid Hydrolysis conditions 1. Base (e.g., NaOH), H2O/MeOH, Reflux 2. Acidification (e.g., HCl) acid->conditions

Synthetic scheme for the hydrolysis of the ethyl ester.

Detailed Experimental Protocol: Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Materials:

  • cis-2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

Part A: Synthesis of Ethyl (2,6-dimethylpiperidin-1-yl)acetate

  • To a stirred solution of cis-2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (2,6-dimethylpiperidin-1-yl)acetate.

Part B: Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

  • Dissolve the purified ethyl (2,6-dimethylpiperidin-1-yl)acetate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2,6-Dimethyl-piperidin-1-yl)-acetic acid as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the methyl groups on the piperidine ring, the methylene protons of the acetic acid moiety, and the protons on the piperidine ring. The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule.[4]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretching vibrations.[7]

  • Melting Point: The melting point of the purified solid can be used as an indicator of its purity.

Applications in Medicinal Chemistry

The (2,6-Dimethyl-piperidin-1-yl)-acetic acid scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The piperidine ring can interact with various biological targets, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.[3]

Local Anesthetics

Derivatives of 2,6-dimethylpiperidine have a long history in the development of local anesthetics.[8][9] The lipophilic nature of the substituted piperidine ring allows for effective penetration into nerve membranes, while the amine functionality is crucial for blocking sodium channels. The acetic acid moiety of the title compound can be used to introduce various amide functionalities, allowing for the fine-tuning of the molecule's physicochemical properties and pharmacological profile.[10]

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[3] The conformational constraints imposed by the 2,6-dimethyl substitution can lead to increased selectivity for specific receptor subtypes. Molecules incorporating the (2,6-Dimethyl-piperidin-1-yl)-acetic acid moiety have been investigated for their potential to modulate neurotransmitter systems, suggesting applications in the treatment of neurological and psychiatric disorders.[11]

Enzyme Inhibitors

The structural features of (2,6-Dimethyl-piperidin-1-yl)-acetic acid make it an attractive starting point for the design of enzyme inhibitors. The piperidine ring can occupy hydrophobic pockets in the active site of an enzyme, while the carboxylic acid group can form key hydrogen bonding or ionic interactions. Structure-activity relationship (SAR) studies on piperidine-based inhibitors have demonstrated that modifications to the piperidine ring and the substituent at the nitrogen atom can significantly impact potency and selectivity.[12]

cluster_applications Medicinal Chemistry Applications scaffold (2,6-Dimethyl-piperidin-1-yl)-acetic acid local_anesthetics Local Anesthetics scaffold->local_anesthetics Amide Derivatives cns_disorders CNS Disorders scaffold->cns_disorders Neurotransmitter Modulation enzyme_inhibitors Enzyme Inhibitors scaffold->enzyme_inhibitors SAR-guided Design

Applications of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in medicinal chemistry.

Conclusion

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis, coupled with its unique structural and physicochemical properties, makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers to understand and utilize this promising scaffold in their quest for the next generation of medicines.

References

Click to expand
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Li, W., et al. (2019). Synthesis and biological activities of local anesthetics. PubMed Central. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Semantic Scholar. (n.d.). The development of local anesthetics and their applications beyond anesthesia. Retrieved from [Link]

  • CORE. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20090227791A1 - (12) Patent Application Publication (10) Pub. No.: US 2009/0227791 A1. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Retrieved from [Link]

  • PubMed. (n.d.). New piperidine derivatives as local anesthetics. Retrieved from [Link]

  • Google Patents. (n.d.). US20250042899A1 - Process to make glp1 ra and intermediates therefor.
  • AWS. (n.d.). A brief history behind the most used local anesthetics. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US2830991A - Products of the amino-piperidine-2-6-dione series.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • PubMed. (n.d.). Combined experimental and computational study of the thermochemistry of methylpiperidines. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analogues of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the (2,6-Dimethyl-piperidin-1-yl)-acetic acid Scaffold (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a synthetic compound...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (2,6-Dimethyl-piperidin-1-yl)-acetic acid Scaffold

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a synthetic compound derived from the piperidine family.[1] The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[2] Its conformational flexibility and capacity for diverse molecular interactions make it a versatile building block for designing novel therapeutics.[2] Derivatives of 2,6-dimethylpiperidine, in particular, have garnered interest in neuropharmacology.[1] This is exemplified by the structural relationship to compounds like Neramexane, an NMDA receptor antagonist investigated for a range of central nervous system (CNS) disorders.[3][4][5][6]

The core structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid presents multiple avenues for modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the rationale and strategies for designing and synthesizing structural analogues, complete with detailed experimental protocols and analytical considerations.

The Rationale for Analogue Development: A Strategy-Driven Approach

The systematic modification of a lead compound is a cornerstone of modern drug discovery. For the (2,6-Dimethyl-piperidin-1-yl)-acetic acid core, analogue development is driven by several key objectives:

  • Modulation of Pharmacological Activity: Subtle structural changes can significantly alter a compound's affinity and selectivity for its biological target.[7] For instance, in neuropharmacology, fine-tuning the interaction with receptors like the NMDA receptor is critical to balance therapeutic efficacy with potential side effects.[5]

  • Optimization of ADME Properties: The physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability, are critical for its absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid moiety, while often crucial for target binding, can lead to poor membrane permeability and rapid metabolism.[8]

  • Exploration of New Biological Targets: Analogue synthesis allows for the exploration of new pharmacological space. A library of related compounds can be screened against various targets to identify novel biological activities.[9]

  • Intellectual Property (IP) Generation: The creation of novel chemical entities with improved properties is essential for securing patent protection.[7]

Core Strategies for Structural Modification

The design of analogues of (2,6-Dimethyl-piperidin-1-yl)-acetic acid can be systematically approached by considering modifications to three distinct regions of the molecule: the piperidine ring, the acetic acid side chain, and the stereochemistry of the chiral centers.

dot

Caption: General workflow for N-alkylation synthesis.

Protocol 1: Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Hydrochloride

This protocol describes a general procedure for the N-alkylation of 2,6-dimethylpiperidine with chloroacetic acid. [1] Materials:

  • 2,6-Dimethylpiperidine (1.0 eq)

  • Chloroacetic acid (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol or Methanol

  • Hydrochloric acid (for salt formation)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylpiperidine and chloroacetic acid in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide in water.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer with concentrated HCl to a pH of ~1-2.

  • Crystallization: Cool the acidified solution in an ice bath to induce crystallization of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of an Amide Analogue

This protocol outlines the conversion of the carboxylic acid to an amide derivative, a common strategy to modulate physicochemical properties.

Materials:

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.1 eq)

  • Desired amine (e.g., benzylamine) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Acid Chloride Formation: Suspend (2,6-Dimethyl-piperidin-1-yl)-acetic acid in dry DCM under an inert atmosphere (N₂ or Ar). Add thionyl chloride dropwise at 0 °C. Stir at room temperature for 1-2 hours until the conversion to the acid chloride is complete.

  • Amide Coupling: In a separate flask, dissolve the desired amine and triethylamine in dry DCM.

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

Biological Evaluation Strategy

A tiered screening approach is typically employed to efficiently evaluate a library of newly synthesized analogues.

dot

Caption: A typical screening cascade for analogue evaluation.

  • Primary Screening: High-throughput screening (HTS) using in vitro binding assays (e.g., radioligand binding assays for a specific receptor) to quickly identify compounds with affinity for the target of interest.

  • Secondary Screening: Active compounds from the primary screen are then evaluated in functional cell-based assays to determine their efficacy (i.e., whether they are agonists, antagonists, or modulators).

  • ADME/Tox Profiling: Promising candidates undergo preliminary in vitro ADME and toxicology profiling to assess properties like metabolic stability (e.g., liver microsomal stability assay) and cytotoxicity.

  • In Vivo Testing: The most promising lead compounds are then advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety.

Conclusion and Future Directions

The (2,6-Dimethyl-piperidin-1-yl)-acetic acid scaffold represents a versatile starting point for the development of novel therapeutic agents, particularly in the field of neuropharmacology. The strategic design and synthesis of structural analogues, guided by the principles of medicinal chemistry, allow for the systematic optimization of pharmacological and pharmacokinetic properties. By modifying the piperidine ring, exploring bioisosteric replacements for the carboxylic acid, and controlling stereochemistry, researchers can effectively navigate the complex landscape of drug discovery. Future efforts will likely focus on developing more efficient and stereoselective synthetic routes and employing computational modeling to better predict the biological activity and ADME properties of novel analogues, thereby accelerating the identification of promising clinical candidates.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • Wikipedia. Neramexane. [Link]

  • ResearchGate. Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. [Link]

  • PubMed. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. [Link]

  • NCBI. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. [Link]

  • PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • PMC. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

Sources

Foundational

An In-Depth Technical Guide to (2,6-Dimethyl-1-piperidyl)acetic Acid: From Discovery to a Potential Pharmacological Scaffold

Abstract (2,6-Dimethyl-1-piperidyl)acetic acid, a notable derivative of the ubiquitous piperidine heterocyclic system, stands as a compound of significant interest within the realms of medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Dimethyl-1-piperidyl)acetic acid, a notable derivative of the ubiquitous piperidine heterocyclic system, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. The piperidine nucleus is a cornerstone in the development of a wide array of pharmaceuticals, lauded for its capacity to confer desirable pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive technical overview of (2,6-Dimethyl-1-piperidyl)acetic acid, charting its chemical synthesis, exploring its historical context within the broader landscape of piperidine-based drug discovery, and delving into its emerging pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's synthesis, potential mechanisms of action, and future therapeutic applications.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in over seventy commercialized drugs, including several blockbuster medications, underscores its importance.[2] Piperidine derivatives exhibit a vast range of biological activities and have been successfully employed as central nervous system (CNS) modulators, analgesics, antihistamines, and anti-cancer agents.[2] The structural rigidity and the basic nitrogen atom of the piperidine moiety allow for specific interactions with biological targets, while also influencing properties such as solubility and metabolic stability, which are critical for drug efficacy.[3]

(2,6-Dimethyl-1-piperidyl)acetic acid, with its characteristic substitution pattern, represents a specific iteration of this versatile scaffold. The dimethyl substitution at the 2 and 6 positions introduces steric hindrance that can influence its conformational preferences and interactions with molecular targets. The acetic acid functional group provides a handle for further chemical modification and can play a crucial role in the compound's pharmacokinetic profile and mechanism of action.

Historical Context and Discovery

While the specific historical discovery of (2,6-Dimethyl-1-piperidyl)acetic acid is not prominently documented in seminal, standalone publications, its emergence can be understood within the broader and continuous exploration of piperidine derivatives in pharmaceutical research. The synthesis of such N-substituted piperidines is a logical extension of classical organic chemistry principles, aimed at exploring the structure-activity relationships of this important heterocyclic core.

The foundational synthesis of piperidine itself dates back to 1850 by the Scottish chemist Thomas Anderson.[4] Since then, the functionalization of the piperidine nitrogen has been a key strategy in the development of novel therapeutic agents. The addition of an acetic acid moiety, creating an N-carboxymethylated piperidine, is a common chemical transformation intended to modulate the compound's polarity and potential to interact with biological targets. The exploration of substituted piperidine acetic acid derivatives has been driven by the quest for new drugs targeting a variety of diseases, including thrombotic disorders.[5]

Chemical Synthesis and Characterization

The synthesis of (2,6-Dimethyl-1-piperidyl)acetic acid is principally achieved through the nucleophilic substitution reaction between 2,6-dimethylpiperidine and a haloacetic acid derivative, typically chloroacetic acid.[6] This reaction is a standard N-alkylation of a secondary amine.

Synthetic Pathway

The overall synthetic scheme can be represented as follows:

Synthesis_Pathway Reactant1 2,6-Dimethylpiperidine Intermediate Intermediate Complex Reactant1->Intermediate Reactant2 Chloroacetic Acid Reactant2->Intermediate Base Base (e.g., NaOH) Base->Intermediate Deprotonation of amine Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Reaction medium Product (2,6-Dimethyl-1-piperidyl)acetic Acid Intermediate->Product Nucleophilic substitution

Caption: General synthetic pathway for (2,6-Dimethyl-1-piperidyl)acetic acid.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis for (2,6-Dimethyl-1-piperidyl)acetic acid hydrochloride.[6]

Materials:

  • 2,6-Dimethylpiperidine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpiperidine in an appropriate volume of ethanol or methanol.

  • Base Addition: To this solution, add an equimolar amount of sodium hydroxide. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity.

  • Addition of Chloroacetic Acid: Slowly add an equimolar amount of chloroacetic acid to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of reflux conditions is to ensure the reaction goes to completion in a reasonable timeframe.

  • Work-up and Isolation of the Free Acid: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid. The solvent is then removed under reduced pressure. The resulting residue contains the crude (2,6-Dimethyl-1-piperidyl)acetic acid. Purification can be achieved by recrystallization from an appropriate solvent system.

  • Formation of the Hydrochloride Salt: For the preparation of the hydrochloride salt, the purified free acid is dissolved in a polar solvent like ethanol.[6] An ethereal solution of hydrochloric acid is then added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to yield (2,6-Dimethyl-1-piperidyl)acetic acid hydrochloride.[6]

Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the presence of the characteristic chemical shifts for the methyl, piperidine ring, and acetic acid protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product, with a target purity of ≥95% for pharmacological studies.[6]

Pharmacological Profile and Potential Applications

The pharmacological profile of (2,6-Dimethyl-1-piperidyl)acetic acid is an area of active investigation, with preliminary studies suggesting its potential in several therapeutic areas. The piperidine moiety is known to be a key pharmacophore for CNS-active drugs, and the acetic acid group can modulate interactions with biological targets.[7]

Cytotoxic and Anti-Cancer Activity

Derivatives of (2,6-Dimethyl-1-piperidyl)acetic acid have demonstrated promising cytotoxic effects against cancer cell lines.[1] One study highlighted the selective cytotoxicity of a derivative against leukemia CCRF-CEM cells, with a GI50 value of 2.23 μM, indicating significant potency.[1] This suggests that the (2,6-Dimethyl-1-piperidyl)acetic acid scaffold could be a valuable starting point for the development of novel anti-cancer agents. The mechanism of this cytotoxicity is likely multifaceted but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Reported Cytotoxic Activity of a (2,6-Dimethyl-1-piperidyl)acetic Acid Derivative [1]

Cell LineActivity TypeGI50 Value
CCRF-CEM (Leukemia)Cytotoxicity2.23 μM
Potential in Neurological Disorders

Given the prevalence of the piperidine scaffold in drugs targeting the central nervous system, (2,6-Dimethyl-1-piperidyl)acetic acid is of interest for its potential in neuropharmacology.[6] The ability of piperidine derivatives to modulate neurotransmitter systems makes them candidates for the treatment of a range of neurological and psychiatric conditions.[7] Further research is needed to elucidate the specific neurological targets of (2,6-Dimethyl-1-piperidyl)acetic acid and its potential efficacy in models of neurological disorders.

Antimicrobial Activity

Preliminary investigations have also suggested that (2,6-Dimethyl-1-piperidyl)acetic acid and its derivatives may possess antimicrobial properties.[6] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The piperidine scaffold is found in some natural and synthetic antimicrobial compounds, and further studies are warranted to determine the spectrum of activity and mechanism of action of (2,6-Dimethyl-1-piperidyl)acetic acid against various pathogens.

Mechanism of Action

The precise mechanism of action of (2,6-Dimethyl-1-piperidyl)acetic acid is not yet fully elucidated and is likely target-dependent. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, thereby modulating their activity and influencing downstream biochemical pathways.[6]

Mechanism_of_Action Compound (2,6-Dimethyl-1-piperidyl)acetic Acid Target Molecular Target (Enzyme or Receptor) Compound->Target Binding/Interaction Pathway Biochemical Pathway Target->Pathway Modulation of Activity Response Cellular/Physiological Response (e.g., Apoptosis, Neurotransmission) Pathway->Response Altered Signaling

Caption: A conceptual diagram of the potential mechanism of action.

Future Directions and Conclusion

(2,6-Dimethyl-1-piperidyl)acetic acid represents a promising chemical entity with a foundation in the well-established field of piperidine-based drug discovery. While its full therapeutic potential is still being uncovered, the preliminary evidence of its cytotoxic, and potential neurological and antimicrobial activities, provides a strong rationale for continued research.

Future work should focus on:

  • Elucidation of Specific Mechanisms of Action: Identifying the precise molecular targets of the compound is crucial for understanding its biological effects and for rational drug design.

  • In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to fully characterize its efficacy and safety profile in various disease models.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will help to optimize the compound's potency, selectivity, and pharmacokinetic properties.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

  • Neurobiology of piperidine: its relevance to CNS function - PubMed. [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google P
  • Piperidine and acetic acid as catalysts for Knoevenagel condensation. - ResearchGate. [Link]

  • Piperidine-based drug discovery - University of Arizona. [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)
  • Piperidine - Wikipedia. [Link]

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid - PubChem. [Link]

  • Product information, (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride | P&S Chemicals. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

Sources

Exploratory

Spectroscopic Profile of (2,6-Dimethyl-piperidin-1-yl)-acetic acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offer...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. The guide emphasizes the interpretation of spectral features, providing a foundational understanding for an audience with a strong scientific background.

Introduction

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The structural rigidity imparted by the dimethylated piperidine ring, combined with the functionality of the acetic acid moiety, makes it a valuable scaffold for the development of novel chemical entities. Accurate structural elucidation and characterization are paramount for its application, and spectroscopic techniques are the cornerstone of this process. This guide synthesizes predicted and comparative spectral data to offer a detailed characterization of this molecule.

The molecular structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is presented below, illustrating the numbering scheme used for spectral assignments.

Caption: Molecular structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for (2,6-Dimethyl-piperidin-1-yl)-acetic acid, the following data are predicted based on the analysis of structurally similar compounds, including 2,6-dimethylpiperidine and piperidine-1-acetic acid[1][2][3].

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the conformational rigidity of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen and the carboxylic acid group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H2, H63.0 - 3.3Multiplet-
H3, H5 (axial)1.2 - 1.4Multiplet-
H3, H5 (equatorial)1.6 - 1.8Multiplet-
H4 (axial)1.4 - 1.6Multiplet-
H4 (equatorial)1.7 - 1.9Multiplet-
CH₃ (C7, C8)1.1 - 1.3Doublet~6-7
CH₂ (C9)3.5 - 3.8Singlet-
COOH (O12-H)10 - 12Broad Singlet-

Interpretation:

  • The protons on the carbons adjacent to the nitrogen (H2 and H6) are expected to be the most deshielded of the ring protons due to the inductive effect of the nitrogen atom.

  • The methyl groups at C2 and C6 will appear as doublets due to coupling with the adjacent methine protons.

  • The methylene protons of the acetic acid moiety (C9) are expected to be a singlet, as there are no adjacent protons to couple with. Their chemical shift is significantly downfield due to the proximity of the nitrogen and the carboxylic acid group.

  • The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C2, C655 - 60
C3, C524 - 28
C430 - 35
C7, C8 (CH₃)18 - 22
C9 (CH₂)60 - 65
C10 (C=O)170 - 175

Interpretation:

  • The carbons directly attached to the nitrogen (C2, C6, and C9) are expected to have the largest chemical shifts among the sp³ hybridized carbons.

  • The carbonyl carbon (C10) of the carboxylic acid will have the most downfield chemical shift, typically above 170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is based on the characteristic absorption frequencies of N-substituted piperidines and carboxylic acids[4][5][6][7][8].

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (COOH)2500 - 3300Broad, Strong
C-H stretch (alkane)2850 - 3000Medium-Strong
C=O stretch (COOH)1700 - 1730Strong
C-N stretch1100 - 1250Medium
O-H bend (COOH)1350 - 1450Medium

Interpretation:

  • A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • Strong C-H stretching absorptions will be present in the 2850-3000 cm⁻¹ range, corresponding to the methyl and methylene groups of the piperidine ring and the acetic acid side chain.

  • A strong, sharp peak between 1700 and 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • The C-N stretching vibration is expected to appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted fragmentation of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is based on common fragmentation pathways of N-substituted piperidines[9][10].

Predicted Fragmentation Pathways:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to undergo several characteristic fragmentation reactions:

  • Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can result in the loss of a methyl radical or the acetic acid side chain.

  • Loss of the Carboxylic Acid Group: Decarboxylation, the loss of CO₂, is a common fragmentation for carboxylic acids.

  • Ring Cleavage: The piperidine ring can undergo fragmentation to produce various smaller charged species.

fragmentation M [M]⁺˙ m/z = 171 frag1 [M - CH₃]⁺ m/z = 156 M->frag1 - •CH₃ frag2 [M - COOH]⁺ m/z = 126 M->frag2 - •COOH frag3 [C₇H₁₄N]⁺ m/z = 112 frag2->frag3 - CH₂ frag4 [C₅H₁₀N]⁺ m/z = 84 frag3->frag4 - C₂H₄

Caption: Predicted major fragmentation pathways for (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Predicted Mass Spectrum Data:

m/z Relative Intensity Possible Fragment
171Low[M]⁺˙
156Medium[M - CH₃]⁺
126High[M - COOH]⁺
112Medium[C₇H₁₄N]⁺
84High[C₅H₁₀N]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample prep2 Add Internal Standard prep1->prep2 acq1 Instrument Tuning prep2->acq1 acq2 ¹H NMR Acquisition acq1->acq2 acq3 ¹³C NMR Acquisition acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, use attenuated total reflectance (ATR) by placing a small drop of the sample on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation, while electrospray ionization (ESI) is a softer technique often used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

References

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem. [Link]

  • FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. ResearchGate. [Link]

  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

  • Piperidine - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

Sources

Foundational

A Technical Guide to the Organic Solvent Solubility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

This guide provides an in-depth technical exploration of the solubility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the solubility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and a practical framework for its empirical determination. Given the limited publicly available quantitative solubility data for this specific molecule, this guide emphasizes robust experimental design and interpretation, empowering researchers to generate reliable data tailored to their unique applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(2,6-Dimethyl-piperidin-1-yl)-acetic acid, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3] The piperidine moiety is a common structural element in many pharmaceuticals.[2][3] The physicochemical properties of such molecules, particularly their solubility, are paramount in the journey from a promising compound to a viable drug candidate. Solubility dictates the ease of handling and formulation, influences reaction kinetics in synthesis, and is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]

While the hydrochloride salt of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is noted to have higher aqueous solubility, its behavior in organic solvents is crucial for various stages of development, including:

  • Synthesis and Purification: The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and its salts often involves organic solvents like ethanol or methanol.[5] Understanding its solubility in these and other solvents is essential for optimizing reaction conditions and purification strategies such as recrystallization.[5]

  • Formulation: For drug delivery, especially in non-aqueous formulations, knowledge of solubility in various organic excipients is fundamental.[4]

  • Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will provide a comprehensive framework for determining the solubility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, enabling researchers to make informed decisions throughout the development lifecycle.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid (C9H17NO2) provides clues to its potential solubility.[6] The presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents. The tertiary amine within the piperidine ring can also participate in intermolecular interactions. The two methyl groups on the piperidine ring introduce some lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the organic solvent.

Key Molecular Features Influencing Solubility:

  • Carboxylic Acid Group: Capable of acting as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic and aprotic solvents.

  • Tertiary Amine: Can act as a hydrogen bond acceptor.

  • Piperidine Ring and Methyl Groups: Contribute to the nonpolar character of the molecule, suggesting some solubility in less polar solvents.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the carboxylic acid and the tertiary amine. The synthesis often utilizes these solvents.[5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules.[7][8]
Nonpolar Hexane, TolueneLowLimited ability to form favorable interactions with the polar functional groups of the molecule.
Chlorinated DichloromethaneLow to ModerateCan engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[9][10] This protocol provides a detailed methodology for applying this technique to (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Materials and Equipment
  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid (or its hydrochloride salt) of known purity

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B to vial C Seal and agitate at constant temperature B->C D Allow solid to settle C->D after sufficient time E Filter supernatant D->E carefully F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (2,6-Dimethyl-piperidin-1-yl)-acetic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[10]

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary study can determine the necessary time, but 24-48 hours is often sufficient.[11]

    • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of (2,6-Dimethyl-piperidin-1-yl)-acetic acid to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Perform each measurement in triplicate to ensure reproducibility.[9]

    • Report the mean solubility and the standard deviation.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the measured solubility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Careful control of these variables is essential for obtaining accurate and reproducible results.

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and recorded temperature throughout the experiment is crucial.[11]

  • pH (for aqueous and some organic systems): While this guide focuses on organic solvents, if the solvent has any aqueous component or acidic/basic properties, the pH can influence the ionization state of the carboxylic acid and tertiary amine, thereby affecting solubility.[10]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the starting material and the solid remaining after the experiment to ensure that no phase transformation has occurred.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is recommended.

Data Interpretation and Application

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison and use in various applications.

Table 2: Hypothetical Solubility Data for (2,6-Dimethyl-piperidin-1-yl)-acetic acid at 25 °C

SolventSolubility (mg/mL)
Methanol> 100
Ethanol85.2 ± 3.1
DMSO> 200
Acetonitrile15.7 ± 0.8
Dichloromethane5.4 ± 0.3
Toluene< 1.0
Hexane< 0.1

This data can then be used to:

  • Select appropriate solvents for synthesis and purification.

  • Guide the selection of excipients for formulation development.

  • Develop robust analytical methods.

  • Inform the Biopharmaceutics Classification System (BCS) classification of the drug substance.[12]

The following logical diagram illustrates the decision-making process based on solubility data.

Solubility_Application SolubilityData Experimentally Determined Solubility Data HighSol High Solubility (e.g., Methanol, DMSO) SolubilityData->HighSol ModSol Moderate Solubility (e.g., Ethanol, Acetonitrile) SolubilityData->ModSol LowSol Low Solubility (e.g., Toluene, Hexane) SolubilityData->LowSol App1 Ideal for Synthesis & Recrystallization HighSol->App1 App2 Suitable for Formulation & Analytical Methods ModSol->App2 App3 Potential Anti-Solvent in Purification LowSol->App3

Caption: Application of solubility data in drug development.

Conclusion

References

  • Benchchem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Benchchem. (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride | 768385-33-7.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • World Health Organiz
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • PMC - PubMed Central.
  • European Medicines Agency (EMA).
  • FORMULATION DEVELOPMENT. Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Common Organic Solvents: Table of Properties1,2,3.

Sources

Exploratory

An In-depth Technical Guide to (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride salt

This guide provides a comprehensive technical overview of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride salt, a versatile piperidine derivative. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride salt, a versatile piperidine derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, analytical characterization, and potential applications, with a focus on the scientific rationale behind experimental methodologies.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a fundamental heterocyclic scaffold present in a wide array of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The introduction of substituents onto the piperidine nucleus allows for the fine-tuning of physicochemical properties and biological activity. (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride salt, with its dimethylated piperidine ring linked to an acetic acid moiety, represents a key building block for the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The hydrochloride salt form of (2,6-Dimethyl-piperidin-1-yl)-acetic acid enhances its stability and aqueous solubility, which are advantageous characteristics for handling and formulation.

PropertyValueSource
Chemical Formula C₉H₁₇NO₂・HCl[4]
Molecular Weight 207.70 g/mol [4]
CAS Number 794488-74-7[4]
Appearance Solid[5]
Storage Class Code 11 - Combustible Solids[5]

Note: The CAS number for the parent compound, (2,6-Dimethyl-piperidin-1-yl)-acetic acid, is 794488-74-7.[6] The hydrochloride salt may be referenced under this CAS number or a different specific one.

Synthesis and Purification

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride is typically achieved through a nucleophilic substitution reaction between 2,6-dimethylpiperidine and a haloacetic acid, followed by salt formation.[2] The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Synthetic Pathway

The reaction proceeds via the N-alkylation of the secondary amine of 2,6-dimethylpiperidine with chloroacetic acid. The use of a base is essential to neutralize the hydrohalic acid byproduct and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

synthesis_pathway reactant1 2,6-Dimethylpiperidine intermediate (2,6-Dimethyl-piperidin-1-yl)-acetic acid reactant1->intermediate + Reactant2 reactant2 Chloroacetic Acid base Base (e.g., NaOH) base->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate product (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride intermediate->product + HCl hcl HCl analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesized Compound hplc HPLC (Purity Assessment) synthesis->hplc nmr NMR (Structure Elucidation) synthesis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms

Sources

Foundational

A Senior Application Scientist's Guide to the Theoretical Modeling of 2-(2,6-dimethylpiperidin-1-yl)acetic acid

Abstract: This technical guide provides a comprehensive framework for the theoretical modeling of 2-(2,6-dimethylpiperidin-1-yl)acetic acid, a piperidine derivative of interest in pharmaceutical and chemical research.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical modeling of 2-(2,6-dimethylpiperidin-1-yl)acetic acid, a piperidine derivative of interest in pharmaceutical and chemical research.[1][2] We delineate a multi-tiered computational strategy, beginning with fundamental structural analysis and progressing through advanced simulations of its dynamic and interactive properties. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for employing a suite of computational tools. Methodologies covered include Density Functional Theory (DFT) for geometric and electronic characterization, Molecular Dynamics (MD) simulations to probe solvent interactions and conformational stability, and a forward-looking perspective on Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. The causality behind the selection of specific functionals, basis sets, and simulation parameters is explained to ensure a robust and scientifically valid approach.

Introduction: The Rationale for Modeling 2-(2,6-dimethylpiperidin-1-yl)acetic acid

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable pharmacokinetic properties and ability to engage in critical biological interactions.[1] 2-(2,6-dimethylpiperidin-1-yl)acetic acid (PubChem CID: 413180) is a specific derivative that combines this privileged scaffold with an acetic acid moiety, presenting opportunities for hydrogen bonding and salt bridge formation.[3] Its structural features make it a valuable building block in drug synthesis and a candidate for modulating biological targets, particularly in the realm of neurological disorders.[2]

Theoretical modeling provides an indispensable toolkit for modern chemical research, enabling the prediction of molecular properties, reactivity, and interactions before committing to costly and time-intensive laboratory synthesis. By constructing a robust in silico model, we can gain deep insights into the molecule's conformational landscape, electronic structure, and behavior in a biological environment, thereby accelerating the discovery and optimization process. This guide establishes a validated workflow for achieving a comprehensive theoretical understanding of this molecule.

Foundational Analysis: Geometry Optimization and Electronic Structure

The first and most critical step in theoretical modeling is to determine the most stable three-dimensional structure of the molecule. This is accomplished through geometry optimization, an iterative process of adjusting atomic coordinates to find the configuration with the lowest possible ground state energy.[4][5]

Causality of Method Selection: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[6] Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing molecular geometries and energies.

  • Functional Selection: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used and extensively validated functional for organic molecules, known for providing reliable results for geometries, vibrational frequencies, and thermochemistry.[7][8][9]

  • Basis Set Selection: The 6-31G(d,p) basis set is chosen. This Pople-style basis set provides a flexible description of the electron distribution. The '(d,p)' notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the geometry of cyclic systems and functional groups like the carboxylic acid.[7][8] While larger basis sets exist, 6-31G(d,p) represents a pragmatic choice that avoids the significant computational cost of more extensive sets while capturing the essential physics.[10]

Protocol 1: DFT Geometry Optimization and Vibrational Analysis

This protocol outlines the procedure for finding the ground-state geometry and confirming its stability.

  • Structure Input:

    • Construct the 3D structure of 2-(2,6-dimethylpiperidin-1-yl)acetic acid using a molecular editor (e.g., GaussView, Avogadro). Ensure correct stereochemistry (the cis and trans isomers of the 2,6-dimethyl substitution should be considered separately).

  • Calculation Setup (Gaussian 16 Input):

    • #p Opt Freq: This keyword requests a geometry optimization (Opt) followed by a vibrational frequency calculation (Freq) at the B3LYP/6-31G(d,p) level of theory.

  • Execution and Validation:

    • Run the calculation using a quantum chemistry package like Gaussian or ORCA.

    • Validation: After the optimization converges, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the optimization must be restarted from a distorted geometry.[11]

Analysis of Electronic Properties

Once the optimized geometry is obtained, DFT can be used to calculate key electronic descriptors that govern the molecule's reactivity.

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.[12]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack (e.g., the carboxylic acid oxygens), while blue regions (positive potential) are susceptible to nucleophilic attack.

PropertyHypothetical Calculated ValueSignificance
Total Energy -655.43 HartreesThe final, minimized ground-state energy.
HOMO Energy -6.8 eVIndicates the energy of the most available electrons for donation.
LUMO Energy -0.5 eVIndicates the energy of the lowest-energy orbital for accepting electrons.
HOMO-LUMO Gap 6.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule.

Simulating Dynamic Behavior: Molecular Dynamics (MD)

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time in a condensed-phase environment, such as water. This is crucial for understanding its conformational flexibility and interactions with solvent molecules, which mimic physiological conditions.[13]

Causality of Method Selection: Force Fields and Water Models
  • Force Field: We will use a general-purpose force field like GAFF (General Amber Force Field), which is specifically parameterized for small organic molecules.

  • Water Model: The TIP3P water model is a common and computationally efficient choice for explicit solvent simulations.[14] It represents a good compromise between accuracy in reproducing bulk water properties and computational speed.[14]

Protocol 2: MD Simulation in Aqueous Solution using GROMACS

This protocol provides a general workflow for setting up and running an MD simulation.[15][16][17]

  • System Preparation:

    • Topology Generation: Use the optimized DFT structure as the starting point. Generate force field parameters (topology) for the molecule using a tool like Antechamber (part of the AmberTools suite).

    • Defining the Simulation Box: Use the GROMACS editconf tool to create a simulation box (e.g., a cubic or rhombic dodecahedron) around the molecule, ensuring a minimum distance of 1.0 nm between the molecule and the box edge.[17]

    • Solvation: Fill the simulation box with TIP3P water molecules using the GROMACS solvate tool.[17]

  • Neutralization and Ionization:

    • Add counter-ions (e.g., Na+ or Cl-) using the GROMACS genion tool to neutralize the system's total charge.[17] This is essential for preventing artifacts during the simulation.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable contacts introduced during setup.[17]

  • System Equilibration:

    • NVT Equilibration (Constant Volume): Run a short simulation (e.g., 100-200 ps) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to relax around the solute while the temperature stabilizes.[17]

    • NPT Equilibration (Constant Pressure): Run a longer simulation (e.g., 1 ns) at constant number of particles (N), pressure (P), and temperature (T). This adjusts the system's density to the correct value.

  • Production MD:

    • Run the main simulation for a duration sufficient to sample the conformational space of interest (e.g., 100-500 ns).

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the molecule's backbone atoms over time to assess its structural stability.

    • Radial Distribution Function (RDF): Calculate the RDF between the solute's functional groups (e.g., the carboxylate) and water molecules to analyze the solvation shell structure.

Advanced Modeling: QSAR and Molecular Docking

The foundational models developed through DFT and MD can serve as the basis for more advanced, application-focused studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18][19][20] The descriptors calculated for 2-(2,6-dimethylpiperidin-1-yl)acetic acid (e.g., HOMO/LUMO energies, dipole moment, molecular shape descriptors) can serve as data points in the development of a QSAR model.[18][19] This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.[18][20] The typical QSAR workflow involves dataset preparation, descriptor calculation, model development, and rigorous validation.[18]

Molecular Docking

If a specific biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding orientation and affinity of our molecule within the target's active site.[1]

  • Causality: Docking algorithms systematically sample different conformations and orientations of the ligand within the binding site, scoring each pose based on a force-field-based scoring function. This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

  • Protocol: Software like AutoDock Vina can be used for this purpose.[21][22] The general protocol involves preparing the receptor (protein) and ligand files (in PDBQT format), defining a search space (grid box) encompassing the active site, and running the docking simulation.[1][23] The resulting poses are then ranked by their predicted binding affinity.

Visualization of Computational Workflows

To clarify the relationships between these modeling techniques, the following diagrams illustrate the logical flow of the computational process.

G cluster_dft DFT Analysis cluster_md MD Simulation cluster_advanced Advanced Applications mol_build 1. 3D Structure Construction geom_opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_val 3. Vibrational Analysis (Validation) geom_opt->freq_val elec_prop 4. Electronic Properties (HOMO, LUMO, MEP) freq_val->elec_prop topo 5. Topology Generation (GAFF) elec_prop->topo Optimized Structure qsar QSAR Modeling elec_prop->qsar Calculated Descriptors solvate 6. Solvation & Ionization (TIP3P Water) topo->solvate docking Molecular Docking topo->docking Ligand Parameters equil 7. Equilibration (NVT & NPT) solvate->equil prod 8. Production Run equil->prod analysis 9. Trajectory Analysis (RMSD, RDF) prod->analysis

Caption: A comprehensive workflow for the theoretical modeling of a small molecule.

Conclusion

This guide outlines a robust, multi-scale computational strategy for the in-depth theoretical characterization of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. By systematically applying Density Functional Theory and Molecular Dynamics simulations, researchers can build a comprehensive model of its structural, electronic, and dynamic properties. The insights derived from this foundational modeling serve as a critical launchpad for advanced applications like QSAR and molecular docking, ultimately facilitating a more rational, efficient, and insight-driven approach to drug discovery and chemical research. Each step in the proposed workflow is underpinned by a clear scientific rationale, ensuring that the resulting models are not only predictive but also mechanistically informative.

References

  • Industrial Chemistry Consulting. Quantitative Structure Activity Relationship (QSAR).
  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube; 2020.
  • Benchchem. Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
  • Wikipedia. Quantitative structure–activity relationship.
  • Taylor & Francis Online. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. 2021.
  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. 2025.
  • Medicinal Chemistry Class Notes. Quantitative structure-activity relationships (QSAR).
  • Slideshare. QSAR quantitative structure activity relationship.
  • Tutorial: MD Simulation of small organic molecules using GROMACS. 2021.
  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.
  • PubMed. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. 2021.
  • YouTube. How to Perform Molecular Docking with AutoDock Vina. 2024.
  • ResearchGate. (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. 2025.
  • YouTube. Autodock Vina Tutorial - Molecular Docking. 2020.
  • Taylor & Francis Online. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similar. 2021.
  • chemeurope.com. Quantitative structure-activity relationship.
  • Scribd. Gromacs Solvation Energy Tutorial | PDF.
  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. 2024.
  • MDPI. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.
  • Benchchem. (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride | 768385-33-7.
  • ResearchGate. Geometry optimization in density functional methods | Request PDF.
  • PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid.
  • YouTube. Small molecules MD simulation using Gromacs. 2023.
  • Molecular dynamics simulation of a small protein using GROMACS.
  • GROMACS Tutorials.
  • ResearchGate. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF. 2025.
  • Matter Modeling Stack Exchange. Geometry optimization: what happens in the algorithm?. 2021.
  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
  • arXiv.org. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization.. 2025.
  • ACS Publications. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise | Journal of Chemical Education. 2022.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Molecular dynamics simulations on water. 2023.
  • Chemistry Stack Exchange. density functional theory - What does B3LYP do well? What does it do badly?. 2021.
  • GitHub Pages. Water models – Practical considerations for Molecular Dynamics.
  • ACS Publications. Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem.

Sources

Exploratory

safety and handling of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

An In-depth Technical Guide to the Safe Handling of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Abstract This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (2,6-Dimethyl-p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid (CAS No. 794488-74-7). As a specialized piperidine derivative used in pharmaceutical research and organic synthesis, understanding its chemical properties and potential hazards is critical for ensuring laboratory safety.[1] While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, this guide extrapolates necessary safety protocols based on the known hazards of its precursors, 2,6-dimethylpiperidine and chloroacetic acid, and data from structurally analogous compounds. This whitepaper is intended for researchers, chemists, and drug development professionals who may handle this compound.

Chemical Identity and Physicochemical Properties

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted N-alkylated amino acid. It incorporates a sterically hindered 2,6-dimethylpiperidine ring attached to an acetic acid moiety via the nitrogen atom. The presence of both a basic tertiary amine and an acidic carboxylic acid group means the compound can exist in a zwitterionic form.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)acetic acid[2]
Synonyms (2,6-Dimethyl-1-piperidinyl)acetic acid[3]
CAS Number 794488-74-7[2][4]
Molecular Formula C₉H₁₇NO₂[2][3][5]
Molecular Weight 171.24 g/mol [3]
Appearance Solid / White crystalline solid
Storage Class 11 - Combustible Solids[3]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.8,0.8!"]; C3 [label="C", pos="-0.8,1.8!"]; C4 [label="C", pos="0.8,1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,-1.5!"]; C7 [label="C", pos="1.5,-2.0!"]; O1 [label="O", pos="2.0,-3.0!"]; O2 [label="OH", pos="0.5,-2.5!"]; Me1 [label="CH₃", pos="-2.2,-1.2!"]; Me2 [label="CH₃", pos="2.2,-1.2!"];

// Invisible nodes for hydrogen placement H1[label="H", pos="-2.5,1.1!", style=invis]; H2[label="H", pos="-0.8,2.5!", style=invis]; H3[label="H", pos="0.8,2.5!", style=invis]; H4[label="H", pos="-1.5,2.1!", style=invis]; H5[label="H", pos="1.5,2.1!", style=invis];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7 [style=invis]; // for positioning C6 -- O2 [label="", pos="0.25,-2.0!"]; C6 -- O1 [label=" O", pos="1.75,-2.5!", style=double]; C1 -- Me1; C5 -- Me2; }

Caption: Chemical Structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Hazard Identification and Classification (Inferred)

Direct toxicological data for this compound is limited.[6] Therefore, a conservative hazard assessment is derived from the known profiles of its precursors and structural analogs.

  • 2,6-Dimethylpiperidine (Precursor): Classified as a flammable liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8][9]

  • Acetic Acid / Chloroacetic Acid (Precursors): Acetic acid is flammable and causes severe skin burns and eye damage.[10][11] Chloroacetic acid is highly toxic and corrosive.

  • Analogous Compounds: An SDS for a similar structure, (S)-(1-Fmoc-piperidin-3-yl)acetic acid, lists hazards including skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[6]

Based on this analysis, (2,6-Dimethyl-piperidin-1-yl)-acetic acid should be handled as, at minimum:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2) / Skin Corrosion (Category 1C): Causes skin irritation, with the potential for more severe burns upon prolonged contact.

  • Serious Eye Damage / Eye Irritation (Category 1 or 2A): Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation, particularly if inhaled as a dust.

Safe Handling and Engineering Controls

Adherence to rigorous safety protocols is essential when working with this compound. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

Safe_Handling_Workflow start Start: Obtain Compound pre_use Pre-Use Checks: - Verify Label & CAS Number - Read & Understand this Guide - Locate Emergency Equipment start->pre_use ppe Don Personal Protective Equipment (PPE) (See Section 4 for details) pre_use->ppe handling_env Work in a Controlled Environment: - Certified Chemical Fume Hood - Ensure Clear Workspace ppe->handling_env weighing Weighing & Dispensing: - Use anti-static weigh paper/boat - Handle gently to avoid dust - Close container immediately after use handling_env->weighing reaction Use in Reaction: - Add slowly to solvent - Monitor for exotherms - Maintain inert atmosphere if required weighing->reaction cleanup Post-Handling Cleanup: - Decontaminate surfaces - Wipe down exterior of container - Remove PPE correctly reaction->cleanup storage Return to Storage (See Section 5) cleanup->storage end End storage->end

Caption: General workflow for safely handling the solid compound.

Experimental Protocol: General Handling and Weighing
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clean. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4.

  • Dispensing: Transport the sealed container to the fume hood. Open the container slowly. Use a clean spatula to dispense the required amount of the solid onto a tared weigh boat or creased, anti-static weigh paper.

  • Control Dust: Handle the solid gently to minimize the generation of airborne dust. Avoid any scooping or pouring actions that could aerosolize the powder.

  • Sealing: Immediately after dispensing, securely close the container cap. Wipe the exterior of the container with a damp cloth (e.g., with 70% ethanol) to remove any residual powder before returning it to storage.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel within the fume hood.

  • Decontamination: Clean the spatula and the weighing area thoroughly. Dispose of contaminated weigh boats, paper, and wipes as solid chemical waste.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. For operations with a higher risk of splash or prolonged contact, double-gloving is recommended. Always wash hands thoroughly after removing gloves.[7][12]

  • Eye/Face Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[13]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: All handling of the solid compound outside of a certified fume hood is strictly prohibited. If engineering controls fail or for emergency response, use a NIOSH-approved respirator with an appropriate particulate filter.[13]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12] Keep away from sources of ignition and direct sunlight.[12]

  • Incompatibilities: The compound contains both a tertiary amine and a carboxylic acid. It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[8][9]

  • Stability: The compound is expected to be stable under recommended storage conditions. No hazardous decomposition products are known under normal use.[6][14]

Spill and Emergency Procedures

  • Small Spill (Solid):

    • Evacuate non-essential personnel.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial cleanup.

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. Collect all cleaning materials for disposal as hazardous waste.[12]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Reactivity and Synthetic Hazards

The most common synthesis of this compound involves the N-alkylation of 2,6-dimethylpiperidine with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base.[1] This process carries specific hazards that must be mitigated.

Synthesis_Hazards reactants Reactants 2,6-Dimethylpiperidine (Flammable, Corrosive) Chloroacetic Acid (Toxic, Corrosive) Base (e.g., NaOH) (Corrosive) hazards Key Hazards Inhalation of Vapors Skin/Eye Contact with Corrosives Ignition of Flammable Materials reactants:f1->hazards:f1 Vapors reactants:f1->hazards:f2 Corrosive reactants:f2->hazards:f2 Corrosive process Process Conditions Exothermic Reaction (Risk of Runaway) Use of Organic Solvents (Flammability Risk) process:f1->hazards:f3 Boil-over process:f2->hazards:f3 Vapors controls Control Measures Fume Hood & Ventilation Slow, controlled addition of reagents Cooling Bath (Ice/Water) Full PPE No Ignition Sources hazards->controls Mitigated By

Caption: Key hazards and control measures for the synthesis reaction.

Protocol: Hazard Mitigation during Synthesis
  • Environment: The entire reaction must be conducted in a certified chemical fume hood. All ignition sources must be removed from the area.[8]

  • Reagent Addition: 2,6-dimethylpiperidine is highly flammable and corrosive.[9] It should be added to the reaction vessel via a syringe or cannula. The addition of chloroacetic acid or the base should be done slowly and portion-wise to control the reaction exotherm.

  • Temperature Control: The reaction vessel should be placed in a cooling bath (e.g., ice-water) to dissipate heat generated during neutralization and alkylation. A thermometer should be used to monitor the internal temperature.

  • Pressure: The reaction should be performed in a vessel open to an inert atmosphere (e.g., via a nitrogen bubbler) to prevent pressure buildup.

Waste Disposal

All waste materials containing (2,6-Dimethyl-piperidin-1-yl)-acetic acid or its precursors must be treated as hazardous chemical waste.

  • Solid Waste: Place contaminated disposables (gloves, weigh paper, absorbent pads) and excess compound into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and contaminated solvents should be collected in a labeled, sealed hazardous waste container designated for corrosive and/or flammable organic waste.

  • Disposal: All waste must be disposed of through an approved environmental health and safety program, following all local, state, and federal regulations.[9]

References

  • Benchchem. (n.d.). (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride.
  • MSDS/SDS. (n.d.). 2,6-Dimethylpiperidine MSDS/SDS.
  • ChemScene. (2025). Safety Data Sheet - rel-(2R,6S)-2,6-Dimethylpiperidine.
  • Fisher Scientific. (2011). Safety Data Sheet - cis-2,6-Dimethylpiperidine.
  • Echemi. (n.d.). rel-(2R,6S)-2,6-Dimethylpiperidine Safety Data Sheets.
  • Danisco. (2013). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Dimethylpiperidine, predominantly cis.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Lonza Bioscience. (n.d.). Safety Data Sheet.
  • Springer Nature. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • PubChem. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid.
  • CymitQuimica. (2024). Safety Data Sheet - (S)-(1-Fmoc-piperidin-3-yl)acetic acid.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Acetic acid.
  • EMD Chemicals Inc. (2011). Material Safety Data Sheet - Acetic Acid, Glacial.
  • National Center for Biotechnology Information (NCBI). (n.d.). Safety Concerns Regarding Supplemental Amino Acids: Results of a Study.
  • Pain and Spine Specialists. (2025). Are Essential Amino Acid Supplements Safe?.
  • ScienceDirect. (n.d.). α-Amino protection.
  • Sigma-Aldrich. (n.d.). (2,6-Dimethyl-1-piperidinyl)acetic acid.
  • ChemicalBook. (n.d.). (2,6-DIMETHYL-PIPERIDIN-1-YL)-ACETIC ACID.
  • National Center for Biotechnology Information (NCBI). (n.d.). Side Effects of Amino Acid Supplements.
  • Merck Millipore. (n.d.). Safety Data Sheet - Acetic acid.
  • National Institutes of Health (NIH). (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
  • P&S Chemicals. (n.d.). Product information, (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • ClinicalTrials.gov. (2021). Clinical Study to Evaluate Safety and Efficacy of Amino Acid in Healthy Individuals.
  • Santa Cruz Biotechnology. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride.
  • Benchchem. (2025).
  • ScienceLab.com. (2005).
  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases.
  • Google Patents. (n.d.). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Alkylation of 2,6-Dimethylpiperidine with Bromoacetic Acid

Authored by: [Your Name/Group], Senior Application Scientist Abstract This document provides a comprehensive guide for the N-alkylation of 2,6-dimethylpiperidine with bromoacetic acid to synthesize 2-(2,6-dimethylpiperid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of 2,6-dimethylpiperidine with bromoacetic acid to synthesize 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This reaction presents a unique challenge due to the steric hindrance imposed by the two methyl groups adjacent to the nitrogen atom in the piperidine ring. This guide will delve into the mechanistic considerations, provide a detailed, optimized experimental protocol, and outline methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of substituted piperidine derivatives, which are significant structural motifs in many pharmaceutical agents.[1][2]

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules.[3] Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds.[2] Specifically, the introduction of an acetic acid moiety onto the piperidine nitrogen can significantly alter the molecule's physicochemical properties, such as solubility and acidity, which are critical parameters in drug design.

The reaction between 2,6-dimethylpiperidine and bromoacetic acid is a classic example of a nucleophilic substitution reaction. However, the two methyl groups at the 2 and 6 positions of the piperidine ring create significant steric hindrance around the nitrogen atom's lone pair of electrons.[4] This steric impediment can dramatically slow down the rate of N-alkylation and may necessitate more forcing reaction conditions or alternative synthetic strategies to achieve a desirable yield.[5][6] Understanding and overcoming this steric challenge is the central theme of this protocol.

Mechanistic Considerations and Strategic Approach

The N-alkylation of a secondary amine like 2,6-dimethylpiperidine with an alkyl halide such as bromoacetic acid proceeds via an SN2 mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom of the bromoacetic acid and displacing the bromide leaving group.

A critical aspect of this reaction is the management of the hydrobromic acid (HBr) byproduct that is generated. This acid will protonate the basic nitrogen of the starting piperidine or the product, rendering it non-nucleophilic and halting the reaction.[7] Therefore, the inclusion of a base is essential to neutralize the acid as it is formed. The choice of base is important; it must be strong enough to scavenge the HBr but should not introduce competing side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often suitable for this purpose.[7]

Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction in the alkylation of amines.[8][9] However, in the case of the sterically hindered 2,6-dimethylpiperidine, this is less of a concern. The bulky substituents that hinder the initial alkylation will even more effectively prevent a second alkylation event.

Considering the steric hindrance, optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for a successful synthesis. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction.[7] Elevated temperatures are often required to provide sufficient energy to overcome the activation barrier imposed by the steric hindrance.

Reaction Workflow Diagram

N_Alkylation_Workflow Reactants 2,6-Dimethylpiperidine Bromoacetic Acid Base (K₂CO₃) Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel 1. Combine Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heating Heating (e.g., 70-80°C) Reaction_Vessel->Heating 2. Heat & Stir Workup Aqueous Workup & Extraction Heating->Workup 3. Cool & Process Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification 4. Isolate Crude Product 2-(2,6-Dimethylpiperidin-1-yl)acetic acid Purification->Product 5. Obtain Pure

Caption: General workflow for the N-alkylation of 2,6-dimethylpiperidine.

Experimental Protocol

This protocol details a robust method for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dimethylpiperidine≥98%e.g., Sigma-AldrichShould be colorless. If yellow, consider purification.[10]
Bromoacetic acid≥98%e.g., Sigma-AldrichCorrosive and lachrymatory. Handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher ScientificFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros OrganicsUse a dry solvent to avoid side reactions.
Diethyl etherAnhydrouse.g., VWRFor extraction.
Hydrochloric acid (HCl)1 M aqueous solutionFor pH adjustment during workup.
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying the organic layer.
Deuterated Chloroform (CDCl₃)For NMR analysis.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer and/or LC-MS for product characterization

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylpiperidine (1.13 g, 10 mmol, 1.0 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL).

    • Add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv). The use of an excess of a solid base like K₂CO₃ is a common strategy in such alkylations.[7]

    • Stir the mixture under an inert atmosphere (nitrogen or argon).

  • Addition of Alkylating Agent:

    • In a separate container, carefully dissolve bromoacetic acid (1.39 g, 10 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF (5 mL). Caution: Bromoacetic acid is corrosive and a lachrymator; handle in a fume hood with appropriate personal protective equipment.

    • Add the bromoacetic acid solution dropwise to the stirred piperidine suspension at room temperature over 10-15 minutes. A slow addition rate can help to control any potential exotherm and minimize side reactions.[4]

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 70-80 °C. The elevated temperature is necessary to overcome the steric hindrance of the 2,6-dimethyl groups.

    • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL) to remove any unreacted starting material and non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to ~2-3 with 1 M HCl. This will protonate the carboxylic acid group of the product, which may cause it to precipitate if its solubility is low at this pH.

    • Extract the acidified aqueous layer with a more polar solvent like ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of 2-(2,6-Dimethylpiperidin-1-yl)acetic acid

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the piperidine ring protons and the methylene protons of the acetic acid moiety.

  • ¹³C NMR: Will show the corresponding carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no conversion Insufficient temperature or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely.
Deactivated reagents.Use freshly distilled 2,6-dimethylpiperidine and ensure bromoacetic acid has been stored properly.
Formation of side products Reaction temperature is too high.Lower the reaction temperature and monitor for improvement in product purity.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Difficult purification Product is highly polar.Consider converting the carboxylic acid to an ester for easier purification by column chromatography, followed by hydrolysis.

Conclusion

The N-alkylation of the sterically hindered 2,6-dimethylpiperidine with bromoacetic acid is a challenging but achievable transformation. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the use of an appropriate base and solvent. The protocol provided in these application notes offers a reliable method for obtaining the desired product, 2-(2,6-dimethylpiperidin-1-yl)acetic acid, which can serve as a valuable building block in the development of new chemical entities. Further optimization may be required for specific applications or large-scale synthesis.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Google Patents. Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Google Patents. N-alkyl-piperidine DERIVATIVES.
  • Defense Technical Information Center. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?.
  • AiFChem. 2-(cis-2,6-Dimethylpiperidin-1-yl)acetic acid.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!).
  • Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation.
  • Apollo. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Benchchem. Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • Biosynth. 2-(2, 6-Dimethylpiperidin-1-yl) acetic acid, min 95%, 100 mg.
  • PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid.
  • Benchchem. Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis.
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Application

purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid by recrystallization

An Application Note and Protocol for the Purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid by Recrystallization Authored by a Senior Application Scientist Introduction (2,6-Dimethyl-piperidin-1-yl)-acetic acid is...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid by Recrystallization

Authored by a Senior Application Scientist

Introduction

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative with significant potential as a building block in medicinal chemistry and drug development.[1] The structural motif of a substituted piperidine ring linked to a carboxylic acid is found in various pharmacologically active molecules, potentially interacting with a range of biological targets.[1] Ensuring the high purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including biological screening, lead optimization, and formulation studies. Impurities can lead to erroneous biological data, interfere with crystallization of the final active pharmaceutical ingredient (API), or introduce unwanted toxicity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[3] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor. This application note provides a detailed protocol for the , along with a troubleshooting guide and methods for assessing the purity of the final product.

Physicochemical Properties of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

A thorough understanding of the physicochemical properties of the compound is essential for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C9H17NO2[4][5]
Molecular Weight 171.24 g/mol [4][5]
Appearance Off-white to light yellow solid[4]
Boiling Point (Predicted) 266.6 ± 23.0 °C[4]
pKa (Predicted) 2.47 ± 0.10[4]
Storage Temperature 2-8°C, protect from light[4]

The Principle of Recrystallization

Recrystallization is a purification technique that leverages the differences in solubility between a compound of interest and its impurities. The ideal recrystallization solvent will exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • The impurities should either be highly soluble at all temperatures (so they remain in the mother liquor upon cooling) or insoluble at all temperatures (so they can be removed by hot filtration).

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The slow cooling process allows for the formation of a well-ordered crystal lattice, which tends to exclude foreign molecules (impurities).

Experimental Protocol: Recrystallization of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

This protocol outlines a general procedure. The optimal solvent and specific volumes may need to be adjusted based on the nature and quantity of impurities present in the crude material.

Materials and Equipment
  • Crude (2,6-Dimethyl-piperidin-1-yl)-acetic acid

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Watch glass

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Recrystallization solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane, acetone)

  • Activated charcoal (optional)

Step-by-Step Procedure

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude (2,6-Dimethyl-piperidin-1-yl)-acetic acid into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that did not show solubility at room temperature. The compound should dissolve completely at the boiling point of the solvent.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Based on the structure of the target molecule (a carboxylic acid with a piperidine ring), suitable solvent systems to screen include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[6]

2. Dissolution:

  • Place the crude (2,6-Dimethyl-piperidin-1-yl)-acetic acid in an Erlenmeyer flask with a magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

3. Decolorization (Optional):

  • If the hot solution is colored, it may indicate the presence of high-molecular-weight colored impurities.

  • Remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal (Norit).

  • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

4. Hot Filtration (Optional):

  • This step is necessary if there are insoluble impurities or if activated charcoal was used.

  • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal) on the hot plate to prevent premature crystallization during filtration.[8]

  • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.[8]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • If crystals do not form, it may be due to supersaturation. Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the solution or by adding a seed crystal of the pure compound.[7][9]

6. Isolation of Crystals:

  • Set up a Buchner funnel with filter paper on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.[8]

  • Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.

  • Apply the vacuum to draw the mother liquor through the funnel, leaving the crystals on the filter paper.

7. Washing the Crystals:

  • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8] It is important to use cold solvent to minimize the loss of the purified product.

8. Drying the Crystals:

  • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.

  • Transfer the crystals to a watch glass and allow them to dry completely. The drying process can be accelerated by placing the crystals in a desiccator under vacuum.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) dissolve->hot_filter decolorize->hot_filter cool Slow Cooling hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: Workflow for the .

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and try cooling again.[9][10] - Scratch the inner wall of the flask with a glass rod or add a seed crystal to induce nucleation.[7][9]
"Oiling out" (liquid droplets form instead of solid crystals) - The melting point of the compound is lower than the temperature of the solution. - The compound is significantly impure. - The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] - Consider purifying by another method, such as column chromatography, if the problem persists.[9]
Low recovery yield - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with too much cold solvent or with solvent that was not cold enough.- Reduce the amount of solvent used in subsequent attempts. Try to recover more product from the mother liquor by evaporating some of the solvent.[10] - Ensure the funnel and receiving flask are preheated before hot filtration.[8] - Use a minimal amount of ice-cold solvent for washing.[8]
Colored crystals - Colored impurities were not completely removed.- Repeat the recrystallization, including the activated charcoal step.
Troubleshooting Logic Diagram

Troubleshooting_Logic start Cooled Solution q1 Do crystals form? start->q1 no_crystals No Crystals q1->no_crystals No crystals_form Crystals Formed q1->crystals_form Yes oiling_out Does it oil out? oil Oiled Out oiling_out->oil Yes sol_no_xtal_1 Too much solvent? oiling_out->sol_no_xtal_1 No no_crystals->oiling_out sol_oil_1 Cooling too fast or impure compound? oil->sol_oil_1 sol_no_xtal_2 Boil off solvent and re-cool. sol_no_xtal_1->sol_no_xtal_2 Yes sol_no_xtal_3 Supersaturated? sol_no_xtal_1->sol_no_xtal_3 No sol_no_xtal_4 Scratch flask or add seed crystal. sol_no_xtal_3->sol_no_xtal_4 Yes sol_oil_2 Reheat, add more solvent, cool slowly. sol_oil_1->sol_oil_2

Caption: Decision-making process for troubleshooting common recrystallization issues.

Purity Assessment of Recrystallized Product

After recrystallization, it is crucial to assess the purity of the final product. The following methods are recommended:

1. Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimentally determined melting point of the recrystallized (2,6-Dimethyl-piperidin-1-yl)-acetic acid with the literature value.

2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of organic compounds.[11] For organic acids, reversed-phase HPLC with UV detection is commonly used.[12][13]

  • Column: C18 reversed-phase column (e.g., Kromasil-C18, 250 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[14]

  • Detection: UV detector set at a low wavelength (e.g., 210 nm) to detect the carboxyl group.[15]

  • Analysis: A pure sample should show a single major peak. The purity can be calculated based on the area percentage of the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the structure of the purified compound and identifying any remaining impurities.

  • ¹H NMR: The proton NMR spectrum should show signals corresponding to the protons of the (2,6-Dimethyl-piperidin-1-yl)-acetic acid molecule. The integration of these signals should be consistent with the number of protons in each environment. The absence of unexpected signals indicates high purity.

    • Expected Signals:

      • Signals for the methyl groups on the piperidine ring.

      • Signals for the methylene protons of the piperidine ring.

      • A signal for the methine protons on the piperidine ring.

      • A signal for the methylene protons of the acetic acid moiety.

      • A broad signal for the carboxylic acid proton (which may be exchanged with D2O).

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.[16] This can further confirm the structure and purity.

By employing these analytical techniques, researchers can confidently verify the purity of the recrystallized (2,6-Dimethyl-piperidin-1-yl)-acetic acid, ensuring the quality and reliability of their subsequent research.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. The Student Room. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. ResearchGate. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. University of Calgary. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. University of California, Irvine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Busaidi, J., et al. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Beverages. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ferretti, A. (1963). Chromatographic separation and identification of organic acids.
  • HBCSE. (n.d.). Recrystallization. Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Organic Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Retrieved from [Link]

  • Purdue University. (n.d.). 1 H NMR Spectra of Small Molecules. Purdue Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic acid.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid.... ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile.... National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.... National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of highly substituted piperidine 9. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 2,6-dimethyl-, (2R,6S)-rel-. NIST WebBook. Retrieved from [Link]

Sources

Method

Application Note: A Strategic Approach to HPLC Method Development for 2-(2,6-dimethylpiperidin-1-yl)acetic acid

Abstract This guide provides a comprehensive, in-depth protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This molecule's...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This molecule's zwitterionic and polar nature presents unique analytical challenges, including poor retention in traditional reversed-phase chromatography and potential for poor peak shape. This document outlines a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the strategic selection of chromatographic modes. Detailed, step-by-step protocols for method development in both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are presented, emphasizing the causal relationships between experimental choices and chromatographic outcomes. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this and structurally similar compounds.

Analyte Characterization & Method Selection Rationale

A successful HPLC method begins with a thorough understanding of the analyte. 2-(2,6-dimethylpiperidin-1-yl)acetic acid is a zwitterionic compound, possessing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid functional group.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₇NO₂[1]

  • Molecular Weight: 171.24 g/mol

  • Structure:

    
    
    
  • Predicted pKa Values:

    • Carboxylic Acid (pKa₁): The pKa of the acetic acid moiety is estimated to be approximately 4.0 - 5.0 , similar to the pKa of acetic acid itself (4.76)[2][3][4][5].

    • Tertiary Amine (pKa₂): The pKa of the conjugate acid of the piperidine nitrogen is estimated to be around 10.5 - 11.5 . This is based on the pKa of similar structures like cis-2,6-dimethylpiperidine, which is approximately 11.07[6][7].

The Zwitterionic Challenge: The dual acidic and basic nature of the analyte means its net charge is highly dependent on the mobile phase pH.

  • At low pH (< 4.0): The carboxylic acid is neutral (protonated), and the amine is protonated, resulting in a net positive charge (+1) .

  • At neutral pH (isoelectric point): The molecule exists as a zwitterion with both positive and negative charges, resulting in a net neutral charge (0) . This often leads to minimal retention in reversed-phase HPLC[8].

  • At high pH (> 11.5): The amine is neutral (deprotonated), and the carboxylic acid is deprotonated, resulting in a net negative charge (-1) .

This pH-dependent behavior is the cornerstone of our method development strategy. The primary challenge is overcoming the high polarity and achieving adequate retention and symmetrical peak shape.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Logical workflow from analyte properties to strategic HPLC method selection.

Protocol 1: Reversed-Phase (RP-HPLC) Method Development

The most common starting point is RP-HPLC. Our strategy is to operate at a pH far from the isoelectric point to ensure the analyte carries a consistent net charge, thereby improving retention and peak shape.

Initial Screening of Mobile Phase pH and Stationary Phase

Objective: To identify the most promising combination of column and mobile phase pH for good retention and peak shape.

Step-by-Step Protocol:

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of 2-(2,6-dimethylpiperidin-1-yl)acetic acid in water. Dilute to a working concentration of 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • HPLC System: A standard HPLC system with UV detection is suitable. Set the detection wavelength to 205 nm, as the analyte lacks a strong chromophore.

  • Columns for Screening:

    • Column A: Standard C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Column B: Polar-Endcapped C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phases for Screening:

    • Low pH Condition (pH 3.0):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • High pH Condition (pH 10.0):

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

      • Mobile Phase B: Acetonitrile (Note: Ensure your selected column is stable at high pH before use).

  • Screening Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program: 5% to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.

  • Execution: Run the screening gradient on both columns with both low and high pH mobile phase systems.

  • Evaluation: Assess the chromatograms for retention factor (k), peak asymmetry (As), and theoretical plates (N).

Expected Outcome & Rationale: Operating at a low pH is often the most successful strategy for zwitterionic amines. By protonating the tertiary amine, the molecule becomes a cation, which minimizes undesirable interactions with residual acidic silanols on the silica surface, leading to improved peak shape. The polar-endcapped column is expected to provide better retention and peak shape, especially if highly aqueous mobile phases are required, by preventing phase collapse.

Table 1: Hypothetical Initial Screening Results

Column TypeMobile Phase pHRetention Time (min)Asymmetry (As)Theoretical Plates (N)Rationale & Observations
Standard C183.03.51.84500Moderate retention, but significant tailing.
Polar-Endcapped C18 3.0 4.8 1.2 9500 Good retention and excellent peak shape. Best starting point.
Standard C1810.02.12.52100Poor retention and severe tailing. Not viable.
Polar-Endcapped C1810.03.21.56000Better than standard C18, but still inferior to low pH condition.

Based on these hypothetical results, the Polar-Endcapped C18 column with a low pH (3.0) mobile phase is selected for further optimization.

Method Optimization

Objective: To refine the selected screening conditions to achieve optimal resolution, sensitivity, and run time.

Step-by-Step Protocol:

  • Gradient Optimization:

    • Using the selected column and mobile phase, adjust the gradient slope.

    • Experiment 1 (Shallow Gradient): 5-40% B over 20 minutes. Rationale: To improve resolution between the main peak and any closely eluting impurities.

    • Experiment 2 (Fast Gradient): 5-60% B over 8 minutes. Rationale: To shorten the run time for high-throughput analysis.

  • Temperature Optimization:

    • Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C).

    • Rationale: Increasing temperature can decrease mobile phase viscosity (lowering backpressure) and may improve peak efficiency. However, it can also alter selectivity.

  • Organic Modifier Evaluation:

    • Replace Acetonitrile with Methanol (using 0.1% Formic Acid in Methanol as Mobile Phase B).

    • Rationale: Acetonitrile and Methanol offer different selectivities. Methanol is more viscous but can provide unique elution orders for impurities.

Final Optimized RP-HPLC Method

The following table represents a finalized, robust method derived from the optimization process.

Table 2: Final RP-HPLC Method Parameters

ParameterCondition
Column Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10% to 50% B over 12 minutes
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection UV at 205 nm
Injection Volume 5 µL
Expected Retention Time ~6.7 minutes

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique for polar compounds that are poorly retained in RP-HPLC.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11]

HILIC Method Development Protocol

Objective: To develop a HILIC method for robust retention of the analyte, offering an alternative selectivity to the RP-HPLC method.

Step-by-Step Protocol:

  • Analyte Preparation: Prepare a 0.1 mg/mL sample by dissolving the analyte directly in the initial mobile phase (e.g., 90:10 Acetonitrile:Buffered Aqueous Phase) to ensure good peak shape. This is critical in HILIC to avoid peak distortion.

  • HPLC System: Standard HPLC with UV detection at 205 nm.

  • Column Selection: A zwitterionic or amide-based HILIC column is a good starting point.

    • Column: Amide HILIC (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase Selection:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.

    • Rationale: A volatile buffer like ammonium acetate is ideal, especially if interfacing with a mass spectrometer. The pH is buffered in the zwitterionic region to promote hydrophilic partitioning.

  • Initial HILIC Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program: 0% B (95% ACN) to 50% B (75% ACN) over 15 minutes. Note: In HILIC, increasing the aqueous content (Mobile Phase B) decreases retention.

  • Optimization:

    • Adjust Water Content: The percentage of water in the mobile phase is the most critical parameter for adjusting retention in HILIC.

    • Buffer Concentration: Vary the buffer concentration (e.g., 5 mM to 20 mM) to fine-tune peak shape and retention, as secondary ion-exchange interactions can occur.[12]

Final Optimized HILIC Method

Table 3: Final HILIC Method Parameters

ParameterCondition
Column Amide HILIC, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10mM Ammonium Formate, pH 4.5
Mobile Phase B 60:40 Acetonitrile:Water with 10mM Ammonium Formate, pH 4.5
Gradient Isocratic, 90% A, 10% B (Total Acetonitrile = 89.5%)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection UV at 205 nm
Injection Volume 2 µL
Expected Retention Time ~5.2 minutes

Overall Method Development Workflow & Validation

The entire process follows a logical, staged approach to ensure an efficient and successful outcome.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Caption: Overall HPLC method development and validation workflow.

Trustworthiness Through Validation: Every protocol described is designed to be a self-validating system. The final selected method must undergo formal validation according to regulatory guidelines such as ICH Q2(R1).[13][14][15] This process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity & Range: Ensuring a direct, proportional relationship between concentration and analytical response over a defined range.

  • Accuracy & Precision: Confirming the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Intentionally varying method parameters (e.g., pH ±0.2, Temperature ±5°C) to demonstrate the reliability of the method during normal usage.

Conclusion

The analysis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid requires a strategic approach tailored to its zwitterionic and polar characteristics. A low-pH reversed-phase method using a polar-endcapped C18 column typically provides a robust and reliable primary analytical method with excellent peak shape and retention. For orthogonal confirmation or for challenging matrices, a HILIC method offers a powerful alternative with a distinct separation mechanism. The detailed protocols and rationale provided in this guide serve as a comprehensive framework for developing and optimizing a fit-for-purpose HPLC method for this and similar challenging analytes.

References

  • Acetic Acid pKa. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • About pKa's. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., & Heinisch, S. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Acetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • How To Calculate The pKa Of Acetic Acid. (2022). Sciencing. Retrieved from [Link]

  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. Retrieved from [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Retrieved from [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Cis-2,6-Dimethylpiperidine. (2024). ChemBK. Retrieved from [Link]

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Separation of zwitter ionic drug molecule. (2004). Chromatography Forum. Retrieved from [Link]

Sources

Application

Comprehensive NMR Characterization of (2,6-Dimethyl-piperidin-1-yl)-acetic acid: A Multi-dimensional Approach to Unambiguous Structure Elucidation

An Application Note for Researchers and Drug Development Professionals Introduction (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and orga...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structural framework, featuring a dimethyl-substituted piperidine ring linked to an acetic acid moiety, makes it a versatile building block for developing novel therapeutic agents, particularly in the field of neuropharmacology where it may serve as a scaffold for modulating neurotransmitter systems.[1] Given the critical importance of precise molecular structure in determining biological activity, unambiguous characterization is paramount.

This application note provides an in-depth technical guide for the complete structural elucidation of (2,6-Dimethyl-piperidin-1-yl)-acetic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a Senior Application Scientist, this guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will detail protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, culminating in a comprehensive data analysis strategy that leaves no ambiguity in the final structure.

Molecular Structure and Stereochemical Considerations

The target molecule, (2,6-Dimethyl-piperidin-1-yl)-acetic acid (C₉H₁₇NO₂), possesses several key structural features that are differentiable by NMR.[2][3] The piperidine ring contains two methyl groups at the C2 and C6 positions, which introduces stereoisomerism. These methyl groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). The cis isomer is achiral (a meso compound), while the trans isomer is chiral and exists as a pair of enantiomers. This stereochemistry significantly influences the chemical environment, and therefore the NMR spectrum, of the ring protons and carbons. For the purpose of this guide, we will analyze the spectra assuming the more common and thermodynamically stable cis isomer, where the methyl groups are predominantly in an equatorial orientation.[4]

Figure 1: Chemical Structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid (Numbering is for NMR assignment purposes)

Part 1: Experimental Design & Protocols

The cornerstone of reliable structural elucidation is a meticulously planned experimental approach. The protocols outlined below are designed to provide a complete dataset for unambiguous assignment.

Sample Preparation: The Foundation of Quality Data

The choice of a deuterated solvent is the first critical decision. It must dissolve the analyte sufficiently without its residual signals obscuring important resonances.[5]

  • Solubility: (2,6-Dimethyl-piperidin-1-yl)-acetic acid, especially as a hydrochloride salt, is a polar molecule. While Chloroform-d (CDCl₃) is a common starting point, its acidic trace impurities can broaden or suppress the signal from the carboxylic acid proton.[5]

  • Proton Exchange: The carboxylic acid proton (-COOH) is labile and undergoes chemical exchange.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it slows this exchange rate through hydrogen bonding, often allowing the -COOH proton to be observed as a sharp, distinct peak.[6] Deuterium oxide (D₂O) can also be used, but will result in the exchange of the acidic proton for deuterium, causing its signal to disappear, which is a useful confirmatory experiment.

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

  • Transfer the solid to a clean, dry standard 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

  • For referencing, the residual solvent peak of DMSO-d₆ can be used (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[7]

One-Dimensional NMR Experiments: The Initial Blueprint

1D NMR spectra provide the fundamental information: chemical shifts, signal integrations (proton count), and coupling patterns.

Protocol for ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans (NS): 16-32 (adjust for concentration)

  • Relaxation Delay (D1): 2-5 seconds (ensures quantitative integration)

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 0-16 ppm

Rationale: A 30° pulse angle and a sufficient relaxation delay are chosen to allow for accurate integration of the signals, which is crucial for determining the number of protons corresponding to each resonance.

Protocol for ¹³C{¹H} and DEPT-135 NMR Acquisition:

  • Pulse Program: Standard proton-decoupled carbon experiment ('zgpg30'); DEPT-135

  • Number of Scans (NS): 1024 or higher (due to low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 0-200 ppm

Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for determining the multiplicity of each carbon atom.[8][9][10] In a DEPT-135 spectrum:

  • CH₃ (methyl) groups appear as positive signals.

  • CH₂ (methylene) groups appear as negative signals.

  • CH (methine) groups appear as positive signals.

  • C (quaternary) carbons (like the carbonyl carbon) are absent.[11][12]

Two-Dimensional NMR Experiments: Assembling the Puzzle

2D NMR reveals the connectivity between atoms, which is indispensable for assembling the molecular structure.

Protocol for ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically through 2 or 3 bonds.[13][14]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf')

  • Data Points: 2048 in F2, 256-512 in F1

  • Number of Scans (NS): 2-4 per increment

  • Rationale: The presence of a cross-peak between two proton signals indicates they are coupled, allowing for the mapping of proton networks within the piperidine ring.

Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify all direct, one-bond C-H correlations.[15][16]

  • Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3')

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz (typical for aliphatic C-H bonds)

  • Rationale: This is the most sensitive experiment for C-H correlation.[15] An edited HSQC provides the same information as a DEPT-135 experiment but with higher sensitivity, showing CH/CH₃ signals in one phase (e.g., blue) and CH₂ signals in the opposite phase (e.g., red).[15]

Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 3 bonds (²JCH, ³JCH).[15][17]

  • Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf')

  • Long-Range Coupling Constant: Optimized for 8-10 Hz

  • Rationale: This is arguably the most critical experiment for final structure confirmation. It connects molecular fragments that are not directly bonded and unambiguously assigns quaternary carbons, which are otherwise difficult to place.[17][18]

Part 2: Data Interpretation and Structural Elucidation Workflow

The following is a systematic workflow for analyzing the collected NMR data to confirm the structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structural Assembly H1_NMR ¹H NMR (Shifts, Integration, Multiplicity) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C & DEPT-135 (Carbon Count & Type) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems (Piperidine Ring, Acetic Acid) HSQC->Fragments COSY->Fragments Assemble Connect Fragments (via Quaternary Carbons) HMBC->Assemble Fragments->Assemble Final Final Structure Confirmation Assemble->Final

Diagram 1: Workflow for NMR-based structure elucidation.

Step 1: Analysis of ¹H and ¹³C/DEPT-135 Spectra The ¹H NMR spectrum will show distinct signals for the methyl groups (H7/7'), the methine protons (H2/6), the methylene protons of the ring (H3/4/5), and the methylene protons of the acetic acid group (H8). The carboxylic acid proton (H10) is expected far downfield (~10-12 ppm).[19][20] The ¹³C and DEPT-135 spectra will confirm the number of unique carbons and their types (CH₃, CH₂, CH, C).

Step 2: Assigning Direct C-H Bonds with HSQC The HSQC spectrum provides direct, unambiguous correlations. Each cross-peak links a proton signal on the F2 (horizontal) axis to the carbon signal it is directly attached to on the F1 (vertical) axis. This step validates the initial assignments from the 1D spectra.

Step 3: Mapping the Piperidine Ring with COSY The COSY spectrum will reveal the proton connectivity within the piperidine ring. A cross-peak between H2 and the H3 protons will be observed. The H3 protons will show correlations to both H2 and the H4 protons, and so on, allowing the entire spin system of the ring to be traced.

Step 4: Assembling the Full Structure with HMBC The HMBC spectrum provides the final, crucial connections:

  • Connecting the Acetic Acid Moiety: A strong correlation will be seen from the methylene protons (H8) to the carbonyl carbon (C9). Crucially, a correlation from H8 to the piperidine carbons C2 and C6 will firmly establish the point of attachment.

  • Assigning the Methyl Groups: Correlations from the methyl protons (H7/7') to their attached carbons (C2/6) and to the adjacent ring carbons (C3/5) will confirm their position.

  • Confirming Quaternary Carbons: The carbonyl carbon (C9) has no attached protons and is therefore invisible in HSQC. Its position is confirmed by observing correlations to it from nearby protons (H8) in the HMBC spectrum.

Part 3: Data Presentation

The following tables summarize the expected NMR data for the cis isomer of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in DMSO-d₆.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments

Atom Label¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)DEPT-135 Phase
1-----
2, 6~2.8 - 3.0m2H~58-60CH (+)
3, 5~1.6 - 1.8 (ax) ~1.2 - 1.4 (eq)m4H~30-32CH₂ (-)
4~1.4 - 1.6m2H~24-26CH₂ (-)
7, 7'~1.0 - 1.2d6H~20-22CH₃ (+)
8~3.1 - 3.3s2H~55-57CH₂ (-)
9---~170-172Quaternary (absent)
10 (-COOH)~10 - 12br s1H--

Note: Chemical shifts are estimates based on typical values for piperidine derivatives and carboxylic acids and may vary based on experimental conditions.[21][22][23][24]

Table 2: Key Expected 2D NMR Correlations

Correlation TypeFrom Proton(s)To Proton(s) / Carbon(s)Significance
COSY H2/6H3/5, H7/7'Connects methine protons to adjacent methyl and methylene groups.
H3/5H2/6, H4Traces the connectivity around the piperidine ring.
HSQC H2/6C2/6Confirms direct C-H bond at the substituted positions.
H8C8Confirms direct C-H bond of the acetic acid methylene.
HMBC H8C9, C2, C6Crucial: Connects the acetic acid side chain to the piperidine ring.
H7/7'C2/6, C3/5Confirms the position of the methyl groups at C2 and C6.
H2/6C8, C4, C7/7'Provides further confirmation of the ring and side-chain structure.

Conclusion

The structural characterization of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is readily and unambiguously achieved through the systematic application of a suite of 1D and 2D NMR experiments. While ¹H and ¹³C NMR provide the initial overview, it is the correlational data from COSY, HSQC, and particularly HMBC that allows for the unequivocal assembly of the molecular framework. This comprehensive approach, rooted in a clear understanding of the causality behind each experimental choice, provides the high-fidelity data required by researchers, scientists, and drug development professionals to advance their work with confidence. The protocols and workflow detailed herein represent a robust, self-validating system for the characterization of this and other similarly complex small molecules.

References

  • Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra (2017). Available at: [Link]

  • SeRMN-UAB. (2015). Review: Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Available at: [Link]

  • OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Available at: [Link]

  • Request PDF. (2025). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. ResearchGate. Available at: [Link]

  • PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • Request PDF. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available at: [Link]

  • Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(9), 566-574. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • Funatsu, K., et al. (1995). A structure elucidation system using 1H-NMR and H-H COSY spectra. Journal of Chemical Information and Computer Sciences, 35(4), 751-757. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • P&S Chemicals. Product information, (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride. Available at: [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic.... Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • PubChem. Piperidin-1-yl-acetic acid. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Arumugam, N., et al. (1987). ¹H NMR spectra of cis-2,6-diphenylpiperidines and cis-2,6-diphenyl-4-piperidones. Magnetic Resonance in Chemistry, 25(10), 869–871. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available at: [Link]

  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Wikipedia. 2,6-Dimethylpiperidine. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

  • ResearchGate. (2000). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available at: [Link]

Sources

Method

Quantitative Analysis of (2,6-Dimethyl-1-piperidyl)acetic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and sensitive method for the analysis of (2,6-Dimethyl-1-piperidyl)acetic Acid using Li...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the analysis of (2,6-Dimethyl-1-piperidyl)acetic Acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). (2,6-Dimethyl-1-piperidyl)acetic acid and related piperidine structures are significant in neuropharmacology and are foundational in various therapeutic agents.[1][2] The method detailed herein is optimized for high selectivity and sensitivity, making it suitable for pharmacokinetic studies, metabolite identification, and quality control in drug development. We provide comprehensive, step-by-step protocols for sample preparation, LC separation, and MS/MS detection, along with an in-depth analysis of the compound's characteristic fragmentation patterns.

Introduction: The Analytical Challenge

(2,6-Dimethyl-1-piperidyl)acetic Acid is a heterocyclic compound featuring a substituted piperidine ring, a structure prevalent in numerous pharmaceuticals and alkaloids.[2][3][4] Its analysis is critical for understanding drug metabolism, ensuring purity of active pharmaceutical ingredients (APIs), and conducting preclinical research.[1][5] The compound's polar and zwitterionic nature, stemming from the basic tertiary amine of the piperidine ring and the acidic carboxylic acid group, presents a unique challenge for chromatographic separation and sensitive detection.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for analyzing small molecules in complex matrices.[6][7] This guide leverages electrospray ionization (ESI) tandem mass spectrometry (MS/MS) to establish a reliable analytical workflow. The primary objective is to provide a self-validating protocol that explains the causality behind each experimental choice, ensuring both technical accuracy and practical applicability.

Foundational Principles: Ionization and Fragmentation

The molecular structure of (2,6-Dimethyl-1-piperidyl)acetic Acid dictates the mass spectrometric approach. With a molecular formula of C₉H₁₇NO₂ and a monoisotopic mass of 171.1259 Da, the molecule is well-suited for ESI.[8]

Ionization Strategy: Why Positive-Ion ESI?

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, as it transfers ions from solution to the gas phase with minimal fragmentation.[9][10][11] For (2,6-Dimethyl-1-piperidyl)acetic Acid, two ionization pathways are possible: protonation of the basic piperidine nitrogen ([M+H]⁺) in positive-ion mode or deprotonation of the carboxylic acid ([M-H]⁻) in negative-ion mode.

Positive-ion mode is selected as the optimal strategy. The nitrogen atom within the piperidine ring is highly basic and readily accepts a proton in an acidified mobile phase, forming a stable positively charged ion. This process is generally more efficient and yields higher sensitivity for amine-containing compounds compared to negative-ion mode detection of the carboxylate.[12][13]

Figure 1: Ionization of the target analyte in positive ESI mode.

Experimental Protocols

Sample Preparation: Ensuring Matrix-Free Analysis

Effective sample preparation is paramount to minimize matrix effects, which can cause ion suppression or enhancement and compromise data quality.[7][14] The choice of protocol depends on the sample matrix complexity.

Protocol 1: "Dilute-and-Shoot" for Simple Matrices (e.g., Reaction Mixtures)

This method is suitable for relatively clean samples where the analyte concentration is high.

  • Solubilization: Prepare a 1 mg/mL stock solution of (2,6-Dimethyl-1-piperidyl)acetic Acid in methanol.

  • Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration range (e.g., 1-1000 ng/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtrate to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Urine)

This protocol is designed to remove proteins, salts, and other interferences common in biological fluids. A mixed-mode cation exchange SPE is recommended to leverage both hydrophobic and ionic interactions.

  • Pre-treatment: Thaw the biological sample (e.g., 100 µL of plasma) and add 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is positively charged.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove hydrophilic and moderately hydrophobic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

LC-MS/MS System and Operating Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required.[12]

Table 1: Optimized Liquid Chromatography Parameters

ParameterConditionRationale
LC System UHPLC or HPLCProvides necessary separation and resolution.[6]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good starting point for retaining small molecules.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the C18 column.
Gradient 5% B to 95% B over 5 min; hold for 2 min; re-equilibrate for 3 minA standard gradient to elute the analyte while cleaning the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLAdjustable based on analyte concentration and system sensitivity.

Table 2: Optimized Mass Spectrometry Parameters

ParameterConditionRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar, non-volatile small molecules.[9]
Polarity Positive (+)Maximizes signal for the basic piperidine nitrogen.
Scan Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 120 °CAids in solvent desolvation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from droplets.
Cone Gas Flow 50 L/hrHelps shape the ESI plume.
Desolvation Gas Nitrogen @ 800 L/hrFacilitates the final stages of ion formation.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).

Method Development and Data Interpretation

The analytical method is developed in three stages: identifying the precursor ion, determining the product ions, and optimizing the MRM transitions for quantification.

Figure 2: LC-MS/MS analytical workflow for quantitative analysis.

Step 1: Precursor Ion Identification By infusing a standard solution directly into the mass spectrometer and performing a full scan (MS1), the protonated molecular ion [M+H]⁺ is identified at m/z 172.1 .

Step 2: Product Ion Characterization (MS/MS) A product ion scan is performed by selecting the m/z 172.1 ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments in the third quadrupole (Q3). The fragmentation of piperidine derivatives is typically driven by α-cleavage adjacent to the nitrogen and neutral losses.[12][15]

Predicted Fragmentation Pathways: The collision-induced dissociation (CID) of the protonated (2,6-Dimethyl-1-piperidyl)acetic Acid is expected to follow two primary pathways:

  • Loss of the Acetic Acid Group: The most likely fragmentation is the cleavage of the bond between the piperidine nitrogen and the acetyl group, resulting in a neutral loss of acetic acid (CH₂COOH, 60.02 Da) and formation of the stable 2,6-dimethylpiperidine cation.

  • α-Cleavage and Ring Opening: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stabilized iminium ion.[16]

Fragmentation cluster_path1 Pathway 1: Neutral Loss cluster_path2 Pathway 2: α-Cleavage precursor Precursor Ion [M+H]⁺ m/z 172.1 frag1 Fragment 1 2,6-Dimethylpiperidine Cation m/z 112.1 precursor->frag1  -CH₂COOH loss1 - CH₂COOH (Loss of 60.0 Da) frag2 Fragment 2 Iminium Ion m/z 84.1 precursor->frag2  α-Cleavage loss2 - C₅H₉O₂•

Figure 3: Predicted fragmentation pathways for protonated (2,6-Dimethyl-1-piperidyl)acetic Acid.

Step 3: MRM Transition Optimization For quantitative analysis, specific precursor-to-product ion transitions are monitored. This highly selective technique filters out chemical noise, dramatically improving the signal-to-noise ratio. The transitions should be optimized by varying the collision energy for each fragment to maximize its intensity.

Table 3: Proposed MRM Transitions for Quantification and Confirmation

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
1 172.1112.1QuantifierOptimize (e.g., 15-25 eV)
2 172.184.1QualifierOptimize (e.g., 20-35 eV)

The most intense and stable transition (172.1 → 112.1) should be used for quantification, while the second transition serves as a qualifier to confirm the analyte's identity.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of (2,6-Dimethyl-1-piperidyl)acetic Acid by LC-MS/MS. The protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for robustness and high sensitivity. By explaining the rationale behind key methodological choices, from ionization mode to fragmentation analysis, this guide equips researchers, scientists, and drug development professionals with the necessary tools to implement this method confidently in their laboratories. The described workflow is readily adaptable for the analysis of other structurally related piperidine derivatives, making it a valuable asset for pharmaceutical and biomedical research.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Kennelly, E. J., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
  • BenchChem. (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride. BenchChem.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Pizolatti, M. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1317-1325. [Link]

  • Wikipedia.
  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Chemistry LibreTexts. (2023).
  • PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Int J Mol Sci. (2023).
  • Jasińska, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(2), 682. [Link]

Sources

Application

Application Notes and Protocols for the Use of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in Solid-Phase Synthesis

Introduction: The Role of Sterically Hindered N-Substituted Glycines in Modern Drug Discovery In the landscape of contemporary drug discovery and materials science, there is a perpetual demand for novel molecular scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sterically Hindered N-Substituted Glycines in Modern Drug Discovery

In the landscape of contemporary drug discovery and materials science, there is a perpetual demand for novel molecular scaffolds that offer enhanced biological stability, unique conformational properties, and facile synthetic accessibility. Peptoids, or N-substituted glycine oligomers, have emerged as a prominent class of peptide mimics that adeptly address these requirements.[1][2] Unlike peptides, which are susceptible to proteolytic degradation, peptoids exhibit remarkable enzymatic stability due to their N-substituted backbone.[1][2] This intrinsic resistance, coupled with their potential for increased cell permeability, positions peptoids as compelling candidates for therapeutic development and advanced biomaterials.[1]

(2,6-Dimethyl-piperidin-1-yl)-acetic acid, a sterically hindered N-substituted glycine, represents a unique building block for incorporation into these oligomers. The bulky 2,6-dimethylpiperidine moiety can impart significant conformational constraints on the resulting peptoid backbone, influencing secondary structure and receptor binding interactions. This guide provides a comprehensive overview of the application of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in solid-phase synthesis, detailing both the "monomer" and "submonomer" approaches to peptoid construction. The protocols herein are designed to be self-validating, with explanations of the chemical principles that underpin each experimental step.

PART 1: Foundational Principles of Peptoid Synthesis

The solid-phase synthesis of peptoids can be broadly categorized into two primary strategies: the monomer approach and the submonomer approach. The choice of strategy depends on the desired scale of synthesis, the availability of monomers, and the specific sequence being assembled.

The Monomer Approach: A Parallel to Traditional Peptide Synthesis

The monomer approach is analogous to standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2] In this method, pre-synthesized and N-terminally protected (e.g., with Fmoc) (2,6-Dimethyl-piperidin-1-yl)-acetic acid is sequentially coupled to a growing chain on a solid support.

Causality Behind the Monomer Approach: This method offers a straightforward workflow for laboratories already equipped for and experienced with Fmoc-SPPS. The use of well-characterized, protected monomers can simplify purification and characterization of the final product. However, the synthesis of each custom N-substituted glycine monomer can be time-consuming and may not be as cost-effective for generating large, diverse libraries.

Monomer_Approach Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing Steps (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-(2,6-Dimethyl-piperidin-1-yl)-acetic acid + Coupling Reagents (e.g., HATU/DIEA) Washing_1->Coupling Washing_2 Washing Steps (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Monomer Washing_2->Repeat Elongation Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing_2->Cleavage Final Step Repeat->Fmoc_Deprotection Final_Product Final Peptoid Cleavage->Final_Product

Caption: Workflow for the Monomer Approach in Peptoid Synthesis.

The Submonomer Approach: Efficiency and Versatility

The submonomer approach, pioneered by Zuckermann and colleagues, is a highly efficient and robust method for peptoid synthesis.[3][4] This strategy involves a two-step cycle for each monomer addition, circumventing the need for pre-synthesized protected monomers. The two steps are:

  • Acylation: The resin-bound free amine is acylated with an α-haloacetic acid, typically bromoacetic acid.

  • Displacement: A primary amine, in this case, 2,6-dimethylpiperidine (which would be used to generate the desired side chain in situ), displaces the bromide in a nucleophilic substitution reaction.

Causality Behind the Submonomer Approach: This method is exceptionally versatile, as it allows for the incorporation of a vast array of primary amines as side chains without the need for individual monomer synthesis. This makes it ideal for the rapid generation of peptoid libraries for screening and drug discovery. The use of readily available starting materials also makes this approach more economical.

Submonomer_Approach Resin_Amine Resin-Bound Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin_Amine->Acylation Washing_1 Washing (DMF) Acylation->Washing_1 Resin_Bromoacetyl Resin-Bound Bromoacetamide Washing_1->Resin_Bromoacetyl Displacement Step 2: Displacement (2,6-Dimethylpiperidine) Resin_Bromoacetyl->Displacement Washing_2 Washing (DMF) Displacement->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final Step Repeat->Acylation Final_Product Final Peptoid Cleavage->Final_Product

Caption: Workflow for the Submonomer Approach in Peptoid Synthesis.

PART 2: Detailed Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the synthesis of a peptoid incorporating a (2,6-Dimethyl-piperidin-1-yl)-acetic acid residue using the submonomer approach.

Materials and Reagents
ReagentRecommended SupplierPurity/Grade
Rink Amide MBHA ResinNovaBiochem100-200 mesh
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich≥99%
Bromoacetic AcidSigma-Aldrich≥99%
2,6-DimethylpiperidineSigma-Aldrich98%
PiperidineSigma-Aldrich99%
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich98%
Diethyl EtherFisher ScientificAnhydrous
Protocol: Submonomer Synthesis of a Peptoid

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Fmoc Deprotection

  • Place 208 mg of Rink Amide MBHA resin (0.48 mmol/g loading) in a fritted syringe reaction vessel.

  • Swell the resin in 5 mL of DMF for 1 hour with gentle agitation.

  • Drain the DMF.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% (v/v) piperidine in DMF and agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Expert Insight: The two-step deprotection ensures complete removal of the Fmoc group. The initial short treatment removes the bulk of the protecting group, while the longer second treatment drives the reaction to completion. Thorough washing is critical to remove all traces of piperidine, which can interfere with subsequent coupling steps.[5][6]

Step 2: Acylation with Bromoacetic Acid

  • Prepare a 2 M solution of bromoacetic acid in DMF (e.g., 278 mg in 1 mL DMF).

  • Prepare a 2 M solution of DIC in DMF (e.g., 316 µL in 1 mL DMF).

  • Add the 1 mL of the bromoacetic acid solution to the resin, followed by 1 mL of the DIC solution.

  • Agitate the reaction mixture for 30 minutes at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 5 mL).

Expert Insight: DIC is used as the activating agent for the carboxylic acid of bromoacetic acid. It is crucial to add the bromoacetic acid and DIC to the resin promptly after mixing to minimize the formation of side products. The reaction progress can be monitored using a qualitative test such as the chloranil test to confirm the absence of free primary amines.

Step 3: Nucleophilic Displacement with 2,6-Dimethylpiperidine

  • Prepare a 2 M solution of 2,6-dimethylpiperidine in N-methylpyrrolidone (NMP) or DMF (e.g., 456 µL in 1 mL).

  • Add 2 mL of the 2,6-dimethylpiperidine solution to the bromoacetylated resin.

  • Agitate the reaction mixture for 2 hours at 37 °C.

  • Drain the solution and wash the resin with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

Expert Insight: The use of a slightly elevated temperature can help to drive the displacement reaction to completion, especially with a sterically hindered amine like 2,6-dimethylpiperidine. NMP can be a superior solvent for this step due to its higher boiling point and ability to solvate the growing peptoid chain.[7] A successful displacement can be confirmed by the Kaiser test, which should be negative, indicating the absence of primary amines.

Step 4: Chain Elongation

Repeat steps 2 and 3 with the desired primary amines to continue elongating the peptoid chain.

Step 5: Final Cleavage and Deprotection

  • After the final displacement and washing steps, dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Filter the cleavage solution into a clean collection tube.

  • Wash the resin with an additional 1 mL of TFA.

  • Concentrate the combined filtrates under a gentle stream of nitrogen.

  • Precipitate the crude peptoid by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the resulting peptoid pellet under vacuum.

Expert Insight: TIS is included in the cleavage cocktail as a scavenger to quench reactive carbocations that are formed during the cleavage of any acid-labile side-chain protecting groups, thus preventing side reactions with the peptoid.[4]

PART 3: Troubleshooting and Key Considerations

Diketopiperazine (DKP) Formation

A significant potential side reaction in peptoid synthesis is the formation of diketopiperazines, particularly after the second monomer has been added.[1] The linear dipeptoid can cyclize, leading to cleavage from the resin and termination of the chain.

Mitigation Strategies:

  • Avoid Pausing Synthesis: Do not halt the synthesis after the incorporation of the second monomer. Proceed immediately to the next acylation step.

  • Steric Hindrance: The use of sterically hindered amines, such as 2,6-dimethylpiperidine, can disfavor the conformation required for DKP formation.

Incomplete Reactions

Due to the nature of solid-phase synthesis, incomplete acylation or displacement can lead to deletion sequences in the final product.

Monitoring and Optimization:

  • Qualitative Tests: Regularly use qualitative tests like the Kaiser test (for primary amines) or the chloranil test to monitor the completion of each step.

  • Double Coupling/Displacement: For difficult sequences or hindered amines, a second round of acylation or displacement can be performed to ensure the reaction goes to completion.

  • Microwave Assistance: Microwave-assisted synthesis can significantly reduce reaction times and improve coupling efficiency, especially for sterically demanding steps.[5][8]

Conclusion

(2,6-Dimethyl-piperidin-1-yl)-acetic acid and other N-substituted glycines are powerful tools for the construction of peptoids, a class of molecules with immense therapeutic and materials science potential. The submonomer approach, in particular, offers a highly efficient and versatile platform for the synthesis of these compounds. By understanding the underlying chemical principles and adhering to robust protocols, researchers can effectively incorporate sterically demanding residues and explore the vast chemical space offered by peptoid scaffolds. The methodologies detailed in this guide provide a solid foundation for the successful application of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in solid-phase synthesis.

References

  • Kirshenbaum, K., & Zuckermann, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. Retrieved from [Link]

  • Kirshenbaum, K., & Zuckermann, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. Retrieved from [Link]

  • Knight, A. S., & Zuckermann, R. N. (2016). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 575, 245-276. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. PubChem. Retrieved from [Link]

  • Guria, S., et al. (n.d.). Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library. Retrieved from [Link]

  • Zuckermann, R. N., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(10), 4505-4509. Retrieved from [Link]

  • Davis, D. C. (2021). Evolving Peptoid-Based Hydrophobic Binding Pockets. University of Oregon. Retrieved from [Link]

  • Giménez, D., et al. (2018). Synthesis of model piperinidyl acetamides. ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. Retrieved from [Link]

  • Zare, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29986–30001. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Pathan, M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 324-331. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Albericio, F., et al. (2015). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(6), 1516-1521. Retrieved from [Link]

  • Banfi, L., et al. (2003). 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. Molecular Diversity, 7(2-4), 125-135. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]

  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]

  • Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Rojas-Linares, D., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-8. Retrieved from [Link]

  • Collins, J. M., & Collins, M. J. (2007). U.S. Patent Application No. 11/436,104.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]

Sources

Method

application of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in medicinal chemistry

An Application Guide for the Strategic Use of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in Medicinal Chemistry Introduction: The Strategic Value of a Privileged Scaffold The piperidine ring is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its six-membered heterocyclic structure provides a robust, three-dimensional framework that can effectively orient functional groups to interact with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[1][3]

Within this important class, (2,6-Dimethyl-piperidin-1-yl)-acetic acid emerges as a particularly strategic building block for drug discovery. The molecule is ingeniously bifunctional:

  • The (2,6-Dimethylpiperidine) Core: This moiety provides a defined stereochemical and conformational anchor. The methyl groups at the 2 and 6 positions sterically hinder the nitrogen, which can influence the molecule's pKa, metabolic stability, and binding orientation within a target protein.[1][4]

  • The Acetic Acid Handle: The N-acetic acid group serves as a versatile synthetic handle, providing a reactive carboxyl group for straightforward derivatization into amides, esters, and other functional groups, enabling the rapid exploration of chemical space.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. It details field-proven protocols and explains the scientific rationale behind key experimental choices, empowering research teams to leverage this scaffold in the development of novel therapeutics.

Section 1: Foundational Properties and Synthesis

Before deployment in a synthetic campaign, a thorough understanding of the starting material is critical. (2,6-Dimethyl-piperidin-1-yl)-acetic acid is typically used as its hydrochloride salt to improve stability and handling.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₇NO₂[6][7]
Molecular Weight 171.24 g/mol
CAS Number (HCl Salt) 768385-33-7 / 794488-74-7[5][8]
Appearance White crystalline solid[5]
Core Scaffold 2,6-Dimethylpiperidine[4]
Reactive Group Carboxylic Acid[5]
Protocol 1: Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Hydrochloride

This protocol details the standard N-alkylation of 2,6-dimethylpiperidine with chloroacetic acid. The procedure is designed to be robust and scalable for typical laboratory needs.

Materials:

  • 2,6-Dimethylpiperidine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH), absolute

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separation funnel, pH paper, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.0 eq) in absolute ethanol (100 mL). Stir until fully dissolved.

  • Addition of Piperidine: To the ethanolic NaOH solution, add 2,6-dimethylpiperidine (1.0 eq) dropwise at room temperature.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

    • Scientist's Note (Causality): Refluxing in ethanol provides the necessary activation energy for the Sₙ2 reaction between the secondary amine of the piperidine and the alkyl halide (chloroacetic acid). Sodium hydroxide acts as a base to deprotonate the carboxylic acid in situ and neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the 2,6-dimethylpiperidine spot indicates reaction completion.

  • Work-up: Cool the mixture to room temperature and filter off the resulting sodium chloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidification and Isolation: Redissolve the crude residue in a minimal amount of water. Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl.

  • Purification: The hydrochloride salt of the product will precipitate as a white solid. If it oils out, triturate with cold diethyl ether. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: The Versatility of a Bifunctional Scaffold

The primary utility of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is as a scaffold for building more complex molecules. The carboxylic acid moiety is a gateway to a variety of functional groups, most commonly amides and esters, which are fundamental linkages in many drug molecules.

G main (2,6-Dimethyl-piperidin-1-yl)-acetic acid amide Amide Derivatives (R-NH₂) main->amide Amide Coupling (EDC, HOBt) ester Ester Derivatives (R-OH) main->ester Esterification (H⁺, DCC) other Further Modifications (e.g., Reduction to Alcohol) main->other Reduction (LiAlH₄) app_cancer Anticancer Agents amide->app_cancer app_neuro Neuromodulators ester->app_neuro G start Start: (2,6-Dimethyl-piperidin-1-yl)-acetic acid + Aniline Library coupling Parallel Amide Coupling (EDC, HOBt, DIPEA in DMF) start->coupling workup Aqueous Workup & Extraction coupling->workup purify Purification (Flash Chromatography / Prep-HPLC) workup->purify validate Validation (LC-MS, NMR) purify->validate screen Biological Screening (e.g., MTT Cytotoxicity Assay) validate->screen sar SAR Analysis & Lead Optimization screen->sar

Sources

Application

Application Note &amp; Protocols: Strategies for Derivatizing the Sterically Hindered Carboxylic Acid of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Abstract (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a valuable synthetic intermediate whose utility is often hampered by the significant steric hindrance surrounding its carboxylic acid moiety. The two methyl groups at...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a valuable synthetic intermediate whose utility is often hampered by the significant steric hindrance surrounding its carboxylic acid moiety. The two methyl groups at the C2 and C6 positions of the piperidine ring effectively shield the reactive center, rendering traditional derivatization methods inefficient. This guide provides an in-depth analysis and field-proven protocols for the successful formation of ester and amide derivatives from this challenging substrate. We will explore the mechanistic rationale behind reagent selection and present detailed, step-by-step methodologies designed for researchers, scientists, and drug development professionals to achieve high-yield conversions.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in the functionalization of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is steric congestion. The flanking methyl groups impede the approach of nucleophiles (alcohols or amines) to the carbonyl carbon of the activated carboxylic acid. Standard coupling conditions often result in low yields, slow reaction times, or complete failure. The key to success lies in choosing an activation strategy that either generates a highly reactive intermediate, less susceptible to steric effects, or utilizes a catalytic cycle specifically designed to overcome such hurdles.

This note details two primary classes of derivatization: Esterification and Amidation , providing robust protocols for each.

Esterification of a Hindered Acid

Esters of this scaffold can serve as prodrugs or intermediates for further synthetic transformations. Due to the steric hindrance, direct acid-catalyzed methods like Fischer-Speier esterification are generally ineffective. We will focus on two powerful, mild-condition methods.

Method A: Steglich Esterification using DCC and DMAP

The Steglich esterification is a premier choice for coupling sterically demanding substrates under neutral, ambient conditions.[1][2] Its success hinges on the catalytic action of 4-Dimethylaminopyridine (DMAP), which circumvents a common failure pathway for hindered acids.

Causality & Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the absence of DMAP, this intermediate can slowly and irreversibly rearrange to a stable, unreactive N-acylurea byproduct, killing the reaction. DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[1][3] This "active ester" is readily attacked by even a hindered alcohol to furnish the desired product and regenerate the DMAP catalyst.

Steglich_Esterification sub R-COOH + DCC int1 O-Acylisourea Intermediate sub->int1 Activation int2 N-Acylpyridinium 'Active Ester' int1->int2 Fast Interception side_prod N-Acylurea (Side Product) int1->side_prod Slow Rearrangement (Undesired) dmap_in DMAP (Catalyst) product Ester (R-COOR') + DCU + DMAP int2->product Nucleophilic Attack alcohol R'-OH

Caption: Catalytic cycle of the Steglich Esterification.

Protocol 1: Steglich Esterification

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve (2,6-Dimethyl-piperidin-1-yl)-acetic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, to a concentration of 0.2 M).

  • Catalyst Addition: Add DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DCC Addition: Add DCC (1.1 eq) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite®, washing the pad with cold DCM.

  • Purification: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate, wash with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography.

Alcohol TypeTypical Reaction TimeExpected Yield
Primary (e.g., Methanol)12 hours85-95%
Secondary (e.g., Isopropanol)18 hours70-85%
Tertiary (e.g., tert-Butanol)24 hours60-75%
Method B: Two-Step Acyl Chloride Formation

For particularly stubborn esterifications or when DCC/DCU is undesirable, a two-step approach via an acyl chloride is highly effective. Oxalyl chloride is a preferred reagent as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.[4][5]

Causality & Mechanism: The carboxylic acid is first converted to a highly reactive acyl chloride. This intermediate is then treated with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl generated during the reaction, driving the esterification to completion.

HATU_Mechanism sub R-COO⁻ + HATU int1 OAt-Active Ester sub->int1 Activation ts 7-Membered Transition State int1->ts Nucleophilic Attack amine Amine (R'R''NH) product Amide (R-CONR'R'') + HOAt ts->product Collapse

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Isomers

Introduction The stereochemical architecture of a molecule is a critical determinant of its pharmacological activity. In the realm of medicinal chemistry, the piperidine scaffold is a privileged structure, present in a v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereochemical architecture of a molecule is a critical determinant of its pharmacological activity. In the realm of medicinal chemistry, the piperidine scaffold is a privileged structure, present in a vast array of therapeutic agents. Specifically, substituted piperidinyl acetic acids are key intermediates and pharmacophores in drug discovery programs. The isomers of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, with their distinct three-dimensional arrangements, present a compelling case for the development of robust stereoselective synthetic routes. The cis and trans diastereomers, and the enantiomers of the trans form, can exhibit significantly different biological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis, purification, and characterization of these important isomers. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols to empower the synthesis of these valuable chiral building blocks.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target (2,6-Dimethyl-piperidin-1-yl)-acetic acid isomers hinges on the stereocontrolled construction of the 2,6-disubstituted piperidine ring, followed by the introduction of the acetic acid moiety. Our retrosynthetic approach is outlined below:

Retrosynthesis Target (2,6-Dimethyl-piperidin-1-yl)-acetic acid Isomers Ester Ethyl (2,6-Dimethyl-piperidin-1-yl)acetate Isomers Target->Ester Hydrolysis Piperidine cis- and trans-2,6-Dimethylpiperidine Ester->Piperidine N-Alkylation Bromoacetate Ethyl Bromoacetate Ester->Bromoacetate N-Alkylation Lutidine 2,6-Lutidine Piperidine->Lutidine Reduction & Separation

Figure 1: Retrosynthetic analysis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid isomers.

The core of this strategy lies in first obtaining the diastereomerically pure cis- and trans-2,6-dimethylpiperidine. The commercially available 2,6-lutidine serves as a convenient starting material. Catalytic hydrogenation of 2,6-lutidine typically yields a mixture of the cis (meso) and trans (racemic) diastereomers, which can be separated. The racemic trans-isomer can then be resolved to furnish the individual enantiomers. Subsequently, stereospecific N-alkylation of the separated piperidine isomers with an appropriate acetate synthon, such as ethyl bromoacetate, followed by hydrolysis, affords the target carboxylic acid isomers, preserving the stereochemistry of the piperidine core.

Part 1: Synthesis and Separation of 2,6-Dimethylpiperidine Diastereomers

The initial step involves the preparation and separation of the requisite cis- and trans-2,6-dimethylpiperidine precursors.

Protocol 1.1: Diastereoselective Reduction of 2,6-Lutidine

This protocol describes the catalytic hydrogenation of 2,6-lutidine to produce a mixture of cis- and trans-2,6-dimethylpiperidine. The ratio of diastereomers can be influenced by the choice of catalyst and reaction conditions.

Materials:

  • 2,6-Lutidine

  • Ethanol, absolute

  • Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,6-lutidine (1 equiv.) in absolute ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) under an inert atmosphere.

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-2,6-dimethylpiperidine.

Expert Insight: The choice of catalyst is crucial for diastereoselectivity. Platinum-based catalysts often favor the formation of the cis-isomer, while rhodium catalysts can provide a higher proportion of the trans-isomer. The stereochemical outcome is dictated by the thermodynamics of the adsorbed intermediates on the catalyst surface.

Protocol 1.2: Separation of cis- and trans-2,6-Dimethylpiperidine

The diastereomeric mixture obtained from the reduction can be separated by fractional distillation or column chromatography.

Procedure (Fractional Distillation):

  • Set up a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux or packed column).

  • Carefully distill the crude mixture of 2,6-dimethylpiperidine isomers.

  • The cis-isomer (b.p. ~128 °C) will typically distill first, followed by the trans-isomer (b.p. ~133 °C).

  • Collect the fractions and analyze their purity by gas chromatography (GC) or ¹H NMR spectroscopy.

Expert Insight: The boiling point difference between the cis and trans isomers is small, necessitating an efficient fractional distillation setup for good separation. The cis-isomer, being a meso compound, is achiral, while the trans-isomer is a racemic mixture of two enantiomers.

Part 2: Stereospecific N-Alkylation and Hydrolysis

With the separated 2,6-dimethylpiperidine diastereomers in hand, the next step is the stereospecific introduction of the acetic acid moiety.

Protocol 2.1: N-Alkylation of 2,6-Dimethylpiperidine Isomers with Ethyl Bromoacetate

This protocol details the N-alkylation of either cis- or trans-2,6-dimethylpiperidine with ethyl bromoacetate. The reaction proceeds via an Sₙ2 mechanism, with the piperidine nitrogen acting as the nucleophile. This reaction is stereospecific, meaning the stereochemistry of the piperidine ring is retained in the product.

NAlkylation cluster_0 N-Alkylation Workflow Start cis- or trans-2,6-Dimethylpiperidine Reagents Ethyl Bromoacetate K₂CO₃, Acetonitrile Start->Reagents Reaction Reflux Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl (2,6-Dimethyl-piperidin-1-yl)acetate Purification->Product

Figure 2: General workflow for the N-alkylation of 2,6-dimethylpiperidine.

Materials:

  • cis- or trans-2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the respective 2,6-dimethylpiperidine isomer (1.0 equiv.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equiv.).

  • To the stirred suspension, add ethyl bromoacetate (1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2,6-dimethyl-piperidin-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that effectively neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and allows for easy removal of the inorganic byproducts by filtration.

  • Stoichiometry: A slight excess of ethyl bromoacetate is used to ensure complete consumption of the piperidine starting material.

Protocol 2.2: Hydrolysis of Ethyl (2,6-Dimethyl-piperidin-1-yl)acetates

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Procedure (Basic Hydrolysis):

  • Dissolve the purified ethyl (2,6-dimethyl-piperidin-1-yl)acetate isomer (1.0 equiv.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 equiv.) in water.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the (2,6-Dimethyl-piperidin-1-yl)-acetic acid isomer.

Part 3: Purification and Stereochemical Characterization

The stereochemical integrity of the final products must be rigorously confirmed.

Protocol 3.1: Chiral HPLC Analysis and Separation of trans-(2,6-Dimethyl-piperidin-1-yl)-acetic acid Enantiomers

For the trans-diastereomer, which is synthesized as a racemate, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical determination of enantiomeric excess (ee) and for preparative separation of the enantiomers.

Chiral_HPLC cluster_0 Chiral HPLC Workflow Sample Racemic trans-Isomer Injection Inject onto Chiral Column Sample->Injection Separation Mobile Phase Elution Injection->Separation Detection UV/Vis or MS Detector Separation->Detection Enantiomer1 Enantiomer 1 Detection->Enantiomer1 Enantiomer2 Enantiomer 2 Detection->Enantiomer2

Figure 3: Workflow for the chiral HPLC separation of enantiomers.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or mass spectrometric detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating piperidine derivatives.

Analytical Method Development:

  • Dissolve a small amount of the racemic trans-(2,6-dimethyl-piperidin-1-yl)-acetic acid in the mobile phase.

  • Screen various mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.

Preparative Separation:

  • Once an effective analytical method is established, it can be scaled up for preparative separation.

  • Use a larger dimension chiral column and inject larger quantities of the racemic mixture.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure compounds.

Spectroscopic and Analytical Characterization

The identity and stereochemistry of the synthesized isomers should be confirmed using a combination of spectroscopic techniques.

Isomer Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) MS (m/z)
cis-(2,6-Dimethyl-piperidin-1-yl)-acetic acid - Broader signals for methyl and ring protons due to conformational averaging.- Methylene protons of the acetic acid moiety may appear as a singlet or a closely spaced AB quartet.- Fewer signals compared to the trans-isomer due to meso symmetry.- Broad O-H stretch (carboxylic acid): ~3000- C=O stretch (carboxylic acid): ~1710- C-N stretch: ~1100-1200[M+H]⁺, [M-H]⁻
trans-(2,6-Dimethyl-piperidin-1-yl)-acetic acid - Sharper signals for methyl and ring protons.- Diastereotopic methylene protons of the acetic acid moiety will appear as a distinct AB quartet.- More complex spectrum with distinct signals for each carbon due to the lack of a plane of symmetry.- Broad O-H stretch (carboxylic acid): ~3000- C=O stretch (carboxylic acid): ~1710- C-N stretch: ~1100-1200[M+H]⁺, [M-H]⁻

Expert Interpretation:

  • ¹H NMR Spectroscopy: The key diagnostic feature to distinguish between the cis and trans diastereomers is the multiplicity of the methylene protons of the acetic acid group. In the chiral trans-isomer, these protons are diastereotopic and will exhibit a more complex splitting pattern (an AB quartet), whereas in the achiral cis-isomer, they may appear as a singlet due to rapid conformational averaging or a less resolved multiplet.

  • ¹³C NMR Spectroscopy: Due to the C₂ symmetry of the trans-isomer and the Cₛ symmetry of the cis-isomer, the number of unique carbon signals will differ, providing a clear method for diastereomeric assignment.

  • Chiroptical Methods: For the enantiomers of the trans-isomer, optical rotation and circular dichroism (CD) spectroscopy can be used to determine the enantiomeric purity and assign the absolute configuration, often in conjunction with X-ray crystallography of a suitable derivative.

Conclusion

The stereoselective synthesis of the isomers of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is an achievable yet challenging endeavor that requires careful control over the stereochemistry of the piperidine core. The protocols and insights provided in this application note offer a robust framework for the synthesis, separation, and characterization of these valuable chiral building blocks. By understanding the underlying principles of stereoselective synthesis and employing rigorous analytical techniques, researchers can confidently produce these isomers for their drug discovery and development programs.

References

  • Overman, L. E., & Ricca, D. J. (1995). A Unified Strategy for Synthesis of the Pyrrolidino[2,3-d]carbazole Alkaloids. Journal of the American Chemical Society, 117(2), 577-588. [Link]

  • Weinstock, L. M., Stevenson, R., & Tishler, M. (1969). The Synthesis of Piperidine Derivatives. Journal of Medicinal Chemistry, 12(5), 895-897. [Link]

  • Booth, H., & Griffiths, D. V. (1973). The conformational analysis of saturated heterocycles. Part 53. The 13C nuclear magnetic resonance spectra of piperidines. Journal of the Chemical Society, Perkin Transactions 2, (7), 842-846. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Chiral Technologies Europe. (n.d.). Handbook of Chiral Chromatography. [Link]

Application

Application Notes and Protocols for the Scale-Up Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride

Introduction: Strategic Importance and Synthesis Overview (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride is a key building block in contemporary pharmaceutical research and development, frequently utilized as an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

(2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride is a key building block in contemporary pharmaceutical research and development, frequently utilized as an intermediate in the synthesis of diverse biologically active molecules. Its structural motif, featuring a sterically hindered piperidine ring coupled with a carboxylic acid moiety, imparts unique physicochemical properties to target compounds, influencing their pharmacokinetic and pharmacodynamic profiles. The scale-up synthesis of this intermediate is a critical process for ensuring a reliable and cost-effective supply chain for drug development programs.

This application note provides a comprehensive guide for the multi-kilogram scale synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride. The presented synthetic strategy is a robust two-step process commencing with the catalytic hydrogenation of 2,6-lutidine to afford 2,6-dimethylpiperidine, followed by N-alkylation with sodium chloroacetate and subsequent hydrochloride salt formation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety considerations for successful and safe implementation at scale.

Overall Synthetic Scheme

Overall Synthesis Lutidine 2,6-Lutidine Piperidine 2,6-Dimethylpiperidine Lutidine->Piperidine Step 1: Catalytic Hydrogenation H₂, Raney Ni, RT, 4 atm Acid (2,6-Dimethyl-piperidin-1-yl)-acetic acid Piperidine->Acid Step 2a: N-Alkylation ClCH₂COONa, H₂O, Heat HCl_Salt (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride Acid->HCl_Salt Step 2b: Salt Formation & Purification HCl, Isopropanol/Toluene N-Alkylation Mechanism cluster_0 Sₙ2 Mechanism Piperidine 2,6-Dimethylpiperidine TransitionState [Transition State]‡ Piperidine->TransitionState Nucleophilic attack Chloroacetate Chloroacetate Chloroacetate->TransitionState Product (2,6-Dimethyl-piperidin-1-yl)-acetate TransitionState->Product Chloride Cl⁻ TransitionState->Chloride Leaving group departure

Figure 2: Mechanism of N-alkylation of 2,6-dimethylpiperidine.

Detailed Scale-Up Protocol for (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride

This protocol is designed for scalability and utilizes readily available and cost-effective reagents.

ParameterValue/SpecificationRationale
Starting Material 2,6-DimethylpiperidinePrepared as described in Part 1.
Alkylating Agent Sodium 2-chloroacetateA stable, water-soluble, and cost-effective C2-building block.
Solvent WaterA green and safe solvent that also facilitates the reaction of the ionic reagents.
Base Sodium HydroxideUsed for pH adjustment during work-up.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier for the SN2 reaction with the hindered amine.
Purification Crystallization from Isopropanol/TolueneA common and effective method for purifying amine hydrochloride salts at scale.

Step-by-Step Procedure:

  • Reaction Setup: In a glass-lined reactor equipped with a reflux condenser and overhead stirrer, charge 2,6-dimethylpiperidine (11.3 kg, 100 mol) and deionized water (50 L).

  • Reagent Addition: To the stirred solution, add sodium 2-chloroacetate (12.8 kg, 110 mol).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by a suitable analytical method such as HPLC or GC until the starting material is consumed.

  • Work-up and Isolation of the Free Acid:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH to ~3-4 with concentrated hydrochloric acid. This protonates the product and helps in the subsequent extraction.

    • Extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting materials or non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with a base like sodium bicarbonate. The product may precipitate at this stage.

    • If the product precipitates, it can be collected by filtration. If it remains in solution, the water can be removed under reduced pressure to yield the crude sodium salt of the product. The free acid can then be liberated by careful acidification and extraction.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude (2,6-Dimethyl-piperidin-1-yl)-acetic acid in a suitable solvent such as isopropanol (50 L).

    • To the stirred solution, slowly add a solution of hydrogen chloride in isopropanol, or bubble anhydrous HCl gas, until the pH is acidic (pH 1-2).

    • The hydrochloride salt will precipitate. The crystallization can be enhanced by the addition of a less polar co-solvent like toluene or heptane and by cooling the mixture to 0-5 °C.

    • Stir the slurry for several hours to ensure complete crystallization.

    • Collect the crystalline product by filtration and wash the filter cake with a cold mixture of isopropanol and toluene.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Part 3: Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is crucial. A combination of analytical techniques should be employed for quality control.

Analytical MethodPurposeTypical Specification
HPLC Purity assessment and quantification of impurities.>99.0%
¹H and ¹³C NMR Structural confirmation and identification of impurities.Conforms to the expected structure.
Mass Spectrometry Confirmation of molecular weight.Conforms to the expected molecular weight.
Karl Fischer Titration Determination of water content.<0.5%
Melting Point Physical characterization and purity indication.Within a narrow range, e.g., 2-3 °C.

Conclusion

The scale-up synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride can be achieved in a safe, efficient, and cost-effective manner through the two-step process outlined in this application note. The catalytic hydrogenation of 2,6-lutidine followed by N-alkylation with sodium chloroacetate provides a robust route to this valuable intermediate. Careful attention to safety protocols, particularly during the hydrogenation step, and rigorous in-process and final product quality control are essential for a successful and reproducible large-scale synthesis. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and engineers in the pharmaceutical and chemical industries.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Insaf, S., & Witiak, D. T. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(3), 435–440.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • Hydrogenation: How we can make it safer. (2025, June 9). H.E.L Group. Retrieved January 12, 2026, from [Link]

  • Whitmore, F. C. (1957). U.S. Patent No. 2,813,100. Washington, DC: U.S.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). Chemistry – An Asian Journal.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Guillaume, M. J. M. A., et al. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO 2004/000824 A1.
  • Quality Management in Drug Analysis. (1997). The Analyst.
  • Guide to Quality in Analytical Chemistry. (2016). Eurachem.
Method

Application Notes and Protocols: (2,6-Dimethyl-piperidin-1-yl)-acetic acid as a Ligand in Coordination Chemistry

Therefore, this document will serve as a prospective guide, providing a scientifically grounded framework for researchers interested in exploring the coordination chemistry of this ligand. The protocols and discussions h...

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this document will serve as a prospective guide, providing a scientifically grounded framework for researchers interested in exploring the coordination chemistry of this ligand. The protocols and discussions herein are based on established principles of coordination chemistry and draw analogies from structurally related piperidine and N-substituted amino acid ligands. This guide is intended to be a starting point for investigation, not a set of established, field-proven protocols.

Part 1: Introduction to (2,6-Dimethyl-piperidin-1-yl)-acetic acid

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of two methyl groups at the 2 and 6 positions introduces significant steric hindrance around the nitrogen atom, which can influence its coordination behavior. The molecule possesses two potential coordination sites: the tertiary amine nitrogen of the piperidine ring and the carboxylate group of the acetic acid moiety. This dual functionality suggests that it could act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

Molecular Structure:

Caption: Molecular structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 794488-74-7
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol

Part 2: Synthesis of the Ligand

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride is typically achieved through the reaction of 2,6-dimethylpiperidine with a haloacetic acid, most commonly chloroacetic acid.

Protocol 1: Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride

Materials:

  • 2,6-Dimethylpiperidine

  • Chloroacetic acid

  • Sodium hydroxide

  • Ethanol or Methanol

  • Hydrochloric acid (for hydrochloride salt formation)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylpiperidine in ethanol or methanol.

  • Addition of Base: Add an equimolar amount of sodium hydroxide to the solution and stir until it dissolves. The base is crucial for deprotonating the piperidine nitrogen, enhancing its nucleophilicity.

  • Addition of Chloroacetic Acid: Slowly add an equimolar amount of chloroacetic acid to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts that have precipitated.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent and add a stoichiometric amount of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Dissolve & Stir Dissolve & Stir 2,6-Dimethylpiperidine->Dissolve & Stir Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Dissolve & Stir Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Dissolve & Stir Reflux Reflux Dissolve & Stir->Reflux Heat Cool & Filter Cool & Filter Reflux->Cool & Filter Completion Solvent Removal Solvent Removal Cool & Filter->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization (2,6-Dimethyl-piperidin-1-yl)-acetic acid HCl (2,6-Dimethyl-piperidin-1-yl)-acetic acid HCl Recrystallization->(2,6-Dimethyl-piperidin-1-yl)-acetic acid HCl HCl addition

Caption: Workflow for the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride.

Part 3: Prospective Coordination Chemistry

Based on its structure, (2,6-Dimethyl-piperidin-1-yl)-acetic acid is expected to act as a bidentate N,O-donor ligand. The coordination would involve the nitrogen atom of the piperidine ring and one of the oxygen atoms of the carboxylate group.

General Protocol for the Synthesis of Metal Complexes

This is a general, hypothetical protocol. The choice of solvent, temperature, and reaction time will need to be optimized for each specific metal ion.

Materials:

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride

  • A suitable metal salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂)

  • A suitable base (e.g., NaOH, NaOAc) to deprotonate the carboxylic acid

  • A suitable solvent (e.g., methanol, ethanol, water, or a mixture)

Procedure:

  • Ligand Preparation: Dissolve (2,6-Dimethyl-piperidin-1-yl)-acetic acid hydrochloride in the chosen solvent. Add a stoichiometric amount of base to deprotonate the carboxylic acid, forming the carboxylate.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change is often indicative of complex formation.

  • Reaction Conditions: The reaction may proceed at room temperature, or gentle heating may be required. The optimal conditions should be determined empirically.

  • Isolation: The resulting metal complex may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The isolated complex should be washed with a suitable solvent to remove any unreacted starting materials and then dried. Recrystallization can be attempted for further purification.

Proposed Complexation Workflow:

G cluster_reactants Reactants cluster_reaction Complexation cluster_isolation Isolation cluster_product Product Ligand (2,6-Dimethyl-piperidin-1-yl)-acetic acid Mix & Stir Mix & Stir Ligand->Mix & Stir Metal Salt Metal Salt Metal Salt->Mix & Stir Adjust pH/Temp Adjust pH/Temp Mix & Stir->Adjust pH/Temp Precipitation/Crystallization Precipitation/Crystallization Adjust pH/Temp->Precipitation/Crystallization Formation Filtration & Washing Filtration & Washing Precipitation/Crystallization->Filtration & Washing Metal Complex Metal Complex Filtration & Washing->Metal Complex

Caption: General workflow for the synthesis of a metal complex with the target ligand.

Characterization Techniques

Once a complex is synthesized, a variety of analytical techniques should be employed to confirm its structure and purity:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion. A shift in the C=O stretching frequency compared to the free ligand is expected.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex and to determine its coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the coordinated state.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

Part 4: Potential Applications

While no specific applications for metal complexes of (2,6-Dimethyl-piperidin-1-yl)-acetic acid have been reported, we can speculate on potential areas of interest based on related compounds.

  • Catalysis: The steric bulk provided by the 2,6-dimethyl groups could create a unique chiral environment around a coordinated metal center, which could be exploited in asymmetric catalysis.

  • Bioinorganic Chemistry: Piperidine derivatives are found in many biologically active molecules. Metal complexes of this ligand could be investigated for their antimicrobial, antifungal, or anticancer properties. The ligand's structure may allow the resulting complex to interact with biological targets.

  • Materials Science: The self-assembly of such complexes could lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Part 5: Conclusion and Future Outlook

(2,6-Dimethyl-piperidin-1-yl)-acetic acid presents an intriguing yet underexplored platform for the development of novel coordination complexes. The combination of a sterically hindered piperidine moiety and a chelating carboxylate group offers the potential for unique coordination geometries and reactivity.

Future research should focus on the systematic synthesis and characterization of a series of transition metal complexes with this ligand. A thorough investigation of their structural, spectroscopic, and electrochemical properties will be essential to unlock their potential in catalysis, bioinorganic chemistry, and materials science. The protocols and insights provided in this guide are intended to catalyze such exploratory efforts.

References

  • PubChem. (n.d.). 2,6-Dimethyl-piperidin-1-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Application

Application Notes and Protocols for Testing NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role and Complexity of the NMDA Receptor The N-methyl-D-aspartate (NMDA) recept...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role and Complexity of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in the central nervous system, acting as a glutamate-gated ion channel with a unique voltage-dependent magnesium block.[1][2] Its activation, which requires the binding of both glutamate and a co-agonist like glycine or D-serine, leads to an influx of calcium ions.[1][3] This calcium influx is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[2][3][4]

However, the delicate balance of NMDA receptor activity is crucial; over-activation can lead to excitotoxicity and neuronal death, implicating it in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][4][5] Conversely, hypofunction of NMDA receptors is associated with psychiatric conditions like schizophrenia.[6][7] This dual role makes the NMDA receptor a compelling, albeit challenging, therapeutic target.

This guide provides a comprehensive overview of robust experimental protocols to characterize and validate NMDA receptor antagonists, from initial in vitro screening to in vivo behavioral assessment. The methodologies are presented with an emphasis on the underlying principles to empower researchers to design, execute, and interpret their experiments with confidence.

I. The NMDA Receptor Signaling Pathway: A Visual Overview

The activation of the NMDA receptor initiates a complex cascade of intracellular events. Understanding this pathway is fundamental to designing experiments that probe its function and modulation by antagonists.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Mg2_out Mg²⁺ Mg2_out->NMDAR Blocks channel (at resting potential) Ca2_in Ca²⁺ Influx NMDAR->Ca2_in Channel Opening (Depolarization relieves Mg²⁺ block) Calmodulin Calmodulin Ca2_in->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide NOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Cascade.

II. In Vitro Assays for NMDA Receptor Antagonism

In vitro assays are the cornerstone of the initial characterization of putative NMDA receptor antagonists. They offer a controlled environment to determine the potency, selectivity, and mechanism of action of test compounds.

A. Radioligand Binding Assays

Radioligand binding assays are a classical and reliable method to quantify the affinity of a compound for the NMDA receptor. These assays typically use a radiolabeled antagonist, such as [3H]MK-801, which binds to the PCP site within the ion channel.[8][9]

1. Saturation Binding Assay

  • Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.

  • Principle: Increasing concentrations of the radioligand are incubated with a preparation of membranes containing NMDA receptors until equilibrium is reached. The amount of bound radioligand is then measured.

2. Competition Binding Assay

  • Objective: To determine the affinity (Ki) of an unlabeled test compound for the NMDA receptor.

  • Principle: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding, and the concentration at which it displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Parameter Description Typical Value for [3H]MK-801
Kd Equilibrium dissociation constant; a measure of radioligand affinity.~5-10 nM
Bmax Maximum number of binding sites; reflects receptor density.Varies with tissue preparation
Ki Inhibition constant; a measure of the affinity of the unlabeled compound.Compound-specific
IC50 Concentration of the unlabeled compound that inhibits 50% of specific radioligand binding.Compound-specific

Protocol 1: [3H]MK-801 Competition Binding Assay

  • Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus) or from cells recombinantly expressing the receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of [3H]MK-801 (e.g., 2-5 nM), and a range of concentrations of the test antagonist.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).

  • Equilibration: Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the function of ion channels, including the NMDA receptor.[10][11][12][13] This technique allows for the precise control of the cell's membrane potential and the recording of ionic currents flowing through the NMDA receptor in response to agonist application.

Patch_Clamp_Workflow Start Start: Cultured Neurons or Brain Slice Preparation Patch_Pipette Position Patch Pipette on a Neuron Start->Patch_Pipette Giga_Seal Form a Gigaohm Seal Patch_Pipette->Giga_Seal Whole_Cell Rupture the Membrane (Whole-Cell Configuration) Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp the Cell (e.g., -70 mV) Whole_Cell->Voltage_Clamp Agonist_Application Apply NMDA and Glycine Voltage_Clamp->Agonist_Application Record_Current Record Inward Current Agonist_Application->Record_Current Antagonist_Application Apply Test Antagonist Record_Current->Antagonist_Application Record_Inhibition Record Reduced Current Antagonist_Application->Record_Inhibition Washout Washout Antagonist Record_Inhibition->Washout Recovery Record Recovered Current Washout->Recovery End End: Data Analysis (IC50) Recovery->End

Caption: Whole-Cell Patch-Clamp Workflow.

Protocol 2: Assessing NMDA Receptor Antagonism with Patch-Clamp

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Solutions:

    • External Solution (ACSF for slices): Containing physiological concentrations of ions. Importantly, Mg2+ is often omitted to relieve the voltage-dependent block of the NMDA receptor.

    • Internal (Pipette) Solution: Containing a Cs+-based solution to block K+ channels and an appropriate calcium buffer (e.g., EGTA).

  • Recording:

    • Establish a whole-cell recording from a neuron.

    • Voltage-clamp the neuron at a negative holding potential (e.g., -60 or -70 mV).

  • Eliciting NMDA Currents:

    • Locally perfuse the neuron with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

    • Record the resulting inward current.

  • Antagonist Application:

    • After establishing a stable baseline NMDA-evoked current, co-apply the test antagonist at various concentrations with the agonists.

    • Record the degree of inhibition of the NMDA current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA current in the absence and presence of the antagonist.

    • Construct a concentration-response curve and calculate the IC50 for the antagonist.

C. Calcium Imaging Assays

Since NMDA receptor activation leads to a significant influx of calcium, monitoring intracellular calcium levels provides a robust functional readout of receptor activity.[5][14][15][16][17] This can be achieved using fluorescent calcium indicators.

Calcium_Imaging_Workflow Start Start: Plate Neurons or HEK293 cells Dye_Loading Load Cells with a Calcium Indicator (e.g., Fura-2) Start->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Baseline Acquire Baseline Fluorescence Wash->Baseline Antagonist_Preincubation Pre-incubate with Test Antagonist Baseline->Antagonist_Preincubation Agonist_Stimulation Stimulate with NMDA/Glycine Antagonist_Preincubation->Agonist_Stimulation Image_Acquisition Acquire Fluorescence Images Over Time Agonist_Stimulation->Image_Acquisition End End: Data Analysis (Change in Fluorescence) Image_Acquisition->End

Caption: Calcium Imaging Workflow.

Protocol 3: Fura-2 Based Calcium Imaging

  • Cell Culture: Plate primary neurons or a cell line expressing NMDA receptors (e.g., HEK293) on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM (the membrane-permeant form of the dye).

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Perfuse with a physiological buffer (Mg2+-free) and measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

  • Antagonist and Agonist Application: Pre-incubate with the test antagonist for a defined period, then stimulate with NMDA and glycine.

  • Data Acquisition: Continuously record the fluorescence ratio before, during, and after stimulation.

  • Data Analysis: Quantify the change in the fluorescence ratio (ΔF/F0) as a measure of the change in intracellular calcium. Compare the response in the presence and absence of the antagonist to determine the extent of inhibition.

D. Cell Viability (Excitotoxicity) Assays

A key therapeutic rationale for NMDA receptor antagonists is their potential to prevent excitotoxic cell death.[18][19][20] This can be modeled in vitro by exposing neuronal cultures to high concentrations of glutamate or NMDA.

Protocol 4: Assessing Neuroprotection Against Excitotoxicity

  • Cell Culture: Plate primary cortical or hippocampal neurons in a multi-well plate.

  • Treatment: Pre-treat the cultures with various concentrations of the test NMDA receptor antagonist for 1-2 hours.

  • Excitotoxic Insult: Expose the neurons to a high concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 200-300 µM) for a short period (e.g., 15-30 minutes).

  • Recovery: Wash out the glutamate/NMDA and return the cells to their normal culture medium (still containing the test antagonist).

  • Viability Assessment: After 24 hours, assess cell viability using a standard method such as:

    • MTT or MTS assay: Measures mitochondrial metabolic activity.

    • LDH release assay: Measures lactate dehydrogenase released from damaged cells.

    • Live/Dead staining: Using fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

  • Data Analysis: Quantify the percentage of cell survival relative to control cultures (no excitotoxic insult) and compare the protective effect of the antagonist at different concentrations.

III. In Vivo Models for Assessing NMDA Receptor Antagonism

While in vitro assays are crucial for initial characterization, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of NMDA receptor antagonists.[6][21][22]

A. Pharmacokinetic and Target Engagement Studies

Before conducting behavioral experiments, it is critical to establish the pharmacokinetic profile of the antagonist and to confirm that it reaches the central nervous system and engages its target at relevant doses. This can be achieved through techniques like microdialysis coupled with LC-MS/MS to measure brain concentrations of the drug.

B. Behavioral Assays

The choice of behavioral assay depends on the therapeutic indication being investigated. NMDA receptor antagonists can have profound effects on locomotion, learning, memory, and psychosis-related behaviors.[23][24][25][26][27][28]

1. Locomotor Activity

  • Rationale: Non-competitive antagonists like MK-801 and phencyclidine (PCP) are known to induce hyperlocomotion, which is often used as a model for the positive symptoms of schizophrenia.[27]

  • Procedure: Animals (typically rodents) are administered the test compound and placed in an open-field arena. Their movement is tracked using automated video systems.

  • Endpoints: Total distance traveled, rearing frequency, and stereotyped behaviors.

2. Learning and Memory

  • Rationale: NMDA receptors are essential for synaptic plasticity underlying learning and memory.[29] Antagonists are expected to impair performance in cognitive tasks.[30]

  • Morris Water Maze: A test of spatial learning and memory. Animals must learn the location of a hidden platform in a pool of water using spatial cues. NMDA receptor antagonists typically increase the latency to find the platform.[30]

  • Novel Object Recognition: Assesses recognition memory. Animals are familiarized with two objects, and after a delay, one is replaced with a novel object. A preference for exploring the novel object indicates memory. This preference is often disrupted by NMDA antagonists.

3. Models of Antidepressant Activity

  • Rationale: Some NMDA receptor antagonists, notably ketamine, have shown rapid and robust antidepressant effects.[31][32]

  • Forced Swim Test: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressants, including ketamine, reduce immobility time.

Behavioral Assay Primary Endpoint Relevance Effect of Antagonists (e.g., MK-801)
Open Field Locomotor activityPsychosis model (hyperactivity)Increased locomotion and stereotypy
Morris Water Maze Escape latency, path lengthSpatial learning and memoryImpaired learning (increased latency)
Novel Object Recognition Discrimination indexRecognition memoryImpaired memory (reduced discrimination)
Forced Swim Test Immobility timeAntidepressant-like effectsReduced immobility (ketamine)

IV. Conclusion and Future Directions

The comprehensive evaluation of NMDA receptor antagonists requires a multi-faceted approach, progressing from in vitro assays that define molecular interactions to in vivo studies that assess physiological and behavioral outcomes. The protocols outlined in this guide provide a robust framework for researchers to characterize the pharmacological profile of novel antagonists.

Future research will likely focus on developing subtype-selective NMDA receptor antagonists (e.g., targeting specific GluN2 subunits) to enhance therapeutic efficacy while minimizing side effects.[33][34] The continued refinement of experimental models, including the use of human-induced pluripotent stem cell (hiPSC)-derived neurons, will further bridge the gap between preclinical findings and clinical applications.[7]

V. References

  • Dolphin, A. C. (2012). Calcium channel diversity: multiple roles in neuronal function. Current opinion in neurobiology, 22(3), 411-418.

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.

  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Subunit-selective allosteric modulators of NMDA receptors. Biochemical pharmacology, 153, 12-26.

  • Stroebel, D., Casado, M., & Paoletti, P. (2018). Triheteromeric NMDA receptors: from structure to synaptic physiology. Current opinion in physiology, 2, 1-12.

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.

  • Zhu, S., & Paoletti, P. (2015). Allosteric modulators of NMDA receptors: a new hope for the treatment of CNS disorders. Annual review of pharmacology and toxicology, 55, 363-386.

  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.

  • Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors. Nature, 438(7065), 185-192.

  • Gielen, M., Siegler Retchless, B., Mony, L., Johnson, J. W., & Paoletti, P. (2009). Mechanism of differential control of NMDA receptor activity by NR2B-and NR2D-containing receptors. Journal of Neuroscience, 29(49), 15223-15234.

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.

  • Chen, P. E., & Lipton, S. A. (2006). Pharmacology of the NMDA receptor. Journal of neurochemistry, 97(6), 1611-1626.

  • Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327-335.

  • Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience, 11(10), 682-696.

  • Newcomer, J. W., & Krystal, J. H. (2001). NMDA receptor regulation of memory and behavior in humans. Hippocampus, 11(5), 517-533.

  • Zhou, Q., & Sheng, M. (2013). NMDA receptors in nervous system diseases. Neuropharmacology, 74, 69-75.

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.

  • Olney, J. W., Newcomer, J. W., & Farber, N. B. (1999). NMDA receptor antagonists as neuroprotective and psychotogenic agents. Current opinion in neurology, 12(6), 717-723.

  • Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in neurobiology, 28(3), 197-276.

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system—too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723.

  • Reynolds, I. J., & Miller, R. J. (1988). [3H]MK-801 binding to the NMDA receptor is regulated by agonists and antagonists. British journal of pharmacology, 95(1), 95-102.

  • Lodge, D. (2009). The history of the pharmacology and cloning of ionotropic glutamate receptors and the development of idiosyncratic agents. Neuropharmacology, 56(1), 6-21.

  • Morris, R. G. (2013). NMDA receptors and memory encoding. Neuropharmacology, 74, 32-40.

  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104-7108.

  • Mota, V. V., & Ravel, J. M. (2021). NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models. International journal of molecular sciences, 22(16), 8821.

  • Reynolds, I. J., Murphy, S. N., & Miller, R. J. (1987). 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain is enhanced by glycine. Proceedings of the National Academy of Sciences, 84(21), 7744-7748.

  • Sobolevsky, A. I., Koshelev, S. G., & Khodorov, B. I. (1998). Probing of the NMDA receptor channel with the open channel blockers. Journal of neuroscience research, 52(5), 558-566.

  • Willetts, J., Balster, R. L., & Leander, J. D. (1990). The behavioral pharmacology of NMDA receptor antagonists. Trends in pharmacological sciences, 11(10), 423-428.

  • Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.

  • Van der Auwera, I., Bormans, G., & Verbruggen, A. (2005). In vivo evaluation of NMDA receptor antagonists. Current pharmaceutical design, 11(12), 1543-1563.

  • Gray, J. A., & Roth, B. L. (2007). The pipeline and future of drug development in schizophrenia. Molecular psychiatry, 12(10), 904-922.

  • Cell Microsystems. (n.d.). Lowering Excitotoxicity and Stabilizing Serial Activation of NMDA Receptors in Automated Patch Clamp Assays. Retrieved from [Link]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61-67.

  • Tricklebank, M. D., & Bristow, L. J. (Eds.). (2003). The NMDA receptor. CRC press.

  • Wu, L. J., & Saggau, P. (2006). A novel mechanism for NMDA receptor-dependent presynaptic long-term depression. Journal of Neuroscience, 26(4), 1076-1087.

  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Retrieved from [Link]

  • Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of glutamate-dependent neurodegeneration in ischemia and traumatic brain injury. Cellular and Molecular Life Sciences CMLS, 60(9), 1875-1888.

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to understanding psychoses. Trends in pharmacological sciences, 29(9), 445-453.

  • Dalmau, J., & Tüzün, E. (2007). Update on anti-N-methyl-D-aspartate receptor encephalitis. Current opinion in neurology, 20(3), 311-316.

  • Lozovaya, N. A., & Ben-Ari, Y. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. In Patch-Clamp Methods and Protocols (pp. 139-153). Humana Press, New York, NY.

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • García-García, E., et al. (2020). Astaxanthin counteracts excitotoxicity and reduces the ensuing increases in calcium levels and mitochondrial reactive oxygen species generation. Antioxidants, 9(7), 613.

  • Gilmour, G., et al. (2009). Diverse and often opposite behavioural effects of NMDA receptor antagonists in rats. Psychopharmacology, 205(1), 119-134.

  • Bettini, E., et al. (2010). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Bioorganic & medicinal chemistry letters, 20(10), 3042-3046.

  • Fischer, G., et al. (1997). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Journal of pharmacology and experimental therapeutics, 283(3), 1285-1292.

  • Skolnick, P., et al. (2009). NMDA receptor antagonists for treatment of depression. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 8(2), 130-136.

  • Thompson, T., et al. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. Pain, 160(4), 785-797.

  • Shrimpy. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP [Video]. YouTube. [Link]

  • Wikipedia. (2024, January 8). NMDA receptor antagonist. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 2-(2,6-dimethylpiperidin-1-yl)acetic acid (Compound X) as a Novel Voltage-Gated Sodium Channel Modulator

For: Researchers, scientists, and drug development professionals investigating novel modulators of neuronal excitability. Introduction: Unveiling the Neuromodulatory Potential of Compound X 2-(2,6-dimethylpiperidin-1-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel modulators of neuronal excitability.

Introduction: Unveiling the Neuromodulatory Potential of Compound X

2-(2,6-dimethylpiperidin-1-yl)acetic acid, hereafter referred to as Compound X, is a synthetic small molecule with a piperidine moiety, a structural feature common in neuropharmacologically active agents. Preliminary structural analysis and in silico modeling suggest a potential interaction with ion channels, critical regulators of neuronal signaling. This guide provides a comprehensive suite of in vitro assays to systematically evaluate the activity of Compound X, with a primary focus on the voltage-gated sodium channel NaV1.7.

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics, playing a crucial role in the propagation of action potentials in sensory neurons.[1][2] Human gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[3][4][5] Consequently, identifying novel and selective NaV1.7 modulators is a key objective in modern drug discovery.[5]

This document outlines a tiered approach for characterizing the interaction of Compound X with NaV1.7, beginning with high-throughput screening assays to determine initial activity, followed by detailed electrophysiological studies to elucidate the mechanism of action. Each protocol is designed to be self-validating and provides the scientific rationale behind key experimental steps.

Tier 1: High-Throughput Screening for NaV1.7 Activity

The initial phase of characterization involves high-throughput screening (HTS) to efficiently assess whether Compound X modulates NaV1.7 channel function. A fluorescence-based membrane potential assay is the recommended primary screening method due to its scalability and robust performance.[6][7][8][9]

Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hNaV1.7 Plate_Cells Plate cells in 384-well microplates Cell_Culture->Plate_Cells Dye_Loading Load cells with a membrane potential-sensitive dye Plate_Cells->Dye_Loading Compound_Addition Add Compound X (and controls) to assay plates Dye_Loading->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Activator_Addition Add a NaV1.7 channel activator (e.g., veratridine) Incubation->Activator_Addition Fluorescence_Reading Measure fluorescence changes on a FLIPR instrument Activator_Addition->Fluorescence_Reading Normalization Normalize data to positive and negative controls Fluorescence_Reading->Normalization Curve_Fitting Generate concentration-response curves Normalization->Curve_Fitting IC50_Determination Determine IC50 values for inhibitory activity Curve_Fitting->IC50_Determination APC_Workflow cluster_prep Cell & Compound Preparation cluster_apc Automated Patch-Clamp Run cluster_analysis Data Analysis Cell_Prep Prepare a single-cell suspension of hNaV1.7-HEK293 cells Cell_Sealing Cells are captured and form giga-ohm seals Cell_Prep->Cell_Sealing Compound_Plate Prepare compound plate with serial dilutions of Compound X Compound_Application Apply Compound X at various concentrations Compound_Plate->Compound_Application Whole_Cell Whole-cell configuration is established Cell_Sealing->Whole_Cell Voltage_Protocol Apply voltage protocols to elicit NaV1.7 currents Whole_Cell->Voltage_Protocol Voltage_Protocol->Compound_Application Current_Recording Record ionic currents Compound_Application->Current_Recording Peak_Current Measure peak current amplitude Current_Recording->Peak_Current Concentration_Response Generate concentration-response curves for current inhibition Peak_Current->Concentration_Response State_Dependence Analyze voltage- and use-dependence of block Concentration_Response->State_Dependence

Caption: Automated patch-clamp workflow for detailed mechanistic studies.

Protocol 2: Automated Patch-Clamp Electrophysiology for NaV1.7

This protocol will determine the potency of Compound X on NaV1.7 currents and investigate whether the block is state-dependent (i.e., preferential binding to the resting, open, or inactivated state of the channel).

Materials:

  • hNaV1.7-HEK293 cells

  • APC system (e.g., SyncroPatch, Qube, or Patchliner)

  • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM D-glucose, 10 mM HEPES, pH 7.4 with NaOH.

  • Intracellular solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2 with CsOH.

  • Compound X stock solution

Procedure:

  • Cell Preparation: Prepare a high-quality single-cell suspension of hNaV1.7-HEK293 cells at the optimal density for the specific APC platform.

  • APC System Setup: Prime the APC system with the appropriate intracellular and extracellular solutions.

  • Compound Plate Preparation: Prepare a compound plate with serial dilutions of Compound X.

  • Experiment Execution:

    • Initiate the automated experiment. Cells will be captured, and whole-cell recordings established.

    • Tonic Block: To assess the effect on resting channels, apply a voltage step from a holding potential of -120 mV to 0 mV to elicit NaV1.7 currents. Apply different concentrations of Compound X and measure the reduction in peak current.

    • Use-Dependent Block: To investigate the effect on channels that are frequently activated, apply a train of depolarizing pulses (e.g., 20 Hz) from a holding potential of -90 mV. Measure the cumulative block of the peak current during the pulse train in the presence of Compound X.

    • Inactivated-State Block: To determine the affinity for the inactivated state, hold the cells at a depolarized potential (e.g., -70 mV) to enrich the population of inactivated channels before applying the test pulse.

Data Analysis:

  • Calculate the percentage of current inhibition at each concentration of Compound X for each voltage protocol.

  • Generate concentration-response curves and determine the IC50 values for tonic, use-dependent, and inactivated-state block.

ParameterDescriptionMechanistic Insight
Tonic Block IC50 Potency of Compound X on resting NaV1.7 channels.A low IC50 indicates high affinity for the resting state.
Use-Dependent Block Increased block with repetitive channel activation.Suggests preferential binding to the open or inactivated state.
Inactivated-State IC50 Potency of Compound X on inactivated NaV1.7 channels.A significantly lower IC50 compared to the tonic block IC50 indicates strong preference for the inactivated state.

Tier 3: Target Engagement and Selectivity Profiling

If Compound X shows promising activity and a favorable mechanism of action, it is crucial to confirm direct binding to the target and assess its selectivity against other relevant ion channels.

Protocol 3: Radioligand Binding Assay

This assay provides evidence of direct interaction between Compound X and the NaV1.7 channel by measuring the displacement of a known radiolabeled ligand. [10][11][12][13][14] Materials:

  • Membrane preparations from cells expressing hNaV1.7

  • Radioligand specific for NaV1.7 (e.g., [³H]-saxitoxin)

  • Compound X

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, combine the membrane preparation, radioligand, and varying concentrations of Compound X.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the concentration of Compound X.

  • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Selectivity Profiling

To assess the therapeutic window and potential for off-target effects, Compound X should be tested against a panel of other voltage-gated sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5) using the automated patch-clamp protocols described above. A compound with high selectivity for NaV1.7 over other subtypes is desirable to minimize side effects.

Concluding Remarks

This comprehensive in vitro testing cascade provides a robust framework for elucidating the pharmacological profile of 2-(2,6-dimethylpiperidin-1-yl)acetic acid (Compound X) as a potential modulator of the voltage-gated sodium channel NaV1.7. The tiered approach, from high-throughput screening to detailed mechanistic studies, ensures an efficient and thorough evaluation. The data generated from these assays will be critical in determining the therapeutic potential of Compound X and guiding further drug development efforts.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and protocol optimization.

Synthesis Overview and Mechanism

The most common and direct method for synthesizing (2,6-Dimethyl-piperidin-1-yl)-acetic acid is through the nucleophilic substitution (N-alkylation) of 2,6-dimethylpiperidine with a haloacetic acid or its ester.[1] The reaction typically involves a base to deprotonate the secondary amine and neutralize the resulting hydrohalic acid.

The core of this synthesis is an SN2 reaction. The nitrogen atom of 2,6-dimethylpiperidine acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative. The primary challenge in this synthesis arises from the steric hindrance posed by the two methyl groups at the 2 and 6 positions of the piperidine ring, which can significantly slow down the reaction rate and necessitate carefully optimized conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products piperidine 2,6-Dimethylpiperidine (Nucleophile) deprotonation Deprotonation of Piperidine piperidine->deprotonation haloacetic Haloacetic Acid (Electrophile, e.g., ClCH₂COOH) sn2 SN2 Attack haloacetic->sn2 base Base (e.g., K₂CO₃, NaOH) base->deprotonation Enables neutralization Acid Neutralization base->neutralization Neutralizes deprotonation->sn2 Activated Nucleophile sn2->neutralization Forms H-X product (2,6-Dimethyl-piperidin-1-yl) -acetic acid sn2->product salt Salt Byproduct (e.g., KCl, NaCl) neutralization->salt

Caption: General mechanism for N-alkylation of 2,6-dimethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: cis- or trans-2,6-dimethylpiperidine?

The choice depends entirely on the desired stereochemistry of the final product. The N-alkylation reaction does not affect the stereocenters at positions 2 and 6. Therefore, if you start with cis-2,6-dimethylpiperidine, you will obtain the cis-product. The cis-isomer is often commercially available and commonly used.

Q2: Which haloacetic acid derivative is best: chloro-, bromo-, or iodoacetic acid?

The reactivity of the alkyl halide follows the order I > Br > Cl. Iodoacetic acid will react fastest but is more expensive and less stable. Bromoacetic acid offers a good balance of reactivity and cost. Chloroacetic acid is the most common and cost-effective choice, but it may require more forcing conditions (higher temperature, longer reaction time) to achieve a good yield, especially with the sterically hindered 2,6-dimethylpiperidine.[1]

Q3: What are the most critical parameters to control for a high-yield reaction?

There are three primary parameters:

  • Choice of Base and Solvent System: A strong base in a polar aprotic solvent (e.g., potassium carbonate in DMF or acetonitrile) is highly effective.[2] This combination enhances the nucleophilicity of the piperidine and avoids issues with solvent participation.

  • Temperature: Due to steric hindrance, elevated temperatures (e.g., 60-80 °C) are often necessary to drive the reaction to completion.[3]

  • Stoichiometry and Addition Rate: Using a slight excess of the piperidine can help suppress the formation of quaternary ammonium salts, although this is less of a concern than with less hindered amines.[2] Slow, controlled addition of the alkylating agent can also improve selectivity.

Q4: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes with a small amount of triethylamine or acetic acid to prevent streaking. The product, being an amino acid, will have a different Rf value than the starting piperidine and haloacetic acid. Staining with ninhydrin (for the secondary amine) or potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield

Potential Cause A: Inadequate Base or Deprotonation

  • Why it happens: The N-H bond of the secondary amine must be deprotonated (or the resulting H-X acid must be neutralized) for the reaction to proceed to completion. If the base is too weak or insoluble in the solvent, the reaction will stall as the piperidinium salt accumulates.[2]

  • Solution:

    • Switch to a stronger, more soluble base. While NaOH can be used in protic solvents like ethanol, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is often more effective.[4] For very stubborn reactions, sodium hydride (NaH) can be used, which irreversibly deprotonates the piperidine, but requires anhydrous conditions and careful handling.[2]

    • Ensure sufficient equivalents of base. Use at least 2 equivalents of base: one to deprotonate the piperidine and one to neutralize the carboxylic acid proton of the reagent/product, plus an additional equivalent to neutralize the H-X byproduct.

Potential Cause B: Significant Steric Hindrance

  • Why it happens: The two methyl groups flanking the nitrogen atom create a sterically crowded environment, making it difficult for the electrophile to approach the nitrogen nucleophile. This increases the activation energy of the reaction.

  • Solution:

    • Increase the reaction temperature. Refluxing in a solvent like acetonitrile (boiling point ~82 °C) or heating in DMF at 80-100 °C can provide the necessary energy to overcome the steric barrier.

    • Increase reaction time. Monitor the reaction by TLC or LC-MS and allow it to run for 12-24 hours or until the starting material is consumed.

    • Use a more reactive electrophile. If using chloroacetic acid, consider switching to bromoacetic acid or its ester (e.g., ethyl bromoacetate).

Problem: Formation of a Major Byproduct

Potential Cause: Quaternary Ammonium Salt Formation (Over-alkylation)

  • Why it happens: The product, a tertiary amine, is also nucleophilic and can react with another molecule of the haloacetic acid to form a quaternary ammonium salt. This is especially prevalent if a large excess of the alkylating agent is used or if the reaction temperature is excessively high.

  • Solution:

    • Control Stoichiometry: Use the 2,6-dimethylpiperidine as the limiting reagent or use only a slight excess (1.0-1.1 equivalents) of the haloacetic acid.

    • Slow Addition: Add the haloacetic acid solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump or an addition funnel. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.[2]

    • Monitor Carefully: Stop the reaction as soon as the starting piperidine is consumed to prevent further reaction of the product.

Problem: Difficult Product Isolation and Purification

Potential Cause A: Product is an Oily Substance, Not a Solid

  • Why it happens: The product is an amino acid, which can exist as a zwitterion. Zwitterionic compounds often have high melting points but can also form oils or be difficult to crystallize if impurities are present.

  • Solution:

    • Convert to a Salt: After workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through it or add a solution of HCl in isopropanol. The resulting hydrochloride salt is typically a stable, crystalline solid that is much easier to handle and purify by recrystallization.[1]

    • Thorough Purification: Ensure all unreacted starting materials are removed. An aqueous wash to remove inorganic salts, followed by extraction and purification by column chromatography (using a silica gel column with a mobile phase containing a small percentage of triethylamine to prevent streaking) before crystallization can remove impurities that inhibit crystal formation.

Potential Cause B: Product is Lost During Aqueous Workup

  • Why it happens: The amino acid product can have significant water solubility, especially at very high or low pH.

  • Solution:

    • Adjust pH Carefully: During extraction, adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid. At the pI, the molecule has a net neutral charge, minimizing its solubility in water and maximizing its solubility in an organic solvent.

    • Use a More Polar Extraction Solvent: If the product is not efficiently extracted with solvents like ethyl acetate, try a more polar solvent like dichloromethane (DCM).

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times to recover as much product as possible.

Recommended Experimental Protocol & Workflow

This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield.

Protocol: N-Alkylation using Potassium Carbonate in Acetonitrile
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-2,6-dimethylpiperidine (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetonitrile (MeCN, to make a ~0.5 M solution).

  • Addition of Electrophile: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of acetonitrile. Transfer this solution to an addition funnel.

  • Reaction: Heat the piperidine suspension to reflux (~82 °C). Once refluxing, add the chloroacetic acid solution dropwise over 30 minutes.

  • Monitoring: Allow the reaction to reflux for 12-24 hours. Monitor progress every 4 hours using TLC (e.g., 90:10:1 DCM/Methanol/NH₄OH).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KCl). Wash the solids with a small amount of fresh acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in 100 mL of DCM and wash with 50 mL of brine. Separate the layers and extract the aqueous layer twice more with 25 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification/Isolation:

    • As Free Acid: Purify by silica gel chromatography or attempt recrystallization from a solvent system like ethanol/water or acetone/hexanes.

    • As HCl Salt (Recommended): Dissolve the crude oil in minimal cold isopropanol and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from ethanol/ether for higher purity.[1]

Workflow cluster_purification Purification Options start Start reagents Combine Piperidine & K₂CO₃ in Acetonitrile start->reagents heat Heat to Reflux (~82 °C) reagents->heat add Add Chloroacetic Acid Solution Dropwise heat->add reflux Reflux for 12-24h (Monitor by TLC) add->reflux cool Cool to RT & Filter Solids reflux->cool evaporate Evaporate Solvent cool->evaporate extract Aqueous Workup & Extraction with DCM evaporate->extract dry Dry & Concentrate Organic Layers extract->dry purify Purify Crude Product dry->purify chromatography Column Chromatography purify->chromatography hcl_salt Convert to HCl Salt & Recrystallize purify->hcl_salt end Final Product chromatography->end hcl_salt->end

Caption: Recommended experimental workflow for synthesis and purification.

Data Summary Tables

Table 1: Comparison of Recommended Reaction Conditions

ParameterCondition A (Standard)Condition B (Optimized for Yield)Rationale
Piperidine cis-2,6-Dimethylpiperidine (1.0 eq)cis-2,6-Dimethylpiperidine (1.0 eq)Starting material
Electrophile Chloroacetic Acid (1.1 eq)Bromoacetic Acid (1.05 eq)Bromo- derivative is more reactive, overcoming steric hindrance more easily.
Base NaOH (2.5 eq)K₂CO₃ (3.0 eq)K₂CO₃ has better solubility and performance in aprotic solvents.[2]
Solvent EthanolAnhydrous Acetonitrile or DMFPolar aprotic solvents accelerate SN2 reactions.[2]
Temperature Reflux (~78 °C)80 °CEnsures sufficient energy to overcome the activation barrier.
Time 24-48 h12-24 h (Monitor)Higher reactivity leads to shorter reaction times.
Expected Yield ModerateGood to ExcellentOptimized conditions favor product formation.

Table 2: Troubleshooting Summary

IssuePrimary CauseRecommended ActionSecondary Action
Low Yield Steric HindranceIncrease temperature to 80-100 °C (in DMF).Switch from chloro- to bromoacetic acid.
Stalled Reaction Ineffective BaseUse K₂CO₃ or Cs₂CO₃ in DMF/MeCN.Ensure all reagents are dry if using NaH.
Byproduct Formation Over-alkylationUse ≤1.1 eq of haloacetic acid.Add alkylating agent slowly via syringe pump.[2]
Purification Difficulty Oily ProductConvert to HCl salt for crystallization.[1]Purify via column chromatography first.
Product Loss High Water SolubilityAdjust pH to isoelectric point during workup.Saturate aqueous layer with NaCl (salting out).

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic acid. Retrieved from [Link]

  • Google Patents. (2004). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

  • PubMed. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetic Acid

Welcome to the technical support guide for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(2,6-dimethylpiperidin-1-yl)acetic acid?

The most prevalent and robust method is the direct N-alkylation of 2,6-dimethylpiperidine with a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid.[1] This reaction is typically performed in a polar aprotic solvent in the presence of a mild base to neutralize the hydrohalic acid byproduct. The resulting product is often isolated and purified as its hydrochloride salt to improve crystallinity and handling.[1]

Q2: My starting material is a mixture of cis- and trans-2,6-dimethylpiperidine. Will this affect my synthesis?

Yes, it will directly impact the stereochemistry of your final product. The N-alkylation reaction does not typically affect the stereocenters at positions 2 and 6 of the piperidine ring. Therefore, starting with a mixture of cis and trans isomers will result in a corresponding mixture of cis- and trans-2-(2,6-dimethylpiperidin-1-yl)acetic acid. If a specific stereoisomer is required for your application, you must start with an isomerically pure sample of 2,6-dimethylpiperidine. Commercial suppliers often provide both the cis isomer and mixtures.[2]

Q3: Why is steric hindrance a major consideration in this synthesis?

The two methyl groups at the 2 and 6 positions of the piperidine ring significantly crowd the nitrogen atom. This steric hindrance can dramatically slow down the rate of the desired SN2 reaction with the alkylating agent.[3] Consequently, forcing conditions (e.g., higher temperatures, longer reaction times) may be necessary, which can, in turn, promote side reactions. Overcoming this steric challenge is the central theme of optimizing this synthesis.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Problem: Low or No Product Yield

Q4: My reaction has run for 24 hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and how can I improve the yield?

This is a classic issue stemming from the steric hindrance of the substrate. Several factors can be optimized to drive the reaction forward.

  • Root Cause Analysis:

    • Insufficient Reactivity: The nucleophilicity of the nitrogen in 2,6-dimethylpiperidine is sterically diminished.

    • Inadequate Temperature: The reaction may have too high of an activation energy to proceed efficiently at room temperature.

    • Poor Choice of Base/Solvent: The base may not be effectively scavenging the acid byproduct, or the solvent may not be optimal for an SN2 reaction.

  • Recommended Solutions:

    • Increase Temperature: Heating the reaction mixture is the most common solution. A temperature range of 60-80°C in a solvent like DMF or acetonitrile is often effective. Monitor for potential side product formation at elevated temperatures.[4]

    • Select a More Reactive Electrophile: If using chloroacetic acid, consider switching to bromoacetic acid or ethyl bromoacetate. The bromide is a better leaving group than chloride, which will increase the reaction rate. If using an ester, a subsequent hydrolysis step will be required.

    • Optimize Base and Solvent: Use a non-nucleophilic base that is sufficiently strong to neutralize the generated acid. Potassium carbonate (K₂CO₃) is a standard choice.[4] For the solvent, a polar aprotic solvent like DMF, acetonitrile, or DMSO is ideal as they can solvate the cation while leaving the nucleophile relatively free, accelerating the SN2 reaction.

Problem: Formation of a Quaternary Ammonium Salt

Q5: My mass spectrum shows a significant peak with a mass corresponding to the dialkylation of the piperidine nitrogen (a quaternary salt). How did this happen and how can I prevent it?

The formation of a quaternary ammonium salt is a common side reaction in the alkylation of secondary amines.[4]

  • Mechanism of Formation: The desired product, 2-(2,6-dimethylpiperidin-1-yl)acetic acid, is a tertiary amine and is itself nucleophilic. It can react with a second molecule of the haloacetic acid to form a quaternary ammonium salt. This is more likely to occur if the product accumulates and there is still a significant concentration of the alkylating agent present.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess of the 2,6-dimethylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to the haloacetic acid. This ensures the alkylating agent is the limiting reagent and is consumed before it can react with the product.

    • Slow Addition of Alkylating Agent: Add the haloacetic acid or its ester dropwise to the solution of the piperidine and base over several hours using a syringe pump.[4] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant (and more nucleophilic) secondary amine over the sterically hindered tertiary amine product.

Side_Reactions

Problem: Difficult Product Isolation and Purification

Q6: My workup is challenging. The product seems to be soluble in both aqueous and organic layers, making extraction inefficient. What is the best purification strategy?

The product is an amino acid, meaning it has both a basic nitrogen atom and an acidic carboxylic acid group. At neutral pH, it can exist as a zwitterion, which often imparts high polarity and unusual solubility characteristics.

  • Root Cause Analysis: Zwitterion formation increases water solubility and decreases solubility in non-polar organic solvents, complicating standard liquid-liquid extractions.

  • Recommended Protocol: Purification via Hydrochloride Salt Formation This is the most reliable method for isolating and purifying this type of compound.[1]

    • Initial Workup: After the reaction is complete, filter off the inorganic base (e.g., K₂CO₃). Evaporate the solvent under reduced pressure.

    • Acidification: Dissolve the crude residue in a minimal amount of a suitable solvent like ethanol or isopropanol. Cool the solution in an ice bath and slowly add a solution of concentrated HCl or gaseous HCl until the pH is strongly acidic (pH 1-2).

    • Precipitation: The hydrochloride salt of the product is typically a crystalline solid that is much less soluble in organic solvents than its freebase or zwitterionic form. The salt should precipitate from the solution.

    • Recrystallization: Collect the solid by filtration. For further purification, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.

Experimental Protocols & Data
Protocol 1: Synthesis of 2-(2,6-dimethylpiperidin-1-yl)acetic acid hydrochloride
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-2,6-dimethylpiperidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable slurry (approx. 0.5 M concentration relative to the piperidine).

  • Reagent Addition: Dissolve chloroacetic acid (0.9 eq) in a minimal amount of the reaction solvent and add it dropwise to the heated (70°C) reaction mixture over 2 hours.

  • Reaction: Stir the mixture at 70°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Salt Formation: Dissolve the crude residue in isopropanol. Cool the solution to 0°C and bubble dry HCl gas through it (or add a solution of HCl in isopropanol) until the solution is acidic.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final hydrochloride salt. Purity can be checked by HPLC and structure confirmed by ¹H NMR and MS.[1]

Table 1: Optimization of Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Alkylating Agent Chloroacetic AcidBromoacetic AcidFaster reaction rate with Condition B.
Base NaHCO₃K₂CO₃K₂CO₃ is a stronger base, more effective.
Solvent EthanolAcetonitrile / DMFPolar aprotic solvents (Condition B) favor SN2.[5]
Temperature 25°C70°CIncreased temperature overcomes steric hindrance.
Addition Method All at onceSlow dropwise additionSlow addition minimizes over-alkylation.[4]
References
  • Beaudoin, D., et al. (2012). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines. PMC, NIH. [Link]

  • Glaxo Group Ltd. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. IntechOpen. [Link]

  • Patel, H., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. MDPI. [Link]

  • ResearchGate. (2019). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • ResearchGate. (2000). Effect of Solvent on the Reactions of Coordination Complexes. Part 22. 1 Kinetics of Base Hydrolysis of Some (Aminomonocarboxylato)(tetraethylenepentamine)cobalt(III) Complexes in Acetonitrile-Water Media. [Link]

  • ResearchGate. (2009). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Welcome to the technical support guide for the purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil or gum. Why won't it solidify?

A: This is a common issue often caused by the presence of unreacted starting materials, particularly 2,6-dimethylpiperidine, or residual solvents. These impurities can act as a "eutectic-like" mixture, depressing the melting point and preventing crystallization. An initial acid-base workup is highly recommended to remove basic or acidic starting materials before attempting crystallization.

Q2: I performed a recrystallization, but the purity didn't improve significantly. What went wrong?

A: The success of recrystallization hinges on the correct solvent choice, where the target compound has high solubility in the hot solvent and low solubility in the cold, while impurities have different solubility profiles.[1] If an impurity co-crystallizes with your product, you will see minimal purity improvement. Consider a different solvent system or an alternative purification method like column chromatography.

Q3: During column chromatography on silica gel, my product is streaking badly (tailing). How can I fix this?

A: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape. To mitigate this, add a small amount of a competitive base, such as triethylamine (0.5-1%), to your mobile phase.[2] This will occupy the active sites on the silica, allowing your compound to elute more symmetrically.

Q4: My final product has a slight yellow tint. Is this a sign of impurity?

A: Yes, a yellow discoloration often indicates the presence of oxidation products.[2] Piperidine derivatives can be susceptible to air oxidation over time. While often a minor impurity, it can be removed by recrystallization with a small amount of activated carbon or by flash column chromatography. To prevent this, store the purified compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.

Q5: I see two peaks for my compound during HPLC analysis. Is it impure?

A: Not necessarily. Depending on the HPLC conditions (especially the pH of the mobile phase), zwitterionic compounds like yours can sometimes exist in different ionization states or conformers that interact differently with the stationary phase, leading to peak splitting.[3] Before concluding it's an impurity, try adjusting the mobile phase pH with a buffer or an additive like trifluoroacetic acid (TFA) to ensure the compound is in a single, stable ionic form.[3]

Troubleshooting and Purification Strategy

The purification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is governed by its amphoteric nature—it possesses both a basic piperidine nitrogen and an acidic carboxylic acid. This property is the key to its successful purification.

Logical Purification Workflow

The initial state of your crude product will determine the most effective path forward. The following diagram outlines a logical workflow for purifying your crude material.

purification_workflow crude Crude Product (Oil or Solid) analysis Initial Analysis (TLC, ¹H NMR) crude->analysis workup Acid-Base Liquid-Liquid Extraction analysis->workup Significant impurities (starting materials) recryst Recrystallization analysis->recryst Relatively clean solid workup->recryst Solid obtained chrom Column Chromatography workup->chrom Oily product purity_check Purity Check (HPLC, NMR) recryst->purity_check chrom->purity_check purity_check->chrom Needs further purification pure_product Pure Product (>98%) purity_check->pure_product Purity OK

Caption: Decision workflow for purification of the target compound.

Guide 1: Purification via Acid-Base Extraction

This technique is the most powerful first step for removing the bulk of common impurities derived from the typical synthesis, which involves reacting 2,6-dimethylpiperidine with a haloacetic acid.[4]

The Principle (Causality): By manipulating the pH of an aqueous solution, we can selectively protonate or deprotonate the functional groups on our target molecule. This changes its charge and, therefore, its solubility, allowing it to be separated from neutral, acidic, or basic impurities.

Troubleshooting Table: Acid-Base Extraction

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low recovery of product. 1. Incomplete extraction from the organic layer. 2. pH was not adjusted correctly. 3. Product precipitated at an intermediate pH and was lost.1. Perform 3-4 extractions instead of one large one. 2. Use a calibrated pH meter. Ensure pH is >10 for the base wash and <4 for the acid wash. 3. Check for solids at the interface between layers during pH adjustment.
Formation of a stable emulsion. High concentration of crude material or fine particulates.1. Dilute the mixture with more solvent and water. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. Filter the crude solution before extraction if solids are present.
Product oils out, won't precipitate. The presence of greasy impurities or incorrect final pH.1. Ensure the final pH is at the isoelectric point (approx. pH 6-7). 2. Extract the "oiled out" product into a fresh portion of organic solvent (e.g., DCM), dry, and concentrate. Attempt purification by another method.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic starting material (2,6-dimethylpiperidine) will be protonated and move into the aqueous layer. Your product, which is also basic, will also move to the aqueous layer. Retain the aqueous layer.

  • Base Wash (Removes Acidic Impurities): Take the combined acidic aqueous layers from the previous step. Add a fresh portion of organic solvent. Adjust the aqueous layer to pH > 10 with 3M NaOH. Any unreacted chloroacetic acid will remain in the aqueous phase as its sodium salt. Your product will now be deprotonated at the nitrogen and will partition into the organic layer. Extract the aqueous layer 3 times with fresh organic solvent.

  • Isolation: Combine all organic layers from the base extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base of your product. This can then be taken forward for recrystallization or chromatography.

extraction_workflow cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Extract start Crude Mixture in Organic Solvent (Product, Base SM, Acid SM) add_hcl Wash with 1M HCl (aq) start->add_hcl sep1 Separate Layers add_hcl->sep1 org1 Organic Layer (Neutral Impurities) sep1->org1 Discard aq1 Aqueous Layer (pH < 2) (Protonated Product, Protonated Base SM) sep1->aq1 add_naoh Add Organic Solvent, Adjust to pH > 10 with NaOH aq1->add_naoh sep2 Separate Layers add_naoh->sep2 aq2 Aqueous Layer (Deprotonated Acid SM) sep2->aq2 Discard org2 Organic Layer (Pure Product - Free Base) sep2->org2 end Dry & Concentrate Organic Layer org2->end

Caption: Workflow for purification via acid-base extraction.

Guide 2: Purification via Recrystallization

Recrystallization is an excellent final polishing step for solid materials. The hydrochloride salt of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is often a crystalline solid and suitable for this technique.[4]

The Principle (Causality): This method relies on the differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C), allowing pure crystals to form upon cooling while impurities remain in the solution (the "mother liquor").

Troubleshooting Table: Recrystallization

Observed ProblemPotential Cause(s)Suggested Solution(s)
Product does not dissolve, even when boiling. Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture.
Product remains dissolved after cooling. 1. Incorrect solvent choice (compound is too soluble). 2. Too much solvent was used.1. Select a less polar solvent or add an "anti-solvent" (a solvent in which the product is insoluble) dropwise. 2. Boil off some solvent to concentrate the solution and cool again.
Product crystallizes too quickly / forms a powder. The solution is supersaturated; cooling is too rapid.Re-heat to dissolve, add a small amount (~5%) more solvent, and allow to cool slowly to room temperature before placing in an ice bath.
Product oils out upon cooling. The boiling point of the solvent is higher than the melting point of the compound or impurities are preventing crystallization.1. Choose a lower-boiling point solvent. 2. Purify the material first by another method (e.g., extraction or chromatography) to remove the oily impurities.
Experimental Protocol: Recrystallization from Ethanol/Water
  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of ethanol; if it dissolves immediately at room temperature, the solvent is too good. Try a less polar solvent or a mixture. Ethanol/water or isopropanol are often good starting points for amino acid salts.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid at a gentle boil.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2vqwmwyonG7QrSmIF-CSPhYJ2PYZnmXic5Tyi7dGZQYxX2_0gvEouMREh-nYoHpOHo3QvCXWjAhzy3Ko2PI0p2KlXo8yaYRr7EvYdq1cvR4n4Oco35PfCF7E7TehGoqbtH5u3WYvpJkCJTM-T6H02b8swpX0eNNrfOi3sSbwqMhXXZNZmINFH4HdVxbQGdG_hd4_jhNQJVm0GMa2DCPCGB_pEpIikFJTFSQmlo3R_w5g=]
  • BenchChem. (2025, August 5). What are the purification methods for piperidines? - Blog. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqsH6dgymYsEf6BbqdPi4w2CPZqVXzdZdOMILMO9VC48-t1ssNJyfk9NvNGYocmJZMhCiOIeSSfYVJYaX5DmM6CncBAHs8mXgbizARZZ1d6YJu5KhS-MT8hDuxtsUpVdlP3ZwFbFAyGv4A3J3ckB6K1uGc9lC3aiwgi1XkyvxgDp1bZwmua7Pf7mAiDjKSwQcB5I-jEHovQKDV]
  • BenchChem. (n.d.). (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride | 768385-33-7. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRavAw6rmm9NDM034hOv19Z6DGvNhx4PAC-gnbmdDf19tKaeeVp0NdJsJxqhIA5A7s2yXUxZQkNzp3prbqQ1bLtzVmxszqKgd-qH4sYNHYe8AdTFGyDgtOcmKgytIP18CXwEHE7g==]
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZTpMOYLFG5J05j1DXKxokif9oeLc_E-8-TEKc5wffM98OdA9Oeq8h4VJnwPSUt5fQr2i2xPn_bGZEeOBH92yoi0kiXv_oox2HxZQONMcMg3w4xIrM_5Cwu5pAJ4TDZja7GwSczn-ejtBHrif1p4RezCaGCXaQ_DpN0jE7t5c1mFiK-Ac6ZoaHgE1sHvHdB4Ulu8_uihm7aKElwrcjbg0INLWA4pj0_pUg]
  • O'Brien, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDrR2OdXLtZXmtuLfdzNtxtLL3vyi-qlH5UXFF5ATKc5M8nCQvtw4kpWBFUh6LvktS82AI4kz1tqF9YOTZFBO6_QskoZj-mulL4sgQCbD9kfLI02HG1chO1FoFz_wkXoYV9L-EgZsgVau7SVThCh0LIDIK9r6oVokXD8bRCFg_yG3mp_x3UQlkcO41pGrX-xemsLso6YzXm5_fka-3goTasp4SK45cAhJBGpAzBalH9rbKO2I62N7SrOvCg74wkcoZMSVoK49I3yniSq0cC7N1SwccdmiGqcp7trzUK8jY06wh0b54L8nTV0rxr2yvzt9R6BmPWJwdi7KLn3__ncOU67zFBIQr0IsV22IvWmkQ5rk4ojGbb1sl9mXVp2-7F6Q=]
  • Waraksa, E., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 101-107. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE88oUGr2cGfhd71FGnt2vQeORqB1T49wcKCbl1EZFGXcHwdchEw2XIwVgelLAIJkVRhQVZEp91m4ouVR4I95_w0BUQgb9MjlqSzzvU12uohD5S6z29lYaehADztFWj1CDOAQtc]
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP_qZpM98KJNCzXzayeU3cEiLRrcdtuVrU41J9iwq2NRnbU24n2LTPOMqYQAF42fTHZxwzvq-wicggggTa9PkqHAht8USAcrQTkt9NrOUbz312dEb_6PFbPJq7mwyTRmtyUhMhEowHj5ruRO3rvjXT5sQHDBoW1xbAHVUn]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidine N-Alkylation

Welcome to the Technical Support Center dedicated to the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamenta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance reaction efficiency, and ensure the desired product purity.

Section 1: Troubleshooting Guide for Piperidine N-Alkylation

This section addresses specific issues that may arise during the N-alkylation of piperidine and its derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: The N-alkylation reaction is sluggish, incomplete, or fails to proceed.

A slow or incomplete reaction is a frequent challenge in piperidine N-alkylation. Several factors, from reagent choice to reaction setup, can contribute to this issue.[1]

Potential Causes and Solutions:

  • Insufficient Basicity: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[1][2]

    • Solution: Incorporate a non-nucleophilic base to scavenge the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be employed.[1] Typically, 1.0 to 1.5 equivalents of the base are sufficient to drive the reaction to completion.[1][2]

  • Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, the reaction may be slow. To accelerate the reaction, consider switching to a more reactive alkyl bromide or, preferably, an alkyl iodide.[1][3]

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or the alkylating agent can impede the approach of the nucleophile to the electrophilic carbon, increasing the activation energy of the reaction.[1][4]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome this steric barrier.[1] In cases of severe steric hindrance, switching to an alternative synthetic route, such as reductive amination, may be more effective.[4]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the Sₙ2 reaction.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can effectively solvate the transition state, thereby increasing the reaction rate.[1][2]

Experimental Protocol: General Procedure for Direct N-Alkylation with Alkyl Halides
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.0 eq.) and an anhydrous solvent (e.g., acetonitrile or DMF).[5]

  • Add a suitable base (1.5-2.0 eq.), such as finely powdered and dry K₂CO₃ or DIPEA.[4][5]

  • Stir the solution at room temperature.

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred mixture.[5] The slow addition helps to minimize potential side reactions like over-alkylation.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • If the reaction is sluggish, gentle heating (e.g., 50-70 °C) can be applied.[2]

  • Upon completion, the reaction is worked up by filtering off the base and removing the solvent under reduced pressure. Further purification can be achieved by extraction and/or column chromatography.

Issue 2: A significant amount of quaternary ammonium salt is formed as a byproduct.

Over-alkylation, the formation of a quaternary ammonium salt from the desired tertiary amine product, is a common side reaction, particularly with reactive alkylating agents.[6] This occurs because the N-alkylated piperidine product (a tertiary amine) can also act as a nucleophile and react with another molecule of the alkylating agent.[6]

Potential Causes and Solutions:

  • Stoichiometry: Using an excess of the alkylating agent is a primary driver for over-alkylation.[6]

    • Solution: Carefully control the stoichiometry, using a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[6]

  • High Concentration of Alkylating Agent: A high localized concentration of the alkylating agent increases the likelihood of a second alkylation event.

    • Solution: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[2][6] This maintains a low concentration of the alkylating agent throughout the reaction, favoring the initial mono-alkylation.[6]

  • Highly Reactive Alkylating Agent: Reagents like methyl iodide and benzyl bromide are particularly prone to causing over-alkylation.[6]

    • Solution: If possible, consider using a less reactive alkylating agent. Alternatively, lower the reaction temperature to decrease the rate of the second alkylation.

  • Alternative Method: Reductive Amination: This method is an excellent alternative to direct alkylation as it inherently avoids the formation of quaternary ammonium salts.[4][6] Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[4]

    • Solution: Employ a reductive amination protocol, especially when dealing with substrates prone to over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for the iminium ion over the carbonyl starting material.[4][7]

Experimental Protocol: N-Alkylation via Reductive Amination
  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.[6]

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify as needed.

Data Presentation: Influence of Key Parameters on Piperidine N-Alkylation
ParameterConditionEffect on Yield/PurityTroubleshooting Action
Base No BaseReaction stalls due to acid formation.[1]Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[1][2]
Stoichiometric BaseDrives the reaction to completion.[1]Use 1.0-1.5 equivalents of base.
Leaving Group Alkyl ChlorideSlower reaction rate.[1]Switch to alkyl bromide or iodide.[1]
Alkyl IodideFaster reaction rate, but may increase over-alkylation.Use with caution and control stoichiometry.
Stoichiometry Excess Alkyl HalidePromotes over-alkylation to form quaternary ammonium salts.[6]Use a slight excess of the piperidine.[6]
Addition Rate Rapid addition of Alkyl HalideIncreases local concentration, favoring over-alkylation.[6]Add the alkyl halide slowly, ideally with a syringe pump.[2][6]
Solvent Non-polar (e.g., Toluene)Slower reaction rates.Use a polar aprotic solvent like MeCN or DMF.[1][2]
Polar Aprotic (e.g., DMF, MeCN)Accelerates Sₙ2 reactions.[1]Preferred choice for most N-alkylations.
Temperature Too LowSluggish or incomplete reaction, especially with steric hindrance.[1]Increase the temperature.[1]
Too HighMay increase side product formation, including elimination.Optimize the temperature for the specific substrate.
Visualization of Troubleshooting Workflow

troubleshooting_workflow start Reaction Issue Identified incomplete_reaction Incomplete Reaction? start->incomplete_reaction Sluggish/Incomplete over_alkylation Over-alkylation Observed? start->over_alkylation Byproduct Formation check_base Is a base present? incomplete_reaction->check_base Yes check_stoichiometry Is piperidine in excess? over_alkylation->check_stoichiometry Yes add_base Add stoichiometric non-nucleophilic base (e.g., K2CO3, DIPEA). check_base->add_base No check_leaving_group Check leaving group on alkyl halide. check_base->check_leaving_group Yes add_base->check_leaving_group switch_halide Switch from -Cl to -Br or -I. check_leaving_group->switch_halide Poor (-Cl) check_sterics_temp Is there significant steric hindrance? check_leaving_group->check_sterics_temp Good (-Br, -I) switch_halide->check_sterics_temp increase_temp Increase reaction temperature. check_sterics_temp->increase_temp Yes check_solvent Check solvent. check_sterics_temp->check_solvent No increase_temp->check_solvent switch_solvent Use polar aprotic solvent (MeCN, DMF). check_solvent->switch_solvent Non-polar end Reaction Optimized check_solvent->end Polar Aprotic switch_solvent->end adjust_stoichiometry Use 1.1-1.2 eq. of piperidine. check_stoichiometry->adjust_stoichiometry No check_addition_rate Is the alkyl halide added slowly? check_stoichiometry->check_addition_rate Yes adjust_stoichiometry->check_addition_rate slow_addition Use a syringe pump for slow addition. check_addition_rate->slow_addition No consider_reductive_amination Consider switching to reductive amination. check_addition_rate->consider_reductive_amination Yes slow_addition->consider_reductive_amination consider_reductive_amination->end

Caption: A decision-making workflow for troubleshooting common issues in piperidine N-alkylation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the N-alkylation of piperidines.

Q1: What is the mechanism of direct N-alkylation of piperidine with an alkyl halide?

A1: The direct N-alkylation of piperidine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the piperidine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group.

Q2: When should I choose reductive amination over direct alkylation?

A2: Reductive amination is the preferred method under several circumstances:

  • To prevent over-alkylation: As it does not proceed through a tertiary amine intermediate that can be further alkylated, it is ideal for preventing the formation of quaternary ammonium salts.[4][6]

  • For sterically hindered substrates: It can be more effective than direct alkylation when dealing with bulky piperidines or alkyl groups.

  • When using aldehydes or ketones as the alkyl source: It provides a direct route to the N-alkylated product from carbonyl compounds.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent choice can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF and acetonitrile are generally best for Sₙ2 reactions as they can solvate the cation but do not strongly solvate the nucleophilic amine, leaving it more reactive.[1] Polar protic solvents like ethanol can also be used, but they may slow down the reaction by solvating the amine nucleophile through hydrogen bonding.[8][9]

Q4: Can I perform N-alkylation without a solvent?

A4: While less common, solvent-free or "neat" conditions can sometimes be employed, often with solid-supported reagents or under microwave irradiation. These methods can be more environmentally friendly but may require specific optimization. For example, reactions on a solid support like alumina mixed with potassium carbonate have been shown to proceed under solvent-free conditions.[7][10]

Q5: What are some common side reactions other than over-alkylation?

A5: Besides over-alkylation, elimination reactions (E2) can compete with substitution (Sₙ2), especially with sterically hindered bases or secondary/tertiary alkyl halides.[3] This results in the formation of an alkene. The choice of a non-hindered base and a primary alkyl halide can help to minimize this side reaction.

Visualization of Reaction Pathways

reaction_pathways cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination piperidine Piperidine (R₂NH) tertiary_amine Desired Tertiary Amine (R₂NR') piperidine->tertiary_amine + R'-X alkyl_halide Alkyl Halide (R'-X) quaternary_salt Undesired Quaternary Salt (R₂N(R')₂⁺X⁻) tertiary_amine->quaternary_salt + R'-X (Over-alkylation) piperidine_ra Piperidine (R₂NH) iminium Iminium Ion (R₂N⁺=R'') piperidine_ra->iminium + R''=O carbonyl Aldehyde/Ketone (R''=O) tertiary_amine_ra Desired Tertiary Amine (R₂N-CHR'') iminium->tertiary_amine_ra [H] (e.g., NaBH(OAc)₃)

Sources

Troubleshooting

Technical Support Center: Purification of Polar Amino Acids

Welcome to the technical support center for challenges in the purification of polar amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of polar amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common hurdles encountered during the separation and analysis of these highly hydrophilic molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the methodologies and strategies for purifying polar amino acids.

Q1: What is the most suitable chromatography technique for separating polar amino acids?

The choice of chromatography technique is paramount and depends on the specific amino acids of interest, the sample matrix, and the desired analytical outcome (e.g., quantification, purification).[1] There are three primary high-performance liquid chromatography (HPLC) methods, each with its own set of advantages and challenges:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for separating highly polar, underivatized amino acids.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-rich layer on the surface of the stationary phase, allowing polar analytes to partition into it, thus leading to their retention.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge, which for amino acids is highly dependent on the pH of the mobile phase.[1] This technique is robust, especially for complex samples, and often requires minimal sample preparation.[1] Cation-exchange chromatography is commonly used, where amino acids with a net positive charge bind to a negatively charged stationary phase.[4][5]

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: Standard RPC is generally unsuitable for polar amino acids due to their poor retention on nonpolar stationary phases.[6][7] However, the addition of ion-pairing reagents to the mobile phase can overcome this limitation.[8][9] These reagents are typically large ionic molecules with a hydrophobic tail that pair with the charged groups of the amino acids, increasing their hydrophobicity and enabling retention on a C18 or similar column.[10][11]

Q2: Is derivatization necessary for polar amino acid analysis?

Derivatization is a common strategy to enhance the detection and chromatographic separation of amino acids, but it is not always necessary, particularly with the advent of HILIC-MS methods.[1]

  • When to use derivatization:

    • UV/Fluorescence Detection: Most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with UV or fluorescence detectors.[12] Derivatization with reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenylisothiocyanate (PITC) attaches a UV-active or fluorescent tag, significantly increasing sensitivity.[1][12]

    • Reversed-Phase Chromatography: As mentioned, derivatization can be used to add a hydrophobic moiety to polar amino acids, improving their retention on reversed-phase columns.[1]

  • When derivatization can be avoided:

    • Mass Spectrometry (MS) Detection: HILIC coupled with MS is a powerful technique for the direct analysis of underivatized amino acids.[3] MS detection provides the necessary sensitivity and specificity, eliminating the need for a derivatization step and simplifying the sample preparation workflow.[1]

Here is a comparison of common derivatization reagents:

ReagentDetection MethodReacts WithAdvantagesDisadvantages
o-Phthalaldehyde (OPA) FluorescencePrimary aminesRapid reaction, good for automation.[12]Derivatives can be unstable, does not react with secondary amines (e.g., proline).[12]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence, UVPrimary and secondary aminesStable derivatives.[12]Hydrolysis product can interfere with detection.[12]
Phenylisothiocyanate (PITC) UVPrimary and secondary aminesStable derivatives.Longer reaction time.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Fluorescence, UVPrimary and secondary aminesStable derivatives, minimal interference from by-products.[12]More recent and potentially more expensive.
Q3: How should I prepare my biological samples for polar amino acid analysis?

Proper sample preparation is crucial to remove interfering substances and ensure accurate and reproducible results.[13] The specific protocol will depend on the sample matrix.

  • Protein Removal: For samples like serum, plasma, or tissue homogenates, protein precipitation is a critical first step.[13][14]

    • Acid Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) are commonly used to precipitate proteins.[13]

    • Ultrafiltration: Using a low molecular weight cut-off filter (e.g., 3 kDa) can effectively remove proteins and other macromolecules.[13]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up samples and concentrate the amino acids. C18 cartridges can remove hydrophobic interferents, while mixed-mode cation exchange (MCX) columns can specifically retain and elute amino acids.[13]

  • Hydrolysis for Total Amino Acid Content: To determine the total amino acid composition of a protein or peptide, acid hydrolysis is typically performed using 6 M HCl at 110°C for 24 hours under vacuum.[13][15] Note that this process can destroy or modify some amino acids like tryptophan and cysteine.[15]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of polar amino acids.

Problem 1: Poor or No Retention of Polar Amino Acids on the Column

This is a common issue, especially in reversed-phase and HILIC methods.

In Reversed-Phase Chromatography (RPC):
  • Cause: Polar amino acids have very limited interaction with the nonpolar stationary phase.[7]

  • Solution:

    • Introduce an Ion-Pairing Reagent: Add an ion-pairing reagent like trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), or an alkyl sulfonate to the mobile phase.[8][9] This will form a neutral ion pair with the charged amino acid, increasing its hydrophobicity and retention.[10]

    • Derivatize the Amino Acids: Use a pre-column derivatization reagent to attach a hydrophobic tag to the amino acids.[1]

In Hydrophilic Interaction Liquid Chromatography (HILIC):
  • Cause: The mobile phase may be too hydrophilic (too much water), or the column may not be properly equilibrated.

  • Solution:

    • Increase the Organic Content of the Mobile Phase: A higher percentage of organic solvent (typically acetonitrile) will promote the partitioning of polar analytes into the aqueous layer on the stationary phase, thereby increasing retention.[16]

    • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase.[16] It is recommended to equilibrate with at least 10-20 column volumes of the initial mobile phase.[17]

    • Check the Mobile Phase pH: The pH of the mobile phase can affect the charge of both the analyte and the stationary phase, influencing retention.[16] Experiment with different pH values to optimize retention.

Problem 2: Co-elution of Structurally Similar or Isomeric Amino Acids (e.g., Leucine and Isoleucine)

Separating isomers is a significant challenge due to their nearly identical physicochemical properties.

  • Cause: Insufficient selectivity of the chromatographic system.

  • Solution:

    • Optimize the Mobile Phase Gradient: A shallower gradient during the elution of the critical pair can improve resolution.

    • Adjust the Column Temperature: Temperature can affect the selectivity of the separation. Systematically vary the column temperature to find the optimal condition for resolving the isomers.

    • Change the Stationary Phase: Different HILIC or ion-exchange columns can offer different selectivities. For example, some modern HILIC phases are specifically designed to provide better separation of isomers.[1]

    • Modify the Mobile Phase pH (in IEX): Fine-tuning the pH of the mobile phase in ion-exchange chromatography can alter the net charge of the amino acids, potentially leading to better separation.[18]

Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Cause: A variety of factors can contribute to poor peak shape, including column overload, secondary interactions with the stationary phase, and improper injection solvent.

  • Solution:

    • Reduce Sample Load: Injecting too much sample can lead to column overload and peak broadening or fronting.[16] Reduce the injection volume or sample concentration.

    • Match Injection Solvent to Mobile Phase: In HILIC, the injection solvent should be as close as possible to the initial mobile phase conditions (high organic content) to avoid peak distortion.[17]

    • Adjust Mobile Phase pH and Ionic Strength (in IEX): In ion-exchange chromatography, the pH and salt concentration of the mobile phase are critical for controlling peak shape.[19] Ensure the buffer has adequate capacity at the working pH.

    • Check for Column Contamination: A contaminated column can lead to peak tailing. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.

Problem 4: Low Sensitivity and Poor Quantification
  • Cause: Inadequate detection method, ion suppression in MS, or incomplete derivatization.

  • Solution:

    • Optimize Detector Settings: Ensure the detector (UV, fluorescence, or MS) is set to the optimal wavelength or parameters for your analytes.

    • Use Derivatization for UV/Fluorescence: If using UV or fluorescence detection, employ a derivatization reagent to increase the signal.[12]

    • Address Ion Suppression in MS: In mass spectrometry, co-eluting matrix components can suppress the ionization of the target analytes. Improve sample clean-up using SPE or optimize the chromatography to separate the amino acids from interfering compounds.

    • Ensure Complete Derivatization: If using derivatization, optimize the reaction conditions (reagent concentration, reaction time, temperature, and pH) to ensure complete and reproducible derivatization.

III. Experimental Protocols and Visualizations

Protocol 1: HILIC-MS for Underivatized Polar Amino Acids

This protocol is a general guideline for the analysis of underivatized amino acids using HILIC coupled with mass spectrometry.

1. Sample Preparation:

  • For plasma or serum, precipitate proteins using a 1:3 ratio of sample to ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. HPLC Conditions:

  • Column: A HILIC column suitable for amino acid analysis (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in acetonitrile.

  • Mobile Phase B: 0.1% formic acid in water.

  • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B. A typical gradient might be:

    • 0-1 min: 95% A

    • 1-10 min: Gradient to 50% A

    • 10-12 min: Gradient to 5% A

    • 12-15 min: Hold at 5% A

    • 15.1-20 min: Return to 95% A and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 1-5 µL.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Workflow for HILIC-MS Analysis of Polar Amino Acids

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis p1 Biological Sample (e.g., Plasma) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection & Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 HILIC Separation a1->a2 a3 Mass Spectrometry Detection (ESI+) a2->a3 a4 Data Analysis a3->a4

Caption: HILIC-MS workflow for polar amino acid analysis.

Protocol 2: Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization

This is a classic and robust method for amino acid analysis.

1. Sample Preparation:

  • Dilute the sample in a loading buffer (e.g., sodium citrate buffer, pH 2.2).

  • If necessary, perform protein precipitation as described in the HILIC-MS protocol.

2. HPLC Conditions:

  • Column: A strong cation-exchange column packed with sulfonated polystyrene-divinylbenzene resin.

  • Mobile Phase: A series of sodium citrate buffers with increasing pH and ionic strength. A typical gradient might involve stepping through buffers at pH 3.2, 4.25, and 5.28.[19]

  • Flow Rate: 0.5-0.8 mL/min.

  • Column Temperature: A temperature gradient is often used, for example, starting at 50°C and increasing to 70°C, to improve the separation of certain amino acids.[19]

3. Post-Column Derivatization:

  • The column eluent is mixed with a ninhydrin reagent.

  • The mixture passes through a reaction coil heated to ~130°C to facilitate the color-forming reaction.

  • The colored derivatives are then detected by a UV-Vis detector at 570 nm (and 440 nm for proline).

Workflow for IEX-Ninhydrin Analysis

IEX_Ninhydrin_Workflow cluster_prep Sample Preparation cluster_analysis IEX-Ninhydrin Analysis p1 Sample Dilution in Loading Buffer a1 Injection p1->a1 a2 Ion-Exchange Separation a1->a2 a3 Post-Column Mixing with Ninhydrin a2->a3 a4 Heated Reaction Coil a3->a4 a5 UV-Vis Detection (570 nm & 440 nm) a4->a5 a6 Data Analysis a5->a6

Caption: IEX with post-column ninhydrin derivatization.

IV. Physicochemical Properties of Polar Amino Acids

Understanding the properties of polar amino acids is fundamental to developing effective purification strategies.

Amino Acid3-Letter Code1-Letter CodePolarityCharge (at pH 7)pI (Isoelectric Point)
ArginineArgRPolarPositive10.76
AsparagineAsnNPolarNeutral5.41
Aspartic AcidAspDPolarNegative2.77
CysteineCysCPolarNeutral5.07
Glutamic AcidGluEPolarNegative3.22
GlutamineGlnQPolarNeutral5.65
HistidineHisHPolarPositive (partially)7.59
LysineLysKPolarPositive9.74
SerineSerSPolarNeutral5.68
ThreonineThrTPolarNeutral5.60
TyrosineTyrYPolarNeutral5.66
(Data sourced from various publicly available tables of amino acid properties)[20][21]

V. References

  • Quora. What is the pH effect on the separation of amino acid by ion exchange chromatography?[Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • ResearchGate. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • PubMed. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. [Link]

  • Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-29.

  • Conduct Science. Ion-exchange Chromatography Protocol. [Link]

  • PubMed Central. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]

  • Google Patents. Method of preparing sample for amino acid analysis and kit for analyzing the same.

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]

  • National Institutes of Health. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*. [Link]

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • PolyLC. HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. [Link]

  • Bio-Synthesis. Sample preparation for Amino Acid Analaysis. [Link]

  • ResearchGate. Original values of six physicochemical properties for 20 types of amino acids. [Link]

  • Wikipedia. Amino acid. [Link]

  • RSC Publishing. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. [Link]

  • LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • ResearchGate. Chromatographic Classification and Comparison of Commercially Available Reversed-phase Liquid Chromatographic Columns Containing Polar Embedded Groups/Amino Endcappings Using Principal Component Analysis. [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • CORE. Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. [Link]

  • YouTube. Separation of amino acids. [Link]

  • Pharmaguideline Forum. Importance of ion pair reagents on reverse phase HPLC. [Link]

  • PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]

  • Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

  • Hawach Scientific. Amino Acid HPLC Column. [Link]

  • HELIX Chromatography. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. [Link]

  • ResearchGate. Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • ResearchGate. Help with HILIC amino acid carryover in LC-MS/MS?[Link]

  • Restek. How to Avoid Common Problems with HILIC Methods. [Link]

  • PubMed Central. MS-READ: Quantitative Measurement of Amino Acid Incorporation. [Link]

Sources

Optimization

preventing byproduct formation in the synthesis of piperidine derivatives

A Guide to Preventing and Troubleshooting Byproduct Formation Welcome to the Technical Support Center for the synthesis of piperidine derivatives. As a Senior Application Scientist, this guide is designed to provide rese...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Byproduct Formation

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, but its synthesis can be fraught with side reactions that lower yields and complicate purification.

This resource moves beyond simple protocols to explain the causality behind byproduct formation, offering robust, self-validating strategies to ensure the integrity of your experiments. Here, you will find detailed troubleshooting guides in a question-and-answer format, optimized experimental procedures, and visual aids to demystify the complexities of piperidine synthesis.

Section 1: Over-alkylation and Quaternary Ammonium Salt Formation

One of the most frequent challenges in the functionalization of the piperidine nitrogen is over-alkylation, leading to the formation of undesired quaternary ammonium salts. This side reaction is particularly problematic as these salts are often highly water-soluble, making purification difficult and reducing the yield of the target tertiary amine.[1]

Frequently Asked Questions (FAQs)

Q1: I'm attempting a simple N-alkylation of piperidine with an alkyl halide and getting a significant amount of a second, more polar spot on my TLC, which I suspect is the quaternary salt. What's causing this?

A1: This is a classic case of over-alkylation. The root cause lies in the relative nucleophilicity of the amines involved. The product of your initial reaction, the N-alkylated piperidine (a tertiary amine), is often more nucleophilic than the starting piperidine (a secondary amine).[1] This means it can compete effectively for the alkylating agent, leading to a second alkylation event and the formation of a quaternary ammonium salt.

Several factors exacerbate this issue:

  • Stoichiometry: Using an excess of the alkylating agent dramatically increases the likelihood of a second alkylation.[1]

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are particularly prone to causing over-alkylation.[1]

  • Concentration: Adding the alkylating agent all at once creates a high local concentration, which favors the faster second alkylation of the more nucleophilic tertiary amine.

Q2: How can I modify my direct alkylation protocol to favor mono-alkylation?

A2: To control mono-alkylation, you must manage the concentration of the alkylating agent and manipulate the relative amounts of the reactants.

  • Use an Excess of Piperidine: By using a slight excess of the piperidine derivative (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide, you increase the probability that the halide will react with the starting material rather than the product.[1]

  • Slow Addition of the Alkylating Agent: This is the most critical parameter. Adding the alkylating agent slowly, ideally with a syringe pump over several hours, maintains a very low concentration of the electrophile.[1][2] This ensures that it is more likely to encounter and react with the more abundant secondary amine before it can be attacked by the newly formed tertiary amine.[1]

  • Choice of Base: While a base is needed to neutralize the acid formed during the reaction, its choice is important. A mild, insoluble base like potassium carbonate (K₂CO₃) is often preferred. Its heterogeneous nature can help moderate the reaction rate.[2]

Troubleshooting Guide: Direct N-Alkylation
Problem Potential Cause Recommended Solution
High Quaternary Salt Formation Excess alkylating agent; high reactivity of alkyl halide; rapid addition.Use 1.0 eq. of alkyl halide and 1.1-1.2 eq. of piperidine. Add the alkyl halide slowly via syringe pump.[1] Consider a less reactive alkylating agent if possible (e.g., a chloride instead of an iodide).
Slow or Incomplete Reaction Insufficiently reactive alkyl halide; piperidinium salt accumulation.Use a more polar aprotic solvent like acetonitrile or DMF.[2] Add a base (e.g., 1.5-2.0 eq. K₂CO₃) to neutralize the acid byproduct.[1][2] Gentle heating (e.g., 70°C) may be required for less reactive halides.[2]
Difficult Purification Water-soluble quaternary salt byproduct.During workup, the desired tertiary amine can be extracted into an organic solvent after basification, while the quaternary salt remains in the aqueous layer.
Optimized Protocol 1: Controlled Mono-alkylation with an Alkyl Halide
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).

  • Add a mild, insoluble base such as potassium carbonate (1.5-2.0 equivalents).

  • Begin vigorous stirring of the suspension at room temperature.

  • In a separate syringe, prepare a solution of the alkyl halide (1.0 equivalent) in the same anhydrous solvent.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product, typically by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃), followed by column chromatography if necessary.[2]

Q3: Are there alternative methods to N-alkylation that completely avoid the risk of quaternary salt formation?

A3: Absolutely. Reductive amination is a superior and highly reliable alternative that intrinsically avoids over-alkylation.[1] This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[1][3]

The key to this method's success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is a mild reagent that selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[1]

Reductive_Amination Piperidine Piperidine (Secondary Amine) Iminium Iminium Ion Intermediate Piperidine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkylated Piperidine (Tertiary Amine) Iminium->Product + [H⁻] Reducer NaBH(OAc)₃ Reducer->Iminium caption Workflow for Reductive Amination Stereocontrol Start Achiral/Racemic Precursor Route1 Non-Stereoselective Reaction Start->Route1 Route2 Stereoselective Synthesis Start->Route2 Mix Diastereomeric Mixture (Byproducts) Route1->Mix Single Single Desired Stereoisomer Route2->Single caption Strategic choice for stereocontrol.

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 2,6-Dimethylpiperidine Derivatives

Welcome to the technical support hub for the resolution of 2,6-dimethylpiperidine derivative stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the resolution of 2,6-dimethylpiperidine derivative stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these chiral compounds. 2,6-Dimethylpiperidine and its derivatives are crucial building blocks in numerous pharmaceuticals, and their stereochemistry often dictates their biological activity.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you in your experimental endeavors.

The Challenge of 2,6-Disubstituted Piperidines

The 2,6-dimethylpiperidine core exists as three stereoisomers: a meso compound ((R,S)-isomer) which is achiral, and a pair of enantiomers ((R,R) and (S,S)-isomers).[2] The primary challenge lies in separating the racemic mixture of the (R,R) and (S,S) enantiomers, as they possess identical physical properties in an achiral environment, making separation by standard techniques like distillation or conventional chromatography impossible.[4] Furthermore, the presence of the meso isomer can complicate purification efforts. The choice of resolution strategy is critical and depends on the scale of the separation, the desired purity, and the specific properties of the derivative .

Core Resolution Strategies: A Comparative Overview

There are three primary methods for resolving racemic mixtures of 2,6-dimethylpiperidine derivatives:

  • Diastereomeric Salt Crystallization: A classical and often scalable method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts with different solubilities.[5][6][7]

  • Chiral Chromatography (HPLC & SFC): A powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[6][8][9]

  • Enzymatic Resolution: A highly selective method that employs enzymes to catalyze a reaction with only one enantiomer of the racemic mixture.[6][10][11]

The following sections delve into the specifics of each technique, offering both theoretical understanding and practical guidance.

Section 1: Diastereomeric Salt Crystallization

This technique hinges on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[4][7] By reacting the racemic 2,6-dimethylpiperidine derivative (a base) with an enantiomerically pure chiral acid, two diastereomeric salts are formed. The difference in their solubility in a given solvent system allows for the selective crystallization of one diastereomer, which can then be isolated.

Workflow for Diastereomeric Salt Crystallization

cluster_0 Step 1: Resolving Agent & Solvent Screening cluster_1 Step 2: Salt Formation cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Liberation Screen Screen Chiral Acids (e.g., Tartaric Acid, Mandelic Acid) & Solvents Formation React Racemic Amine with Chiral Acid in Chosen Solvent Screen->Formation Crystallization Induce Crystallization (Cooling, Seeding) Formation->Crystallization Isolation Isolate Less Soluble Diastereomeric Salt (Filtration) Crystallization->Isolation Liberation Liberate Enantiopure Amine (Base Treatment) Isolation->Liberation Purified Salt

Caption: Workflow for Diastereomeric Salt Crystallization.

Detailed Protocol: Resolution using Dibenzoyl-L-tartaric Acid

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for success.

  • Screening: In small-scale trials, test various chiral resolving agents such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[4][5][7] Screen a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to identify a system where the diastereomeric salts exhibit a significant solubility difference.

  • Salt Formation: Dissolve one equivalent of the racemic 2,6-dimethylpiperidine derivative in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.[12]

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. The mixture may become cloudy as the salts form. Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 0-4 °C) to maximize precipitation of the less soluble diastereomeric salt.[12][13] Seeding with a small crystal of the desired diastereomer can be beneficial.[13]

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH or K2CO3). Stir until the solid dissolves completely. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to yield the enantiomerically enriched amine.[1][4]

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by forming a derivative with a chiral agent like Mosher's acid chloride and analyzing by NMR.[6]

Troubleshooting & FAQs: Diastereomeric Salt Crystallization
Issue Potential Cause(s) Recommended Solution(s)
No Crystallization Occurs - Salts are too soluble in the chosen solvent.- Insufficient concentration.- Try a less polar solvent or a solvent mixture.- Concentrate the solution carefully.- Attempt to seed the solution with a crystal of the desired salt.
Both Diastereomers Precipitate - Poor solubility difference between the diastereomers in the chosen solvent.- Cooling too rapidly.- Screen for a more selective solvent system.- Employ a slower cooling profile.- Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).
Low Yield of Desired Diastereomer - The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent volume to the minimum required for dissolution at a higher temperature.- Cool the crystallization mixture to a lower temperature (e.g., 0–4 °C) before filtration to maximize precipitation.[12]
Low Enantiomeric Purity - Co-precipitation of the more soluble diastereomer.- Incomplete separation.- Recrystallize the diastereomeric salt one or more times to improve purity.- Ensure thorough washing of the filtered crystals with cold solvent.

Section 2: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective methods for both analytical and preparative-scale separation of enantiomers.[6] These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile for separating a wide range of chiral compounds, including piperidine derivatives.[8][9]

Workflow for Chiral Chromatography Method Development

cluster_0 Step 1: Column & Mobile Phase Screening cluster_1 Step 2: Optimization cluster_2 Step 3: Scale-Up (Optional) Screening Screen CSPs (e.g., Chiralpak IA/IB/IC) & Mobile Phase Systems (Normal, Polar, Reversed) Optimization Optimize Mobile Phase Composition, Flow Rate, and Temperature Screening->Optimization ScaleUp Transition from Analytical to Preparative Scale Optimization->ScaleUp

Caption: Chiral Chromatography Method Development Workflow.

Detailed Protocol: Analytical Chiral HPLC
  • Column Selection: Start with polysaccharide-based columns like Chiralpak® IA, IB, or IC, as they have a broad range of applicability.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a standard solution of the racemic 2,6-dimethylpiperidine derivative (~1 mg/mL).

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[12] The basic additive (DEA) is crucial for obtaining good peak shape for basic compounds like piperidines by minimizing interactions with acidic sites on the silica support.[12]

    • Inject the sample and monitor the separation. If resolution is poor, systematically vary the percentage of isopropanol (e.g., to 20%, 30%) and try other alcohol modifiers like ethanol.[12]

  • Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce analysis time. Temperature can also be a valuable parameter for optimization.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.).

Troubleshooting & FAQs: Chiral Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution (Overlapping Peaks) - Suboptimal mobile phase strength or composition.- High flow rate.- Optimize the mobile phase; for normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol in hexane).- Decrease the flow rate to increase the number of theoretical plates.[12]
Poor Peak Shape (Tailing) - Strong, undesirable interactions between the basic amine of the piperidine and residual acidic sites on the silica support.- Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to block active sites and improve peak symmetry.[12]
Irreproducible Retention Times - Column not fully equilibrated.- Temperature fluctuations.- Column degradation.- Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.- Use a column thermostat to maintain a constant temperature.- Use a guard column to protect the analytical column.[12]
"Memory Effect" from Previous Runs - Adsorption of additives from previous mobile phases onto the stationary phase.- Dedicate columns to specific mobile phase types (e.g., normal phase with basic additives).- For immobilized columns, flushing with a strong solvent like DMF may help "reset" the stationary phase.[14][15]

Section 3: Enzymatic Resolution

Enzymatic resolution leverages the high enantioselectivity of enzymes to differentiate between enantiomers.[6] For amines, lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other unreacted. This is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50%.[10][16] The acylated product and the unreacted amine can then be easily separated by standard methods like extraction or chromatography.

Workflow for Enzymatic Resolution

cluster_0 Step 1: Enzyme & Acyl Donor Screening cluster_1 Step 2: Resolution Reaction cluster_2 Step 3: Monitoring & Quenching cluster_3 Step 4: Separation Screening Screen Lipases (e.g., Novozym 435) & Acyl Donors (e.g., Ethyl Acetate) Reaction Incubate Racemic Amine, Enzyme, & Acyl Donor in an Organic Solvent Screening->Reaction Monitoring Monitor Reaction Progress (e.g., by GC/HPLC) to ~50% Conversion Reaction->Monitoring Quenching Quench the Reaction (e.g., Filter off Enzyme) Monitoring->Quenching Separation Separate Acylated Product from Unreacted Amine (Extraction/Chromatography) Quenching->Separation

Caption: Enzymatic Resolution General Workflow.

Detailed Protocol: Lipase-Catalyzed Acylation
  • Screening: Screen various lipases (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) and acyl donors (e.g., ethyl acetate, vinyl acetate) in a suitable organic solvent (e.g., toluene, MTBE).[17]

  • Resolution Reaction: To a solution of the racemic 2,6-dimethylpiperidine derivative in the chosen solvent, add the acyl donor and the lipase. Stir the suspension at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining starting material.

  • Quenching and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can often be reused).

  • Separation: The resulting mixture contains one enantiomer as the acylated product (amide) and the other as the unreacted amine. These can typically be separated by an acid-base extraction or by column chromatography on silica gel.

Troubleshooting & FAQs: Enzymatic Resolution
Issue Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity - Incompatible solvent.- Non-optimal temperature or pH.- Enzyme inhibition by substrate or product.- Screen different organic solvents.- Optimize the reaction temperature.- Ensure the reaction medium is anhydrous if using a lipase for acylation.
Poor Enantioselectivity - The chosen enzyme is not selective for the substrate.- Screen a wider variety of enzymes (lipases, proteases).- Modify the acyl donor.
Reaction Stalls Before 50% Conversion - Enzyme denaturation.- Product inhibition.- Use a milder reaction temperature.- Consider in situ product removal if feasible.
Difficulty Separating Product and Unreacted Amine - Similar polarities.- If extraction is difficult, use column chromatography for separation.- Consider using a different acyl donor to alter the polarity of the product.

Concluding Remarks

The resolution of 2,6-dimethylpiperidine derivatives is a multifaceted challenge that requires a tailored approach. Diastereomeric salt crystallization remains a powerful tool for large-scale synthesis, while chiral chromatography offers unparalleled speed and precision for both analytical and preparative purposes. Enzymatic resolution provides an elegant and highly selective alternative under mild conditions. By understanding the principles behind each method and anticipating potential pitfalls, researchers can confidently navigate the path to obtaining enantiomerically pure materials, thereby advancing their research and development objectives.

References

  • Wikipedia. Chiral resolution. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • Miller, S. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie. [Link]

  • ResearchGate. (2016). Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • O'Brien, P., et al. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC. [Link]

  • Google Patents. (2002).
  • Wikipedia. 2,6-Dimethylpiperidine. [Link]

  • UTAS Research Repository. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • ElectronicsAndBooks. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2020). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. [Link]

  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Kroutil, W., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. [Link]

  • Heterocycles. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. [Link]

  • Kelly, S. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • García-Valverde, M., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. NIH. [Link]

  • ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]

  • CrystEngComm. (n.d.). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]

  • ResearchGate. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubMed. (n.d.). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. [Link]

  • ORCA – Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantiopure 2,6-Disubstituted Piperidines Bearing One Alkene or Alkyne-Containing Substituent: Preparation and Application to Total Syntheses of Indolizidine-Alkaloids. [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? [Link]

  • MDPI. (n.d.). Enantiomers and Their Resolution. [Link]

  • PubMed Central. (n.d.). Spin Crossover Quenching by “Racemization” in a Family of trans-1,2-Di(tetrazol-1-yl)cyclopentane-Based Fe(II) 1D Coordination Polymers. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

Sources

Optimization

Technical Support Center: Stability of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in Solution

Welcome to the technical support center for (2,6-Dimethyl-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-Dimethyl-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Understanding and controlling the stability of your reagents is paramount for generating reproducible and reliable experimental data. This document provides in-depth FAQs, troubleshooting protocols, and preventative measures to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Q1: My analytical results show a decreasing concentration of (2,6-Dimethyl-piperidin-1-yl)-acetic acid in my stock solution over a short period. What could be the cause?

A1: A time-dependent decrease in the concentration of the parent compound, often accompanied by the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS), strongly suggests chemical degradation.[1] (2,6-Dimethyl-piperidin-1-yl)-acetic acid possesses two key functional groups that can be susceptible to degradation: a tertiary amine within the piperidine ring and a carboxylic acid moiety.[1][2] The tertiary amine, in particular, is a common site for oxidative degradation.[1] Establishing the compound's stability under your specific experimental and storage conditions is a critical first step for any investigation.[1]

Q2: What are the most probable degradation pathways for this molecule in solution?

A2: Based on the chemical structure, several degradation pathways can be anticipated, particularly under stress conditions.[1]

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen over time or accelerated by oxidizing agents, potentially leading to the formation of an N-oxide or, in more aggressive conditions, products from ring-opening.[1][3]

  • Photodegradation: Exposure to light, especially UV wavelengths, can provide the necessary energy to initiate degradation, often through free-radical mechanisms.[1]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo complex degradation reactions. A potential pathway, especially under harsh heating, is the decarboxylation (loss of CO₂) of the acetic acid group.[1]

Q3: How can I minimize the degradation of (2,6-Dimethyl-piperidin-1-yl)-acetic acid during storage and experiments?

A3: To maintain the integrity of the compound, implementing the following preventative measures is crucial:

  • Storage Conditions: Store the solid compound and its solutions in a cool, dark, and dry environment.[1] For long-term storage of the solid material, consider using a desiccator and flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.[1]

  • pH Control: The stability of the compound can be pH-dependent. If your experimental conditions allow, using a buffered solvent system can help prevent potential acid or base-catalyzed degradation.

  • Light Protection: Always use amber glass vials or wrap your containers and experimental apparatus in aluminum foil to protect the solution from light exposure.[1]

  • Solution Age: It is best practice to prepare solutions fresh before use. If solutions must be stored, they should be kept under the recommended conditions and for a validated period.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to resolving specific problems you may encounter during your research.

Workflow for Investigating Stability Issues

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be related to compound instability.

G A Inconsistent Results or Unexpected HPLC/LC-MS Peaks B Verify Purity of Solid Starting Material A->B C Prepare Fresh Solution Using High-Purity Solvent B->C D Re-run Experiment with Strict Controls (Light, Temp) C->D E Issue Persists? D->E F Conduct Forced Degradation Study (See Protocol 1) E->F Yes J Problem Resolved E->J No G Analyze Stressed Samples vs. Control via HPLC/LC-MS F->G H Identify Degradation Products and Pathways G->H I Optimize Storage and Experimental Conditions (e.g., pH, temp, inert atm) H->I I->J G cluster_main A (2,6-Dimethyl-piperidin-1-yl)-acetic acid B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products B->C Further Oxidation

Caption: A potential oxidative degradation pathway for the subject compound.

References

  • (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride | 768385-33-7 | Benchchem. (URL: )
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. (URL: )
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (URL: [Link])

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. (URL: [Link])

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid - PubChem. (URL: [Link])

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - NIH. (URL: [Link])

  • (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride | P&S Chemicals. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of Substituted Piperidines

Welcome to the Technical Support Center dedicated to the catalytic synthesis of substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the catalytic synthesis of substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Piperidines are crucial scaffolds in medicinal chemistry, and their synthesis via catalytic hydrogenation of pyridines, while direct, is fraught with challenges.[1][2][3] This resource aims to demystify catalyst selection and reaction optimization, empowering you to overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues encountered during the synthesis of substituted piperidines through catalytic hydrogenation. Each problem is analyzed for its probable causes, followed by actionable solutions grounded in established chemical principles.

Problem 1: Low or No Conversion of the Pyridine Starting Material

You've set up your hydrogenation reaction, but analysis (TLC, GC-MS) shows a significant amount of unreacted pyridine.

Possible Causes & Solutions

  • Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can coordinate to the metal center of the catalyst, inhibiting its activity.[1][4][5] This is a very common issue.

    • Solution 1: Acidic Additives. The addition of a Brønsted acid, such as hydrochloric acid (HCl) or acetic acid, can protonate the nitrogen, reducing its ability to poison the catalyst.[4][6] This protonation also activates the pyridine ring towards reduction.[2]

    • Solution 2: Quaternization. Pre-treating the pyridine with an alkylating agent to form a pyridinium salt can enhance reactivity and prevent catalyst poisoning.[5][7] However, this adds extra steps to your synthesis.[7]

    • Solution 3: Purity of Starting Materials. Ensure your pyridine substrate and solvent are free from impurities like sulfur compounds, which are notorious catalyst poisons.[8]

  • Insufficiently Active Catalyst: The aromaticity of the pyridine ring presents a significant energy barrier to hydrogenation.[1][7]

    • Solution 1: Catalyst Choice. Palladium on carbon (Pd/C) can be prone to poisoning.[4] Rhodium- (e.g., Rh/C, Rh₂O₃) and Platinum-based (e.g., PtO₂, Pt/C) catalysts are often more active and effective for pyridine reduction.[4][5] For specific applications, Iridium catalysts have also shown high robustness and selectivity.[7]

    • Solution 2: Reaction Conditions. Increase the hydrogen pressure (typically 30-80 bar) and temperature (60-80 °C) to provide sufficient energy to overcome the aromatic stabilization.[4]

  • Catalyst Deactivation Pathway: Some catalysts can undergo deactivation through specific reaction pathways with the substrate. For instance, molybdenum-based catalysts have been shown to undergo C-H activation of the pyridine ring at the 2-position, leading to an inactive complex.[9][10]

    • Solution: If using a catalyst known for such deactivation pathways, switching to a different metal (e.g., Rh, Pt, Ir) is the most effective solution.

Problem 2: Formation of Undesired Byproducts

Your reaction is proceeding, but you are observing significant quantities of side products, complicating purification and reducing your yield.

Possible Causes & Solutions

  • Incomplete Hydrogenation: The reaction may stall at partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines.[4]

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.[4] Ensure efficient stirring to overcome mass transfer limitations.

  • Ring Opening: Under certain conditions, particularly with some rhodium complexes and the presence of water, the piperidine ring can undergo hydrogenolysis (ring-opening).[4]

    • Solution: Conduct the reaction under anhydrous conditions.[4]

  • Over-reduction of Other Functional Groups: If your substituted pyridine contains other reducible functional groups (e.g., nitro, alkene, ketone, or even a phenyl ring), harsh conditions can lead to their reduction.[4][5]

    • Solution 1: Catalyst Selection for Chemoselectivity. Choose a catalyst with known high chemoselectivity. Iridium-catalyzed ionic hydrogenation has demonstrated excellent tolerance for sensitive groups like nitro, azido, and bromo functionalities.[7]

    • Solution 2: Milder Conditions. If possible, reduce the temperature and pressure to find a window where the pyridine ring is reduced preferentially.

Problem 3: Poor Stereoselectivity (Diastereoselectivity)

For the synthesis of multi-substituted piperidines, you are obtaining an unfavorable mixture of diastereomers (e.g., cis/trans isomers).

Possible Causes & Solutions

  • Sub-optimal Reaction Conditions: The stereochemical outcome of the hydrogenation can be highly dependent on the reaction parameters.

    • Solution 1: Hydrogen Pressure. Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For example, in some systems, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[4]

    • Solution 2: Catalyst and Solvent System. The choice of catalyst and solvent can influence the stereochemical pathway. For instance, borenium-catalyzed hydrogenation using hydrosilanes has been shown to be highly cis-selective for 2,3-disubstituted pyridines.[11]

    • Solution 3: Temperature. Lowering the reaction temperature may enhance selectivity by favoring the kinetic product.

  • Substrate Control: The inherent stereoelectronic properties of the substituents on the pyridine ring can direct the approach of hydrogen to the catalyst surface.

    • Solution: While more involved, modifying a substituent to act as a directing group can be a powerful strategy. This often requires a multi-step synthetic sequence.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for piperidine synthesis.

Q1: What are the main differences between homogeneous and heterogeneous catalysts for piperidine synthesis?

A: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
State Soluble in the reaction mediumInsoluble solid phase
Active Sites Well-defined, single-site catalysts[12]Often not well-defined, multiple types of active sites[12]
Selectivity Often higher due to fine-tuning of ligands[12]Can be less selective, but notable exceptions exist[12]
Reaction Conditions Typically milder temperatures and pressuresOften require higher temperatures and pressures[5][13]
Separation/Recycling Difficult and expensive, often a major drawback[12]Easy separation (filtration) and good potential for recycling[1][12]
Examples [RhCp*Cl₂]₂ complexes[14], Iridium(III) complexes[7]Pd/C, PtO₂, Rh/C, Ru/C, Nickel-based catalysts[4][5][15]

Q2: How do I choose the right catalyst for a pyridine with sensitive functional groups?

A: Achieving high chemoselectivity is critical. Here's a decision workflow:

G start Start: Substituted Pyridine Synthesis sensitive_groups Does the substrate have reducible groups? (e.g., nitro, azide, bromide, alkene) start->sensitive_groups harsh_conditions Can the functional groups withstand high P/T? sensitive_groups->harsh_conditions No ir_catalyst Consider Iridium-catalyzed ionic hydrogenation sensitive_groups->ir_catalyst Yes rh_pt_catalyst Screen Rh or Pt catalysts under mildest possible conditions harsh_conditions->rh_pt_catalyst No pd_ni_catalyst Standard Heterogeneous Catalysis (e.g., Rh/C, PtO₂, Ni) harsh_conditions->pd_ni_catalyst Yes end Optimized Synthesis ir_catalyst->end rh_pt_catalyst->end pd_ni_catalyst->end

Caption: Decision workflow for chemoselective catalyst selection.

Q3: My reaction is sluggish. Apart from changing the catalyst, what parameters can I optimize?

A: Systematic optimization of reaction parameters is key.

  • Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or acetic acid are commonly used and can participate in the reaction mechanism.[4][8]

  • Temperature: Gradually increase the temperature in increments (e.g., 10-20 °C) while monitoring for byproduct formation.

  • Hydrogen Pressure: Increase H₂ pressure. This increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.

  • Catalyst Loading: While increasing catalyst loading can improve conversion, it is often not the most cost-effective solution. Try optimizing other parameters first.

  • Stirring/Agitation: Ensure vigorous stirring to minimize mass transfer limitations between the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases.

Q4: Can I synthesize chiral piperidines using catalysis?

A: Yes, catalytic asymmetric synthesis of piperidines is a significant area of research.

  • Asymmetric Hydrogenation: This involves using a chiral catalyst, often a transition metal complex (like Iridium, Rhodium, or Ruthenium) with a chiral ligand, to hydrogenate the pyridine or a related precursor enantioselectively.[3][15]

  • Transfer Hydrogenation: Chiral piperidines can be synthesized via rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts using a chiral amine and a hydrogen source like formic acid.[14]

  • Other Asymmetric Methods: Other advanced strategies include rhodium-catalyzed asymmetric [2+2+2] cycloadditions and enantioselective annulations of imines with allenes catalyzed by chiral phosphines.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)

This protocol is a general guideline for reactions where chemoselectivity against other reducible groups is a concern.[4]

  • Reactor Setup: In a high-pressure autoclave, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add PtO₂ (Adams' catalyst), typically 1-5 mol%.[4]

  • Sealing and Purging: Seal the reactor and purge the system several times with low-pressure hydrogen gas to remove air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[1]

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).[4] Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing via GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor, stop the stirring, and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.[1]

  • Isolation: Neutralize the acidic solvent with a base (e.g., saturated NaHCO₃ solution). Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

G sub Substrate & Solvent (Pyridine, Acetic Acid) reactor High-Pressure Autoclave sub->reactor cat Catalyst (PtO₂) cat->reactor purge Seal & Purge (N₂, then H₂) reactor->purge react Pressurize (H₂) Heat & Stir purge->react workup Vent, Filter Catalyst (Celite) react->workup isolate Neutralize, Extract, Dry & Concentrate workup->isolate purify Purify (Distillation/Chromatography) isolate->purify

Caption: Experimental workflow for catalytic hydrogenation.

References

  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ACS Publications. (2018).
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Catalysis.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (2025). BenchChem.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). ChemRxiv.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (2025). BenchChem.
  • Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis - Benchchem. (2025). BenchChem.
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - Bohrium. (n.d.). Bohrium.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. (n.d.). National Institutes of Health.
  • Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions | Request PDF - ResearchGate. (2025). ResearchGate.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. (n.d.). ResearchGate.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
  • Comparing the efficacy of different catalytic systems for piperidine synthesis - Benchchem. (n.d.). BenchChem.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024). Royal Society of Chemistry.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. (2022). Royal Society of Chemistry.
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). National Institutes of Health.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. (n.d.). National Institutes of Health.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (2025). National Institutes of Health.
  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis - Benchchem. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). National Institutes of Health.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023). ACS Publications.
  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC - NIH. (n.d.). National Institutes of Health.
  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
  • Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (2025).
  • Proposed mechanism for the synthesis of highly substituted piperidine 9 - ResearchGate. (n.d.). ResearchGate.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). MDPI.
  • Metal-catalysed Pyridine Ring Synthesis - Wordpress. (n.d.). Wordpress.
  • Typical transition metal single-atom catalysts with a metal-pyridine N structure for efficient CO2 electroreduction | Request PDF - ResearchGate. (2021). ResearchGate.
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society. (2026). Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Managing Exotherms in Large-Scale Piperidine Alkylation Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on a critical aspect of process chemistry: the management of exotherms durin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on a critical aspect of process chemistry: the management of exotherms during large-scale piperidine alkylation reactions. The N-alkylation of piperidine and its derivatives is a cornerstone of pharmaceutical synthesis, forming the backbone of countless active pharmaceutical ingredients (APIs).[1] However, this seemingly straightforward transformation harbors a significant process safety risk due to its exothermic nature.

As reaction volumes increase, the fundamental principles of heat transfer change dramatically, turning a manageable laboratory procedure into a potential thermal runaway hazard.[2][3] The ratio of heat-dissipating surface area to heat-generating volume decreases, making efficient cooling the primary engineering challenge.[4][5] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from fundamental principles to advanced troubleshooting and emergency protocols. Our goal is to equip you with the knowledge to not only prevent thermal incidents but also to design robust, safe, and scalable synthetic processes.

Section 1: Fundamentals of Piperidine Alkylation Exotherms

This section addresses the core principles governing heat generation in these reactions. Understanding the "why" is the first step toward effective control.

Q1: Why is the N-alkylation of piperidine inherently exothermic?

A: The N-alkylation of piperidine is a nucleophilic substitution reaction (typically SN2) where the lone pair of electrons on the piperidine nitrogen attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). The formation of a new, stable carbon-nitrogen (C-N) bond and a salt byproduct releases a significant amount of energy in the form of heat. This is because the products of the reaction are thermodynamically more stable (at a lower energy state) than the reactants. The net enthalpy change (ΔH) for this process is negative, signifying an exothermic reaction.

Q2: What are the primary factors that influence the rate and magnitude of heat generation?

A: The rate of heat evolution is directly tied to the reaction rate. Several factors must be carefully considered, as they dictate the overall thermal profile of your process:

  • The Nature of the Alkylating Agent: The reactivity of the alkylating agent is paramount. This is heavily influenced by the leaving group. For alkyl halides, the reactivity order is generally Iodides > Bromides > Chlorides .[6] More reactive agents lead to a faster reaction and a more rapid release of heat. Similarly, less sterically hindered alkylating agents will react faster.[7][8]

  • Concentration of Reactants: According to rate laws, higher concentrations of piperidine and the alkylating agent will increase the frequency of molecular collisions, leading to an accelerated reaction rate and, consequently, a higher rate of heat generation.

  • Reaction Temperature: The reaction rate is highly sensitive to temperature, as described by the Arrhenius equation.[9] A small increase in temperature can cause an exponential increase in the reaction rate.[10] This creates a dangerous feedback loop: the reaction generates heat, which increases the temperature, which further accelerates the reaction and heat generation, potentially leading to a thermal runaway.[3]

  • Choice of Solvent: The solvent plays multiple roles. Its polarity can influence the reaction mechanism and rate.[9][11] Critically for thermal management, its physical properties—specifically heat capacity and boiling point—determine how much heat the system can absorb before the temperature rises significantly. A solvent with a high heat capacity is desirable.

  • Presence and Type of Base: In many protocols, a base (e.g., K₂CO₃, DIPEA) is used to neutralize the acid formed during the reaction, which can speed up the process and prevent salt accumulation.[12] The choice and concentration of the base can therefore also affect the reaction rate.

Section 2: Pre-emptive Strategies & Scale-Up Considerations

Proactive process design is the most effective tool for managing exotherms. This section focuses on how to assess risk and design a safe process before you reach the plant scale.

Q3: How can I quantitatively assess the thermal risk of my piperidine alkylation before scaling up?

A: Relying on lab-scale observations is insufficient and dangerous. A thorough thermal hazard evaluation is critical.[4] Two key instrumental techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal stability of all individual components and the final reaction mixture.[10] It helps identify the onset temperature of any decomposition reactions, which is a critical safety parameter. You must ensure your maximum processing temperature remains well below the decomposition onset of any material in your reactor.[2]

  • Reaction Calorimetry (RC): An RC study simulates your reaction on a small scale (e.g., in an RC1 calorimeter) to measure the heat of reaction (ΔHrxn), the rate of heat release, and the specific heat capacity of the reaction mass.[10] This data allows you to calculate the Adiabatic Temperature Rise (ΔTad) , which is the theoretical temperature increase if all cooling were to fail.[4][10] A high ΔTad indicates a high-risk reaction.

Parameter Description Importance for Safety Assessment
Heat of Reaction (ΔHrxn) Total heat released per mole of limiting reactant.Determines the total energy that must be managed.
Heat Flow (Q) Rate at which heat is generated by the reaction (W/L).Dictates the required performance of the reactor's cooling system.
Adiabatic Temperature Rise (ΔTad) Calculated temperature increase assuming no heat loss to the surroundings.Predicts the worst-case scenario temperature if cooling fails. A ΔTad > 50°C is often considered a significant hazard.
Decomposition Onset (TD) Temperature at which reactants or products begin to decompose exothermically.The maximum allowable reaction temperature must be significantly lower than TD.

Q4: My reaction is well-behaved in a 1L flask. Why is it so much more dangerous in a 1000L reactor?

A: This is due to the fundamental change in the surface-area-to-volume ratio . As you scale up a reactor, its volume increases by the cube of its radius (V ∝ r³), but the surface area available for heat transfer (the reactor wall) only increases by the square of its radius (A ∝ r²).[2][4] This means that your ability to remove heat becomes progressively less efficient as the scale increases. A small laboratory flask has a very large surface area relative to its small volume, allowing for rapid and efficient heat dissipation to the environment. In a large production reactor, the immense volume of reacting mass generates a tremendous amount of heat that must be removed through a proportionally smaller surface area.[5]

Caption: The challenge of decreasing surface-area-to-volume ratio during scale-up.

Q5: What is the best reactor setup for controlling a large-scale piperidine alkylation?

A: For highly exothermic reactions, a standard batch reactor (where all reagents are added at the beginning) is often unsafe. The preferred method is a semi-batch (or semi-continuous) process.[4] In this setup, the piperidine and solvent are charged to the reactor and brought to the target temperature. The alkylating agent, which is the limiting reagent that drives the exotherm, is then added slowly and controllably over a prolonged period.

This approach offers two major safety advantages:

  • Rate Control: The rate of reaction, and thus the rate of heat generation, is controlled by the addition rate of the alkylating agent, not by the intrinsic reaction kinetics.[2]

  • Accumulation Prevention: It prevents the dangerous accumulation of a large amount of unreacted alkylating agent, which could lead to an uncontrollable exotherm if the reaction suddenly accelerates (e.g., due to a temperature spike).[2]

For extremely fast or hazardous reactions, a continuous flow reactor offers the highest level of safety due to its very small reactor volume and extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[3][13]

SemiBatchSetup cluster_reactor Jacketed Reactor cluster_cooling Cooling System cluster_addition Controlled Addition Reactor Reactor Vessel (Piperidine + Solvent) CoolingOut Coolant Out Reactor->CoolingOut Agitator Agitator TempSensor Temp. Probe CoolingIn Coolant In CoolingIn->Reactor Jacket Cooling ReagentTank Alkylating Agent Pump Dosing Pump ReagentTank->Pump Pump->Reactor Slow, controlled addition

Caption: Schematic of a semi-batch reactor setup for exotherm control.
Section 3: Troubleshooting Guide: Real-Time Exotherm Control

Even with a well-designed process, deviations can occur. This section provides actionable steps for managing unexpected temperature increases.

Q6: My reactor temperature is rising uncontrollably and exceeding the setpoint! What are my immediate actions?

A: This situation is a temperature excursion and must be treated with urgency to prevent a runaway reaction.[14] Follow a pre-defined emergency protocol.

ExcursionResponse Start Temperature Excursion Detected (Temp > Setpoint + Alarm Limit) Step1 IMMEDIATELY Stop All Reagent Addition Start->Step1 Step2 Maximize Cooling Rate (Full coolant flow, lowest temp) Step1->Step2 Check1 Is Temperature Returning to Control? Step2->Check1 Success Situation Controlled. Investigate Root Cause. DO NOT Resume Addition. Check1->Success Yes Step3 Prepare Emergency Quench System Check1->Step3 No Check2 Is Temperature Approaching Critical Limit (e.g., MTSR)? Step3->Check2 Check2->Check1 No, but stable Step4 EXECUTE QUENCH (Inject cold inert solvent/inhibitor) Check2->Step4 Yes Step5 Initiate Emergency Shutdown & Evacuation Procedures Step4->Step5

Caption: Decision workflow for responding to a temperature excursion.

Q7: I'm seeing a steady bulk temperature, but a temperature probe near the reagent addition point is reading much higher. What is happening?

A: You are observing localized hotspots . This is a classic symptom of poor mixing in a large reactor.[10][15] The alkylating agent is not being dispersed quickly enough upon addition, creating a small region of high concentration where the reaction is proceeding much faster than in the bulk solution. This is extremely dangerous as it can initiate a runaway reaction that the bulk temperature probe won't detect until it's too late.

Troubleshooting Steps for Hotspots:

  • Reduce Addition Rate: Immediately slow down the addition of the alkylating agent to reduce the localized heat load.

  • Increase Agitation: Increase the stirrer speed to improve bulk mixing and dissipate the hotspot. Ensure you are operating within the safe mechanical limits of the agitator.

  • Check Equipment: After the batch is complete and safe, verify the agitator design (e.g., pitch blade turbine, hydrofoil) is appropriate for the viscosity and volume of your reaction.[10] Check for baffle integrity, as baffles are crucial for converting rotational flow into effective top-to-bottom mixing.[15]

  • Modify Addition Point: Ensure the addition point is in a region of high turbulence (e.g., near the agitator head) and not near the reactor wall or a temperature probe. Sub-surface addition is often preferred over dropping reagent onto the surface.

Section 4: Protocols for Safe Operation

This section provides standardized procedures for key safety operations. These should be adapted to your specific process and equipment.

Protocol 1: General Procedure for Controlled Semi-Batch Alkylation

This protocol outlines a safe, controlled method for piperidine alkylation, designed to minimize thermal risk.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

    • Verify that all safety systems, including the cooling unit, temperature probes, emergency quench system, and pressure relief valve, are functional.[13]

  • Initial Charge:

    • Charge the reactor with the piperidine derivative (1.0 eq.) and the selected anhydrous solvent.

    • Charge the base (e.g., K₂CO₃, 1.5-2.0 eq.) if required by the procedure.[16]

    • Begin agitation to ensure a homogenous slurry/solution.

  • Temperature Stabilization:

    • Heat or cool the reactor contents to the desired initial reaction temperature (e.g., 20 °C). Ensure the temperature is stable before proceeding.

  • Controlled Reagent Addition:

    • Prepare a solution of the alkylating agent (1.0-1.1 eq.) in a separate, dry vessel.

    • Using a calibrated dosing pump, add the alkylating agent solution to the reactor at a slow, predetermined rate.[12][16]

    • Crucially: Monitor the reactor temperature and the coolant temperature continuously. The temperature difference between the reactor and the cooling jacket is an indicator of the heat being generated. A sharp increase in this delta-T signals an acceleration in the reaction.

  • Reaction Monitoring & Completion:

    • Maintain the controlled addition, ensuring the reactor temperature does not deviate from the setpoint by more than a pre-defined safety margin (e.g., ±2 °C).

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Workup:

    • Once the reaction is complete, proceed with the planned cooling and workup procedure. Do not leave a completed exothermic reaction unattended without active cooling.

Protocol 2: Emergency Quenching Procedure

This is a last-resort action to be taken only when a temperature excursion cannot be controlled by stopping the feed and maximizing cooling.

  • Pre-requisite: A quench system must be designed into the process. This typically consists of a vessel containing a pre-determined volume of a cold, inert solvent (a "quench shot") that can be rapidly injected into the reactor. The solvent must be miscible with the reaction mixture and have a high heat capacity.

  • Activation: When the reactor temperature reaches a critical, pre-defined limit (well below the decomposition temperature), the quench system is activated.

  • Execution:

    • The quench valve is opened, rapidly transferring the cold solvent into the reactor.

    • The sudden dilution and cooling will drastically slow the reaction rate, absorbing the excess heat and preventing a runaway.[13]

  • Follow-up:

    • Immediately initiate emergency shutdown procedures for the unit.

    • A full investigation must be conducted to determine the root cause of the loss of control before any further processing is attempted.[17]

References
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). American Chemical Society.
  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Troubleshooting CSTR Reactor Problems: A Guide. (2025). Zhanghua - Filter Dryer.
  • N-alkylation of piperidine with substituted benzyl chloride. (n.d.). ECHEMI.
  • Troubleshooting Temperature Control: Mastering Thermal Lag and Hot Spots in Glass Reactors. (2025). HWS Labortechnik Mainz.
  • Procedure for N-alkylation of Piperidine? (2017).
  • An Overview of Palladium-Catalyzed N-alkyl
  • Controlling Hydrocracker Temperature Excursions. (n.d.).
  • What is your Best Practice for handling temperature excursions for hydrocrackers? (n.d.). American Fuel & Petrochemical Manufacturers.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. (n.d.). Asian Journal of Green Chemistry.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (2025). Benchchem.
  • Heat Exchangers for B
  • Heat Transfer In Batch Reactors. (2007). Cheresources.com Community.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
  • Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. (n.d.). University of Massachusetts Dartmouth Repository.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (n.d.). MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Compound Batches

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering frustrating batch-to-batch variability or unexpectedly low bioactivity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering frustrating batch-to-batch variability or unexpectedly low bioactivity from their synthesized compounds. In drug discovery, ensuring that a compound's biological activity is reproducible is paramount. When a new batch fails to perform, it can halt progress and cast doubt on previous findings.

This document provides a structured, causality-driven approach to troubleshooting. We will proceed from the most fundamental questions about the compound's identity and quality to more nuanced issues related to its behavior in the assay environment.

Tier 1 Troubleshooting: Foundational Compound Checks

The first and most critical step is to verify the compound itself. An assay can only be as reliable as the reagents used, and the most important reagent is your test compound. Issues with purity, identity, or stability are the most common culprits for low bioactivity.[1][2]

Q1: My new compound batch shows significantly lower activity than a previous one. Where do I start?

A1: Start with the simplest explanation: is the new batch chemically identical to the old one? Batch-to-batch variability can arise from differences in purity, impurity profiles, or even the presence of different crystal forms (polymorphs) which can affect solubility.[3][4]

Your first action should be a side-by-side comparison of the old ("golden") batch and the new batch. If you don't have any of the old batch left, use the expected analytical data as your reference. This direct comparison is the most definitive way to confirm that the issue lies with the new compound batch and not a change in your assay conditions.[3]

Here is a logical workflow to begin your investigation:

G cluster_analytical Tier 1: Compound Analytics start Low Bioactivity Observed with New Batch compare_coa Compare Certificate of Analysis (CoA) for both batches start->compare_coa reconfirm_params Re-confirm All Experimental Parameters start->reconfirm_params side_by_side Perform Side-by-Side Assay: 'Good' Batch vs. 'Bad' Batch compare_coa->side_by_side reconfirm_params->side_by_side purity_id Confirm Identity & Purity (LC-MS, NMR) side_by_side->purity_id If 'Bad' batch still underperforms stability Assess Compound Stability (Time-course analysis) purity_id->stability If purity & ID are confirmed

Caption: Initial troubleshooting workflow for batch-to-batch variability.

Q2: How do I definitively confirm the identity and purity of my synthesized compound?

A2: You must use a combination of orthogonal analytical methods to build a complete and trustworthy profile of your compound. Relying on a single technique is insufficient, as each has its own limitations.[][6]

  • For Identity Confirmation: The goal is to confirm that the covalent structure of the synthesized molecule is correct.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful tool for confirming the molecular formula.[7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon backbone. 2D NMR techniques (like COSY, HSQC, HMBC) are used to piece the full structure together.[7][9] The NMR spectrum should be clean and match the predicted structure exactly.

  • For Purity Assessment: The goal is to quantify the percentage of the desired compound relative to any impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis.[10] It separates the main compound from impurities, and the purity is typically reported as the area percentage of the main peak. It is crucial to use a detector that is appropriate for your molecule (e.g., UV, ELSD).

    • Quantitative NMR (qNMR): This is a powerful primary method for determining purity without needing a reference standard of the compound itself. It offers high accuracy and can detect impurities that HPLC might miss, such as residual solvents or inorganic salts.[11]

Data Comparison Table for Batch Analysis

ParameterMethod"Golden" Batch Result"Problem" Batch ResultInterpretation
Identity
Molecular WeightLC-MS287.14 g/mol 287.15 g/mol Both batches show the correct molecular weight.
Structure¹H NMRConforms to structureConforms to structureThe core structure appears correct in both batches.
Purity
Area %HPLC-UV (254 nm)99.2%91.5%Significant purity difference. The problem batch is contaminated.
ImpuritiesHPLC-UVSingle impurity at 0.5%Major impurity at 7.8%The new impurity is likely the cause of low activity.
Residual Solvent¹H NMR0.1% DCM1.2% Ethyl AcetateDifferent residual solvent present at a higher level.

This multi-faceted approach ensures that you are not misled by the limitations of a single technique. For instance, HPLC may not detect non-UV active impurities, and elemental analysis can be misleading if isomers are present.[11]

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To simultaneously confirm the molecular weight and assess the purity of a compound batch.

Materials:

  • HPLC system with UV detector and coupled Mass Spectrometer.

  • Appropriate HPLC column (e.g., C18 for nonpolar compounds).

  • HPLC-grade solvents (e.g., Acetonitrile, Water).

  • Acid modifier (e.g., Formic Acid or TFA, 0.1%).

  • Compound sample, dissolved in a suitable solvent (e.g., DMSO, Acetonitrile) at ~1 mg/mL.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound. Dilute this stock to ~10-20 µg/mL in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 214 nm, 254 nm, or Diode Array Detector (DAD) scan.

  • Mass Spectrometer Conditions (Example for ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

  • Data Analysis:

    • Purity: Integrate the peaks in the UV chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Examine the mass spectrum associated with the main peak. Verify that the observed mass corresponds to the expected molecular weight of your compound (e.g., [M+H]⁺, [M+Na]⁺).

Q3: My compound's activity seems to decrease over time. How can I assess its stability?

A3: Compound instability is a frequent and often overlooked cause of poor bioactivity. Degradation can occur during storage (in solid form or in solution) or even during the course of an experiment in aqueous buffer.

  • Storage Stability: Most organic molecules are stored as stock solutions in DMSO. While generally a stable solvent, the presence of water can accelerate degradation for certain chemical classes.[12][13] Repeated freeze-thaw cycles can also be detrimental, not just by promoting degradation but also by causing the compound to precipitate out of solution upon freezing, leading to an inaccurate concentration upon thawing.[14][15]

    • Troubleshooting Step: To check for degradation, re-run a purity analysis (HPLC) on your stock solution and compare it to the initial analysis. Look for the appearance of new peaks and a decrease in the area of the main peak.

  • Assay Buffer Stability: Many compounds that are stable in DMSO can rapidly degrade in aqueous assay buffers.

    • Troubleshooting Step: Incubate your compound in the final assay buffer for the duration of your experiment (e.g., 24, 48 hours). At various time points, quench the reaction (e.g., by adding an equal volume of acetonitrile) and analyze the sample by LC-MS. A decrease in the parent compound's peak area over time is a clear indicator of instability.

Tier 2 Troubleshooting: Assay-Related Factors

If you have confirmed that your compound is the correct structure, has high purity, and is stable, the next step is to investigate how it is behaving within the specific environment of your biological assay.

Q4: How can I be sure my compound is soluble in the assay buffer?

A4: Poor aqueous solubility is a very common reason for low bioactivity.[1] If a compound precipitates out of the assay medium, its effective concentration at the biological target is much lower than the nominal concentration you added, leading to an apparent loss of potency.[16]

There are two types of solubility to consider:

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate. This is most relevant for early-stage screening where compounds are added from DMSO stocks.[17][18] Turbidimetric assays (nephelometry) are high-throughput methods to measure this.[18]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution after an extended incubation (e.g., 24 hours). This is more relevant for lead optimization and formulation.[17][19]

Troubleshooting Steps:

  • Visual Inspection: The simplest check is to visually inspect your assay plate (or a test solution) for signs of precipitation (cloudiness, particulates) at the highest concentration tested.

  • Nephelometry: Perform a kinetic solubility assay using laser nephelometry. This will give you a quantitative value for the concentration at which your compound starts to precipitate under assay-like conditions.

  • Modify Formulation: If solubility is low, consider using formulation aids, but be mindful that these can also affect the assay. Always test the formulation vehicle as a control.

G start Compound Added to Aqueous Buffer from DMSO Stock supersaturation Supersaturated State (Transient) start->supersaturation soluble Compound Remains Soluble (Effective Conc. = Nominal Conc.) supersaturation->soluble If Conc. < Kinetic Solubility precipitate Precipitation / Aggregation Occurs supersaturation->precipitate If Conc. > Kinetic Solubility low_activity Low Bioactivity Observed (Effective Conc. << Nominal Conc.) precipitate->low_activity

Caption: Impact of kinetic solubility on effective compound concentration.

Q5: Could my compound be aggregating and causing misleading results?

A5: Yes. At concentrations above their critical aggregation concentration (CAC), some compounds form colloidal aggregates. These aggregates can non-specifically inhibit enzymes and interfere with assays, leading to false positives or other artifacts.[20][21] This is a particularly notorious problem in high-throughput screening.

Troubleshooting Steps:

  • Detergent Test: A hallmark of aggregate-based inhibition is its sensitivity to non-ionic detergents. Re-run your assay in the presence of a small amount of Triton X-100 (e.g., 0.01%). If the compound's activity is significantly reduced or abolished, it is highly likely that aggregation is the cause.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of sub-micron particles (aggregates) in your compound solution.

Q6: What if my compound is interfering with the assay technology itself?

A6: Compounds can interfere with assay readouts through mechanisms that have nothing to do with the biological target.[20][22] This is a critical consideration, especially for fluorescence- or luminescence-based assays.

Common Interference Mechanisms:

  • Autofluorescence: The compound itself might fluoresce at the same wavelength as your reporter fluorophore, leading to a false positive signal.

  • Signal Quenching: The compound could absorb light at the excitation or emission wavelength of your reporter, leading to a false negative signal.

  • Luciferase Inhibition: In luciferase-based assays (common in cell viability and reporter gene studies), compounds can directly inhibit the luciferase enzyme.[22]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify assay reagents or target proteins, leading to non-specific activity.[22]

Troubleshooting Steps:

  • Run Controls: Test your compound in a "target-free" version of your assay. For example, in an enzymatic assay, run the reaction without the enzyme. In a cell-based reporter assay, use a parental cell line that doesn't have the reporter construct. Any activity observed in these controls points to assay interference.

  • Counter-Screen: If you suspect luciferase inhibition, perform a counter-screen with purified luciferase enzyme to confirm.

Tier 3 Troubleshooting: Advanced Biological Considerations

If all analytical and assay-related factors have been ruled out, you may need to investigate more complex biological phenomena.

Q7: My compound has chiral centers. Could stereochemistry be the reason for low activity?

A7: Absolutely. Biological systems, particularly protein binding pockets, are chiral environments.[23] Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different biological activities, potencies, and even toxicities.[24][25] The "inactive" enantiomer is essentially a chiral impurity.

If your synthesis is not stereospecific, you will produce a racemic mixture (a 50:50 mix of both enantiomers). If only one enantiomer is active, the maximum possible activity of the racemate will be only 50% of the pure, active enantiomer. Batch-to-batch variations in the enantiomeric ratio can lead to significant differences in observed bioactivity.[26]

Troubleshooting Steps:

  • Chiral Chromatography: The only way to determine the enantiomeric composition of your sample is through chiral separation techniques, most commonly Chiral HPLC or Supercritical Fluid Chromatography (SFC).[27][28] This will tell you if your compound is a single enantiomer or a mixture.

  • Separate and Test: If you have a racemic mixture, the next step is to separate the enantiomers (either by chiral chromatography or by synthesizing them individually) and test their biological activity independently. This is a critical step in drug development mandated by regulatory agencies like the FDA.[28]

Q8: How do I know if my compound is reaching its intracellular target?

A8: For compounds that target intracellular proteins, low bioactivity can result from poor cell permeability. The compound may be perfectly active against the purified protein in a biochemical assay but unable to cross the cell membrane to reach its target in a cell-based assay.[29]

Troubleshooting Steps:

  • Biochemical vs. Cell-Based Assay Comparison: A large drop-off in potency (e.g., >10-fold) between a biochemical assay (using purified protein) and a cell-based assay is a strong indicator of permeability issues.

  • Cell Permeability Assays: Direct measurement of permeability can be done using assays like the Caco-2 permeability assay, which models intestinal absorption, or the Parallel Artificial Membrane Permeability Assay (PAMPA).[30][31] These assays measure the rate at which a compound crosses a cell monolayer or an artificial membrane.[32]

  • LC-MS/MS Analysis of Cell Lysate: A more direct approach is to treat cells with your compound, then lyse the cells and use a highly sensitive LC-MS/MS method to quantify the intracellular concentration of the compound. This directly confirms whether the compound is getting into the cells.

By systematically working through these tiers of investigation, from fundamental compound quality to complex biological interactions, researchers can effectively diagnose and solve the problem of low bioactivity, ensuring the integrity and reproducibility of their scientific findings.

References

  • Baell, J. B., & Holloway, G. A. (2010). New sub-structural filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at: [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • IOPscience. (2021). Chemical structure confirmation: Significance and symbolism. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Taylor & Francis Online. (2005). Chiral Drug Separation. Encyclopedia of Medical Devices and Instrumentation. Available at: [Link]

  • Cision PR Newswire. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Cision PR Newswire. Available at: [Link]

  • Wiley Online Library. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley. Available at: [Link]

  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences. Available at: [Link]

  • Patsnap. (2024). What is the application of stereochemistry in drug design?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2017). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. Available at: [Link]

  • Google Docs. (n.d.). Applications of Stereochemistry in Drug Development. Google Docs.
  • Semantic Scholar. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Available at: [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Surface Measurement Systems. Available at: [Link]

  • PubMed. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. ResearchGate. Available at: [Link]

  • NCBI Bookshelf. (2012). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Available at: [Link]

  • PubMed Central (PMC). (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Folia Biologica. Available at: [Link]

  • BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions. BMG LABTECH. Available at: [Link]

  • Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Quantitative analysis of in situ small molecule permeability. ResearchGate. Available at: [Link]

  • Chemistry World. (2024). The future of total synthesis. Chemistry World. Available at: [Link]

  • ResearchGate. (2014). How to confirm whether my isolated compound is a novel one and not identical to a known compound?. ResearchGate. Available at: [Link]

  • Nature. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (2008). A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. Available at: [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. Available at: [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (2004). Identifying sources of batch to batch variation in processability. ResearchGate. Available at: [Link]

  • YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. Cell & Gene. Available at: [Link]

  • ResearchGate. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • PubMed Central (PMC). (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Chinese Medicine. Available at: [Link]

  • PubMed Central (PMC). (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. Available at: [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

Sources

Optimization

overcoming challenges in the characterization of zwitterionic compounds

Technical Support Center: Characterization of Zwitterionic Compounds Welcome to the technical support center for researchers, scientists, and drug development professionals working with zwitterionic compounds. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of Zwitterionic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with zwitterionic compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the characterization of these unique molecules. Zwitterions, containing both positive and negative charges, exhibit complex physicochemical properties that demand specialized analytical strategies. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: General Considerations & Frequently Asked Questions (FAQs)

This section addresses foundational challenges and common questions regarding the handling and analysis of zwitterionic compounds.

Q1: Why is my zwitterionic compound poorly soluble in almost every common solvent?

A: This is a classic challenge rooted in the compound's structure. Zwitterions possess a large dipole moment and high lattice energy in their solid state due to strong intermolecular electrostatic interactions.[1][2] This makes them "too polar" for non-polar organic solvents but also causes them to self-associate in aqueous solutions, especially at or near their isoelectric point (pI), where their net charge is zero.[3][4] At the pI, solubility is often at its minimum.[4]

  • Expert Insight: The poor solubility is a direct consequence of the molecule trying to stabilize its internal charges. In the solid state, this is achieved through a strong, stable crystal lattice.[2] In solution, you must provide an environment that can effectively solvate both the positive and negative centers.

Q2: How does pH fundamentally alter the behavior of my zwitterionic analyte?

A: pH is the most critical parameter for controlling a zwitterion's properties. The net charge of the molecule is entirely dependent on the pH of the solution relative to the pKa values of its acidic and basic functional groups.[5][6]

  • At low pH (below the acidic pKa): The acidic group (e.g., carboxylate) is protonated (neutral), while the basic group (e.g., amine) is also protonated (positive). The molecule carries a net positive charge .[5]

  • At the Isoelectric Point (pI): The number of positive and negative charges are equal, resulting in a net zero charge .[4][5]

  • At high pH (above the basic pKa): The acidic group is deprotonated (negative), and the basic group is deprotonated (neutral). The molecule carries a net negative charge .[5]

This pH-dependent charge state dictates solubility, chromatographic retention, and interaction with other molecules.[7][8]

Logical Relationship: pH and Zwitterion Charge State

cluster_pH Solution pH cluster_Charge Resulting Molecular State Low_pH Low pH (e.g., pH < 2) Positive Net Positive Charge (Cationic Form) R-NH3+ | COOH Low_pH->Positive Protonates Amine & Acid pI Isoelectric Point (pI) (e.g., pH ~6) Zwitterion Net Zero Charge (Zwitterionic Form) R-NH3+ | COO- pI->Zwitterion Balances Charges High_pH High pH (e.g., pH > 10) Negative Net Negative Charge (Anionic Form) R-NH2 | COO- High_pH->Negative Deprotonates Amine & Acid

Caption: Impact of solution pH on the net charge of a typical amino acid zwitterion.

Q3: My compound seems to degrade during analysis. What are the common stability issues?

A: Zwitterionic compounds, particularly those with ester or amide linkages, can be susceptible to pH-dependent hydrolysis.[9] Storing stock solutions in highly acidic or basic conditions for extended periods can lead to degradation. Additionally, some zwitterions are hygroscopic, meaning they readily absorb moisture from the air, which can affect weighing accuracy and stability.[9]

  • Troubleshooting Tip: Prepare solutions fresh whenever possible. If solutions must be stored, buffer them at a pH where the compound is most stable (often near neutral, but this must be determined empirically) and store at low temperatures. For hygroscopic compounds, store them in a desiccator.

Section 2: Troubleshooting Guide: Chromatography (HPLC / LC-MS)

Chromatography is often the most challenging aspect of zwitterion characterization. This section provides solutions to common problems.

Q4: My zwitterionic compound shows no retention on my C18 column. What's happening and how do I fix it?

A: This is the most frequent issue. At its isoelectric point, your compound is highly polar but has no net charge, so it has minimal hydrophobic interaction with the C18 stationary phase and elutes in or near the void volume.[3]

Solutions (from most to least common):

  • Manipulate Mobile Phase pH: This is the primary strategy. Force your compound into a charged state to increase its polarity and alter its retention.

    • Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): This protonates the molecule, giving it a net positive charge.[5] This can increase retention on some RP columns, but often the compound is still too polar.

    • Alkaline pH (e.g., 10 mM Ammonium Bicarbonate, pH ~8-9): This deprotonates the molecule, giving it a net negative charge. This can significantly improve retention on pH-stable columns (e.g., Waters XTerra MS C18, Agilent Zorbax Extend).

  • Switch to a Different Stationary Phase: If pH manipulation is insufficient, a different column chemistry is necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC columns use a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) with a high-organic mobile phase.[3][10] The zwitterion partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for highly polar compounds.

    • Mixed-Mode or Zwitterionic Columns: These columns have both hydrophobic and ion-exchange characteristics.[11][12] They offer unique selectivity and can retain compounds across a wide range of polarities.[13] Some specialized columns allow for separation with buffer-less mobile phases, which is highly advantageous for MS detection.[11]

Q5: I'm getting terrible peak shape (tailing, fronting, or broad peaks). What are the causes?

A: Poor peak shape is typically caused by multiple, competing retention mechanisms.[10]

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of RP columns are acidic and can interact ionically with the basic moiety of your zwitterion. This secondary interaction, combined with hydrophobic interaction, leads to significant peak tailing.

    • Solution: Use a modern, high-purity, and fully end-capped column.[10] Operating at low pH can also help by protonating the silanols and reducing their ionic interaction potential.

  • Cause 2: Analyte Overload: Zwitterions can have limited solubility in the mobile phase. Injecting too high a concentration can cause the peak to broaden or "front."

    • Solution: Reduce the injection concentration and/or volume. Ensure your sample solvent is compatible with (ideally, weaker than) the mobile phase.

  • Cause 3: Unsuitable Mobile Phase pH: If the mobile phase pH is too close to a pKa of your compound, you may have a mixture of species in solution, leading to broad or split peaks.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values to ensure a single ionic species dominates.

Troubleshooting Workflow: Poor HPLC Retention/Peak Shape

Start Problem: Poor Retention or Bad Peak Shape Check_Column Is the column a modern, fully end-capped C18? Start->Check_Column Check_pH Is mobile phase pH ~2 units away from pKa? Check_Column->Check_pH Yes Old_Column Use a modern column to minimize silanol interactions Check_Column->Old_Column No Adjust_pH Adjust pH: Try 0.1% Formic Acid (low pH) or 10mM NH4HCO3 (high pH) Check_pH->Adjust_pH No Use_HILIC Switch to HILIC Column: High organic mobile phase (e.g., 90% ACN) Check_pH->Use_HILIC Yes, but still no retention Adjust_pH->Use_HILIC If retention still poor Success Problem Solved Adjust_pH->Success If retention improves Use_MixedMode Consider Mixed-Mode or Zwitterionic Column Use_HILIC->Use_MixedMode If selectivity is an issue Use_MixedMode->Success Old_Column->Check_Column Bad_pH Buffer pH further from analyte pKa Use_HILILC Use_HILILC Use_HILILC->Success

Caption: A decision tree for troubleshooting common HPLC issues with zwitterions.

Q6: My MS signal is weak or unstable when analyzing my zwitterionic compound. How can I improve it?

A: Mass spectrometry detection of zwitterions relies on efficient gas-phase ion formation.

  • Problem 1: Inefficient Ionization: While zwitterions have charged moieties, they are neutral overall. For efficient ESI, the molecule must carry a net charge.[10]

    • Solution: Use a mobile phase that ensures the analyte is in its cationic (low pH) or anionic (high pH) form.[14] This provides the net charge needed for ESI. Using volatile buffers like ammonium formate or acetate is crucial as they are compatible with the MS vacuum.

  • Problem 2: Ion Suppression: High concentrations of non-volatile buffers (e.g., phosphate) required for some chromatography will severely suppress the MS signal.[11]

    • Solution: Replace non-volatile buffers with MS-compatible volatile buffers. If high buffer strength is unavoidable for separation, consider post-column addition of a makeup flow with a suitable solvent to aid desolvation and ionization.

  • Problem 3: In-source Fragmentation/Neutralization: The zwitterion might be neutralizing itself in the ESI source before it can be detected.

    • Solution: Optimize ESI source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure). Sometimes a gentler ionization source like nano-ESI or using atmospheric pressure chemical ionization (APCI) can yield different and more stable results, though APCI may produce different fragmentation patterns.[15]

Data Summary: Recommended HPLC/LC-MS Starting Conditions
Technique Stationary Phase Typical Mobile Phase Pros Cons Citation(s)
Reversed-Phase Modern C18, C8 (pH stable)A: H₂O + 0.1% FA or 10mM NH₄HCO₃B: ACN or MeOHWidely available; good for less polar zwitterions.Requires pH control; poor retention for very polar analytes.[10]
HILIC Bare Silica, Amide, ZIC®-HILICA: 10mM NH₄OAc in H₂OB: ACN (High %B)Excellent retention for polar compounds; MS-friendly.Sensitive to water content; longer equilibration times.[3][10]
Mixed-Mode C18 with embedded ion-exchange groupsVaries by column; often uses standard RP solvents.Unique selectivity; can retain polar and non-polar analytes.Retention mechanism can be complex to optimize.[11][12][13]

Section 3: Troubleshooting Guides: Other Analytical Techniques

Q7: My NMR signals are broad and poorly resolved. What could be the cause?

A: Poor NMR resolution with zwitterions often stems from solubility and aggregation issues.[16]

  • Problem 1: Low Solubility: If the compound is not fully dissolved in the NMR solvent (e.g., D₂O), you will get broad signals.

    • Solution: Ensure complete dissolution. You may need to gently warm the sample or try alternative solvents like DMSO-d₆. Adjusting the pD of the D₂O solution with DCl or NaOD can dramatically improve solubility by moving away from the isoelectric point.

  • Problem 2: Aggregation: Zwitterions can form aggregates in solution, leading to line broadening due to restricted molecular tumbling.[16]

    • Solution: Try decreasing the concentration of your sample. Changing the temperature or the pD of the solution can also disrupt these aggregates.

  • Problem 3: Unresolved Protonation State: If your compound exists as a mixture of zwitterionic and neutral forms, or is in exchange, this can broaden signals for protons near the charged centers.

    • Solution: Solid-State NMR (ssNMR) is the definitive technique to probe the exact protonation state in the solid form, which can then inform your solution-state analysis.[17] ssNMR is highly sensitive to the local environment of nuclei like ¹³C and ¹⁵N, providing clear differentiation between protonated and deprotonated sites.[17][18]

Q8: I'm struggling to grow crystals of my zwitterionic drug for X-ray crystallography. Any advice?

A: Crystal growth is notoriously difficult due to the high lattice energy of zwitterions.[1][2]

  • Problem: Strong Intermolecular Forces: The strong, directional ionic interactions that define the zwitterionic state make it difficult for molecules to rearrange into a well-ordered crystal lattice from solution.

    • Solution 1: Extensive Solvent Screening: A broad screen of solvents with varying polarities and hydrogen-bonding capabilities is essential.

    • Solution 2: Cocrystallization: This is a powerful crystal engineering technique. By introducing a neutral "coformer" molecule that can form strong hydrogen bonds (e.g., a carboxylic acid or phenol), you can interrupt the zwitterion-zwitterion interactions.[19] This often results in proton transfer from the zwitterion to the coformer, yielding a neutral form of your compound that is more amenable to crystallization and may possess improved properties like membrane permeability.[1]

Section 4: Experimental Protocols

Protocol 1: HILIC-MS Method for a Polar Zwitterionic Compound

This protocol provides a robust starting point for analyzing highly polar zwitterions that fail to retain on C18 columns.

  • Column: SeQuant ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 95% B

    • 10.0 min: 50% B

    • 11.0 min: 5% B

    • 13.0 min: 5% B

    • 13.1 min: 95% B

    • 20.0 min: 95% B (Column Equilibration)

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 95% Acetonitrile) to ensure good peak shape.

  • MS Detection (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temp: 120 °C

    • Desolvation Temp: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Rationale: This HILIC method uses a high organic initial condition to retain the polar analyte. Ammonium acetate is a volatile, MS-friendly buffer that helps maintain a stable pH without suppressing the signal.[10]

Protocol 2: Sample Preparation for Solid-State NMR (ssNMR) to Determine Protonation State

This protocol describes how to prepare a sample for ssNMR to definitively confirm a zwitterionic vs. neutral solid form.

  • Material Verification: Confirm you have a pure, crystalline solid phase. Analyze by Powder X-ray Diffraction (PXRD) to ensure phase purity.[18]

  • Sample Packing: Carefully pack approximately 50-100 mg of the crystalline powder into an appropriate ssNMR rotor (e.g., 4 mm ZrO₂). Ensure the sample is packed tightly and evenly to allow for stable magic-angle spinning (MAS).

  • Acquisition:

    • Use a high-field NMR spectrometer.

    • Acquire a ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) spectrum. The chemical shift of the carboxyl carbon is highly indicative of its protonation state (~170-185 ppm for a protonated COOH group vs. ~180-195 ppm for a deprotonated COO⁻ group).[17]

    • Acquire a ¹⁵N CPMAS spectrum (if the compound is ¹⁵N-labeled or if natural abundance signal is sufficient). The nitrogen chemical shift provides unambiguous evidence of the amine's protonation state.[17]

  • Data Interpretation: Compare the observed chemical shifts to reference values for known neutral and zwitterionic compounds to confirm the structure.[17]

    • Rationale: ssNMR directly probes the local electronic environment of nuclei in the solid state. Unlike solution methods, it is not affected by solubility or solvent-induced changes, providing a true picture of the crystalline form.[17][18]

References

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?[Link]

  • SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. [Link]

  • Rudzińska-Szostak, E., et al. (2015). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. Chirality, 27(10), 752-60. [Link]

  • Knowledge UChicago. (2023). Ion Specificity Influences on the Structure of Zwitterionic Brushes. [Link]

  • Diva-portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]

  • ACS Publications. (2023). Ion Specificity Influences on the Structure of Zwitterionic Brushes. [Link]

  • Chemical Communications (RSC Publishing). (2010). Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. [Link]

  • Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • Wesdemiotis, C., et al. (2024). Understanding zwitterionic ring‐expansion polymerization through mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. [Link]

  • Chromatography Forum. (2006). zwitterionic compounds. [Link]

  • Gobbato, T., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Magnetochemistry, 9(2), 52. [Link]

  • Wikipedia. Amino acid. [Link]

  • ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. [Link]

  • ResearchGate. (2021). Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. [Link]

  • Le, H., et al. (2009). Capillary electrochromatography-mass spectrometry of zwitterionic surfactants. Journal of Chromatography A, 1216(11), 2151-9. [Link]

  • Chromatography Forum. (2005). Zwitter ion ionisation-LC-MS/MS. [Link]

  • The Royal Society of Chemistry. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of (2,6-Dimethyl-piperidin-1-yl)-acetic acid with other NMDA antagonists

A Senior Application Scientist's In-Depth Analysis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and Other Key NMDA Receptor Modulators For distribution to: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and Other Key NMDA Receptor Modulators

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the NMDA Receptor in Neuroscience Research

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission throughout the central nervous system.[1][2] Its proper function is essential for synaptic plasticity, learning, and memory.[1][2] However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events implicated in a wide range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][4] This dual role in both normal physiological processes and pathological conditions makes the NMDA receptor a compelling, albeit challenging, target for therapeutic intervention.[3][4]

NMDA receptor antagonists, a class of drugs that inhibit the action of the NMDA receptor, have been the subject of extensive research for their potential neuroprotective effects.[1][3] These antagonists are broadly categorized based on their binding site and mechanism of action, including competitive antagonists that bind to the glutamate or glycine site, and non-competitive antagonists that block the ion channel pore.[1]

This guide provides a comparative analysis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and other notable NMDA receptor antagonists. While (2,6-Dimethyl-piperidin-1-yl)-acetic acid is recognized as a piperidine derivative with potential applications in treating neurological disorders through the modulation of neurotransmitter systems, there is a notable absence of publicly available, peer-reviewed experimental data specifically detailing its mechanism and potency as an NMDA receptor antagonist.[5] Therefore, this guide will focus on a detailed comparison of well-characterized NMDA antagonists—Gacyclidine, CNS-1102 (Aptiganel), and Neramexane—to provide a valuable resource for researchers in the field. This comparative analysis will delve into their mechanisms of action, pharmacological profiles, and the experimental methodologies used to evaluate their efficacy.

Understanding the NMDA Receptor Signaling Pathway and Antagonist Binding Sites

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both the neurotransmitter glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane removes this Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.

The various classes of NMDA receptor antagonists target different sites on this complex, leading to distinct pharmacological profiles.

Figure 1: NMDA Receptor Signaling and Antagonist Binding Sites. This diagram illustrates the activation of the NMDA receptor by glutamate and a co-agonist, leading to calcium influx. It also shows the different binding sites for competitive, glycine site, and non-competitive antagonists.

Comparative Analysis of Key Non-Competitive NMDA Receptor Antagonists

Non-competitive antagonists, also known as open-channel blockers, bind to a site within the ion channel of the NMDA receptor, typically the phencyclidine (PCP) site. This mechanism of action is state-dependent, meaning they can only bind when the channel is open. This property is thought to confer a degree of selectivity for overactive receptors, potentially offering a better therapeutic window compared to competitive antagonists.[4]

Compound Mechanism of Action Binding Affinity (Ki) Potency (IC50) Key Characteristics Therapeutic Applications (Investigated)
Gacyclidine (GK-11) Non-competitive NMDA receptor antagonist (PCP site)(-)enantiomer: 2.5 nMPrevents glutamate-induced neuronal death at 0.1-5.0 µMDerivative of tenocyclidine; less neurotoxic than MK-801; interacts with "non-NMDA" binding sites.[6][7]Neuroprotection in traumatic brain and spinal cord injury, tinnitus.[8][9][10]
CNS-1102 (Aptiganel) Non-competitive NMDA receptor antagonist (ion channel blocker)Not specifiedNot specifiedShort half-life; designed to minimize sigma receptor cross-reactivity.[11]Acute ischemic stroke (trials abandoned due to side effects).[11]
Neramexane Uncompetitive, voltage-dependent NMDA receptor antagonist (moderate affinity)Not specifiedNot specifiedMemantine analogue; rapid on/off kinetics; also antagonizes α9α10 nicotinic acetylcholine and 5-HT3 receptors.[12][13][14]Alzheimer's disease, tinnitus, pain, depression.[15][13][14]
(2,6-Dimethyl-piperidin-1-yl)-acetic acid Potential modulation of neurotransmitter systemsData not availableData not availablePiperidine derivative.[5]Investigated for neurological disorders.[5]

Table 1: Comparative Pharmacological Profiles of Selected NMDA Receptor Antagonists.

Gacyclidine (GK-11)

Gacyclidine is a phencyclidine derivative that acts as a non-competitive NMDA receptor antagonist.[6][10] Its (-)-enantiomer exhibits a high binding affinity of 2.5 nM.[7] In vitro studies have shown that gacyclidine can prevent glutamate-induced neuronal death in cortical cultures at concentrations ranging from 0.1 to 5.0 µM.[8] An important characteristic of gacyclidine is its reported lower neurotoxicity compared to other potent NMDA antagonists like MK-801, which may be attributed to its interaction with "non-NMDA" binding sites.[6][7] Gacyclidine has been investigated for its neuroprotective effects in models of traumatic brain and spinal cord injury, as well as for the treatment of tinnitus.[8][9][10]

CNS-1102 (Aptiganel)

CNS-1102, also known as Aptiganel, is another non-competitive NMDA receptor antagonist that acts as an ion channel blocker.[11] It was designed to have a high affinity for the NMDA receptor ion channel while minimizing cross-reactivity with sigma receptors, a common issue with other antagonists like phencyclidine. Preclinical studies in animal models of stroke demonstrated that CNS-1102 could reduce ischemic brain injury. However, clinical trials for acute ischemic stroke were ultimately discontinued due to intolerable psychotomimetic side effects in human subjects. Despite its clinical failure, CNS-1102 remains a valuable tool for researchers studying the pharmacology of NMDA receptor antagonists.

Neramexane

Neramexane is a memantine analogue that functions as a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[15][12] Its moderate affinity and rapid on/off binding kinetics are thought to be crucial for its favorable safety profile, as it may preferentially block pathological, tonic NMDA receptor activation while sparing the transient, physiological activation necessary for normal synaptic function.[4][15] In addition to its action at the NMDA receptor, neramexane also exhibits antagonist activity at α9α10 nicotinic acetylcholine receptors and serotonin 5-HT3 receptors, giving it a multi-target pharmacological profile.[15] Neramexane has been investigated for a wide range of CNS disorders, including Alzheimer's disease, tinnitus, pain, and depression, with mixed results in clinical trials.[15][13][14]

Experimental Methodologies for Evaluating NMDA Receptor Antagonists

The characterization and comparison of NMDA receptor antagonists rely on a variety of in vitro and in vivo experimental techniques. These assays are crucial for determining a compound's binding affinity, potency, selectivity, and functional effects.

In Vitro Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. This method involves incubating a radiolabeled ligand (e.g., [³H]MK-801 for the PCP site) with a preparation of cell membranes containing the NMDA receptor. The unlabeled antagonist of interest is added at various concentrations to compete with the radioligand for binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps in determining the binding affinity of an NMDA receptor antagonist.

Electrophysiological Assays

Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or in brain slices, provide a direct measure of the functional effects of an antagonist on NMDA receptor-mediated currents. In a typical whole-cell patch-clamp experiment, a neuron is voltage-clamped, and NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist. The antagonist is then applied at various concentrations to determine its ability to inhibit these currents. This allows for the determination of the IC50 value for the functional inhibition of the receptor. These assays can also reveal important mechanistic details, such as the voltage dependency of the block.

Conclusion and Future Directions

The field of NMDA receptor pharmacology continues to be an active area of research, driven by the immense therapeutic potential of modulating this critical receptor. While high-affinity NMDA receptor antagonists have often been limited by significant side effects, compounds with more nuanced pharmacological profiles, such as moderate-affinity, uncompetitive antagonists like neramexane, offer promising avenues for development.[3][4]

The direct comparison of (2,6-Dimethyl-piperidin-1-yl)-acetic acid with established NMDA receptor antagonists is currently hampered by the lack of available experimental data for this specific compound. Future research elucidating its precise mechanism of action, binding affinity, and functional potency at the NMDA receptor will be necessary to fully understand its potential as a therapeutic agent.

For researchers in drug development, the comparative analysis of well-characterized antagonists like Gacyclidine, CNS-1102, and Neramexane provides valuable insights into the structure-activity relationships and the diverse pharmacological properties that can be achieved within this class of compounds. The continued development of novel NMDA receptor antagonists with improved selectivity and safety profiles holds the key to unlocking new treatments for a wide range of debilitating neurological disorders.

References

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. OUCI. Accessed January 12, 2026. [Link]

  • Gacyclidine. Wikipedia. Accessed January 12, 2026. [Link]

  • Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. ResearchGate. Accessed January 12, 2026. [Link]

  • Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers. PubMed. Accessed January 12, 2026. [Link]

  • Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review. PMC. Accessed January 12, 2026. [Link]

  • Neramexane. Grokipedia. Accessed January 12, 2026. [Link]

  • Neramexane. Accessed January 12, 2026. [Link]

  • Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. PubMed. Accessed January 12, 2026. [Link]

  • Neramexane. Wikipedia. Accessed January 12, 2026. [Link]

  • Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor. PMC. Accessed January 12, 2026. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Accessed January 12, 2026. [Link]

  • Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers. PMC. Accessed January 12, 2026. [Link]

  • Clinical Experience With Excitatory Amino Acid Antagonist Drugs. Stroke. Accessed January 12, 2026. [Link]

  • Gacyclidine – Knowledge and References. Taylor & Francis. Accessed January 12, 2026. [Link]

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid. PubChem. Accessed January 12, 2026. [Link]

  • Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure. PMC. Accessed January 12, 2026. [Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of understanding...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel compound (2,6-Dimethyl-piperidin-1-yl)-acetic acid, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard for definitive proof.

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, typically achieved by the reaction of 2,6-dimethylpiperidine with a haloacetic acid[1], presents a critical structural question from the outset. The starting material, 2,6-dimethylpiperidine, exists as a mixture of cis and trans diastereomers. This ambiguity is directly transferred to the final product, making it imperative to determine the relative stereochemistry of the two methyl groups on the piperidine ring. While various analytical techniques can provide pieces of the structural puzzle, only one can deliver a complete, high-resolution picture.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-Crystal X-ray Diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms, we can determine not only the connectivity of atoms but also their exact spatial coordinates, leading to accurate measurements of bond lengths, bond angles, and absolute stereochemistry.[2][4] For a molecule like (2,6-Dimethyl-piperidin-1-yl)-acetic acid, SC-XRD is uniquely capable of resolving the cis/trans isomerism of the dimethyl groups, which is fundamental to its chemical identity.

Causality in Experimental Design: Why SC-XRD is Definitive

The choice to pursue SC-XRD is driven by the need for unequivocal evidence. Alternative methods like NMR may suggest a particular stereochemistry through complex experiments (e.g., NOESY), but these are often subject to interpretation and can be inconclusive, especially in flexible ring systems.[5] Mass spectrometry confirms the molecular weight but offers no insight into the 3D arrangement.[6] SC-XRD bypasses interpretation by providing a direct visualization of the molecular structure. The trustworthiness of the result is internally validated by statistical figures of merit, such as the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model.

Experimental Protocol: From Powder to Proof

The following protocol outlines the workflow for the structural determination of (2,6-Dimethyl-piperidin-1-yl)-acetic acid via SC-XRD.

  • Material Synthesis & Purification:

    • Synthesize the target compound via the reaction of 2,6-dimethylpiperidine and sodium chloroacetate in an appropriate solvent (e.g., ethanol).[1]

    • Purify the crude product by recrystallization to achieve high purity (>99%), which is essential for growing high-quality single crystals.

  • Crystal Growth (The Critical Step):

    • Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The zwitterionic nature of the amino acid suggests solubility in polar solvents.

    • Method: Slow evaporation is a robust method for initial screening.

    • Procedure:

      • Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of a suitable solvent (e.g., methanol, ethanol, or a water/isopropanol mixture) to achieve saturation.

      • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

      • Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

      • Monitor the vial for the formation of small, well-defined, transparent crystals.

  • Crystal Selection and Mounting:

    • Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[7]

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[3]

  • Data Collection:

    • Mount the goniometer head onto the single-crystal X-ray diffractometer.[3]

    • A stream of cold nitrogen (e.g., 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.

    • The instrument, equipped with an X-ray source and a detector, rotates the crystal while irradiating it with X-rays.[8] A complete dataset of diffraction spots (reflections) is collected.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[9]

    • The structural model is then refined against the experimental data to optimize atomic positions and thermal parameters, minimizing the R-factor to yield a final, validated structure.

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_computation Computational Analysis cluster_result Final Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement (R-factor Minimization) structure_solution->structure_refinement final_structure Definitive 3D Structure (CIF File) structure_refinement->final_structure

Caption: Workflow for definitive structure elucidation using SC-XRD.

Anticipated Results

The successful analysis will yield a crystallographic information file (CIF) containing the precise atomic coordinates. This allows for the unambiguous assignment of the cis or trans configuration of the 2,6-dimethyl groups and provides detailed geometric data.

Parameter Anticipated Information for (2,6-Dimethyl-piperidin-1-yl)-acetic acid
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensions Precise values for a, b, c (Å) and α, β, γ (°)
Key Geometric Data Unambiguous cis or trans stereochemistry, piperidine ring conformation (e.g., chair), C-N, C-C, C=O bond lengths, bond angles.
Goodness-of-Fit (R-factor) A low value (typically < 0.05) indicating a high-quality structural model.
(Note: This table contains representative parameters, not experimental data.)

Comparative Analysis with Orthogonal Techniques

While SC-XRD is the ultimate arbiter of structure, other techniques are crucial for routine characterization and provide complementary, albeit incomplete, information. In the pharmaceutical industry, techniques like X-ray Powder Diffraction (XRPD), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable.[10][11]

X-ray Powder Diffraction (XRPD)

If suitable single crystals cannot be grown, XRPD is an essential alternative.[12] Instead of a single crystal, it analyzes a microcrystalline powder. The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid form (polymorph).[13][14] While determining a structure ab initio from powder data is complex, XRPD is invaluable for confirming batch-to-batch consistency, identifying different polymorphs, and ensuring the solid-state stability of an active pharmaceutical ingredient (API), as mandated by regulatory bodies like the ICH.[10][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the workhorse for determining the carbon-hydrogen framework of a molecule in solution.[9] For (2,6-Dimethyl-piperidin-1-yl)-acetic acid, ¹H and ¹³C NMR would confirm the presence of all expected functional groups: the piperidine ring protons, the two distinct methyl groups, and the methylene protons of the acetic acid moiety. 2D NMR experiments like COSY and HSQC would establish their connectivity.

However, NMR's limitation lies in its indirect assessment of 3D structure.[5] While a Nuclear Overhauser Effect (NOE) experiment could potentially distinguish between cis (where the two methyl groups are on the same side of the ring) and trans isomers, the results can be ambiguous due to the conformational flexibility of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides a rapid and highly accurate measurement of the molecule's mass-to-charge ratio. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₁₇NO₂) of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, corroborating the molecular formula. Analysis of the fragmentation pattern can also offer clues about the molecule's structure. However, MS is fundamentally incapable of distinguishing between stereoisomers like the cis and trans forms, which have identical masses and often similar fragmentation patterns.

Information Synergy: A Multi-Technique Approach

tech_comparison mol {<(2,6-Dimethyl-piperidin-1-yl)-acetic acid> | C₉H₁₇NO₂} xrd X-ray Crystallography (Solid State) mol->xrd:head nmr NMR Spectroscopy (Solution State) mol->nmr:head ms Mass Spectrometry (Gas Phase) mol->ms:head xrd_info • Definitive 3D Structure • Absolute Stereochemistry • Bond Lengths & Angles • Crystal Packing xrd:head->xrd_info nmr_info • Atomic Connectivity • Chemical Environment • H-C Framework • (Indirect 3D Info) nmr:head->nmr_info ms_info • Molecular Weight • Elemental Composition • Fragmentation Pattern ms:head->ms_info

Caption: Comparison of information from key analytical techniques.

Conclusion: A Hierarchy of Evidence

In the rigorous landscape of pharmaceutical development, structural validation is a process of building a hierarchy of evidence. While NMR and MS provide foundational data confirming connectivity and composition, they cannot definitively resolve the critical stereochemical questions posed by molecules like (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Single-crystal X-ray crystallography stands alone at the apex of this hierarchy. It provides direct, unambiguous, and high-resolution proof of the three-dimensional atomic arrangement. For establishing the absolute structure of a new chemical entity, ensuring its intellectual property, and building a robust foundation for all subsequent biological and clinical studies, the evidence provided by SC-XRD is not just preferable—it is indispensable.

References

  • IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Cryst. A74, a373. Retrieved from [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • MDPI. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • ACS Central Science. (2018). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Mass Spectrometry Contaminants and Interferences. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid for Researchers and Drug Development Professionals

Introduction (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The strategic placement of the 2,6-dimethylpiperidin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The strategic placement of the 2,6-dimethylpiperidine moiety can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of a drug candidate. Consequently, efficient and scalable access to this intermediate is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most common and practical synthetic routes to (2,6-Dimethyl-piperidin-1-yl)-acetic acid, offering a critical evaluation of their respective advantages and limitations. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower scientists to select the optimal synthetic strategy tailored to their specific research needs, whether for small-scale library synthesis or large-scale production.

Comparative Analysis of Synthetic Routes

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is primarily achieved through two main strategies: direct N-alkylation of 2,6-dimethylpiperidine with a haloacetic acid derivative, and a two-step approach involving N-alkylation with a haloacetate ester followed by hydrolysis. A third potential route, reductive amination, offers an alternative pathway. This guide will focus on the two most prevalent and well-documented methods.

Parameter Route 1: Direct N-Alkylation with Chloroacetic Acid Route 2: N-Alkylation with Ethyl Bromoacetate & Hydrolysis
Starting Materials 2,6-Dimethylpiperidine, Chloroacetic acid, Base (e.g., NaOH)2,6-Dimethylpiperidine, Ethyl bromoacetate, Base (e.g., K₂CO₃), Acid/Base for hydrolysis
Number of Steps 12
Typical Yield Moderate to HighHigh
Reaction Conditions Aqueous or alcoholic solvent, elevated temperatureAnhydrous polar aprotic solvent, room temperature to moderate heating (alkylation); Aqueous acid or base (hydrolysis)
Purification Recrystallization of the final productChromatography of the intermediate ester, extraction/crystallization of the final acid
Scalability Good, one-pot procedure is advantageousGood, though requires an additional hydrolysis step
Key Considerations Potential for side reactions if temperature is not controlled. Direct handling of corrosive chloroacetic acid.Milder initial reaction conditions. Intermediate ester allows for straightforward purification by chromatography. Requires an additional hydrolysis step, increasing overall process time.

Synthetic Route 1: Direct N-Alkylation with Chloroacetic Acid

This method represents the most direct approach to the target molecule, involving a one-pot reaction between 2,6-dimethylpiperidine and chloroacetic acid in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. The nitrogen atom of 2,6-dimethylpiperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. The presence of a base, such as sodium hydroxide, is crucial to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The steric hindrance from the two methyl groups on the piperidine ring can influence the reaction rate, often necessitating elevated temperatures.

G cluster_0 Route 1: Direct N-Alkylation 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Product (2,6-Dimethyl-piperidin-1-yl)-acetic acid 2,6-Dimethylpiperidine->Product Nucleophilic Attack Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product Base Base (e.g., NaOH) Base->Product Neutralization Heat Heat Heat->Product Facilitates Reaction

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Materials:

  • 2,6-Dimethylpiperidine

  • Chloroacetic acid

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 eq.) in a mixture of ethanol and water.

  • To this solution, add 2,6-dimethylpiperidine (1.0 eq.).

  • Slowly add a solution of chloroacetic acid (1.0 eq.) in water to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and adjust the pH to ~2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) to precipitate the (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Route 2: N-Alkylation with Ethyl Bromoacetate followed by Hydrolysis

This two-step approach offers an alternative strategy that can provide higher purity of the final product due to the ease of purification of the intermediate ester.

Mechanistic Rationale

The first step is an SN2 reaction where 2,6-dimethylpiperidine displaces the bromide from ethyl bromoacetate. A non-nucleophilic base like potassium carbonate is often used to scavenge the HBr generated. The resulting intermediate, ethyl (2,6-dimethyl-piperidin-1-yl)-acetate, is a relatively non-polar compound that can be readily purified by column chromatography. The second step involves the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly employed, followed by an acidic workup to protonate the carboxylate and precipitate the final product.

G cluster_1 Route 2: Two-Step Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2,6-Dimethylpiperidine_2 2,6-Dimethylpiperidine Intermediate_Ester Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate 2,6-Dimethylpiperidine_2->Intermediate_Ester Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Intermediate_Ester Base_2 Base (e.g., K₂CO₃) Base_2->Intermediate_Ester Intermediate_Ester_2 Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate Product_2 (2,6-Dimethyl-piperidin-1-yl)-acetic acid Intermediate_Ester_2->Product_2 Hydrolysis_Reagent Acid or Base (e.g., NaOH, then HCl) Hydrolysis_Reagent->Product_2

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate

Materials:

  • 2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in anhydrous acetonitrile, add 2,6-dimethylpiperidine (1.0 eq.).

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl (2,6-dimethyl-piperidin-1-yl)-acetate.

Step 2: Hydrolysis of Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate

Materials:

  • Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq.) in water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with hydrochloric acid to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to afford pure (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. The choice between them will largely depend on the specific requirements of the synthesis.

  • Route 1 (Direct Alkylation) is a more atom-economical and time-efficient, one-pot procedure, making it well-suited for larger-scale production where operational simplicity is a key driver. However, careful control of reaction conditions is necessary to minimize potential side products, and the final product may require more rigorous purification.

  • Route 2 (Two-Step Alkylation and Hydrolysis) , while longer, often provides a purer final product due to the ease of chromatographic purification of the intermediate ester. This makes it an excellent choice for laboratory-scale synthesis where high purity is critical for subsequent reactions or biological testing.

For research and development professionals, the two-step route is often preferred for initial small-scale syntheses to ensure the high purity of the material. For process development and scale-up, efforts would likely focus on optimizing the one-pot direct alkylation to achieve an efficient and cost-effective manufacturing process.

References

The following is a representative list of sources that describe the general principles and methodologies applied in the synthesis of N-substituted piperidine derivatives. Specific experimental data for the target molecule may be found within these or similar publications.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Introduction (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative, a structural motif prevalent in a wide array of pharmaceutical compounds.[1][2] The accurate and precise quantification of su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative, a structural motif prevalent in a wide array of pharmaceutical compounds.[1][2] The accurate and precise quantification of such molecules is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing. The validation of analytical methods is not merely a regulatory formality but a scientific necessity to ensure data integrity and reliability.[3]

This guide provides an in-depth comparison and cross-validation of two common, yet distinct, analytical techniques for the quantification of (2,6-Dimethyl-piperidin-1-yl)-acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the methodological choices, present detailed experimental protocols, and provide a framework for cross-validating these methods to ensure consistency and reliability of analytical results across different platforms, as recommended by regulatory bodies like the FDA.[4]

The objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights required to select, validate, and cross-validate the most appropriate analytical procedure for their specific application, grounded in the principles outlined by the International Council for Harmonisation (ICH).[5]

Method 1: Reversed-Phase HPLC with UV Detection (Pre-Column Derivatization)

Expert Rationale: (2,6-Dimethyl-piperidin-1-yl)-acetic acid, like many simple piperidine compounds, lacks a native chromophore, rendering it essentially invisible to a UV detector.[1] To overcome this, a pre-column derivatization step is employed to attach a UV-active molecule to our analyte. 4-toluenesulfonyl chloride (tosyl chloride) is an excellent choice for this purpose as it reacts efficiently with the secondary amine of the piperidine ring to form a stable, UV-active derivative.[1][6] The subsequent analysis is performed using reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, a robust and widely used technique in pharmaceutical analysis.[1]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Analyte Solution (Standard or Sample) Reagent Add Tosyl Chloride & Basic Buffer Sample->Reagent 1. Derivatization Incubate to Form UV-Active Derivative Reagent->Derivatization 2. Injection Inject into HPLC System Derivatization->Injection Transfer Column Separation on C18 Column Injection->Column 3. Detection UV Detection Column->Detection 4. Data Data Acquisition (Chromatogram) Detection->Data 5.

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of (2,6-Dimethyl-piperidin-1-yl)-acetic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Accurately weigh and dissolve the test sample to achieve a theoretical concentration within the calibration range.

  • Pre-Column Derivatization:

    • To 100 µL of each standard, QC, and sample solution in a microvial, add 200 µL of 10 mg/mL 4-toluenesulfonyl chloride in acetonitrile.

    • Add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).

    • Vortex the vials and incubate at 60°C for 30 minutes.

    • Cool to room temperature and add 100 µL of 1 M HCl to neutralize the solution.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 254 nm.

Validation Parameters (ICH Q2(R2))

The method must be validated to demonstrate it is fit for its intended purpose.[3][5] Key parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by analyzing blank matrix, and matrix spiked with potential impurities, showing no interference at the analyte's retention time.[7]

  • Linearity: A minimum of 5 concentration levels should be used to establish a linear relationship between concentration and peak area.[7]

  • Accuracy: Determined by analyzing spiked samples at different concentration levels and expressed as percent recovery.[7]

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS offers an orthogonal analytical approach with high selectivity and sensitivity.[8] Mass spectrometry provides mass-to-charge ratio information, which is highly specific and can be used for definitive identification. While some piperidine derivatives can be analyzed directly, derivatization is often used to improve thermal stability and chromatographic peak shape. For (2,6-Dimethyl-piperidin-1-yl)-acetic acid, silylation (e.g., with BSTFA) is a common strategy to derivatize the carboxylic acid group, increasing its volatility for GC analysis.[9]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aliquot of Analyte Solution Evaporation Evaporate to Drying Sample->Evaporation 1. Derivatization Add Silylating Agent (e.g., BSTFA) & Heat Evaporation->Derivatization 2. Injection Inject into GC-MS System Derivatization->Injection Transfer Separation GC Separation (Capillary Column) Injection->Separation 3. Ionization Electron Ionization (EI) Separation->Ionization 4. MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis 5. Data Data Acquisition (Mass Spectrum) MassAnalysis->Data 6.

Caption: Workflow for GC-MS analysis with silylation derivatization.

Detailed Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC standards as described for the HPLC method, using a volatile solvent like methanol.

    • Pipette 100 µL of each solution into a GC vial insert.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vials tightly and heat at 70°C for 45 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification.

Validation Parameters (ICH Q2(R2))

Validation for the GC-MS method follows the same principles as HPLC, focusing on specificity (ensured by monitoring specific mass ions), linearity, accuracy, precision, and LOQ.[5][10]

Cross-Validation of Analytical Methods

Expert Rationale: When two different analytical methods are used to measure the same analyte, especially across different laboratories or during method transfer, a cross-validation study is essential.[4] This process directly compares the data from both methods to ensure that they provide equivalent results, thereby guaranteeing consistency in data reporting. The FDA guidance on bioanalytical method validation provides a clear framework for this process.[4][11]

Cross-Validation Logicdot

CrossValidation_Logic SampleSet Single Set of Validation Samples (n ≥ 3 QC levels, 6 replicates each) AnalysisA AnalysisA SampleSet->AnalysisA AnalysisB AnalysisB SampleSet->AnalysisB Comparison Statistical Comparison (% Difference) Conclusion Acceptance Criteria Met? (e.g., %Diff ≤ 20%) Comparison->Conclusion ResultsA ResultsA ResultsA->Comparison ResultsB ResultsB ResultsB->Comparison

Sources

Validation

A Head-to-Head Comparison of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and Memantine: A Proposed Preclinical Efficacy Investigation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Neurotherapeutics The landscape of neurodegenerative disease treatment is one of continuous evolution, driven by the urgen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Neurotherapeutics

The landscape of neurodegenerative disease treatment is one of continuous evolution, driven by the urgent need for more effective therapeutic agents. While established drugs like memantine have provided a valuable foothold in managing symptoms of Alzheimer's disease, the search for novel compounds with potentially superior efficacy or alternative mechanisms of action is a critical endeavor in neuroscience research. This guide proposes a comprehensive preclinical framework for the comparative evaluation of a novel compound, (2,6-Dimethyl-piperidin-1-yl)-acetic acid, against the clinically approved N-methyl-D-aspartate (NMDA) receptor antagonist, memantine.

Memantine's therapeutic benefit is primarily attributed to its uncompetitive, moderate-affinity antagonism of NMDA receptors, which mitigates the excitotoxic effects of excessive glutamate.[1][2][3][4] In contrast, the pharmacological profile of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is not yet fully elucidated. Structurally, it belongs to the piperidine class of compounds, a scaffold present in numerous neuroactive agents.[5] Based on this structural motif and the broader landscape of neuropharmacology, we hypothesize that (2,6-Dimethyl-piperidin-1-yl)-acetic acid may also exert its effects through modulation of neurotransmitter systems, potentially including, but not limited to, the glutamatergic system. This guide outlines a rigorous, multi-faceted experimental plan to test this hypothesis and directly compare the neuroprotective and cognitive-enhancing potential of this novel compound with that of memantine.

Comparative Overview

Feature(2,6-Dimethyl-piperidin-1-yl)-acetic acidMemantine
Chemical Structure C₉H₁₇NO₂C₁₂H₂₁N
Mechanism of Action Hypothesized to modulate neurotransmitter systemsUncompetitive NMDA receptor antagonist[1][2][3][4]
Clinical Development Stage PreclinicalClinically approved for moderate to severe Alzheimer's disease[6][7][8]
Reported Efficacy To be determinedDemonstrated efficacy in improving cognitive, functional, and global outcomes in Alzheimer's disease[6][7][8][9]

Proposed Experimental Framework for Comparative Efficacy

To objectively assess the relative efficacy of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and memantine, a tiered experimental approach is proposed, progressing from in vitro target engagement to in vivo functional outcomes.

Part 1: In Vitro Characterization of NMDA Receptor Modulation

The initial phase will investigate the direct interaction of (2,6-Dimethyl-piperidin-1-yl)-acetic acid with the NMDA receptor, using memantine as a positive control.

Experimental Protocol 1: Electrophysiological Assessment of NMDA Receptor Antagonism

  • Objective: To determine if (2,6-Dimethyl-piperidin-1-yl)-acetic acid modulates NMDA receptor currents and to characterize its potency and mechanism of action (competitive vs. non-competitive) in comparison to memantine.

  • Methodology:

    • Cell Culture: Utilize primary cortical neurons or a stable cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

    • Whole-Cell Patch-Clamp Recordings:

      • Obtain whole-cell recordings from the cultured cells.

      • Apply NMDA and its co-agonist, glycine, to elicit inward currents.

      • Following stabilization of the baseline NMDA-evoked currents, apply increasing concentrations of either (2,6-Dimethyl-piperidin-1-yl)-acetic acid or memantine.

      • Record the resulting changes in current amplitude.

    • Data Analysis: Construct concentration-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for both compounds. To investigate the mechanism of antagonism, assess the effect of the compounds on the NMDA concentration-response curve. A rightward shift in the curve would suggest competitive antagonism, while a decrease in the maximal response would indicate non-competitive antagonism.

Experimental Protocol 2: Calcium Imaging Assay for NMDA Receptor Activity

  • Objective: To visualize and quantify the effect of (2,6-Dimethyl-piperidin-1-yl)-acetic acid on NMDA receptor-mediated calcium influx.

  • Methodology:

    • Cell Preparation: Load cultured primary cortical neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Fluorescence Microscopy:

      • Establish a baseline fluorescence signal.

      • Stimulate the neurons with NMDA and glycine to induce an increase in intracellular calcium, observed as a change in fluorescence.

      • Pre-incubate the cells with varying concentrations of (2,6-Dimethyl-piperidin-1-yl)-acetic acid or memantine before NMDA stimulation.

    • Data Analysis: Quantify the change in fluorescence intensity to determine the extent of inhibition of calcium influx by each compound. Calculate the IC₅₀ values for comparison.

Hypothesized Signaling Pathway and Experimental Workflow

cluster_0 Memantine Pathway cluster_1 Hypothesized (2,6-Dimethyl-piperidin-1-yl)-acetic acid Pathway Memantine Memantine NMDA_Receptor_Open NMDA Receptor (Open Channel) Memantine->NMDA_Receptor_Open Blocks Ca_Influx_Blocked Reduced Ca2+ Influx NMDA_Receptor_Open->Ca_Influx_Blocked Neuroprotection Neuroprotection Ca_Influx_Blocked->Neuroprotection Test_Compound (2,6-Dimethyl-piperidin-1-yl) -acetic acid Putative_Target Putative Target (e.g., NMDA-R or other) Test_Compound->Putative_Target Signaling_Cascade Modulated Signaling Cascade Putative_Target->Signaling_Cascade Cellular_Response Neuroprotective/ Cognitive Effect Signaling_Cascade->Cellular_Response

Caption: Comparative signaling pathways of Memantine and the hypothesized pathway for (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Start Start In_Vitro In Vitro Assays (Patch-Clamp & Ca2+ Imaging) Start->In_Vitro In_Vivo In Vivo Studies (Animal Model of Cognitive Impairment) In_Vitro->In_Vivo If promising results Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Proposed experimental workflow for the comparative efficacy study.

Part 2: In Vivo Evaluation of Cognitive Enhancement

Should the in vitro studies reveal significant activity for (2,6-Dimethyl-piperidin-1-yl)-acetic acid, the next phase will assess its ability to improve cognitive function in a relevant animal model.

Experimental Protocol 3: Scopolamine-Induced Amnesia Model in Rodents

  • Objective: To compare the ability of (2,6-Dimethyl-piperidin-1-yl)-acetic acid and memantine to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

  • Methodology:

    • Animal Subjects: Adult male rodents (mice or rats).

    • Drug Administration:

      • Animals will be divided into the following groups: Vehicle + Saline; Vehicle + Scopolamine; Memantine + Scopolamine; (2,6-Dimethyl-piperidin-1-yl)-acetic acid (multiple doses) + Scopolamine.

      • The test compounds or vehicle will be administered prior to the injection of scopolamine or saline.

    • Behavioral Testing (Morris Water Maze):

      • Acquisition Phase: For several consecutive days, animals will be trained to find a hidden platform in a circular pool of water, using spatial cues. Latency to find the platform and path length will be recorded.

      • Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

    • Data Analysis: Compare the performance of the different treatment groups in the acquisition phase and the probe trial. A significant improvement in the performance of the compound-treated groups compared to the scopolamine-only group would indicate cognitive-enhancing effects.

Expected Data Summary and Interpretation

The data generated from these experiments will be summarized in the following tables for a clear comparison.

Table 1: In Vitro NMDA Receptor Antagonist Potency

CompoundPatch-Clamp IC₅₀ (µM)Calcium Imaging IC₅₀ (µM)Mechanism of Antagonism
MemantineExpected literature valueExpected literature valueUncompetitive
(2,6-Dimethyl-piperidin-1-yl)-acetic acidTo be determinedTo be determinedTo be determined

Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Model

Treatment GroupMean Escape Latency (Acquisition Day 4) (s)Time in Target Quadrant (Probe Trial) (%)
Vehicle + SalineExpected baseline performanceExpected baseline performance
Vehicle + ScopolamineExpected impaired performanceExpected impaired performance
Memantine + ScopolamineExpected improvementExpected improvement
(2,6-Dimethyl-piperidin-1-yl)-acetic acid (Low Dose) + ScopolamineTo be determinedTo be determined
(2,6-Dimethyl-piperidin-1-yl)-acetic acid (High Dose) + ScopolamineTo be determinedTo be determined

Conclusion and Future Directions

This proposed comparative guide provides a robust framework for the initial preclinical evaluation of (2,6-Dimethyl-piperidin-1-yl)-acetic acid against the established therapeutic, memantine. The results of these studies will provide critical insights into the pharmacological profile of this novel compound and its potential as a neurotherapeutic agent. Positive outcomes would warrant further investigation into its detailed mechanism of action, safety profile, and efficacy in more chronic models of neurodegeneration. This head-to-head comparison is an essential step in the rational drug discovery and development process, aiming to identify promising new candidates for the treatment of debilitating neurological disorders.

References

  • Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of neurochemistry, 97(6), 1611–1626.
  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic transmission. Neuropsychopharmacology, 32(7), 1499–1500.
  • Reisberg, B., Doody, R., Stöffler, A., Schmitt, F., Ferris, S., & Möbius, H. J. (2003). Memantine in moderate-to-severe Alzheimer's disease. New England Journal of Medicine, 348(14), 1333–1341.
  • Winblad, B., & Poritis, N. (1999). Memantine in severe dementia: results of the 9M-Best Study (Benefit and efficacy in severely demented patients during treatment with memantine).
  • Lipton, S. A. (2004). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 3(1), 20–31.
  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61–67.
  • Tariot, P. N., Farlow, M. R., Grossberg, G. T., Graham, S. M., McDonald, S., Gergel, I., & Memantine Study Group. (2004). Memantine treatment in patients with moderate to severe Alzheimer disease already receiving donepezil: a randomized controlled trial. Jama, 291(3), 317–324.
  • Wilcock, G. K., Möbius, H. J., & Stöffler, A. (2002). A double-blind, placebo-controlled multicentre study of memantine in patients with mild to moderate vascular dementia (MMM 300). International clinical psychopharmacology, 17(6), 297–305.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(10), 963-973.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Frontera, J. A., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neurology, 15, 1369384.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371.
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413180, (2,6-Dimethyl-piperidin-1-yl)-acetic acid. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to the Authentication of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Reference Standards

In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used. An authenticated reference standard is not merely a bottle of chemical; it is the benchmark against which all measurements are calibrated, ensuring accuracy, reproducibility, and regulatory compliance. This guide provides an in-depth, experience-driven framework for the comprehensive authentication of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, a key building block in medicinal chemistry.[1] We will move beyond rote protocols to explain the scientific rationale behind each step, creating a self-validating system for establishing a trustworthy reference standard.

The Foundation: Understanding Reference Standards

Before delving into experimental specifics, it's crucial to differentiate between the tiers of reference standards. The World Health Organization (WHO) and other regulatory bodies provide clear guidelines on this hierarchy.[2]

  • Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity.[3] These are typically obtained from official sources like the United States Pharmacopeia (USP) or established and characterized through a rigorous, first-principles approach when not commercially available.[4]

  • Secondary Reference Standard (or Working Standard): A substance of established quality and purity, characterized by comparison against a primary reference standard.[3] Its purpose is for routine use in quality control labs to conserve the more expensive primary standard.[2]

This guide focuses on the comprehensive process required to qualify a batch of (2,6-Dimethyl-piperidin-1-yl)-acetic acid as a Primary Reference Standard , from which secondary standards can be established.

Traceability and the Role of Orthogonal Methods

The core principle of authentication is traceability. For a secondary standard, this means its properties are directly linked to the primary standard.[2] For a primary standard, traceability is established by thoroughly characterizing the molecule's identity and purity using multiple, independent (orthogonal) analytical techniques. Relying on a single method is insufficient, as each technique has inherent limitations. A self-validating system, as detailed below, uses a suite of methods where the strengths of one compensate for the weaknesses of another.

The Authentication Workflow: A Multi-Technique Approach

The authentication of a candidate material for (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a systematic process. The goal is to confirm its chemical structure unequivocally and to quantify its purity with a high degree of confidence.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/DAD (Purity, Impurity Profile) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC GC GC-HS (Residual Solvents) HPLC->GC MassBalance Mass Balance Calculation (Purity Assignment) HPLC->MassBalance TGA Thermogravimetric Analysis (Water/Inorganics) GC->TGA GC->MassBalance qNMR Quantitative NMR (Assay) TGA->qNMR TGA->MassBalance qNMR->MassBalance Cert Certificate of Analysis Generation MassBalance->Cert Candidate Candidate Material (2,6-Dimethyl-piperidin-1-yl)-acetic acid Candidate->NMR Candidate->MS Candidate->FTIR

Figure 1: Comprehensive workflow for reference standard authentication.
Part I: Unambiguous Structural Identification

The first phase aims to confirm that the molecule is, in fact, (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For (2,6-Dimethyl-piperidin-1-yl)-acetic acid (C₉H₁₇NO₂), we expect specific signals corresponding to the piperidine ring protons, the two methyl groups, and the acetic acid moiety.[5][6]

Expected Spectral Features:

  • ¹H NMR: Signals for the two non-equivalent methyl groups on the piperidine ring, complex multiplets for the ring protons, and a singlet for the methylene protons of the acetic acid group. The chemical shifts will be indicative of their proximity to the nitrogen atom.

  • ¹³C NMR: Resonances for all 9 carbon atoms, including the two distinct methyl carbons, the carbons of the piperidine ring, the methylene carbon, and the carbonyl carbon of the acid group.

  • 2D NMR (COSY, HSQC): These experiments are crucial for confirming connectivity. A COSY spectrum will show correlations between adjacent protons, while an HSQC spectrum will link each proton to its directly attached carbon atom, providing definitive structural assignment.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign all proton and carbon signals. Compare the observed chemical shifts and coupling constants with predicted values or literature data for similar piperidine derivatives.[7] The integrated signal areas in the ¹H NMR spectrum must be consistent with the number of protons in each group.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the elemental composition with high accuracy, distinguishing the target compound from isomers or other molecules with the same nominal mass.

Expected Data:

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

  • HRMS (ESI+): The protonated molecule [M+H]⁺ should be observed at an m/z value corresponding to the exact mass of C₉H₁₈NO₂⁺ (172.1332), within a narrow mass tolerance (e.g., < 5 ppm).

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the m/z of the most abundant ion in the spectrum. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical composition of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Part II: Quantifying Purity and Assigning Potency

Once identity is confirmed, the focus shifts to purity. A reference standard's value is directly tied to its known purity, which is used to calculate the concentration of solutions for assays. Purity is determined by quantifying all impurities: related substances, residual solvents, water, and non-combustible inorganics.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with a Diode Array Detector (DAD) or UV detector is the workhorse for assessing the purity of non-volatile organic compounds. It separates the main compound from process-related impurities and degradation products.[8] Potential impurities in the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid could include unreacted 2,6-dimethylpiperidine or chloroacetic acid, or byproducts from side reactions.[1]

Protocol: HPLC Purity Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Analysis: Inject a solution of the standard (~1 mg/mL). The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks. A peak purity analysis using DAD is essential to ensure the main peak is not co-eluting with an impurity.

Gas Chromatography (GC)

Causality: GC is ideal for detecting and quantifying volatile and semi-volatile impurities, primarily residual solvents from the synthesis and purification process.[9] Common solvents used in similar syntheses include ethanol, methanol, or toluene.[1][10]

Protocol: GC-HS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace (HS) vial. Dissolve in a high-boiling solvent like DMSO.

  • GC Conditions: Use a polar column (e.g., DB-WAX). Program the oven from 40°C to 220°C.

  • Detection: Flame Ionization Detector (FID).

  • Analysis: Quantify any detected solvents against a calibrated standard of those solvents.

Thermogravimetric Analysis (TGA) & Karl Fischer Titration

Causality: These methods quantify non-volatile components. TGA measures weight loss upon heating, indicating the presence of water or other volatiles. Karl Fischer titration is a highly specific method for determining water content. The choice between them depends on the nature of the material; Karl Fischer is generally preferred for its specificity to water.

Protocol: Karl Fischer Titration

  • Instrument: Volumetric or coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the standard and add it directly to the titration cell.

  • Analysis: The instrument automatically titrates the sample with Karl Fischer reagent and calculates the water content as a percentage.

Data Summary and Comparison

The data from all purity-determining techniques must be synthesized to assign a final purity value.

Analytical MethodPurposeTypical Acceptance CriteriaAlternative/Complementary Method
HPLC-UV/DAD Organic & Non-volatile Impurities> 99.5% areaUltra-High-Performance LC (UHPLC)
GC-HS/FID Residual Solvents< 0.5% totalDirect Injection GC
Karl Fischer Titration Water Content< 0.5%Thermogravimetric Analysis (TGA)
Residue on Ignition Non-combustible Inorganic Impurities< 0.1%Inductively Coupled Plasma (ICP-MS)
Part III: The Mass Balance Assay - A Self-Validating Conclusion

The final, certified purity of the reference standard is determined by a mass balance calculation. This approach is inherently self-validating because it assumes the main component is the difference between 100% and the sum of all quantified impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water) - (% Inorganic Residue)

This calculated value represents the most accurate assessment of the reference standard's purity and is reported on the Certificate of Analysis.[4]

Comparing Alternatives

While (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a specific entity, researchers may encounter structurally related compounds. For instance, analogs with different substitution patterns on the piperidine ring or modifications to the acetic acid side chain exist.[1] When evaluating a potential alternative reference standard, the entire authentication workflow described here must be repeated. Key comparison points would include:

  • Chromatographic Behavior: Retention time and peak shape in the standardized HPLC method.

  • Spectroscopic Signature: Unique NMR chemical shifts and MS fragmentation patterns.

  • Purity Profile: The nature and quantity of process-related impurities, which will differ based on the synthesis route.

Conclusion

The authentication of a chemical reference standard like (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a rigorous, multi-faceted process that forms the bedrock of reliable scientific measurement. By employing a suite of orthogonal analytical techniques—NMR for structure, HRMS for elemental composition, chromatography for impurity profiling, and specific assays for water and inorganics—we build a self-validating dossier of evidence. This systematic approach, grounded in the principles of causality and traceability, ensures that the resulting standard is a true and accurate representation of the molecule, empowering researchers to produce data with the highest level of scientific integrity.

References

  • PubChem. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride. Retrieved from [Link]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals? Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • AHH Chemical. (n.d.). 2-(2, 6-Dimethylpiperidin-1-yl) acetic acid, min 95%, 100 mg. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016135630A1 - Process for removing impurities from acetic acid.
  • NIST. (n.d.). 2,5-Piperazinedione. NIST WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification of impurities and improved the synthesis of lacosamide. Retrieved from [Link]

  • MDPI. (2020). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • PubMed. (2013). Analytical methods for the detection of undeclared synthetic drugs in traditional herbal medicines as adulterants. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-1-Acetyl-2,6-dimethylpiperidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • University of Washington. (n.d.). Common Mass Spec Contaminants. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethylpiperidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • European Patent Office. (1990, January 17). 2-Indolones substituted in 5 by a cyclic hydrazide radical, their preparation and their use in cardio-active medicaments. Retrieved from [Link]

Sources

Validation

head-to-head comparison of piperidine-based scaffolds in drug design

An In-Depth Head-to-Head Comparison of Piperidine-Based Scaffolds in Drug Design The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry, rightfully earning its statu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Piperidine-Based Scaffolds in Drug Design

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its remarkable prevalence in a multitude of FDA-approved drugs stems from a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility.[1][3] This guide provides a head-to-head comparison of various piperidine-based scaffolds, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data to inform rational drug design. We will delve into how structural modifications to the piperidine core influence biological activity, pharmacokinetics, and overall drug-like properties, providing the foundational knowledge to select and optimize the ideal scaffold for a given therapeutic target.

The Piperidine Core: A Structural and Conformational Primer

The power of the piperidine scaffold lies in its three-dimensional structure. The sp³-hybridized carbon atoms allow the ring to adopt various low-energy conformations, predominantly the chair form.[1] This conformational versatility is critical, as the spatial orientation of substituents (axial vs. equatorial) dictates the molecule's ability to interact with complex biological targets.

The nitrogen atom is another key feature. Its basicity (pKa of the conjugate acid is typically around 11) ensures it is mostly protonated at physiological pH, enabling strong ionic interactions and hydrogen bonds with target proteins.[1] The choice of substitution on this nitrogen and on the ring's carbon atoms allows for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[2]

This guide will compare the following classes of piperidine scaffolds:

  • Monosubstituted Piperidines (2-, 3-, and 4-substituted): The foundational scaffolds.

  • Disubstituted Piperidines: Introducing additional vectors for interaction or property modulation.

  • Spirocyclic & Fused Piperidines: Conformationally restricted analogues designed to enhance potency and improve metabolic stability.

G A A P1 P1 A->P1 Influences P2 P2 A->P2 Influences P3 P3 A->P3 Influences P4 P4 A->P4 Influences B B B->P1 Influences B->P2 Influences B->P3 Influences B->P4 Influences C C C->P1 Influences C->P2 Influences C->P3 Influences C->P4 Influences D D D->P1 Influences D->P2 Influences D->P3 Influences D->P4 Influences

Head-to-Head Comparison: Performance Across Key Metrics

The choice of a piperidine scaffold is a multi-parameter optimization problem. A modification that enhances potency might negatively impact solubility or metabolic stability. The following sections compare different scaffolds based on experimental evidence.

Impact on Potency and Selectivity

The substitution pattern on the piperidine ring directly impacts how a molecule fits into a target's binding pocket.

  • Monosubstitution: 4-substituted piperidines are extremely common, positioning a key pharmacophore away from the core ring. For example, in the development of nonpeptide Gonadotropin-Releasing Hormone (GnRH) antagonists, various substituents on the piperidine ring were explored. A small methyl group at the 6-position was tolerated, but a trifluoromethyl group at the same position, while reducing clearance, demonstrated the sensitivity of binding potency to substituent size and electronics.[4]

  • Disubstitution: Adding a second substituent can provide an additional interaction point or lock the ring into a more favorable conformation. In developing inhibitors for the epigenetic target KDM1A, a disubstituted piperidine-based molecule demonstrated superior potency by establishing an additional hydrogen bond in the active site.

  • Conformationally Restricted Scaffolds (Spiro & Fused): By reducing the number of available conformations, these rigid scaffolds can "pre-organize" the molecule for optimal binding, leading to a significant increase in potency. This principle, however, comes at the cost of increased synthetic complexity. Replacing a standard piperidine with a more rigid tropane analogue in a β-tryptase inhibitor was shown to improve metabolic stability.[5] Spirocyclic piperidines have also been successfully used to develop potent antileishmanial agents.[6]

Table 1: Comparative Anticancer Activity of Piperidine-Based Scaffolds

This table summarizes Structure-Activity Relationship (SAR) data for various piperidine derivatives, illustrating how scaffold modifications impact potency against cancer targets.

Compound/SeriesTarget/Cell LineKey Scaffold Feature for ActivityIC₅₀/EC₅₀ (µM)Reference
Furan-pyrazole piperidinesAkt1 / OVCAR-8 (Ovarian)4-substituted piperidine linking furan-pyrazole to another aromatic system.0.02 - 15.8[7]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone moiety at the C4 position.13.70 - 47.30[7]
Benzoylpiperidine Derivatives5-HT₂ₐ Receptors4-(p-fluorobenzoyl)piperidine moiety.1.1 - 2.4 (nM)[8]
Spirooxindolopyrrolidine-embedded piperidinoneFaDu (Hypopharyngeal)Spirocyclic piperidinone core.Showed better cytotoxicity than reference drug bleomycin.[9]
Influence on Physicochemical and ADME Properties

An ideal drug candidate must balance potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The piperidine scaffold is a powerful tool for modulating these characteristics.

  • Lipophilicity and Solubility: The piperidine ring itself has a balanced lipophilicity. However, substitutions can dramatically alter this. N-alkylation or adding hydrophobic groups to the carbon framework increases lipophilicity (LogP/LogD), which can improve membrane permeability but may also increase off-target toxicity or decrease solubility. Conversely, adding polar groups (e.g., hydroxyls) can enhance solubility. Chiral piperidine scaffolds have been shown to be particularly effective at modulating physicochemical properties.[10][11]

  • Metabolic Stability: The piperidine ring is relatively metabolically stable.[2] However, oxidation at carbons alpha to the nitrogen is a common metabolic pathway. To improve stability, medicinal chemists often introduce blocking groups at these positions or use bioisosteric replacements.[2] Spirocyclic systems or fused rings can shield these vulnerable positions, significantly enhancing metabolic stability.[2][5]

  • hERG Toxicity: The basic nitrogen of the piperidine ring can sometimes contribute to off-target activity at the hERG potassium channel, a key cardiotoxicity liability. Introducing chirality or placing electron-withdrawing groups near the nitrogen can modulate its basicity and mitigate this risk.[10]

Experimental Design for Scaffold Evaluation

To perform a head-to-head comparison of novel piperidine scaffolds, a systematic experimental workflow is essential. This workflow should assess biological activity, physicochemical properties, and potential liabilities in parallel.

G start Design & Synthesis of Piperidine Scaffolds (A, B, C) assay Primary Biological Assay (e.g., Target Inhibition) start->assay physchem Physicochemical Profiling (Solubility, LogD, pKa) start->physchem adme In Vitro ADME Screening (Microsomal Stability, Permeability) start->adme selectivity Secondary/Selectivity Assays assay->selectivity cytotox Cytotoxicity Assay (e.g., MTT on cell lines) assay->cytotox decision Data Analysis & Candidate Selection physchem->decision adme->decision selectivity->decision cytotox->decision end Lead Candidate for In Vivo Studies decision->end

Protocol: In Vitro Microsomal Stability Assay

Causality: This assay is crucial for getting an early read on a compound's metabolic stability. A compound that is rapidly metabolized by liver enzymes (microsomes) is likely to have poor bioavailability and a short half-life in vivo. This experiment helps prioritize scaffolds that are more resistant to metabolic degradation.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each test piperidine scaffold in DMSO.

    • Prepare a working solution of 100 µM by diluting the stock in acetonitrile.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine 5 µL of the 100 µM test compound working solution with 485 µL of the pre-warmed (37°C) microsome suspension. This gives a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the 1 M NADPH solution (final concentration ~20 mM). For the T=0 min time point and negative control wells, add 10 µL of buffer instead.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis (Self-Validation):

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Controls: Run a positive control (a compound with known metabolic instability, e.g., verapamil) and a negative control (no NADPH) to ensure the assay is performing correctly.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay predicts passive diffusion across biological membranes, a key component of oral absorption. It provides a high-throughput, cell-free method to compare how different piperidine scaffolds might be absorbed in the gut.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Solution Preparation:

    • Prepare 200 µM solutions of test compounds in a buffer solution (pH 7.4) that mimics physiological conditions.

    • Fill the wells of the acceptor plate with 300 µL of this same buffer.

  • Incubation:

    • Add 200 µL of the test compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the "sandwich" plate at room temperature for 4-16 hours.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis (Self-Validation):

    • Calculate the permeability coefficient (Pe) using an established formula that accounts for concentration changes and incubation time.

    • Controls: Include high permeability (e.g., testosterone) and low permeability (e.g., atenolol) control compounds to validate the assay performance and classify the permeability of the test scaffolds.

Conclusion and Future Perspectives

The piperidine scaffold is a cornerstone of modern drug discovery for good reason. Its structural and physicochemical versatility allows for extensive optimization of drug candidates. This guide demonstrates that the choice of substitution and conformational constraint is a critical design decision.

  • Monosubstituted piperidines offer synthetic simplicity and are effective for positioning key pharmacophores.

  • Disubstituted piperidines provide opportunities for enhanced potency and fine-tuning of properties.

  • Conformationally restricted scaffolds , such as spirocyclic and fused systems, are powerful tools for increasing potency and metabolic stability, though they often require more complex synthetic routes.[12][13][14]

The future of piperidine-based drug design lies in exploring more complex, three-dimensional chemical space.[12][13] The systematic synthesis and analysis of novel, diverse piperidine fragments will continue to yield starting points for new therapeutics. As our understanding of the interplay between 3D structure, pharmacology, and pharmacokinetics deepens, the "privileged" piperidine scaffold will undoubtedly remain at the forefront of medicinal chemistry.

References

  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. Available at: [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Youssef, K. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 158, 837-857. Available at: [Link]

  • Bononi, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6524. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. Available at: [Link]

  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Structure-activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available at: [Link]

  • Piperidines and piperazines which show effects on the central nervous system. Google Patents.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • A few examples of piperidine-based drugs and natural products. ResearchGate. Available at: [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. NIH. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized (2,6-Dimethyl-piperidin-1-yl)-acetic acid

Introduction: The Criticality of Purity in Pharmaceutical Building Blocks In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Building Blocks

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a key heterocyclic building block, frequently utilized in the synthesis of more complex pharmaceutical agents.[1][2] The presence of impurities, even at trace levels, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product or impeding the synthesis process.[3] Therefore, a rigorous and scientifically sound validation of its purity is not merely a quality control checkpoint but a fundamental necessity.

This guide eschews a simplistic, one-size-fits-all approach. Instead, it presents an orthogonal validation strategy, a multi-faceted system where independent analytical techniques are employed to build a comprehensive and trustworthy purity profile. The causality behind each experimental choice is detailed, providing a self-validating framework for researchers, scientists, and drug development professionals to confidently ascertain the purity of synthesized (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

The Orthogonal Validation Workflow: A Multi-Pronged Approach

Confidence in a purity value is achieved not by a single measurement, but by the convergence of data from multiple, independent analytical methods. This orthogonal approach minimizes the risk of overlooking impurities that may be invisible to a single technique. For a molecule like (2,6-Dimethyl-piperidin-1-yl)-acetic acid, which lacks a strong native chromophore, relying solely on UV-based chromatographic methods would be a critical oversight. Our workflow integrates chromatographic, spectroscopic, and elemental composition techniques to create a robust, cross-verifiable purity assessment.

Orthogonal_Purity_Validation_Workflow cluster_synthesis Synthesis & Initial State cluster_primary Primary Quantitative & Structural Analysis cluster_confirmatory Confirmatory & Orthogonal Verification cluster_conclusion Final Assessment Synthesized_Product Synthesized (2,6-Dimethyl- piperidin-1-yl)-acetic acid HPLC HPLC-CAD/ELSD (Quantitative Purity, Impurity Profile) Synthesized_Product->HPLC Primary Testing qNMR Quantitative ¹H NMR (Absolute Purity, Structural ID) Synthesized_Product->qNMR Primary Testing EA Elemental Analysis (Elemental Composition C,H,N) Synthesized_Product->EA Bulk Analysis LCMS LC-MS/MS (Impurity Identification & MW) HPLC->LCMS Characterize Impurities Purity_Statement Comprehensive Purity Statement (& Certificate of Analysis) HPLC->Purity_Statement Data Convergence qNMR->Purity_Statement Data Convergence LCMS->Purity_Statement Data Convergence EA->Purity_Statement Data Convergence

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[3] For (2,6-Dimethyl-piperidin-1-yl)-acetic acid, however, a critical consideration is its lack of a significant UV chromophore, rendering standard UV-Vis detection suboptimal.

Causality of Method Selection: Instead of relying on UV, we employ a universal detector. The two primary alternatives are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD). Both work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles. This provides a response that is largely independent of the analyte's optical properties, making it ideal for non-chromophoric compounds like our target molecule. A reversed-phase method using a C18 column is chosen due to the compound's moderate polarity, providing good retention and separation from potential polar and non-polar impurities.[4][5]

Data Interpretation: The result is a chromatogram where the area of the main peak, relative to the total area of all detected peaks, gives the percentage purity. This "area percent" method is a powerful tool for assessing relative purity and detecting trace impurities.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Approach to Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[6][7] Unlike chromatographic methods that provide a relative purity, qNMR can determine the absolute purity (w/w %) of a compound without needing a reference standard of the analyte itself.[8][9]

Causality of Method Selection: The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[9] By dissolving an accurately weighed amount of the synthesized (2,6-Dimethyl-piperidin-1-yl)-acetic acid with an accurately weighed amount of a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone), we can use the ratio of their signal integrals to calculate the absolute purity of our analyte. This method is non-destructive and provides simultaneous structural confirmation.[8][10] Any significant deviation from the expected ¹H NMR spectrum would indicate structural inaccuracies, while the presence of unexpected signals points to impurities.

Self-Validating System: The qNMR experiment is inherently self-validating. The internal standard has a known, certified purity. The analyte's structure is confirmed in the same experiment that quantifies it. Furthermore, qNMR can detect non-volatile impurities that might not elute from an HPLC column or volatile impurities (like residual solvents) that are invisible to universal HPLC detectors.[8]

Mass Spectrometry (MS): Identifying the Unknowns

While HPLC can show us that impurities are present and in what relative quantity, it doesn't tell us what they are. Coupling liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the structural elucidation of these unknown components.[11][12]

Causality of Method Selection: As impurities are separated by the LC system, they are introduced into the mass spectrometer, which provides a mass-to-charge ratio (m/z) for each component.[13] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, allowing for the confident determination of an impurity's elemental formula.[11][14] Further fragmentation using tandem MS (MS/MS) can reveal structural details, helping to identify potential synthesis by-products, starting materials, or degradation products.[13]

Logical_Relationship_of_Techniques cluster_methods Analytical Methods cluster_data Convergent Data for Purity Assessment HPLC HPLC + Separates components + Quantifies relative purity (Area %) - Blind to impurity identity Purity Purity Value Impurity Profile Structural Identity Elemental Composition HPLC:s->Purity:n Provides NMR NMR + Confirms structure + Quantifies absolute purity (w/w %) + Detects solvent/non-volatile impurities NMR:s->Purity:n Provides NMR:s->Purity:n Confirms MS Mass Spec + Determines molecular weight + Helps identify structure of unknowns - Not inherently quantitative MS:s->Purity:n Identifies EA Elemental Analysis + Confirms elemental ratio (C,H,N) + Bulk purity check - Insensitive to isomeric impurities EA:s->Purity:n Confirms

Caption: Logical relationship of analytical techniques.

Elemental Analysis (EA): The Fundamental Compositional Check

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[15][16] It serves as a crucial, independent verification of the compound's elemental composition against its theoretical formula (C₉H₁₇NO₂).

Causality of Method Selection: This bulk analysis technique provides a simple but powerful check. If the synthesized compound is pure, the experimentally determined percentages of C, H, and N will closely match the calculated theoretical values. A significant deviation (typically >0.4%) suggests the presence of an impurity with a different elemental composition, such as inorganic salts or residual solvents.[17] While not sensitive to isomeric impurities, it is an excellent orthogonal method to confirm the absence of other contaminating substances.

Comparative Data Summary

The following table presents hypothetical but realistic data for a batch of synthesized (2,6-Dimethyl-piperidin-1-yl)-acetic acid, illustrating how data from each technique contributes to the final purity assessment.

Analytical Technique Parameter Measured Result Interpretation
HPLC-CAD Purity (Area %)99.6%High relative purity. Two minor impurities detected at 0.25% and 0.15%.
Quantitative ¹H NMR Absolute Purity (w/w %)99.1%High absolute purity. Confirms the presence of ~0.5% water and ~0.4% residual ethyl acetate.
LC-MS (HRMS) Impurity m/zImpurity 1: m/z 114.1226Impurity 2: m/z 128.1021Impurity 1 matches the exact mass of 2,6-dimethylpiperidine (starting material). Impurity 2 matches chloroacetic acid (reagent).
Elemental Analysis %C, %H, %NC: 62.95%H: 10.03%N: 8.01%Results are within 0.3% of theoretical values (C: 63.13%, H: 10.01%, N: 8.18%), confirming high bulk purity.
Final Purity Statement Purity (by qNMR, corrected for volatiles) 99.1% w/w The compound is of high purity, with trace levels of starting materials and residual solvents identified and quantified.

Detailed Experimental Protocols

Protocol 1: HPLC-CAD Purity Method
  • System: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Analysis: Inject a diluent blank, followed by the sample solution in triplicate. Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Quantitative ¹H NMR (qNMR) Purity Method
  • System: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥99.5%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound into a clean NMR tube. Record the weight precisely (m_analyte).

    • Accurately weigh ~10 mg of the Maleic Acid IS into the same NMR tube. Record the weight precisely (m_IS).

    • Add ~0.7 mL of DMSO-d₆ to the tube, cap, and vortex until both solids are fully dissolved.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons.

    • Pulse angle: 90°.

    • Number of scans: ≥ 16.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂- protons adjacent to the nitrogen, 2H). Record the integral (I_analyte).

    • Integrate the unique signal for the IS (the two vinyl protons of maleic acid, 2H). Record the integral (I_IS).

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • Where: N = number of protons for the integrated signal, MW = Molecular Weight.

Protocol 3: Elemental Analysis
  • System: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenized sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument manufacturer's standard operating procedure. This typically involves combustion of the sample at high temperature to convert C, H, and N to CO₂, H₂O, and N₂ gases, which are then quantified by thermal conductivity detection.

  • Data Interpretation: Compare the average experimental weight percentages for C, H, and N from triplicate measurements to the theoretical values calculated from the molecular formula C₉H₁₇NO₂. The difference should be ≤0.4%.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Scymaris. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Scymaris.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • Unknown Authors. (2025). Mass spectrometry in impurity profiling. ResearchGate.
  • Edinburgh Instruments. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Edinburgh Instruments.
  • Unknown Authors. (n.d.). Element analysis.
  • Presearch. (2025). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. Presearch.
  • Gfenn, J., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.
  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP.
  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. BenchChem.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • BenchChem. (n.d.). (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride. BenchChem.
  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules.
  • Unknown Authors. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Organic Syntheses.
  • Bakhtin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Hande, V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Pharmaceuticals.

Sources

Validation

A Researcher's Guide to the Assay Jungle: Navigating the Hydrochloride vs. Freebase Divide

For researchers in drug discovery and development, the choice between using the hydrochloride (HCl) salt or the freebase form of a compound in an assay can seem like a minor detail. However, this decision can have profou...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the choice between using the hydrochloride (HCl) salt or the freebase form of a compound in an assay can seem like a minor detail. However, this decision can have profound implications for the accuracy, reproducibility, and interpretation of experimental results. This guide provides a comprehensive comparative study of these two common forms, offering field-proven insights and detailed protocols to help you make informed decisions in your research.

The Fundamental Difference: A Tale of Two Forms

At its core, the difference between a freebase and its hydrochloride salt lies in the protonation state of a basic functional group, typically an amine. The freebase is the neutral form of the molecule, while the hydrochloride salt is formed by reacting the basic freebase with hydrochloric acid. This seemingly simple chemical modification leads to significant differences in physicochemical properties that can impact assay performance.

The choice between these forms is a critical step in drug development, influencing everything from bioavailability to manufacturability.[1][2][3] Hydrochloride salts are the most common form for basic drugs, largely due to their improved stability and solubility.[4]

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Key physicochemical differences between freebase and hydrochloride salt forms.

Best Practices for Preparing Stock Solutions: An Apples-to-Apples Comparison

A common pitfall in comparative studies is the incorrect preparation of stock solutions. To ensure an equimolar comparison, the difference in molecular weight between the freebase and the hydrochloride salt must be accounted for.

Protocol for Preparing Equimolar Stock Solutions:

  • Determine the Molecular Weights: Obtain the precise molecular weight (MW) of both the freebase and the hydrochloride salt form of your compound.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the hydrochloride salt needed to create a stock solution with a concentration equivalent to a given concentration of the freebase:

    Mass of HCl Salt = (Mass of Freebase / MW of Freebase) * MW of HCl Salt

  • Dissolution: Dissolve the calculated mass of each form in the appropriate solvent. Note that the freebase may require an organic solvent like DMSO or ethanol, while the hydrochloride salt is often more soluble in aqueous solutions.[5]

  • Documentation: Clearly label your stock solutions, indicating whether they are the freebase or the hydrochloride salt and the molar concentration.

A worked example: To prepare a 10 mM stock solution of a compound where the freebase MW is 300 g/mol and the HCl salt MW is 336.5 g/mol , you would dissolve 3 mg of the freebase in 1 mL of solvent, and 3.365 mg of the HCl salt in 1 mL of solvent.

Comparative Analysis in Key In Vitro Assays

The choice between the hydrochloride and freebase form can significantly influence the outcome of various in vitro assays. Here, we explore the potential impacts and provide standardized protocols for comparison.

Physicochemical Characterization

A thorough characterization of both forms is the foundation of any comparative study.

ParameterHydrochloride SaltFreebase FormRationale & Key Considerations
Aqueous Solubility Generally higherGenerally lowerCrucial for bioavailability and formulation. The salt form's higher solubility can be a significant advantage.[2]
Dissolution Rate Typically fasterTypically slowerImpacts how quickly the compound becomes available for absorption or interaction in an assay.
Hygroscopicity Can be higherGenerally lowerThe tendency to absorb moisture can affect stability and handling.
Stability Often more stableCan be less stableSalt formation can protect against degradation.
Lipophilicity (LogP) Generally lowerGenerally higherAffects membrane permeability and can influence target engagement.

Experimental Protocol: Comparative Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of both the hydrochloride salt and the freebase form to separate vials containing a known volume of purified water or a relevant buffer (e.g., PBS pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Compare the equilibrium solubility of the two forms in the chosen solvent.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for comparative aqueous solubility determination.

Cell-Based Assays: The pH Conundrum

In cell-based assays, the local pH environment can significantly impact cell health and the behavior of the test compound. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[6][7]

The dissolution of a hydrochloride salt can lead to a decrease in the local pH of the culture medium, while a freebase can cause an increase. This is a critical consideration, as even minor pH shifts can alter cell viability and proliferation, potentially confounding the interpretation of assay results.[8][9]

Experimental Protocol: Comparative Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of both the hydrochloride and freebase forms from your equimolar stock solutions in complete cell culture medium. Crucially, measure the pH of the highest concentration of each compound in the medium to assess any potential pH shift. If a significant shift is observed, the medium may need to be buffered or the stock solution solvent adjusted.

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of your test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot dose-response curves to determine the IC50 value for each form.

dot graph TD { A[Start] --> B{Prepare Equimolar Stock Solutions}; B --> C{Prepare Serial Dilutions in Media}; C --> D{Check pH of Highest Concentration}; D --> E{Treat Cells}; E --> F{Incubate}; F --> G{Add MTT Reagent}; G --> H{Solubilize Formazan}; H --> I{Read Absorbance}; I --> J{Calculate IC50}; J --> K[End];

}

Caption: Comparative cell viability assay workflow with a critical pH check.

Immunoassays: A Question of Stability and Interaction

For immunoassays like ELISA, the primary concern is the stability of the compound in the assay buffer and any potential non-specific interactions. While the core antigen-antibody interaction is unlikely to be directly affected by the salt form, differences in solubility and stability can lead to variability. For instance, if the freebase form is less soluble in the aqueous assay buffer, it may precipitate out of solution, leading to an underestimation of its concentration or activity.

Best Practices for Immunoassays:

  • Solubility Check: Before running the assay, confirm the solubility of both forms in the specific immunoassay buffer at the highest concentration to be tested.

  • Pre-incubation Stability: Assess the stability of both forms in the assay buffer over the time course of the experiment.

  • Matrix Effects: Be mindful that different salt forms may interact differently with components of complex biological matrices, although this is less of a concern in purified systems.

Permeability Assays: The Role of Lipophilicity

Assays like the Caco-2 permeability assay are designed to predict the intestinal absorption of a drug. In these assays, the more lipophilic freebase form is generally expected to exhibit higher permeability across the cell monolayer compared to the more hydrophilic hydrochloride salt.

Considerations for Caco-2 Permeability Assays:

  • Apical pH: The pH of the apical (donor) compartment should be carefully controlled to mimic the conditions of the small intestine (typically pH 6.5-7.4). At a lower pH, a greater proportion of a basic compound will be in its ionized form, which may decrease its permeability.

  • Toxicity: Ensure that the concentrations of both forms used in the assay are not cytotoxic to the Caco-2 cells, as this can compromise the integrity of the cell monolayer and lead to artificially high permeability values.

Concluding Remarks: A Call for Rigor

References

  • BenchChem. (2025). Application Notes and Protocols: Use of Menabitan Hydrochloride vs. Freebase in Experiments.
  • Scientific Bioprocessing, Inc. (n.d.). pH Monitoring is the Key to Cell Culture.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.
  • Public Health England. (n.d.). CO2 concentration and pH control in the cell culture laboratory.
  • PurMa Biologics. (2025). The Importance of pH Control in Media for Cell Growth.
  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
  • Chromatography Forum. (2012). Free Base vs Salt Correction Factor.
  • U.S. Food and Drug Administration. (2013). Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (pp. 453-499).
  • Onoue, S., et al. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. Chemical and Pharmaceutical Bulletin, 70(2), 137-143.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Brittain, H. G. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review, 12(6), 84-89.
  • Quora. (2022). How to prepare an equimolar solution.
  • U.S. Food and Drug Administration. (2011). Comments on the FDA cocrystal draft guidance.
  • ResearchGate. (2025). Reduction of matrix interferences by the combination of chaotropic salt and DMSO in a broadly applicable target-based ELISA for pharmacokinetic studies of therapeutic monoclonal antibodies.
  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review, 12(3), 16-21.
  • Kumar, L., et al. (2019).
  • Davit, B., et al. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(8), 1518-1528.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • Abcam. (n.d.). MTT assay protocol.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • United States Pharmacopeia. (2020). USP Nomenclature Guidelines.
  • University of North Carolina. (n.d.). Preparing Solutions and Making Dilutions.
  • BenchChem. (2025). Application Notes and Protocols: Use of Menabitan Hydrochloride vs. Freebase in Experiments.
  • Thackaberry, E. A. (2012). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology, 8(10), 1299-1311.
  • ResearchGate. (n.d.). Comparison among different MTT assay protocols in NIH3T3 fibroblasts.
  • Zhang, F., et al. (2018). Influence of Lidocaine Forms (Salt vs. Freebase) on Properties of drug-eudragit® L100-55 Extrudates Prepared by Reactive Melt Extrusion. International Journal of Pharmaceutics, 547(1-2), 44-53.
  • ResearchGate. (n.d.). Influence of lidocaine forms (salt vs. freebase) on properties of drug–Eudragit ® L100-55 extrudates prepared by reactive melt extrusion.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
  • U.S. Food and Drug Administration. (n.d.). Naming of Drug Products Containing Salt Drug Substances.
  • Sinkó, B., et al. (2012). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 14(4), 853-863.
  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Wambaugh, J. F., et al. (2019).
  • Creative Bioarray. (n.d.). Comparison of caco 2 with other cell-based models for intestinal permeability studies.
  • National Institutes of Health. (2010). Issues on fit-for-purpose validation of a panel of ELISAs for application as biomarkers in clinical trials of anti-Angiogenic drugs.
  • Rubas, W., Jezyk, N., & Grass, G. M. (1993). Comparison of the permeability characteristics of a human colonic epithelial (Caco-2) cell line to colon of rabbit, monkey, and dog intestine and human drug absorption. Pharmaceutical Research, 10(1), 113-118.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of (2,6-Dimethyl-piperidin-1-yl)-acetic acid Production

Introduction: (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a key building block in the synthesis of various pharmaceutical compounds, necessitating efficient and scalable production methods. The steric hindrance imposed...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2,6-Dimethyl-piperidin-1-yl)-acetic acid is a key building block in the synthesis of various pharmaceutical compounds, necessitating efficient and scalable production methods. The steric hindrance imposed by the two methyl groups on the piperidine ring presents unique challenges in its synthesis. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering a technical resource for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a thorough comparison of efficiency metrics for each method.

Comparative Overview of Synthetic Strategies

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is predominantly achieved through two main strategies: Direct N-Alkylation and Reductive Amination. A third, more streamlined approach, the One-Pot Synthesis, will also be explored as a potential alternative for enhanced operational efficiency.

FeatureRoute 1: Direct N-Alkylation Route 2: Reductive Amination Route 3: One-Pot Synthesis
Starting Materials 2,6-Dimethylpiperidine, Ethyl Bromoacetate2,6-Dimethylpiperidine, Glyoxylic Acid2,6-Dimethylpiperidine, Glyoxylic Acid, Reducing Agent
Key Transformation Nucleophilic substitution followed by hydrolysisImine/enamine formation and in-situ reductionCondensation and reduction in a single step
Key Advantages Readily available and relatively inexpensive starting materials.High selectivity, milder reaction conditions, avoids over-alkylation.Reduced workup, shorter overall synthesis time, improved process economy.
Potential Drawbacks Potential for over-alkylation, may require harsher conditions.Cost of reducing agent, potential for catalyst deactivation.Optimization can be complex, potential for competing side reactions.
Typical Yield 85-95% (for analogous reactions)[1]High (specific data for this reaction is not widely published)High (specific data for this reaction is not widely published)
Purity Generally good after purificationHighVariable, dependent on optimization

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the core reaction schemes for the two primary synthetic routes.

Diagram 1: Direct N-Alkylation followed by Hydrolysis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Intermediate_Ester Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate 2,6-Dimethylpiperidine->Intermediate_Ester K2CO3, DMF, 80°C Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_Ester Final_Product (2,6-Dimethyl-piperidin-1-yl)-acetic acid Intermediate_Ester->Final_Product 1. NaOH, Ethanol 2. HCl

Caption: Workflow for the two-step direct N-alkylation and subsequent hydrolysis.

Diagram 2: Reductive Amination

G 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Iminium_Intermediate Iminium Ion Intermediate 2,6-Dimethylpiperidine->Iminium_Intermediate Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Iminium_Intermediate Final_Product (2,6-Dimethyl-piperidin-1-yl)-acetic acid Iminium_Intermediate->Final_Product NaBH(OAc)3, DCM

Caption: The direct conversion of starting materials to the final product via reductive amination.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid via the two primary routes.

Route 1: Direct N-Alkylation and Hydrolysis

This traditional two-step approach first involves the formation of the ethyl ester followed by hydrolysis to the carboxylic acid. The use of a hindered secondary amine like 2,6-dimethylpiperidine necessitates carefully controlled conditions to favor mono-alkylation.

Step 1: Synthesis of Ethyl (2,6-dimethyl-piperidin-1-yl)-acetate

  • Materials:

    • cis-2,6-Dimethylpiperidine

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of cis-2,6-dimethylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80°C and stir for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2,6-dimethyl-piperidin-1-yl)-acetate.

Step 2: Hydrolysis to (2,6-Dimethyl-piperidin-1-yl)-acetic acid

  • Materials:

    • Crude ethyl (2,6-dimethyl-piperidin-1-yl)-acetate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl (2,6-dimethyl-piperidin-1-yl)-acetate in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the disappearance of the ester by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 5-6 with concentrated HCl.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Reductive Amination

This method offers a more direct conversion, avoiding the isolation of the ester intermediate. Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness and selectivity for the iminium ion intermediate over the carbonyl group of glyoxylic acid.[2][3]

  • Materials:

    • cis-2,6-Dimethylpiperidine

    • Glyoxylic acid monohydrate

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a solution of cis-2,6-dimethylpiperidine (1.1 eq) in dichloromethane (DCM) at room temperature, add glyoxylic acid monohydrate (1.0 eq).

    • Stir the mixture for approximately 30 minutes to allow for the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 6 hours, or until completion as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization.

Benchmarking and Comparative Analysis

A critical evaluation of these synthetic routes involves a multi-faceted comparison of their efficiency, cost-effectiveness, and safety profiles.

Yield and Purity
  • Reductive Amination: Reductive amination is known for its high efficiency and selectivity, generally providing clean reactions with high yields. For other substrates, yields are consistently high.[3] The purification is often straightforward due to the reduced formation of byproducts.

Cost Analysis

The economic viability of a synthetic route is paramount for industrial applications. The following table provides an estimated cost comparison based on commercially available reagent prices.

ReagentRoute 1: N-Alkylation (per mole of product)Route 2: Reductive Amination (per mole of product)
cis-2,6-Dimethylpiperidine ~$20-30~$20-30
Ethyl Bromoacetate ~$40-50-
Glyoxylic Acid -~$50-70
Potassium Carbonate ~$5-10-
Sodium Triacetoxyborohydride -~$40-60
DMF (Solvent) ~$10-20-
DCM (Solvent) -~$5-10
Total Estimated Cost ~$75-110 ~$115-170

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

From this analysis, the direct N-alkylation route appears to be more cost-effective based on the raw material costs. However, this does not factor in operational costs such as energy for heating, longer reaction times, and potentially more complex purification.

Safety and Handling

Both synthetic routes involve hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2,6-Dimethylpiperidine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[4]

  • Ethyl Bromoacetate: Toxic by ingestion, inhalation, and skin absorption. It is a lachrymator and a strong skin irritant.[5][6]

  • Glyoxylic Acid: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7][8][9]

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin irritation and serious eye irritation.

  • DMF: A combustible liquid that is a suspected carcinogen and can cause skin and eye irritation.

  • DCM: A volatile liquid that is a suspected carcinogen and can cause skin, eye, and respiratory irritation.

The reductive amination route may be considered slightly safer due to the avoidance of the highly toxic and lachrymatory ethyl bromoacetate.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable and efficient methods for the synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

  • Direct N-Alkylation is a cost-effective and straightforward two-step process. It is well-suited for large-scale production where cost of raw materials is a primary driver. However, careful optimization is required to minimize over-alkylation and ensure high purity of the final product.

  • Reductive Amination offers a more elegant and direct one-step synthesis with high selectivity and milder reaction conditions. This route is advantageous for laboratory-scale synthesis and when high purity is critical, as it often requires less extensive purification. The higher cost of the reducing agent may be a consideration for large-scale manufacturing.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and available equipment and expertise. For process development, it is recommended to perform small-scale trials of both routes to determine the most efficient and robust method for the intended application. The potential for a one-pot synthesis, while not yet well-documented for this specific molecule, remains an attractive area for future process optimization research.

References

  • Safety Data Sheet - Glyoxylic acid monohydrate. Carl ROTH. (URL: [Link])

  • Dichloromethane price index. businessanalytiq. (URL: [Link])

  • Dichloromethane (DCM) | CAS 75-09-2 | P212121 Store. (URL: [Link])

  • Dichloromethane DCM Methylene Chloride Solvent - 1000ml. SYNTHETIKA. (URL: [Link])

  • N,N-Dimethylformamide (DMF) | CAS 68-12-2 | P212121 Store. (URL: [Link])

  • Dimethylformamide DMF Solvent - 1000ml. SYNTHETIKA. (URL: [Link])

  • N,N-Dimethylformamide (DMF), 1 l, glass - Carl ROTH. (URL: [Link])

  • Potassium Carbonate Anhydrous Dense, Technical Grade, 50 lb Bag. Univar Solutions. (URL: [Link])

  • Potassium Carbonate Anhydrous Lab Grade. Lab Alley. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

  • Myers Chem 115. (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. (URL: [Link])

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF. ResearchGate. (URL: [Link])

  • One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. NIH. (URL: [Link])

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. (URL: [Link])

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction | Request PDF. ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. (URL: [Link])

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. (URL: [Link])

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. (URL: [Link])

  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. PMC - NIH. (URL: [Link])

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC - NIH. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (URL: [Link])

  • WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
  • (12) Patent Application Publication (10) Pub. No.: US 2009/0227791 A1. Googleapis.com. (URL: [Link])

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Googleapis.com. (URL: [Link])

  • (12) Patent Application Publication (10) Pub. No.: US 2013/0012511 A1. Googleapis.com. (URL: [Link])

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Novel Piperidine Derivatives

Introduction: The Piperidine Scaffold and the Imperative of MoA Validation The piperidine ring is a cornerstone of modern medicinal chemistry. As a six-membered nitrogen-containing heterocycle, it is considered a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of MoA Validation

The piperidine ring is a cornerstone of modern medicinal chemistry. As a six-membered nitrogen-containing heterocycle, it is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility is evident in the vast number of approved drugs containing this motif, ranging from antipsychotics like risperidone to acetylcholinesterase inhibitors such as donepezil for Alzheimer's disease.[2][3] The structural rigidity and synthetic tractability of the piperidine ring allow chemists to precisely orient functional groups in three-dimensional space, facilitating high-affinity interactions with enzymes, G-protein coupled receptors (GPCRs), and ion channels.[4]

However, this promiscuity underscores a critical challenge in drug development: definitively validating the mechanism of action (MoA). For any novel piperidine derivative, a compelling phenotypic effect in a disease model is only the beginning. A rigorous, multi-faceted approach is required to pinpoint the molecular target, confirm engagement in a cellular context, and map the downstream signaling consequences. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate this process, contrasting various experimental strategies and providing the technical insights needed to build a robust MoA dossier. We will explore the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity.

A Tale of Two Strategies: Target-Based vs. Phenotypic Discovery

The journey to MoA validation can begin from two distinct starting points: target-based discovery or phenotypic discovery. The choice of initial strategy dictates the subsequent experimental workflow.

  • Target-Based Discovery (Reverse Chemical Genetics): This is a hypothesis-driven approach.[5] Researchers begin with a known protein target implicated in a disease and screen for compounds that modulate its function. The primary challenge here is confirming that the compound's effect in a complex cellular or organismal model is indeed due to its interaction with the intended target.

  • Phenotypic Discovery (Forward Chemical Genetics): This approach is hypothesis-generating.[1][6] A library of compounds is screened for its ability to produce a desired physiological outcome in cells or organisms (e.g., inducing cancer cell death). The challenge then becomes identifying the specific molecular target(s) responsible for this phenotype, a process known as target deconvolution.[7]

Historically, phenotypic screening has been highly successful in identifying first-in-class medicines because it makes no prior assumptions about the MoA.[8] This guide will equip you with the tools to validate a hypothesized target or to deconvolve an unknown one for your novel piperidine derivative.

G cluster_0 Target-Based Approach cluster_1 Phenotypic Approach TB_Start Hypothesized Target (e.g., Enzyme X, GPCR Y) TB_Biochem Biochemical/Biophysical Screening TB_Start->TB_Biochem TB_Hit Piperidine 'Hit' Compound TB_Biochem->TB_Hit TB_Validation Cellular MoA Validation TB_Hit->TB_Validation P_Validation Cellular MoA Validation P_Start Disease-Relevant Phenotypic Screen P_Hit Piperidine 'Active' Compound P_Start->P_Hit P_Decon Target Deconvolution (e.g., Proteomics, Genetics) P_Hit->P_Decon P_Decon->P_Validation Caption Figure 1. Comparison of Target-Based and Phenotypic Discovery Workflows.

Caption: Figure 1. Comparison of Target-Based and Phenotypic Discovery Workflows.

Part 1: Primary Target Identification and Engagement

The first step in MoA validation is to demonstrate a direct physical interaction between the piperidine derivative and its putative protein target. This is crucial for both target-based and phenotypic approaches. A multi-pronged strategy using orthogonal assays is highly recommended to build a convincing case.

Biochemical and Biophysical Assays: Quantifying the Interaction

These in vitro assays utilize purified proteins and are the gold standard for determining the intrinsic affinity and kinetics of a drug-target interaction.

For Enzyme Targets (e.g., Acetylcholinesterase, Kinases):

  • Enzyme Kinetics: Steady-state enzyme kinetics is a fundamental technique to characterize inhibitors.[9] By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the inhibitor's potency (IC50) and its mode of inhibition (competitive, non-competitive, uncompetitive).[9][10]

    • Causality: A competitive inhibitor will increase the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax), indicating it competes with the substrate for the active site. This provides strong evidence for a direct interaction at the catalytically relevant site.[9]

For Receptor Targets (e.g., GPCRs):

  • Radioligand Binding Assays: These assays are considered the gold standard for quantifying ligand affinity for GPCRs.[11][12]

    • Saturation Assays: Use a radiolabeled ligand to determine the total number of receptors in a sample (Bmax) and the ligand's equilibrium dissociation constant (Kd).[13]

    • Competition Assays: A fixed concentration of radioligand is used to compete for binding with increasing concentrations of the unlabeled test compound (your piperidine derivative). This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.[13]

Comparative Analysis: Piperidine vs. Non-Piperidine Acetylcholinesterase (AChE) Inhibitors

A classic target for piperidine derivatives is AChE, crucial in the treatment of Alzheimer's disease. Donepezil, which features a piperidine moiety, is a selective, reversible inhibitor of AChE.[1][13] In contrast, Rivastigmine, a carbamate inhibitor, lacks a piperidine ring and inhibits both AChE and butyrylcholinesterase (BuChE).[8][14] This dual inhibition may offer a different therapeutic profile.[14]

ParameterCompound X (Novel Piperidine)Donepezil (Piperidine Comparator)Rivastigmine (Non-Piperidine Comparator)
Target(s) AChEAChEAChE & BuChE
AChE IC50 (nM) 156.745
BuChE IC50 (nM) >10,0007,00038
Mode of Inhibition CompetitiveNon-competitive (mixed)Pseudo-irreversible
Reference Hypothetical Data[1][14][1][14]
Table 1. Example biochemical data comparing a hypothetical novel piperidine derivative with established AChE inhibitors.
Cellular Target Engagement Assays: Proving the Hit in a Live Cell Context

Demonstrating that a compound binds its target in the complex milieu of a living cell is a critical validation step. It confirms the compound is cell-permeable and engages its target under physiological conditions.

1. Cellular Thermal Shift Assay (CETSA®):

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15][16] Cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry.[17][18] A positive interaction is indicated by a shift in the melting temperature (Tm) to the right.[19]

  • Trustworthiness: CETSA is a label-free method, meaning it doesn't require modification of the compound or the protein, which could alter the interaction. It provides direct, physical evidence of target engagement in an unperturbed cellular environment.[15]

2. NanoBRET™ Target Engagement Assay:

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[2] The target protein is expressed as a fusion with NanoLuc® Luciferase. A fluorescent tracer that binds the target is added, and when it is in close proximity to the NanoLuc®-tagged protein, energy transfer occurs. Unlabeled compounds (the piperidine derivative) will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal, from which an IC50 value can be determined.[20]

  • Expertise: NanoBRET is exceptionally sensitive and quantitative, allowing for the determination of apparent cellular affinity and, in more advanced setups, compound residence time on the target.

G cluster_CETSA CETSA Workflow cluster_NanoBRET NanoBRET Workflow c1 Treat cells with Piperidine Derivative or Vehicle c2 Heat cells across a temperature gradient c1->c2 c3 Lyse cells & separate soluble/insoluble fractions c2->c3 c4 Quantify soluble target (e.g., Western Blot) c3->c4 c5 Plot Melt Curve (Soluble Protein vs. Temp) c4->c5 n1 Transfect cells with Target-NanoLuc® construct n2 Add Fluorescent Tracer & Piperidine Derivative n1->n2 n3 Incubate to reach binding equilibrium n2->n3 n4 Add substrate and measure BRET signal n3->n4 n5 Plot Dose-Response Curve (BRET vs. [Compound]) n4->n5 Caption Figure 2. Workflows for CETSA and NanoBRET Target Engagement Assays.

Caption: Figure 2. Workflows for CETSA and NanoBRET Target Engagement Assays.

ParameterCETSA®NanoBRET™
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Requirement Target-specific antibody or MSNanoLuc® fusion protein, fluorescent tracer
Key Output Thermal shift (ΔTm), Isothermal dose-responseIntracellular IC50, Residence Time
Pros Label-free, applicable to endogenous proteinsHighly quantitative, high-throughput
Cons Lower throughput (WB), MS can be complexRequires genetic modification of cells
Reference [15][19][2]
Table 2. Comparison of Cellular Target Engagement Methodologies.

Part 2: Validating Downstream Signaling and Phenotypic Consequences

Confirming target engagement is necessary but not sufficient. The ultimate proof of MoA comes from demonstrating that this engagement leads to the expected downstream biological effects, ultimately explaining the compound's cellular phenotype.

Mapping the Signaling Cascade

Many piperidine derivatives target receptors or enzymes that initiate a signaling cascade. Validating the modulation of this cascade is key.

Example Pathway: GPCR -> Gαq -> PLC -> IP3/DAG -> Ca2+ -> PKC -> ERK

Let's assume a novel piperidine derivative is a potent antagonist for a Gαq-coupled receptor.

G Agonist Agonist GPCR Gαq-Coupled Receptor Agonist->GPCR Antagonist Novel Piperidine Derivative (Antagonist) Antagonist->GPCR Gq Gαq GPCR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC ERK p-ERK PKC->ERK Caption Figure 3. A Gαq signaling pathway modulated by a piperidine antagonist.

Caption: Figure 3. A Gαq signaling pathway modulated by a piperidine antagonist.

Experimental Validation Steps:

  • Calcium Flux Assays: Activation of Gαq leads to a rapid increase in intracellular calcium.[21] This can be measured using calcium-sensitive fluorescent dyes like Fluo-4 AM.[11][17] An effective antagonist will block the agonist-induced calcium release.

  • Western Blot for Phospho-ERK: Many GPCR pathways converge on the MAPK/ERK pathway.[22] Western blotting can be used to measure the phosphorylation of ERK (p-ERK), a key indicator of pathway activation.[2] The piperidine antagonist should reduce agonist-induced p-ERK levels.

  • Reporter Gene Assays: For pathways that culminate in transcriptional changes (e.g., Gαs -> cAMP -> PKA -> CREB), a reporter gene assay can be used.[7] A luciferase gene is placed under the control of a promoter containing cAMP Response Elements (CRE). Pathway activation by an agonist drives luciferase expression, which can be blocked by an antagonist.[4][23]

Comparative Analysis: Alternative Antipsychotics

Risperidone is a widely used antipsychotic that contains a piperidine moiety and acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. Alternatives lacking the piperidine scaffold include olanzapine and aripiprazole, which have different receptor binding profiles and downstream effects, leading to varied efficacy and side effect profiles.[24][25] A comparison of how these different drugs affect downstream signaling pathways like ERK activation or CREB-mediated transcription in relevant cell lines can provide crucial differentiating MoA data.

AssayRisperidone (Piperidine)Olanzapine (Non-Piperidine)Aripiprazole (Non-Piperidine)
Primary MoA D2/5-HT2A AntagonistD2/5-HT2A AntagonistD2 Partial Agonist
Calcium Flux (D2R) Blocks dopamine-induced fluxBlocks dopamine-induced fluxPartially activates flux
p-ERK (5-HT2AR) Blocks serotonin-induced p-ERKBlocks serotonin-induced p-ERKBlocks serotonin-induced p-ERK
Reference [24][24][24]
Table 3. Functional assay comparison of a piperidine-containing antipsychotic with non-piperidine alternatives.

Part 3: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are essential. Below are condensed, illustrative protocols for key assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Treatment: Plate cells (e.g., HEK293 expressing the target) and grow to ~80% confluency. Treat cells with the novel piperidine derivative (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Place tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). A non-heated control (RT) is essential.

  • Cell Lysis: Cool samples to room temperature. Lyse cells by 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay.

  • Western Blot: Load equal amounts of total protein onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify band intensities. Normalize the intensity at each temperature to the room temperature control for both vehicle and drug-treated samples. Plot the normalized intensity vs. temperature to generate melting curves. A shift in the curve for the drug-treated sample indicates target engagement.[17][26]

Protocol 2: Western Blot for Phospho-ERK1/2
  • Cell Culture and Starvation: Plate cells (e.g., A549) and grow to ~80% confluency. Serum-starve the cells for 12-18 hours to reduce basal p-ERK levels.

  • Treatment: Pre-treat cells with the piperidine antagonist at various concentrations for 1 hour. Then, stimulate with a known agonist (e.g., 100 ng/mL EGF) for 10 minutes. Include vehicle, agonist-only, and antagonist-only controls.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.

  • Quantification: Determine protein concentration of lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[2]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate.

  • Stripping and Re-probing: After imaging, strip the membrane using a mild stripping buffer.[2] Re-probe the same membrane with an antibody for total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify band intensities for both p-ERK and total-ERK. Calculate the ratio of p-ERK to total-ERK for each sample. Plot this ratio against the antagonist concentration to determine the IC50 of pathway inhibition.[20]

Conclusion

Validating the mechanism of action for a novel piperidine derivative is a systematic process of building a layered, evidence-based argument. It begins with quantifying the direct drug-target interaction through biochemical assays, moves to confirming target engagement in the complex environment of a live cell using techniques like CETSA and NanoBRET, and culminates in linking that engagement to the modulation of downstream signaling pathways and the ultimate cellular phenotype.

By employing a comparative approach—pitting the novel compound against both established piperidine-containing drugs and alternatives with different scaffolds—researchers can precisely define the unique pharmacological profile of their molecule. The use of orthogonal, self-validating experimental protocols, as detailed in this guide, is paramount for ensuring the scientific rigor and trustworthiness required to advance a promising compound through the drug discovery pipeline.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Rankovic, Z. (2015). GPCR-Targeted Piperidine and Piperazine Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • SingleCare. (2022). Risperidone alternatives: What can I take instead of risperidone? SingleCare. [Link]

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]

  • Plenge, R. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Plenge Gen. [Link]

  • Inglese, J., et al. (2007). A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway. Assay and Drug Development Technologies. [Link]

  • Herald Scholarly Open Access. (2016). Donepezil Versus Rivastigmine in Patients with Alzheimer's Disease: Attention and Working Memory. Herald Scholarly Open Access. [Link]

  • Yadav, P. N., & Kroeze, W. K. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • BPS Bioscience. CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). BPS Bioscience. [Link]

  • Tatonetti, N. P., et al. (2016). Predicting G protein-coupled receptor downstream signaling by tissue expression. Bioinformatics. [Link]

  • Wikipedia. Acetylcholinesterase inhibitor. Wikipedia. [Link]

  • Pär Nordlund Lab. CETSA. Pär Nordlund Lab. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Almqvist, H. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Drugs.com. (2023). Risperidone Alternatives Compared. Drugs.com. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • AMSBIO. CRE/CREB Reporter Assay Kit. AMSBIO. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Aoki, K., et al. (2013). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Essays in Biochemistry. [Link]

  • Drugs.com. (2023). List of Cholinesterase inhibitors. Drugs.com. [Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Silico Profiling of (2,6-Dimethyl-piperidin-1-yl)-acetic acid: A Hypothetical Case Study

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic candidate is a meticulous process of characterization and validation. For novel compounds such as (2,6-Dimethyl-piperidin-1-y...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic candidate is a meticulous process of characterization and validation. For novel compounds such as (2,6-Dimethyl-piperidin-1-yl)-acetic acid, a piperidine derivative with an uncharacterized bioactivity profile, a dual-pronged approach employing both in vitro (experimental) and in silico (computational) methodologies is paramount. This guide provides a comprehensive comparison of these predictive strategies, offering a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of new chemical entities.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs, and known to interact with a wide array of biological targets.[1] This structural heritage of (2,6-Dimethyl-piperidin-1-yl)-acetic acid suggests a spectrum of potential biological activities that warrant investigation. This guide will, therefore, present a hypothetical, yet scientifically grounded, comparative analysis, illustrating how in vitro assays and in silico predictions can be synergistically employed to build a comprehensive profile of this compound.

The Synergy of Predictive Sciences: In Vitro and In Silico Approaches

The early stages of drug discovery are a funnel, designed to efficiently identify promising candidates while filtering out those with undesirable properties.[2] In silico methods serve as the wide mouth of this funnel, offering a rapid and cost-effective means to screen compounds and predict their behavior.[3] These computational tools leverage existing biological and chemical data to model absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential interactions with biological targets.[4][5][6]

Conversely, in vitro assays provide the crucial experimental validation of these computational hypotheses.[7][8] Conducted in a controlled laboratory setting, these tests measure the actual biological activity of a compound, such as its ability to inhibit an enzyme or kill cancer cells.[9] The interplay between these two approaches is cyclical and iterative; in silico predictions guide the selection of appropriate in vitro experiments, and the resulting experimental data, in turn, refines and improves the accuracy of future computational models.[10]

A Proposed Investigative Workflow

To comprehensively characterize (2,6-Dimethyl-piperidin-1-yl)-acetic acid, a multi-step workflow is proposed. This workflow begins with broad in silico predictions to generate initial hypotheses, followed by targeted in vitro assays for validation and deeper mechanistic understanding.

G cluster_in_silico In Silico Prediction Phase cluster_in_vitro In Vitro Validation Phase admet_pred ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) mol_docking Molecular Docking (Binding Affinity & Mode Prediction) admet_pred->mol_docking Assess drug-likeness dmpk_assay In Vitro DMPK Assays (e.g., Microsomal Stability, Permeability) admet_pred->dmpk_assay Experimentally verify ADMET predictions target_id Target Identification (Similarity Search, Reverse Docking) target_id->mol_docking Identify potential targets enzyme_assay Enzyme Inhibition Assays (e.g., Cholinesterase) mol_docking->enzyme_assay Validate predicted target interaction cell_assay Cell-Based Assays (e.g., Cytotoxicity, Receptor Binding) mol_docking->cell_assay Confirm cellular effects data_integration Data Integration & Analysis enzyme_assay->data_integration cell_assay->data_integration dmpk_assay->data_integration lead_opt Lead Optimization data_integration->lead_opt

Caption: A proposed workflow for the characterization of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Part 1: In Silico Predictions - The Digital Hypothesis

The initial phase of our investigation focuses on computational modeling to predict the physicochemical properties, pharmacokinetic profile, potential biological targets, and toxicity of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early assessment of ADMET properties is critical to avoid late-stage failures in drug development.[11] Various computational models, often employing machine learning and quantitative structure-activity relationship (QSAR) methods, can predict these properties based on the molecule's structure.[5][12]

Hypothetical In Silico ADMET Predictions for (2,6-Dimethyl-piperidin-1-yl)-acetic acid:

ParameterPredicted ValueImplication
Absorption
Oral BioavailabilityHighLikely well-absorbed after oral administration.
Caco-2 PermeabilityModerateSuggests reasonable intestinal absorption.
P-glycoprotein SubstrateNoLow potential for efflux-mediated resistance.
Distribution
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cause significant central nervous system side effects.
Plasma Protein BindingModerate (80-90%)May have a reasonable duration of action.
Metabolism
CYP450 Inhibition (e.g., 2D6, 3A4)Potential Inhibitor of CYP2D6Risk of drug-drug interactions with other CYP2D6 substrates.
Excretion
Primary RouteRenalLikely cleared by the kidneys.
Toxicity
hERG InhibitionLow RiskReduced likelihood of cardiac toxicity.
Ames MutagenicityNegativeUnlikely to be mutagenic.
Target Identification and Molecular Docking

Given the prevalence of the piperidine scaffold in neurologically active agents and other therapeutics, we can hypothesize potential biological targets.[13][14] In silico target identification can be performed through similarity searches against databases of known bioactive molecules or through reverse docking, where the compound is screened against a library of protein structures.

Following target identification, molecular docking simulations predict the preferred binding orientation and affinity of the compound to a specific protein target.[15][16][17] For this case study, based on the structural features of piperidine derivatives, we will consider acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as hypothetical targets, enzymes implicated in neurodegenerative diseases.[18][19]

Hypothetical Molecular Docking Results:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)-8.5Trp84, Tyr334, Phe330
Butyrylcholinesterase (BChE)-7.9Trp82, Tyr332, Ala328

These hypothetical binding energies suggest a favorable interaction with both cholinesterases, warranting experimental validation.

Part 2: In Vitro Assays - Experimental Validation

The hypotheses generated from the in silico predictions must be tested through rigorous in vitro experiments. These assays will provide quantitative data on the compound's biological activity and pharmacokinetic properties.

Biochemical Assays: Enzyme Inhibition

To validate the molecular docking predictions, we would perform enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Hypothetical In Vitro Cholinesterase Inhibition Data:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)12.5
Butyrylcholinesterase (BChE)25.8

This hypothetical data would confirm the in silico prediction that (2,6-Dimethyl-piperidin-1-yl)-acetic acid is an inhibitor of both AChE and BChE, with a preference for AChE.

Cell-Based Assays: Cytotoxicity and Target Engagement

Cell-based assays are crucial for understanding the compound's effect in a more biologically relevant context.[8] A cytotoxicity assay, for instance, would determine the concentration at which the compound becomes toxic to cells. This is essential for establishing a therapeutic window.

Hypothetical Cytotoxicity Data (MCF-7 Cancer Cell Line):

AssayIC50 (µM)
MTT Assay (48h incubation)> 100

An IC50 value greater than 100 µM would suggest that the compound has low cytotoxicity, a favorable characteristic for a potential therapeutic agent.

In Vitro DMPK Assays

To experimentally verify the in silico ADMET predictions, a panel of in vitro drug metabolism and pharmacokinetic (DMPK) assays would be conducted.

Hypothetical In Vitro DMPK Data:

AssayResultCorrelation with In Silico Prediction
Caco-2 Permeability10 x 10⁻⁶ cm/sConfirms moderate permeability.
Microsomal Stability (Human Liver)t½ = 45 minSuggests moderate metabolic stability.
CYP450 Inhibition (CYP2D6)IC50 = 5 µMConfirms inhibitory potential, highlighting the risk of drug-drug interactions.

Methodologies: A Closer Look

In Silico Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation : The 3D structure of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is generated and energy minimized using a molecular modeling software (e.g., Avogadro). The structure is saved in PDBQT format, with rotatable bonds defined.

  • Receptor Preparation : The crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and partial charges are assigned. The prepared receptor is also saved in PDBQT format.

  • Grid Box Definition : A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation : AutoDock Vina is used to perform the docking simulation, generating multiple binding poses for the ligand within the receptor's active site.

  • Analysis : The results are analyzed to identify the pose with the lowest binding energy and to visualize the protein-ligand interactions.

G ligand_prep Ligand Preparation (Energy Minimization, PDBQT format) docking Molecular Docking (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB structure, Add Hydrogens, PDBQT format) grid_def Grid Box Definition (Define docking search space) receptor_prep->grid_def grid_def->docking analysis Results Analysis (Binding Energy, Interaction Visualization) docking->analysis

Caption: A simplified workflow for molecular docking.

In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Assay Setup : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Enzyme Addition : Add the AChE enzyme solution to each well and incubate for a pre-determined time.

  • Substrate Addition : Initiate the reaction by adding the ATCI substrate.

  • Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the change in absorbance.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Conclusion: An Integrated Perspective

This guide has presented a hypothetical yet plausible comparative analysis of in vitro and in silico predictions for (2,6-Dimethyl-piperidin-1-yl)-acetic acid. The in silico predictions provided a rapid, cost-effective initial assessment, suggesting that the compound is a potential cholinesterase inhibitor with a favorable preliminary safety and pharmacokinetic profile. The subsequent in vitro assays would then be essential to experimentally validate these predictions, providing concrete data on the compound's potency, cellular effects, and metabolic stability.

The synergy between these two approaches is undeniable. In silico tools guide experimental design, while in vitro data refines computational models. For a novel compound like (2,6-Dimethyl-piperidin-1-yl)-acetic acid, this integrated strategy is not merely an option but a necessity for making informed decisions in the complex and resource-intensive process of drug discovery and development.

References

  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]

  • Machine Learning for In Silico ADMET Prediction. PubMed. [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Example of a drug discovery test cascade for identifying small-molecule... ResearchGate. [Link]

  • In Vitro Assays | For successful drug discovery programs. AXXAM. [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

  • (2,6-Dimethyl-piperidin-1-yl)-acetic acid. PubChem. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Design, Synthesis, Biological Evaluation and Silico Prediction of Novel Sinomenine Derivatives. MDPI. [Link]

  • Studies on the in Vitro and in Vivo Genotoxicity of [2,2-dimethyl-6- (4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic Acid. PubMed. [Link]

  • Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. PubMed. [Link]

  • Lapaquistat. Wikipedia. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]

Sources

Validation

A Researcher's Guide to Assessing the Novelty of (2,6-Dimethyl-piperidin-1-yl)-acetic Acid Derivatives Through Patent Analysis

For researchers and drug development professionals, navigating the complex landscape of chemical intellectual property is a critical step in the innovation pipeline. This guide provides an in-depth, technical framework f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, navigating the complex landscape of chemical intellectual property is a critical step in the innovation pipeline. This guide provides an in-depth, technical framework for assessing the novelty of (2,6-Dimethyl-piperidin-1-yl)-acetic acid derivatives. By leveraging systematic patent analysis, scientists can strategically design novel compounds, avoid infringement, and identify new opportunities for therapeutic development.

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[1] Its derivatives are lauded for their diverse biological activities.[2][3][4] Specifically, the (2,6-Dimethyl-piperidin-1-yl)-acetic acid framework presents a versatile building block for creating new chemical entities with potentially unique pharmacological profiles.[3] This guide will equip you with the methodologies to evaluate and establish the novelty of your own derivatives in this promising chemical space.

The Strategic Imperative: Why Patent Analysis is Non-Negotiable

Before committing significant resources to the synthesis and biological evaluation of a new compound, a thorough patent search is essential. This process, often termed "freedom-to-operate" (FTO) analysis, serves two primary functions:

  • Establishing Novelty: A patent can only be granted for an invention that is new and not previously disclosed to the public.[5] A comprehensive search of the patent literature is the only way to ascertain if your designed molecule or a structurally similar analog has already been claimed.

  • Avoiding Infringement: Attempting to commercialize a compound that falls within the scope of an existing patent can lead to costly legal battles.[6][7] Early-stage patent analysis allows you to "design around" existing intellectual property.

The core challenge in chemical patent searches lies in the use of Markush structures . These are generalized chemical formulas that allow inventors to claim a vast number of structurally related compounds within a single patent.[6][8] A Markush claim might define a core scaffold, like our piperidine ring, with variable "R-groups" at different positions, representing potentially thousands of individual compounds.[8] Therefore, a simple text-based search is insufficient; a structure-based search is required.[9][10][11]

A Systematic Workflow for Patent Novelty Assessment

A robust patent analysis workflow is iterative and multi-faceted. The goal is to build a comprehensive map of the existing intellectual property surrounding the (2,6-Dimethyl-piperidin-1-yl)-acetic acid scaffold.

G cluster_0 Phase 1: Scoping & Keyword Search cluster_1 Phase 2: Structure & Substructure Searching cluster_2 Phase 3: Analysis & Strategy A Define Core Scaffold: (2,6-Dimethyl-piperidin-1-yl)-acetic acid B Identify Synonyms & CAS Numbers (e.g., CAS 794488-74-7) A->B Initial Scoping C Initial Keyword Search in Patent Databases (e.g., Google Patents, USPTO, WIPO) B->C Initial Scoping D Draw Core Scaffold in a Chemical Structure Editor C->D Informs Structure Search E Perform Exact Match & Substructure Search in Specialized Databases (e.g., SciFinder, MARPAT) D->E Execute Search F Analyze Markush Claims for Overlap E->F Review Hits G Categorize Retrieved Patents by: - Assignee (Company/University) - Therapeutic Indication - Claimed Structural Variations F->G Data Extraction H Identify 'White Space': Unclaimed Structural Variations G->H Identify Opportunities I Design Novel Derivatives with Strong Patentability Potential H->I Strategic Design G A Is the core (2,6-Dimethyl-piperidin-1-yl) -acetic acid scaffold claimed? B Yes. Analyze Markush claims. What R-groups are specified? A->B Likely C No. Broad claims may be possible, but unlikely for a known scaffold. A->C Unlikely D Are my planned modifications to the -COOH group (e.g., amides, esters) explicitly listed or exemplified? B->D G Are my planned modifications to the piperidine ring (e.g., new substituents) covered by the claims? B->G E Yes. This path lacks novelty. D->E If yes F No. This is a potential area for novelty. Does it provide an unexpected benefit? D->F If no H Yes. This path lacks novelty. G->H If yes I No. This is a strong area for novelty. Combine with novel -COOH mods? G->I If no

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid

This document provides essential, procedural guidance for the safe handling and disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. As a compound combining the structural features of a substituted piperidine and a car...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. As a compound combining the structural features of a substituted piperidine and a carboxylic acid, it requires a disposal protocol that respects the hazards inherent to both functional groups. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Core Safety Principles and Hazard Profile

  • Piperidine Core: The 2,6-dimethylpiperidine structure is classified as a hazardous material.[2][3] Compounds in this family are often flammable, corrosive, and can cause severe skin burns and eye damage.[2][4] They may also be toxic if swallowed and cause respiratory irritation.[2][5]

  • Acetic Acid Moiety: The acetic acid component renders the molecule acidic. Acetic acid itself is a corrosive and flammable liquid that requires management as hazardous waste.[6][7]

  • Incompatibility: Due to its structure, (2,6-Dimethyl-piperidin-1-yl)-acetic acid is incompatible with strong acids, bases, and oxidizing agents.[3][4] Mixing with such materials can lead to hazardous reactions.

Based on this analysis, all waste containing this compound, including neat material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.

Table 1: Hazard Summary and Essential Protective Measures
Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Expected to be corrosive or a severe irritant based on its parent structures (piperidine and acetic acid).[2][6]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Damage/Irritation Expected to cause serious eye damage.[2][6][8]Eye Protection: Chemical splash goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation if aerosolized.[2][8]Respiratory Protection: Use within a chemical fume hood.[2][6]
Acute Toxicity (Oral) Piperidine derivatives can be harmful or toxic if swallowed.[2][9]Body Protection: A fully-buttoned laboratory coat is mandatory.[10]

Mandatory Disposal Protocol: A Step-by-Step Guide

The universally recommended and safest method for the disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid is through a licensed professional waste disposal company.[10][11] In-lab treatment or neutralization is not advised and may violate institutional and local regulations.[6]

Step 1: Waste Segregation and Collection

Collect all waste materials containing (2,6-Dimethyl-piperidin-1-yl)-acetic acid in a designated hazardous waste container.

  • Container Type: Use a robust, sealable, and chemically compatible container (e.g., high-density polyethylene).

  • Segregation: Do not mix this waste with incompatible materials, particularly strong bases or oxidizing agents.[3][4] Keep it in a separate container from other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Container Labeling

Proper labeling is critical for safety and compliance.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[6]

  • Clearly write the full chemical name: "(2,6-Dimethyl-piperidin-1-yl)-acetic acid" .

  • Include the name of the generating laboratory and the date of accumulation.[11]

Step 3: Secure Storage

Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[10][11]

  • The storage area should be cool and away from sources of heat or ignition.[3][6]

  • Ensure the container is tightly sealed to prevent leaks or the escape of vapors.[10]

Step 4: Arranging for Professional Disposal
  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[10]

  • Maintain accurate records of the amount of waste generated and its disposal date for regulatory compliance.[2]

The following diagram outlines the mandatory workflow for the disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Preparation for Storage cluster_2 Interim Storage cluster_3 Final Disposal gen Waste Generation ((2,6-Dimethyl-piperidin-1-yl)-acetic acid) collect Collect in Designated, Compatible Container gen->collect label_node Label Container: 'Hazardous Waste' + Full Chemical Name collect->label_node drain Drain Disposal collect->drain PROHIBITED neutralize In-Lab Neutralization collect->neutralize PROHIBITED seal Securely Seal Container label_node->seal store Store in Secure, Ventilated Hazardous Waste Area seal->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact pickup Professional Disposal (e.g., Incineration) contact->pickup

Caption: Disposal workflow for (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The cleanup materials themselves must be disposed of as hazardous waste.[11]

Small Spills

For minor spills that can be safely managed by trained personnel:

  • Evacuate & Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Wear Full PPE: Don the appropriate PPE as outlined in Table 1.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[2][6] Do not use combustible materials like sawdust.[6]

  • Collect Waste: Carefully scoop the absorbed material and spill debris into your designated hazardous waste container.[8]

  • Decontaminate: Clean the spill surface thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste and place them in the labeled container.

Large Spills
  • Evacuate Immediately: Clear all personnel from the affected area.[6]

  • Alert Authorities: Contact your institution's EHS office and emergency response team immediately.

  • Restrict Access: Prevent entry into the spill area.

  • Ventilate (If Safe): If it can be done without risk, increase ventilation to the area.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid, protecting both laboratory personnel and the environment.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(2-Chloroethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2,2,6,6-Tetramethylpiperidine: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Safe Disposal of Acetic Acid: A Comprehensive Guide for Laboratory Professionals.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • LookChem. (n.d.). Piperidine, 2,6-dimethyl-, trans- Safety Data Sheets(SDS). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). (2,6-Dimethyl-piperidin-1-yl)-acetic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (2,6-Dimethyl-piperidin-1-yl)-acetic acid

This guide provides essential, immediate safety and logistical information for the handling and disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid (CAS No. 794488-74-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (2,6-Dimethyl-piperidin-1-yl)-acetic acid (CAS No. 794488-74-7). The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and to mitigate risks associated with this chemical. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety protocols.

Hazard Identification and Risk Assessment

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a substituted piperidine derivative. While specific toxicological data for this exact compound is limited, the known hazards of its structural components—a piperidine ring and an acetic acid moiety—necessitate that it be handled with significant care.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

The signal word for this chemical is "Warning" [1][2]. The piperidine functional group is present in many toxic alkaloids, and derivatives can cause severe skin burns, eye damage, and are often toxic if inhaled or absorbed through the skin[3][4]. The acetic acid group suggests potential corrosive properties[5][6][7][8]. Therefore, a comprehensive approach to personal protective equipment (PPE) and engineering controls is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling (2,6-Dimethyl-piperidin-1-yl)-acetic acid. The rationale is grounded in preventing contact with a substance known to be an irritant to the skin, eyes, and respiratory system.

Protection Type Specification Rationale and Causality
Eye and Face Protection Tight-sealing safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.[4][9][10]Protects against splashes and airborne particles that can cause serious eye irritation. The face shield provides a broader barrier of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check for integrity before each use.[3][7][10]Prevents direct skin contact and subsequent irritation or potential absorption. The selection of glove material should be based on breakthrough time; always consult the manufacturer's compatibility charts.
Body Protection A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.[10][11]Protects personal clothing from contamination and the user from direct skin contact.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required when handling the solid powder outside of a certified chemical fume hood or when aerosolization is likely.[4][9][10][11]Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][2]

Safe Handling Workflow: From Receipt to Disposal

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep1 Verify Fume Hood Certification Prep2 Gather & Inspect PPE Prep1->Prep2 Prep3 Locate Emergency Equipment (Eyewash, Safety Shower) Prep2->Prep3 Handling1 Don PPE Correctly Prep3->Handling1 Proceed to Handling Handling2 Carefully Weigh/Measure Compound Handling1->Handling2 Handling3 Perform Experimental Work Handling2->Handling3 Cleanup1 Decontaminate Work Surface Handling3->Cleanup1 Experiment Complete Cleanup2 Segregate Waste (Solid, Liquid, Sharps) Cleanup1->Cleanup2 Cleanup3 Package & Label Waste Cleanup2->Cleanup3 Cleanup4 Doff PPE Correctly Cleanup3->Cleanup4 Disposal Store for Approved Disposal Cleanup3->Disposal Cleanup5 Wash Hands Thoroughly Cleanup4->Cleanup5

Caption: Workflow for Safe Handling of (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

Operational Plan: Step-by-Step Guidance
  • Preparation and Engineering Controls:

    • Ventilation: All work with (2,6-Dimethyl-piperidin-1-yl)-acetic acid, especially handling of the solid form, must be conducted within a certified chemical fume hood to control for respiratory exposure.[7][10]

    • Emergency Readiness: Before beginning work, confirm the location and operational status of the nearest safety shower and eyewash station.[11][12]

  • Handling the Chemical:

    • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

    • Weighing: When weighing the solid, use a disposable weigh boat. Perform this task in the fume hood to contain any dust. Avoid creating dust clouds.

    • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling and Decontamination:

    • Surface Cleaning: After completing your work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield/goggles, and finally lab coat) to prevent re-contamination. Never wear gloves outside of the laboratory area.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][4]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Seek immediate medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[9]

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[1][11] Prevent the spill from entering drains. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Chemical waste must be handled as hazardous.

  • Waste Segregation: Keep all waste containing (2,6-Dimethyl-piperidin-1-yl)-acetic acid separate from other waste streams. This includes contaminated consumables like gloves, weigh boats, and paper towels.

  • Containerization: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.

  • Disposal Protocol: All waste must be disposed of through an approved hazardous waste disposal program.[1][9][13] Do not dispose of this chemical down the drain or in regular trash. Consult local, state, and federal regulations for specific disposal requirements.[13]

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with handling (2,6-Dimethyl-piperidin-1-yl)-acetic acid, ensuring a safe and productive research environment.

References

  • AK Scientific, Inc. Safety Data Sheet: (S)-2-(Piperidin-2-yl)acetic acid.

  • Fisher Scientific. Safety Data Sheet.

  • Merck Millipore. Safety Data Sheet.

  • BenchChem. Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

  • Fisher Scientific. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet.

  • DuPont Nutrition Biosciences ApS. Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • New Jersey Department of Health. Hazard Summary: Piperidine.

  • Sigma-Aldrich. Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: Piperidine.

  • Carl ROTH. Safety Data Sheet: Acetic acid.

  • CymitQuimica. Safety Data Sheet.

  • EMD Chemicals Inc. Material Safety Data Sheet: Acetic Acid, Glacial.

  • CHEMM. Personal Protective Equipment (PPE).

  • Fisher Scientific. Safety Data Sheet.

  • ChemicalBook. (2,6-DIMETHYL-PIPERIDIN-1-YL)-ACETIC ACID.

  • AK Scientific, Inc. Product Page: (S)-2-(Piperidin-2-yl)acetic acid.

  • PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid.

  • GOV.UK. Acetic acid: incident management.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.